5-(3-Thienyl)thiophene-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-thiophen-3-ylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S2/c10-9(11)8-2-1-7(13-8)6-3-4-12-5-6/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZWQKDXTFZYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366013 | |
| Record name | 5-(3-thienyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60141-31-3 | |
| Record name | 5-(3-thienyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(3-Thienyl)thiophene-2-carboxylic acid (CAS No. 60141-31-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocyclic Building Block
5-(3-Thienyl)thiophene-2-carboxylic acid, also known as [2,3'-bithiophene]-5-carboxylic acid, is a bicyclic heteroaromatic compound that has garnered increasing interest within the medicinal chemistry and materials science communities. Its rigid, electron-rich bithiophene scaffold, combined with the reactive carboxylic acid functionality, makes it a valuable intermediate for the synthesis of novel organic molecules with tailored biological and electronic properties. This guide provides a comprehensive overview of its chemical identity, synthesis, physical and spectral properties, and its burgeoning role in drug discovery, particularly as a precursor for advanced antibacterial agents.
Core Chemical Identity
The fundamental structure of this compound features a thiophene ring substituted at its 5-position with a 3-thienyl group, and a carboxylic acid moiety at the 2-position. This specific arrangement of heterocycles and the functional group dictates its chemical reactivity and potential applications.
| Property | Value | Source(s) |
| CAS Number | 60141-31-3 | [1][2] |
| Molecular Formula | C₉H₆O₂S₂ | [1][2] |
| Molecular Weight | 210.27 g/mol | [1][2] |
| IUPAC Name | 5-(Thiophen-3-yl)thiophene-2-carboxylic acid | |
| Synonyms | [2,3'-Bithiophene]-5-carboxylic acid | [3] |
Synthesis and Purification: Constructing the Bithiophene Core
The synthesis of this compound typically involves the strategic formation of the carbon-carbon bond between the two thiophene rings. Modern cross-coupling reactions are the most prevalent and efficient methods for this purpose.
Plausible Synthetic Pathways
1. Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds. The synthesis of this compound via this method would likely involve the coupling of a thiophene-boronic acid or ester with a halogenated thiophene derivative.
Caption: Suzuki-Miyaura cross-coupling workflow for bithiophene synthesis.
2. Stille Cross-Coupling: Another robust palladium-catalyzed method, the Stille coupling, utilizes an organotin reagent. This approach would involve the reaction of a halogenated thiophene with a thienylstannane.
Caption: Stille cross-coupling workflow for bithiophene synthesis.
Experimental Protocol: A Generalized Approach
The following is a generalized protocol for the synthesis of a bithiophene ester, a direct precursor to the target carboxylic acid, based on the Suzuki-Miyaura coupling.
Step 1: Suzuki-Miyaura Coupling
-
To a degassed solution of a suitable solvent (e.g., a mixture of toluene, ethanol, and water) in a Schlenk flask, add methyl 5-bromothiophene-2-carboxylate (1.0 eq.), thiophene-3-boronic acid (1.2 eq.), and a base such as sodium carbonate (2.0 eq.).
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the methyl 5-(3-thienyl)thiophene-2-carboxylate.
Step 2: Saponification (Hydrolysis)
-
Dissolve the purified ester in a mixture of a suitable solvent (e.g., tetrahydrofuran or methanol) and an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Physicochemical and Spectroscopic Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physical Properties
| Property | Value | Source(s) |
| Appearance | Solid | |
| Melting Point | 188-190 °C | [3] |
Spectroscopic Data (Predicted)
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on the analysis of its structural components.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both thiophene rings. The protons adjacent to the sulfur atoms and the carboxylic acid group will likely appear at lower field (higher ppm) due to deshielding effects. The carboxylic acid proton itself will appear as a broad singlet at a very low field, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will have the most downfield chemical shift, typically in the range of 160-180 ppm. The other aromatic carbons will appear in the range of 120-150 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group will be present around 1700 cm⁻¹. Characteristic C-H and C=C stretching vibrations of the thiophene rings will also be observed.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (210.27 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the thiophene rings.
Applications in Drug Discovery and Medicinal Chemistry
The primary documented application of this compound is as a key reactant in the synthesis of novel antibacterial agents, specifically as analogs of the broad-spectrum antimicrobial drug, nitazoxanide.
Role in the Synthesis of Nitazoxanide Analogs
Nitazoxanide is a thiazolide antiparasitic and antiviral drug. The development of analogs is a common strategy to enhance efficacy, broaden the spectrum of activity, and overcome resistance. This compound serves as a bioisosteric replacement for the salicylic acid moiety in the original nitazoxanide structure. This modification introduces a different steric and electronic profile, which can influence the drug's interaction with its biological targets.
The synthesis of these analogs generally involves the amidation of 2-amino-5-nitrothiazole with this compound.
Caption: General scheme for the synthesis of nitazoxanide analogs.
Rationale for Use in Drug Design
The incorporation of the bithiophene scaffold is a deliberate choice in medicinal chemistry for several reasons:
-
Bioisosterism: The thiophene ring is a well-known bioisostere of the benzene ring. Replacing a phenyl group with a thienyl or bithienyl group can modulate the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its binding affinity to target proteins.
-
Structural Rigidity: The bithiophene unit provides a more rigid and defined conformation compared to a flexible alkyl chain, which can lead to more specific and potent interactions with biological targets.
-
Modulation of Electronic Properties: The sulfur atoms in the thiophene rings introduce unique electronic characteristics that can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules.
The development of nitazoxanide analogs using this compound is an active area of research aimed at discovering new antibacterial agents with improved properties.
Conclusion and Future Outlook
This compound is a promising and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. While detailed characterization data in the public domain is somewhat limited, its established use as a precursor for antibacterial compounds highlights its significance. The synthetic accessibility through well-established cross-coupling methodologies ensures its availability for further exploration. As the demand for novel therapeutic agents continues to grow, it is anticipated that the application of this compound and its derivatives will expand, leading to the discovery of new molecules with a wide range of biological activities. Future research will likely focus on the development of more efficient and scalable synthetic routes, a more comprehensive characterization of its physicochemical properties, and the exploration of its potential in other areas of drug discovery beyond antibacterial agents.
References
Sources
5-(3-Thienyl)thiophene-2-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 5-(3-Thienyl)thiophene-2-carboxylic Acid
Foreword: A Molecule of Untapped Potential
In the landscape of heterocyclic chemistry, bithiophene scaffolds represent a cornerstone for innovation in materials science and medicinal chemistry. Among these, this compound stands out as a particularly intriguing building block. Its rigid, electron-rich bithiophene core, combined with the versatile reactivity of a carboxylic acid handle, offers a unique platform for the design of novel conjugated materials and biologically active agents. This guide provides an in-depth exploration of this molecule, moving beyond a simple datasheet to offer field-proven insights into its synthesis, reactivity, and applications, with a particular focus on its role in the development of next-generation antimicrobial agents.
Core Molecular Attributes and Physicochemical Properties
This compound, also known as [2,3'-bithiophene]-5-carboxylic acid, is an organic compound featuring two thiophene rings linked between the 2- and 3'-positions, with a carboxylic acid group at the 5-position of the first ring.[1] This specific arrangement imparts distinct electronic and steric properties that govern its behavior.
Data Presentation: Physicochemical Characteristics
The following table summarizes the key physical and chemical properties of the title compound. While some data are derived from predictive models, they provide a reliable baseline for experimental design.
| Property | Value | Source(s) |
| CAS Number | 60141-31-3 | [2][3] |
| Molecular Formula | C₉H₆O₂S₂ | [1][2] |
| Molecular Weight | 210.27 g/mol | [1][2] |
| Appearance | Off-white to yellow solid (Expected) | |
| Melting Point | 188-190 °C | [1] |
| Boiling Point (Predicted) | 364.9 ± 32.0 °C | [1] |
| Density (Predicted) | 1.438 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.56 ± 0.10 | [1] |
Synthesis and Spectroscopic Characterization
The construction of the bithiophene backbone is most effectively achieved through modern cross-coupling methodologies. The palladium-catalyzed Suzuki-Miyaura reaction is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary precursors.[4]
Diagram: Synthetic Pathway via Suzuki-Miyaura Coupling
Caption: Synthetic route to the title compound via Suzuki coupling and subsequent hydrolysis.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol describes a reliable, two-step synthesis starting from the commercially available 5-bromothiophene-2-carboxylic acid. The initial esterification protects the carboxylic acid and improves solubility for the coupling reaction.
Step 1: Esterification of 5-bromothiophene-2-carboxylic acid
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).
-
Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) to the solution.
-
Alcohol Addition: Slowly add the desired alcohol (e.g., pentyl alcohol, 1.2 eq) to the stirring mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester (e.g., pentyl 5-bromothiophene-2-carboxylate).[4]
Step 2: Suzuki-Miyaura Cross-Coupling
-
Flask Preparation: To an oven-dried Schlenk flask, add the pentyl 5-bromothiophene-2-carboxylate (1.0 eq), 3-thienylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).[4][5]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane and water (3:1 v/v), via syringe.[4][6]
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.[4][6]
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pentyl 5-(3-thienyl)thiophene-2-carboxylate.
Step 3: Saponification (Hydrolysis)
-
Reaction Setup: Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and methanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Acidification: After cooling to room temperature, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with 2M HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield this compound as a solid.
Spectroscopic Characterization: An Interpretive Guide
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the carboxylic acid functionality.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| ~3300-2500 | Broad | O-H stretch (hydrogen-bonded carboxylic acid) | [7][8] |
| ~3100 | Medium | Aromatic C-H stretch (thiophene rings) | [9] |
| ~1710 | Strong | C=O stretch (hydrogen-bonded carboxylic acid dimer) | [7][8] |
| ~1540-1400 | Medium | C=C stretching vibrations within thiophene rings | [9] |
| ~1300 | Medium | In-plane O-H bend coupled with C-O stretch | |
| ~900 | Medium | Out-of-plane O-H bend |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum will show signals in the aromatic region for the five thienyl protons and a characteristic downfield signal for the acidic proton.
-
~12.0 ppm (singlet, 1H): The carboxylic acid proton (-COOH). This signal is typically broad and will disappear upon a D₂O shake.[7][8]
-
~7.0-8.0 ppm (multiplets, 5H): The five protons on the two thiophene rings. The specific chemical shifts and coupling patterns will depend on the exact electronic environment, but they will reside in the typical aromatic region.
-
-
¹³C NMR: The carbon spectrum provides clear evidence of the carboxylic acid and the eight unique carbons of the bithiophene core.
-
~165-175 ppm: The carbonyl carbon of the carboxylic acid. Aromatic acids appear toward the upfield end of the typical carboxylic acid range.[7][8]
-
~120-150 ppm: The eight carbons of the two thiophene rings. The carbon attached to the carboxylic acid (C2) and the carbons involved in the ring-ring linkage (C5 and C3') will have distinct chemical shifts.
-
Chemical Reactivity and Synthetic Utility
The molecule's reactivity is dictated by its two primary functional components: the carboxylic acid group and the bithiophene ring system.
Diagram: Key Reaction Pathways
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- 2. Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. iosrjournals.org [iosrjournals.org]
An In-Depth Technical Guide to the Synthesis of 5-(3-Thienyl)thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Thienyl)thiophene-2-carboxylic acid is a crucial heterocyclic building block in the landscape of medicinal chemistry and materials science. Its rigid, π-conjugated bithiophene scaffold is a key structural motif in a variety of pharmacologically active compounds and organic electronic materials. The strategic placement of the carboxylic acid functionality provides a handle for further chemical modifications, making it a versatile intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on palladium-catalyzed cross-coupling reactions, offering field-proven insights into the causality behind experimental choices.
Core Synthetic Strategies: A Comparative Analysis
The construction of the C-C bond between the two thiophene rings is the cornerstone of the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have emerged as the most robust and versatile methods for this transformation. These reactions offer high yields, broad functional group tolerance, and mild reaction conditions.[1]
The Suzuki-Miyaura Cross-Coupling Pathway
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[2][3][4] For the synthesis of this compound, this typically involves the coupling of a 5-halothiophene-2-carboxylate with 3-thienylboronic acid.
Reaction Scheme:
Figure 1: General scheme for Suzuki-Miyaura coupling.
Mechanistic Insights:
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:[2][4][5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halothiophene-2-carboxylate, forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species (3-thienylboronic acid) transfers its organic group to the palladium center, a step that is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and scales.
| Parameter | Recommendation | Rationale |
| Electrophile | Methyl or Ethyl 5-bromothiophene-2-carboxylate (1.0 equiv) | Bromo derivatives are typically more reactive than chloro derivatives and more cost-effective than iodo derivatives. The ester protects the carboxylic acid during the coupling. |
| Nucleophile | 3-Thienylboronic acid (1.1-1.5 equiv) | A slight excess ensures complete consumption of the more valuable electrophile. |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) | Pd(PPh₃)₄ is a common and effective catalyst. Modern catalyst systems with bulky, electron-rich ligands can improve yields and reaction rates.[7] |
| Base | K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv) | The base is crucial for the transmetalation step. Carbonates are generally effective and cost-efficient. |
| Solvent | Toluene, Dioxane, or DMF with water | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent the oxidation and deactivation of the palladium catalyst. |
Step-by-Step Methodology:
-
To a dried flask, add the 5-bromothiophene-2-carboxylate, 3-thienylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Stille Cross-Coupling Pathway
The Stille coupling is another highly effective palladium-catalyzed reaction for C-C bond formation, utilizing an organotin reagent as the coupling partner for an organic halide.[8][9][10][11] In the context of synthesizing this compound, this would involve the reaction of a 5-halothiophene-2-carboxylate with a 3-thienylstannane.
Reaction Scheme:
Figure 3: General scheme for Stille coupling.
Mechanistic Insights:
The catalytic cycle of the Stille reaction is analogous to the Suzuki-Miyaura coupling and proceeds through the same three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][11][12]
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition with the 5-halothiophene-2-carboxylate to form a Pd(II) complex.
-
Transmetalation: The organostannane transfers the 3-thienyl group to the palladium center. This is often the rate-determining step.[12]
-
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.
Figure 4: Simplified catalytic cycle of the Stille reaction.
Experimental Protocol: Stille Coupling
| Parameter | Recommendation | Rationale |
| Electrophile | Methyl or Ethyl 5-bromothiophene-2-carboxylate (1.0 equiv) | Similar to the Suzuki coupling, bromo derivatives offer a good balance of reactivity and cost. |
| Nucleophile | 3-(Tributylstannyl)thiophene (1.0-1.2 equiv) | A slight excess is typically used. Organostannanes are generally stable to air and moisture.[8] |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%) | These are commonly used and effective catalysts for Stille couplings. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, non-polar aprotic solvents are generally preferred. |
| Additives | LiCl (optional) | Can accelerate the transmetalation step in some cases. |
| Temperature | 80-120 °C | Elevated temperatures are usually necessary for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to protect the palladium catalyst from deactivation. |
Step-by-Step Methodology:
-
In a dry flask, dissolve the 5-bromothiophene-2-carboxylate and 3-thienylstannane in the chosen solvent.
-
Add the palladium catalyst (and optional additives).
-
Degas the solution by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and dilute with an organic solvent.
-
Wash the solution with aqueous KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Comparative Advantages and Disadvantages:
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Nucleophile | Organoboronic acids/esters | Organostannanes |
| Toxicity | Boron byproducts are generally non-toxic. | Organotin compounds and byproducts are highly toxic.[8][9] |
| Stability | Boronic acids can be prone to protodeboronation.[13] | Organostannanes are generally stable to air and moisture.[8] |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed. | Tin byproducts can be difficult to remove from the final product. |
| Reaction Conditions | Requires a base. | Generally does not require a base. |
For green chemistry and ease of purification, the Suzuki-Miyaura coupling is often the preferred method. However, the Stille coupling can be advantageous when the required organoboron compound is unstable or difficult to prepare.
Final Step: Hydrolysis to the Carboxylic Acid
The final step in the synthesis is the hydrolysis of the ester to the desired carboxylic acid. This is typically achieved by saponification using a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification.
Reaction Scheme:
Figure 5: Hydrolysis of the ester to the carboxylic acid.
Experimental Protocol: Hydrolysis
-
Dissolve the 5-(3-thienyl)thiophene-2-carboxylate in a mixture of an alcohol (e.g., ethanol or methanol) and water.
-
Add an excess of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether or dichloromethane) to remove any non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Preparation of Key Starting Materials
The successful synthesis of this compound relies on the availability of the key starting materials.
Synthesis of 3-Thienylboronic Acid
3-Thienylboronic acid can be readily prepared from 3-bromothiophene via two common methods: the Grignard route or the lithiation route.[14]
-
Grignard Route: 3-Bromothiophene is reacted with magnesium to form the Grignard reagent, which is then quenched with a trialkyl borate (e.g., triisopropyl borate) followed by acidic workup.[14]
-
Lithiation Route: 3-Bromothiophene is treated with a strong base like n-butyllithium at low temperature, followed by reaction with a trialkyl borate and subsequent hydrolysis.[14]
Synthesis of 5-Halothiophene-2-carboxylic Acid and its Esters
5-Halothiophene-2-carboxylic acids can be synthesized through various methods, including:
-
Halogenation of Thiophene-2-carboxylic Acid: Direct halogenation of thiophene-2-carboxylic acid.
-
Oxidation of 5-Halo-2-acylthiophenes: Oxidation of the corresponding acetyl or formyl derivatives.[15]
-
Carboxylation of 2,5-Dihalothiophenes: Lithiation of a 2,5-dihalothiophene followed by quenching with carbon dioxide.[16]
The carboxylic acid can then be esterified using standard methods, such as Fischer esterification.
Conclusion
The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura pathway is generally favored due to its use of non-toxic reagents and the ease of byproduct removal. The Stille coupling provides a viable alternative, particularly when the corresponding boronic acid is not readily accessible. A thorough understanding of the reaction mechanisms and careful optimization of the experimental conditions are paramount for achieving high yields and purity of this valuable synthetic intermediate. This guide provides the foundational knowledge for researchers to confidently approach the synthesis of this compound and its derivatives for applications in drug discovery and materials science.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Wikipedia. Stille reaction. [Link]
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YouTube. Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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ACS Applied Nano Materials. Poly-3-thienylboronic Acid Nanoparticles: Synthesis, Characterization, and Interaction with Saccharides Studied at the Level of Individual Nanoparticles. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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Journal of the American Chemical Society. Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). [Link]
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Chemistry LibreTexts. Stille Coupling. [Link]
-
American Chemical Society. Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. [Link]
-
NIH. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]
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PeerJ. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. [Link]
- Google Patents. EP0216279B1 - Process for the preparation of halogen-thiophene-2-carboxylic acids.
-
Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
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Milano-Bicocca. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
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Wikipedia. Thiophene-2-carboxylic acid. [Link]
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Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
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Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. [Link]
-
University of Windsor. The Mechanisms of the Stille Reaction. [Link]
- Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
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PubMed. Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones. [Link]
-
Science of Synthesis. Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. [Link]
- Google Patents.
- Google Patents. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.
- Google Patents.
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5-(3-Thienyl)thiophene-2-carboxylic acid molecular weight
Calculating Molecular Weight
I've initiated the process by calculating the molecular weight and searching for the chemical formula, structure, and crucial physicochemical properties of 5-(3-Thienyl) thiophene-2-carboxylic acid. I'm focusing on defining the compound's structure.
Analyzing Synthesis Methods
I'm now investigating the common synthesis and purification methods for 5-(3-Thienyl) thiophene-2-carboxylic acid. I'm taking note of typical reagents, conditions, and analytical techniques. I'm also researching potential applications in medicinal chemistry, materials science, and its role as a building block. I'm gathering experimental protocols and quantitative data.
Structuring the Technical Guide
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Acquiring Core Data
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Refining the Initial Outline
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Seeking In-Depth Protocols
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Acquiring Relevant Data
I've amassed a substantial dataset, including molecular weight, formula, CAS number, and physical characteristics. I've also uncovered insights into the synthesis of related compounds, specifically regarding palladium-catalyzed cross-coupling reactions. I'm focusing on the reaction mechanisms now, especially for the palladium.
Analyzing Synthesis Pathways
I've been concentrating on the synthesis, especially palladium-catalyzed cross-coupling reactions. I know their application to create the C-C bond between thiophene rings. I also considered thiophene derivatives' medicinal chemistry uses. I've located some general spectral data for similar compounds. Despite these gains, I still need a precise step-by-step synthesis for my target, including crucial NMR data.
Developing the Technical Guide
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Evaluating Specific Data Needs
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Compiling a Draft Structure
A Comprehensive Technical Guide to [3,3'-Bithiophene]-5-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
[3,3'-Bithiophene]-5-carboxylic acid is a heterocyclic organic compound featuring a bithiophene core. This scaffold, composed of two linked thiophene rings, is a prominent structural motif in materials science and medicinal chemistry. Thiophene-based molecules are known for their unique electronic properties and their ability to act as versatile pharmacophores.[1] This guide provides an in-depth analysis of the nomenclature, synthesis, characterization, and applications of [3,3'-Bithiophene]-5-carboxylic acid, offering a technical resource for professionals in the field.
Part 1: Nomenclature and Structure
The precise naming of this molecule is critical for unambiguous scientific communication. While commonly referred to by the semi-systematic name 5-(3-Thienyl)thiophene-2-carboxylic acid, the formal IUPAC name provides a more rigorous structural description.
Systematic IUPAC Name: [3,3'-Bithiophene]-5-carboxylic acid
Common Name: this compound
Alternative Name: [2,3'']Bithiophenyl-5-carboxylic acid[2]
Below is the chemical structure and a summary of key identifiers for this compound.
| Identifier | Value |
| CAS Number | 60141-31-3[3] |
| Molecular Formula | C₉H₆O₂S₂[3] |
| Molecular Weight | 210.27 g/mol [3] |
| InChI Key | NUZWQKDXTFZYAX-UHFFFAOYSA-N[4] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of asymmetrically substituted bithiophenes like [3,3'-Bithiophene]-5-carboxylic acid typically relies on modern cross-coupling strategies, which offer high regioselectivity and yield. A logical and field-proven approach is the Suzuki coupling, followed by functional group manipulation.
Synthetic Rationale: The Suzuki-Miyaura cross-coupling is selected for its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of the necessary building blocks. This method facilitates the precise formation of the C-C bond between the two thiophene rings. The carboxylic acid moiety is introduced in the final step to avoid potential side reactions during the coupling stage.
Proposed Synthetic Workflow
Caption: Proposed Suzuki coupling and oxidation workflow for synthesis.
Detailed Experimental Protocol
Step 1: Suzuki Coupling - Synthesis of 2-Methyl-5-(3-thienyl)thiophene
-
To a degassed solution of 5-bromo-2-methylthiophene (1.0 eq) and 3-thienylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add an aqueous solution of 2M potassium carbonate (3.0 eq).
-
Saturate the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction vessel.
-
Heat the mixture to reflux (approximately 85-90 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature, and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-methyl-5-(3-thienyl)thiophene.
Step 2: Oxidation - Synthesis of [3,3'-Bithiophene]-5-carboxylic acid
-
Dissolve the product from Step 1 in a mixture of pyridine and water.
-
Heat the solution to reflux and add potassium permanganate (KMnO₄) portion-wise over several hours. The methyl group is a common precursor that can be oxidized to a carboxylic acid.[5]
-
Maintain reflux until the purple color of the permanganate has disappeared.
-
Cool the mixture, and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to afford [3,3'-Bithiophene]-5-carboxylic acid.
Part 3: Physicochemical Properties and Spectroscopic Characterization
The structural features of [3,3'-Bithiophene]-5-carboxylic acid give rise to a distinct spectroscopic fingerprint, which is essential for its unambiguous identification and quality control.
| Property | Value | Source |
| Melting Point | 188-190 °C | [4] |
| Appearance | Crystalline powder | [6] |
| Solubility | Soluble in polar organic solvents | N/A |
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the two thiophene rings. The coupling patterns (doublets, triplets, or doublet of doublets) will be indicative of the substitution pattern. The carboxylic acid proton will appear as a highly deshielded, broad singlet significantly downfield (δ 10-12 ppm).[7]
-
¹³C NMR Spectroscopy: The carbon spectrum will display signals for the eight aromatic carbons and the carbonyl carbon. The carbonyl carbon of a carboxylic acid is characteristically deshielded, appearing in the δ 160-180 ppm range.[7]
-
FT-IR Spectroscopy: The infrared spectrum provides key information about the functional groups present.
-
O-H Stretch: A very broad absorption band from 2500-3500 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band will appear around 1700-1725 cm⁻¹ for the carbonyl group.
-
Aromatic C-H/C=C Stretches: Multiple sharp bands will be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
-
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of the compound. Key fragmentation patterns would include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).[7]
Part 4: Applications in Scientific Research and Development
The unique electronic and structural characteristics of [3,3'-Bithiophene]-5-carboxylic acid make it a valuable building block in several high-technology and pharmaceutical sectors.
Core Applications
Sources
A Predictive Spectroscopic Guide to 5-(3-Thienyl)thiophene-2-carboxylic acid: Empowering Researchers in Drug Discovery
This technical guide provides a detailed predictive analysis of the spectral data for 5-(3-Thienyl)thiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and drug development professionals, this document synthesizes foundational spectroscopic principles with data from analogous structures to offer a robust framework for the characterization of this and similar bithiophene derivatives.
Introduction: The Significance of Bithiophene Scaffolds
Bithiophene derivatives are key building blocks in the development of novel organic materials and therapeutic agents. Their unique electronic and structural properties, stemming from the conjugated π-system of the thiophene rings, make them attractive for applications in organic electronics and as pharmacophores in drug design.[2] this compound, in particular, combines the bithiophene core with a carboxylic acid moiety, a common functional group for modulating solubility, directing intermolecular interactions, and serving as a synthetic handle for further molecular elaboration. Understanding the precise spectral signature of this molecule is paramount for its unambiguous identification, purity assessment, and the rational design of future experiments.
Predicted Spectral Data Summary
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally related compounds, including thiophene-2-carboxylic acid and various substituted bithiophenes.[3][4][5][6][7][8]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Field-Proven Insights |
| ~13.5 | br s | 1H | -COOH | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift is concentration-dependent.[9][10] |
| ~8.0-8.2 | m | 1H | H-5' | The proton on the thiophene ring bearing the carboxylic acid is expected to be significantly deshielded due to the electron-withdrawing nature of the carboxyl group. |
| ~7.8-8.0 | m | 1H | H-2' | This proton on the terminal thiophene ring is deshielded by the adjacent sulfur atom and the aromatic system. |
| ~7.6-7.8 | m | 1H | H-4' | The chemical shift of this proton is influenced by its position relative to the other thiophene ring and the sulfur atom. |
| ~7.4-7.6 | d | 1H | H-3 | This proton is adjacent to the sulfur atom and coupled to H-4. |
| ~7.2-7.4 | d | 1H | H-4 | This proton is coupled to H-3. |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Causality and Field-Proven Insights |
| ~162-165 | -COOH | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[10][11][12] |
| ~140-145 | C-2 | The carbon atom attached to the carboxylic acid is deshielded. |
| ~135-140 | C-5 | The carbon atom at the junction of the two thiophene rings. |
| ~130-135 | C-3' | The carbon atom of the second thiophene ring linked to the first. |
| ~125-130 | Aromatic CHs | The remaining protonated aromatic carbons of the thiophene rings. |
| ~120-125 | Aromatic CHs | The remaining protonated aromatic carbons of the thiophene rings. |
Table 3: Predicted Infrared (IR) Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment | Causality and Field-Proven Insights |
| ~2500-3300 (broad) | O-H stretch | The broadness is a hallmark of the hydrogen-bonded carboxylic acid dimer.[9] |
| ~1680-1710 | C=O stretch | Conjugation of the carbonyl group with the thiophene ring lowers the stretching frequency compared to a non-conjugated carboxylic acid.[9] |
| ~1500-1600 | C=C aromatic stretch | These absorptions are characteristic of the thiophene ring systems.[13] |
| ~1200-1300 | C-O stretch | Coupled with the O-H bend, this is characteristic of the carboxylic acid group. |
| ~700-900 | C-H out-of-plane bend | These bands are indicative of the substitution pattern on the thiophene rings.[13] |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Assignment | Causality and Field-Proven Insights |
| ~210 | [M]⁺ | The molecular ion peak for C₉H₆O₂S₂.[14][15] |
| ~193 | [M - OH]⁺ | Loss of a hydroxyl radical is a common fragmentation pathway for carboxylic acids.[10] |
| ~165 | [M - COOH]⁺ | Loss of the entire carboxylic acid group is another characteristic fragmentation.[10] |
| ~111 | [C₄H₃S]⁺ | Fragmentation leading to a thienyl cation is expected. |
Experimental Protocols: A Self-Validating System
To empirically validate the predicted spectral data, the following detailed experimental protocols are recommended. These methodologies are designed to ensure data integrity and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation.[16]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 500 MHz (or higher) NMR spectrometer for optimal signal dispersion.
-
Tune and shim the instrument to the deuterium lock signal of DMSO-d₆.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).[16]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For Electron Ionization (EI-MS), introduce the sample via a direct insertion probe or a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
-
Ionization:
-
Utilize a standard electron energy of 70 eV for EI.
-
-
Mass Analysis:
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak and characteristic fragment ions.
-
Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for C₉H₆O₂S₂.
-
Visualizing the Molecular Structure and Experimental Workflow
To further aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Caption: Experimental workflow for the characterization of the target compound.
Conclusion
This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for this compound. By grounding these predictions in the established spectral characteristics of related thiophene and carboxylic acid-containing molecules, and by providing detailed, self-validating experimental protocols, this document serves as a valuable resource for researchers. The provided framework will facilitate the unambiguous identification of this compound and can be extrapolated to guide the characterization of other novel bithiophene derivatives, thereby accelerating research and development in medicinal chemistry and materials science.
References
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Di Césare, N., Belletête, M., Raymond, F., Leclerc, M., & Durocher, G. (1997). Conformational and Spectroscopic Analysis of Selected 2,2′-Bithiophene Derivatives. The Journal of Physical Chemistry A, 101(5), 776-782. [Link]
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Di Césare, N., Belletête, M., Leclerc, M., & Durocher, G. (1997). Conformational and Spectroscopic Analysis of Selected 2,2'-Bithiophene Derivatives. The Journal of Physical Chemistry A, 101(5), 776-782. [Link]
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Di Césare, N., Belletête, M., Raymond, F., Leclerc, M., & Durocher, G. (1997). Conformational and Spectroscopic Analysis of Selected 2,2'-Bithiophene Derivatives. The Journal of Physical Chemistry A. [Link]
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Bithiophene-Based Donor–π–Acceptor Compounds Exhibiting Aggregation-Induced Emission as Agents to Detect Hidden Fingerprints and Electrochromic Materials. (2024). MDPI. [Link]
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Thioester supporting info 09-08-12 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Carlotti, B., et al. (2020). Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives. Molecules, 25(23), 5723. [Link]
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Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3539-3553. [Link]
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Gable, K. P. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]
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Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (2015). IOSR Journal of Applied Chemistry. [Link]
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Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. (2021). Journal of Molecular Structure. [Link]
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Zhao, G., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o148. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]
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FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.). ResearchGate. Retrieved from [Link]
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New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (2004). ARKIVOC. [Link]
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Thiophene-2-carboxylic acid ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
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Thiophene-2-carboxylic acid, morpholide - Optional[¹³C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved from [Link]
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thiophene-2-carboxylic acid 2-thienyl ester - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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2-Thiophenecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]
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Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (n.d.). ARKAT USA. Retrieved from [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]
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An In-depth Technical Guide to the Solubility of 5-(3-Thienyl)thiophene-2-carboxylic acid
This guide provides a comprehensive technical overview of the solubility of 5-(3-Thienyl)thiophene-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of determining the solubility of this compound, offering field-proven insights and detailed experimental protocols.
Introduction to this compound
This compound (CAS No. 60141-31-3) is a bicyclic aromatic compound containing two thiophene rings.[1][2][3][4] Its structure, featuring a carboxylic acid group, imparts polarity and the potential for hydrogen bonding, which are critical determinants of its solubility. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including those with potential antibacterial activity.[5][6] Understanding its solubility is paramount for its effective use in various applications, from reaction chemistry to formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 60141-31-3 | [1][2] |
| Molecular Formula | C₉H₆O₂S₂ | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Predicted Melting Point | 188-190 °C | |
| Predicted pKa | 3.56 ± 0.10 |
The Critical Role of Solubility in Drug Discovery and Development
Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that significantly influences a compound's developability as a therapeutic agent.[7][8] Poor aqueous solubility can lead to low bioavailability, hindering the absorption of an orally administered drug.[9][10] Therefore, accurate determination of solubility is a critical early-stage activity in the drug discovery process.[7][9]
It is essential to distinguish between two key types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions of temperature and pressure.[1][2][7] It is a thermodynamically stable value and is the gold standard for solubility determination.[1][2]
-
Kinetic Solubility: This is the concentration at which a compound, typically dissolved in a stock solution of a water-miscible organic solvent like DMSO, precipitates when added to an aqueous medium.[8][11] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental conditions.[11] While useful for high-throughput screening, they may not reflect the true equilibrium state.
Predicted Solubility Profile of this compound
The solubility of a similar compound, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid, has been reported in various organic solvents, providing a useful reference point.[12]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Poorly soluble | The nonpolar bithiophene core likely dominates over the polar carboxylic acid group. |
| Aqueous Buffers (pH dependent) | Increased solubility at higher pH | Deprotonation of the carboxylic acid to the more soluble carboxylate salt will enhance solubility in basic conditions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent with strong solvating properties. |
| Methanol/Ethanol | Moderately Soluble | Polar protic solvents that can engage in hydrogen bonding with the carboxylic acid group. |
| Dichloromethane (DCM) | Sparingly Soluble | A nonpolar solvent, expected to have limited ability to dissolve the polar carboxylic acid. |
| Hexanes | Insoluble | A nonpolar solvent, unlikely to dissolve the compound. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold-standard method for determining thermodynamic solubility is the shake-flask method .[13][14] This equilibrium-based method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached. The concentration of the dissolved compound is then measured in the saturated solution.
Causality Behind Experimental Choices
The design of a robust shake-flask experiment is critical for obtaining accurate and reproducible data. Each step is carefully considered to ensure the system reaches true thermodynamic equilibrium.
Caption: Logic flow for the shake-flask solubility determination.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase to be used for HPLC analysis.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). A general rule of thumb is to add enough solid so that a significant amount remains undissolved at the end of the experiment.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but for poorly soluble compounds, up to 72 hours may be necessary. It is advisable to take time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued, confirming equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the larger particles to settle.
-
To remove the undissolved solid, either:
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Filter the supernatant through a syringe filter (0.22 µm). It is crucial to pre-saturate the filter by discarding the initial portion of the filtrate to avoid loss of the compound due to adsorption to the filter membrane.
-
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards by HPLC.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the diluted samples from the calibration curve and back-calculate the solubility in the original solvent.
-
Table 3: Key Experimental Parameters for the Shake-Flask Method
| Parameter | Recommended Condition | Rationale |
| Temperature | 25 °C (room temperature) and/or 37 °C (physiological temperature) | Solubility is temperature-dependent. |
| Agitation Speed | 100-200 rpm | Ensures adequate mixing without causing excessive foaming or splashing. |
| Equilibration Time | 24-72 hours | Allows the system to reach thermodynamic equilibrium. |
| Phase Separation | Centrifugation or filtration (0.22 µm) | Effectively removes undissolved solid to ensure only the dissolved compound is measured. |
| Analytical Method | HPLC-UV | Provides high sensitivity and specificity for quantifying the compound. |
Data Interpretation and Reporting
The results of the solubility study should be reported as the mean concentration ± standard deviation from the triplicate measurements. It is also important to specify the experimental conditions, including the solvent, temperature, and equilibration time.
Diagram of the Experimental Workflow:
Caption: Step-by-step workflow for the shake-flask method.
Conclusion
While specific experimental solubility data for this compound is not widely published, its chemical structure suggests poor aqueous solubility that is likely to increase with pH, and good solubility in polar aprotic solvents like DMSO and DMF. For definitive and reliable data, the thermodynamic solubility should be determined experimentally. The shake-flask method, as detailed in this guide, provides a robust and reliable approach for obtaining accurate solubility data. This information is indispensable for guiding further research and development efforts, whether in the synthesis of novel compounds or the formulation of new materials.
References
- Bergström, C. A., & Avdeef, A. (2019).
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
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- Avdeef, A. (2012).
-
University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. [Link]
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Solubility of Things. Bithiophene compound. [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of pharmaceutical sciences, 94(1), 1-16.
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Solubility of Things. Thiophene-3-carboxylic acid. [Link]
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An In-depth Technical Guide to 5-(3-Thienyl)thiophene-2-carboxylic acid: Synthesis, Properties, and Applications
Abstract: This technical guide provides a comprehensive overview of 5-(3-Thienyl)thiophene-2-carboxylic acid (CAS 60141-31-3), a bithiophene derivative of significant interest in medicinal chemistry and materials science. While the precise historical details of its initial discovery are not extensively documented in readily available literature, this guide consolidates current knowledge on its synthesis, physicochemical properties, and burgeoning applications. The document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile heterocyclic compound.
Introduction: The Emergence of Bithiophene Scaffolds
The thiophene nucleus is a cornerstone in heterocyclic chemistry, recognized for its unique electronic properties and its role as a bioisostere of the benzene ring in numerous pharmacologically active molecules.[1] The coupling of two thiophene rings to form bithiophenes further expands the chemical space, offering compounds with tunable electronic and structural features. This compound, also known as [2,3'-bithiophene]-5-carboxylic acid, represents a key example of this class, featuring a carboxylic acid functionality that serves as a versatile handle for further chemical modifications.[2][3] This guide delves into the scientific and technical aspects of this compound, providing insights into its synthesis and potential for future discoveries.
Historical Context and Discovery
While the specific historical record detailing the first synthesis and discovery of this compound is not prominently available in the surveyed scientific literature, its emergence can be contextualized within the broader history of thiophene and bithiophene chemistry. The discovery of thiophene itself dates back to 1882 by Viktor Meyer.[1] The subsequent exploration of thiophene's reactivity led to the development of various coupling methodologies in the 20th century, enabling the synthesis of a wide array of bithiophene derivatives. It is likely that this compound was first synthesized and characterized during systematic explorations of bithiophene chemistry, although a seminal publication dedicated to its discovery is not readily identifiable. Its commercial availability from various suppliers today is a testament to its utility in contemporary research.[4][5]
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through several modern synthetic strategies, primarily relying on cross-coupling reactions to form the bithiophene core. A plausible and efficient laboratory-scale synthesis is outlined below, drawing upon established methodologies for the formation of carbon-carbon bonds between heterocyclic rings.
Proposed Synthetic Pathway: Suzuki Cross-Coupling
The Suzuki cross-coupling reaction stands out as a robust and versatile method for the synthesis of biaryl compounds, including bithiophenes.[3] The proposed synthesis involves the coupling of a thiophene boronic acid derivative with a halogenated thiophene carboxylic acid ester, followed by hydrolysis.
Sources
A Theoretical Exploration of 5-(3-Thienyl)thiophene-2-carboxylic acid: A Computational Guide for Drug Discovery
Introduction: The Therapeutic Potential of Thiophene Scaffolds
Thiophene and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous marketed drugs and pharmacologically active compounds.[1][2] These sulfur-containing heterocycles are prized for their diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3] The unique electronic characteristics of the thiophene ring allow it to act as a versatile scaffold in drug design, enabling a wide range of molecular interactions with biological targets.[4]
This guide focuses on a specific, promising derivative: 5-(3-Thienyl)thiophene-2-carboxylic acid (CAS 60141-31-3).[5] This molecule, with the chemical formula C₉H₆O₂S₂, is utilized as a reactant in the synthesis of antibacterial nitazoxanide-based analogs, highlighting its relevance in the development of novel anti-infective agents.[6] A thorough understanding of its structural, electronic, and reactive properties is paramount for optimizing its therapeutic potential and designing next-generation pharmaceuticals.
Theoretical and computational studies provide an indispensable toolkit for elucidating these properties at a molecular level. By leveraging methods such as Density Functional Theory (DFT), we can predict molecular geometries, electronic distributions, and spectroscopic signatures with remarkable accuracy.[7] This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the essential theoretical studies applicable to this compound, offering both the causality behind methodological choices and detailed, field-proven protocols.
Part 1: Foundational Quantum Mechanical Analysis
The initial step in any theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms in the molecule and to understand its fundamental electronic nature. Density Functional Theory (DFT) is the workhorse for such calculations in modern computational chemistry, offering a favorable balance between accuracy and computational cost.[7][8]
Geometry Optimization: Unveiling the Molecular Structure
The first and most critical step is to find the molecule's equilibrium geometry—the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This optimized structure is the foundation for all subsequent calculations.
Causality of Method Selection:
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used and well-validated functionals for organic molecules.[9] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic structure, particularly for systems with delocalized π-electrons like thiophene rings.
-
Basis Set - 6-311+G(d,p): This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more flexible and accurate representation of the electron distribution compared to smaller basis sets.[10] The + indicates the addition of diffuse functions, which are crucial for accurately describing anions and systems with lone pairs, such as the sulfur and oxygen atoms in our molecule. The (d,p) signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron distributions, which is essential for describing chemical bonds accurately.
Experimental Protocol: Geometry Optimization
-
Molecule Building: Construct the 3D structure of this compound using a molecular builder like GaussView or Avogadro.[11][12]
-
Input File Generation: Create an input file for a computational chemistry package (e.g., Gaussian, ORCA, Q-Chem).
-
Keyword Specification: In the input file, specify the following keywords:
-
#p B3LYP/6-311+G(d,p) Opt Freq
-
#p: Requests enhanced printing options.
-
B3LYP/6-311+G(d,p): Specifies the chosen functional and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial to confirm that the structure is a true minimum (no imaginary frequencies).[12]
-
-
-
Execution: Submit the calculation to the software.
-
Analysis: Upon completion, verify that the optimization converged and that the frequency calculation yields zero imaginary frequencies. The output file will contain the optimized Cartesian coordinates.
Data Presentation: Optimized Geometrical Parameters
| Parameter | Description | Expected Value (Å or °) |
| C-S Bond Lengths | Thiophene ring C-S bonds | ~1.72 - 1.76 Å |
| C=C Bond Lengths | Thiophene ring C=C bonds | ~1.37 - 1.39 Å |
| C-C Bond Lengths | Thiophene ring C-C bonds and inter-ring bond | ~1.42 - 1.48 Å |
| C=O Bond Length | Carboxylic acid carbonyl | ~1.21 Å |
| C-O Bond Length | Carboxylic acid hydroxyl | ~1.35 Å |
| Dihedral Angle | Torsion angle between the two thiophene rings | Varies, indicates planarity |
Note: These are typical values for thiophene derivatives and may vary slightly for the specific molecule.
Frontier Molecular Orbital (FMO) Analysis: Mapping Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.[13][14]
Causality of FMO Analysis: A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[14] This analysis helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule, providing insights into how it might interact with a biological target.
Experimental Protocol: FMO Analysis
-
Prerequisite: A successfully completed geometry optimization calculation.
-
Checkpoint File: Use the checkpoint file (.chk or .gbw) generated during the optimization.
-
Visualization: Open the checkpoint file in a visualization program like GaussView.
-
Orbital Generation: Navigate to the molecular orbital (MO) editor.[14] Select the HOMO and LUMO orbitals for visualization. The program will generate isosurfaces representing the spatial distribution of these orbitals.
-
Energy Extraction: The energies of the HOMO, LUMO, and the energy gap can be found in the calculation's output log file.
Data Presentation: FMO Properties
| Property | Description | Significance |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; indicates electron-donating ability. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.[15] |
Mandatory Visualization: HOMO and LUMO Distribution
Caption: Frontier Molecular Orbital Energy Diagram.
Part 2: Deep Dive into Electronic Structure and Interactions
Beyond the fundamental structure and reactivity, a deeper understanding of the electron distribution and the forces governing molecular interactions is crucial for drug design.
Natural Bond Orbital (NBO) Analysis: Decoding Intramolecular Interactions
NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized orbitals corresponding to core electrons, lone pairs, and bonds.[16][17] This allows for the quantification of intramolecular charge transfer and hyperconjugative interactions, which contribute to molecular stability.
Causality of NBO Analysis: This method reveals how electron density is shared between atoms and orbitals. The key output is the second-order perturbation energy, E(2), which quantifies the stabilization energy from donor-acceptor (e.g., lone pair to anti-bonding orbital) interactions.[18] This helps explain the molecule's conformational preferences and the electronic effects of its substituent groups.
Experimental Protocol: NBO Analysis
-
Input File Modification: Use the optimized geometry from the previous step. Add the Pop=NBO keyword to the route section of the Gaussian input file.
-
Execution: Run the calculation as a single-point energy calculation (no Opt keyword needed).
-
Analysis: The NBO analysis will be printed in the output log file. Look for the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis" table. This table lists the most significant donor-acceptor interactions and their corresponding E(2) stabilization energies.
Data Presentation: Key NBO Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP(1) S | π(C-C) | High | Lone pair delocalization into the thiophene ring. |
| π(C=C) | π(C=C) | Moderate | π-conjugation within and between the rings. |
| LP(2) O | σ*(C-O) | Moderate | Hyperconjugation within the carboxylic acid group. |
Note: LP = Lone Pair, π = anti-bonding pi orbital, σ* = anti-bonding sigma orbital. The specific atoms will be numbered in the output.*
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
In a condensed phase, such as a crystal or a protein-ligand complex, intermolecular interactions are paramount. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[19][20] The surface is defined by partitioning the space in a crystal into regions where the electron density of the molecule of interest dominates that of its neighbors.[21]
Causality of Hirshfeld Analysis: This analysis provides a visual map of intermolecular close contacts. By mapping properties like the normalized contact distance (d_norm) onto the surface, we can identify regions involved in hydrogen bonding and other significant interactions.[22] The 2D "fingerprint plot" derived from the surface provides a quantitative summary of the types and relative importance of different intermolecular contacts.[23] This is invaluable for understanding crystal packing and predicting how a molecule might interact with residues in a protein's active site.
Experimental Protocol: Hirshfeld Surface Analysis
-
Prerequisite: A crystal information file (.cif) is typically required. If not available from experiment, a predicted crystal packing can be generated, but this is an advanced topic. For this guide, we assume a .cif file is available or we are analyzing a dimer.
-
Software: Use specialized software such as CrystalExplorer.[23]
-
Surface Generation: Load the .cif file into CrystalExplorer and generate the Hirshfeld surface for the molecule of interest.
-
Mapping: Map different properties onto the surface, particularly d_norm. Red spots on the d_norm surface indicate close contacts shorter than the van der Waals radii, white regions are at the vdW separation, and blue regions are longer contacts.[23]
-
Fingerprint Plots: Generate the 2D fingerprint plot, which summarizes all intermolecular contacts. This plot can be "decomposed" to show the contribution of specific atom-pair contacts (e.g., O···H, H···H, C···H).
Mandatory Visualization: Hirshfeld Surface and Computational Workflow
Caption: A typical workflow for theoretical studies.
Part 3: Predicting Spectroscopic and Biological Interactions
A key role of theoretical studies is to predict experimental observables and potential biological activity, bridging the gap between computation and the laboratory.
Simulation of Vibrational (IR) and NMR Spectra
Calculating the vibrational frequencies and NMR chemical shifts allows for direct comparison with experimental data, serving as a powerful validation of the chosen theoretical method.
Causality of Spectral Simulation:
-
IR Spectra: The Freq calculation not only confirms the minimum energy structure but also provides the vibrational modes and their intensities, which can be plotted to generate a theoretical IR spectrum.[24] This helps in assigning experimental peaks to specific molecular motions.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors of nuclei.[25] These can be converted into chemical shifts (referenced against a standard like TMS), providing a predicted NMR spectrum that can aid in structure elucidation.[26]
Experimental Protocol: Spectroscopic Simulation
-
IR Spectrum:
-
The Freq calculation from the geometry optimization step provides all necessary data.
-
Open the output log file in a visualization program (e.g., GaussView) to view the calculated spectrum.[11]
-
A scaling factor (typically ~0.96-0.98 for B3LYP) is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and method limitations.
-
-
NMR Spectrum:
-
Using the optimized geometry, set up a new calculation with the keyword NMR.
-
The GIAO method is the default in Gaussian. The input line would be: #p B3LYP/6-311+G(d,p) NMR.
-
Run the calculation.
-
The output file will contain the absolute magnetic shielding values for each nucleus. To convert to chemical shifts (δ), use the formula: δ_sample = σ_ref - σ_sample, where σ_ref is the calculated shielding of a reference compound (e.g., TMS) at the same level of theory.[27]
-
Molecular Docking: Probing Protein-Ligand Interactions
For drug development, understanding how a molecule binds to its biological target is the ultimate goal. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a protein's binding site.[1][28]
Causality of Molecular Docking: Docking simulations help to:
-
Identify plausible binding poses of the ligand.
-
Estimate the strength of the interaction (binding energy or docking score).
-
Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) that stabilize the complex. This information is critical for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors.[15]
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDock Tools or Schrödinger Maestro. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.[1]
-
-
Ligand Preparation:
-
Use the DFT-optimized, low-energy conformation of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Grid Generation: Define a "grid box" that encompasses the active site of the protein where the ligand is expected to bind.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina, Glide) to sample different ligand conformations and orientations within the grid box.[1] The program will score and rank the resulting poses.
-
Analysis:
-
Examine the top-ranked poses. The best pose should have a favorable docking score (more negative is generally better) and exhibit chemically sensible interactions with the protein's active site residues.
-
Visualize the protein-ligand complex to identify key hydrogen bonds and other interactions.
-
Mandatory Visualization: Molecular Docking Workflow
Caption: A generalized molecular docking workflow.
Conclusion
The theoretical study of this compound, through the systematic application of computational methods, provides a wealth of information that is invaluable for drug discovery and development. From establishing the molecule's fundamental structure and reactivity to predicting its spectroscopic properties and potential interactions with biological targets, these in-silico techniques offer a rational, cost-effective approach to guide experimental research. This guide has outlined the core theoretical protocols, emphasizing the causality behind each choice to ensure a robust and scientifically sound investigation. By integrating these computational insights, researchers can accelerate the journey from a promising molecule to a potential therapeutic agent.
References
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Cicek, S. S., et al. (2023). Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. Journal of Molecular Structure, 1275, 134657. Retrieved from [Link]
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Jemmis, E. D., et al. (2021). Density Functional Theory (DFT) and Natural Bond Orbital (NBO) Analysis of the Interaction of Carbonyl Sulfide with Thiophene as a Gas Sensor. Periodico di Mineralogia, 90(2). Retrieved from [Link]
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Sankaran, K., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 7(1), 50-59. Retrieved from [Link]
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Al-Shammari, M. B., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Journal of the Iranian Chemical Society, 21, 1-17. Retrieved from [Link]
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Mani, P., & Sample, Author. (2019). Interaction studies (NBO, Molecular docking) of Thiophene-2-carboxylicacid. ResearchGate. Retrieved from [Link]
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Das, R., & Roy, D. R. (2023). A Gaussian process regression (GPR) quest to predict HOMO-LUMO energy. ChemRxiv. Retrieved from [Link]
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Dr. Uma S. (2022, August 1). How to draw HOMO and LUMO orbitals with Avogadro, Gaussian and GaussView. YouTube. Retrieved from [Link]
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CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]
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Al-Warhi, T., et al. (2019). Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors. Medicinal Chemistry, 15(6), 684-696. Retrieved from [Link]
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Al-Buriahi, M. S., et al. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Crystals, 13(7), 1055. Retrieved from [Link]
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Quantum Guruji. (2023, January 2). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube. Retrieved from [Link]
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Altaf, A. A., et al. (2017). Spectral Calculations with DFT. ResearchGate. Retrieved from [Link]
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Tan, Y.-N., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 5), 874–887. Retrieved from [Link]
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Dr. H Ismail. (2025, July 7). DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Retrieved from [Link]
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2020). Scirp.org. Retrieved from [Link]
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Learning Breeze. (2025, September 15). Practical Guide to Density Functional Theory (DFT) Calculations. Retrieved from [Link]
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Al-Amiedy, T. A. A., et al. (2015). DFT calculation of Electronic properties, IR spectra, and NMR spectrum of tetrabromopentacene molecules. ResearchGate. Retrieved from [Link]
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El-Guesmi, N., et al. (2022). Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry, 13(5), 453. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Geometry optimization using a B3LYP/6-311++G(d,p) basis set, (b) An.... Retrieved from [Link]
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Harnessing the Potential of 5-(3-Thienyl)thiophene-2-carboxylic acid: A Technical Guide to Future Research
Abstract
The bithiophene scaffold is a privileged structure in both medicinal chemistry and materials science, offering a unique combination of electronic properties, conformational rigidity, and synthetic versatility. 5-(3-Thienyl)thiophene-2-carboxylic acid, a readily accessible derivative, stands as a pivotal starting material for extensive research and development. This guide delineates promising, technically grounded research trajectories for this compound, targeting drug discovery and organic electronics. We will explore its potential as a precursor for novel antimicrobial and anticancer agents, and as a monomer for the synthesis of advanced organic semiconductor materials. Detailed experimental protocols, the underlying scientific rationale, and proposed in silico analyses are provided to empower researchers in unlocking the full potential of this versatile molecule.
Introduction: The Thienylthiophene Core - A Scaffold of Opportunity
Thiophene-containing molecules have consistently demonstrated a broad spectrum of biological activities and material properties.[1] Their structural similarity to benzene allows them to act as bioisosteres, while the presence of the sulfur atom imparts unique electronic characteristics.[2] The combination of two thiophene rings, as seen in this compound (CAS 60141-31-3), creates a π-conjugated system that is both electron-rich and conformationally defined, making it an attractive scaffold for rational drug design and the development of functional organic materials.[3][4]
This guide will provide an in-depth exploration of three primary research avenues for this compound:
-
Medicinal Chemistry: Antimicrobial Drug Discovery
-
Medicinal Chemistry: Anticancer Therapeutics and Kinase Inhibition
-
Materials Science: Organic Semiconductor Development
For each area, we will present the scientific premise, detailed experimental workflows, and the expected significance of the research.
Medicinal Chemistry: Forging New Antimicrobial Agents
The rising threat of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Thiophene derivatives have a well-documented history of potent antimicrobial activity.[5] Notably, this compound has been identified as a reactant in the preparation of antibacterial nitazoxanide-based analogs, providing a strong rationale for its exploration in this domain.[6]
Scientific Premise
Nitazoxanide is a broad-spectrum antimicrobial agent. By using this compound as a scaffold to create structural analogs, it is hypothesized that novel compounds with improved potency, a broader spectrum of activity, or efficacy against resistant strains can be developed. The core hypothesis is that the thienylthiophene moiety can be functionalized to optimize interactions with microbial targets.
Proposed Research Workflow: Synthesis and Screening of a Focused Library
The carboxylic acid group of this compound is a prime handle for synthetic modification, allowing for the creation of a diverse library of amides and esters.
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An In-Depth Technical Guide to 5-(3-Thienyl)thiophene-2-carboxylic Acid and its Derivatives: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-(3-thienyl)thiophene-2-carboxylic acid, a pivotal heterocyclic compound, and its diverse derivatives. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into the synthesis, physicochemical characteristics, and burgeoning applications of this unique molecular scaffold. The content is structured to offer not only procedural details but also the underlying scientific rationale, ensuring a thorough and practical understanding.
Introduction: The Significance of the Thienyl-Thiophene Scaffold
The fusion of two thiophene rings to form the thienyl-thiophene backbone creates a unique π-conjugated system with significant potential across various scientific disciplines. The inherent electronic properties and the ability to undergo versatile functionalization make these compounds highly sought-after building blocks. This compound, in particular, serves as a crucial starting material for the synthesis of a wide array of derivatives with applications spanning from novel therapeutics to advanced organic electronics.[1] The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, known to be a bioisostere of the phenyl ring, which can enhance pharmacokinetic and pharmacodynamic properties.[2] This guide will explore the synthesis of the core molecule, the derivatization strategies, and the functional applications of the resulting compounds, with a focus on their antibacterial and semiconductor properties.
Physicochemical Properties of the Core Moiety
A thorough understanding of the physicochemical properties of this compound is fundamental for its application and derivatization. These properties influence its reactivity, solubility, and ultimately its utility in various synthetic and biological systems.
| Property | Value | Source |
| CAS Number | 60141-31-3 | [3][4] |
| Molecular Formula | C₉H₆O₂S₂ | [3][4] |
| Molecular Weight | 210.27 g/mol | [3][4] |
| Melting Point | 188-190 °C | [3] |
| Boiling Point | 364.9 ± 32.0 °C (Predicted) | [3] |
| Density | 1.438 ± 0.06 g/cm³ (Predicted) | [3] |
Synthesis of this compound
The construction of the bithiophene scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. These methods offer high yields and broad functional group tolerance.[5] A common and efficient strategy involves the Suzuki coupling of a thienylboronic acid with a brominated thiophene derivative, followed by hydrolysis of an ester protecting group.
Synthetic Workflow Overview
The following diagram illustrates a typical two-step synthesis of this compound.
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A Spectroscopic Guide to the Characterization of 5-(3-Thienyl)thiophene-2-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-(3-Thienyl)thiophene-2-carboxylic acid, a bithiophene derivative of interest in materials science and as a potential intermediate in pharmaceutical synthesis.[1] As a Senior Application Scientist, this document moves beyond mere data reporting to offer predictive insights and detailed, field-proven protocols for structural elucidation. We will explore the compound's signature fingerprints across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each section is designed to be a self-validating system, explaining the causality behind experimental choices and interpreting the expected data based on the molecule's unique structural and electronic properties. This guide is intended for researchers, scientists, and drug development professionals who require a robust, first-principles approach to molecular characterization.
Introduction and Molecular Overview
This compound is a heterocyclic compound featuring a bithiophene core functionalized with a carboxylic acid group. This structure provides a unique combination of electronic properties derived from the extended π-conjugated system and reactive potential from the carboxyl moiety. Accurate and unambiguous structural confirmation is the bedrock of any further research, be it in the development of novel conductive polymers, organic electronics, or as a scaffold in medicinal chemistry.[2][3] Spectroscopic analysis provides a non-destructive, detailed portrait of the molecule's atomic and electronic framework.[4][5]
Molecular Formula: C₉H₆O₂S₂[6] Molecular Weight: 210.27 g/mol [6] Structure:
This guide will systematically deconstruct the expected spectroscopic signature of this molecule, providing both the theoretical basis and practical methodologies for its complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution, offering precise information about the connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[5][7]
Predicted ¹H NMR Spectrum & Interpretation
The ¹H NMR spectrum is expected to reveal five distinct signals corresponding to the five protons in the molecule. The electron-withdrawing carboxylic acid group and the electronic interactions between the two thiophene rings will significantly influence the chemical shifts.
-
Carboxylic Acid Proton (H-a): This proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically in the range of 12.0-13.0 ppm . Its broadness is a result of hydrogen bonding and chemical exchange.
-
Thiophene Ring Protons: The four aromatic protons will reside in the typical range for thiophenes (7.0-8.0 ppm). Their precise shifts and coupling patterns are dictated by their position relative to the substituents.
-
H-4: This proton is on the same ring as the carboxylic acid. It is expected to be a doublet, coupled to H-3, with a chemical shift around 7.8-8.0 ppm . The deshielding is due to the anisotropic effect of the adjacent C=O group.
-
H-3: This proton will also be a doublet, coupled to H-4, appearing slightly upfield from H-4, around 7.2-7.4 ppm .
-
H-2' and H-5': These protons on the second thiophene ring are in a more complex environment. H-2' is adjacent to the other ring, while H-5' is adjacent to a proton. They will likely appear as a multiplet or distinct doublets of doublets in the range of 7.5-7.7 ppm .
-
H-4': This proton is positioned between H-5' and the point of ring linkage. It is expected to be a triplet or doublet of doublets around 7.3-7.5 ppm .
-
Predicted ¹³C NMR Spectrum & Interpretation
The molecule possesses nine unique carbon atoms, which should give rise to nine distinct signals in the proton-decoupled ¹³C NMR spectrum.
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded and will appear significantly downfield, in the range of 165-175 ppm .[8]
-
Thiophene Ring Carbons: The eight aromatic carbons will appear in the 120-150 ppm region.[9]
-
C2 & C5: The carbons directly attached to the electron-withdrawing carboxylic acid group (C2) and the other thiophene ring (C5) will be deshielded and are expected around 140-148 ppm .
-
C3' : The carbon at the junction between the two rings will also be deshielded, likely appearing in the 135-140 ppm range.
-
Remaining CH Carbons (C3, C4, C2', C4', C5'): These carbons will appear in the more typical aromatic region of 125-135 ppm , with their exact shifts determined by their specific electronic environment.
-
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent lock signal.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Collect at least 16 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 45° pulse angle, a spectral width of ~220 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Visualization: NMR Analysis Workflow
Caption: Standard workflow for ¹H and ¹³C NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy probes the vibrational modes of molecules, making it an excellent technique for identifying the presence of specific functional groups.[10][11]
Predicted FT-IR Spectrum & Interpretation
The FT-IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic rings.
-
O-H Stretch: A very prominent and broad absorption band is expected in the region of 2500-3300 cm⁻¹ . This corresponds to the O-H stretching vibration of the carboxylic acid, which is broadened due to strong intermolecular hydrogen bonding.[8]
-
C-H Aromatic Stretch: Weaker bands appearing just above 3000 cm⁻¹, typically around 3100-3050 cm⁻¹ , are characteristic of C-H stretching on the aromatic thiophene rings.[11]
-
C=O Stretch: A very strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid will be present. Due to conjugation with the thiophene ring, its frequency is expected in the range of 1700-1680 cm⁻¹ .[8]
-
C=C Aromatic Ring Stretches: Several medium-to-strong bands in the 1600-1400 cm⁻¹ region are due to the C=C stretching vibrations within the two thiophene rings.[12]
-
C-S Stretch: The C-S stretching vibration of the thiophene rings typically appears as a weaker band in the fingerprint region, around 800-650 cm⁻¹ .[13]
-
C-H Out-of-Plane Bending: Characteristic bands in the 900-700 cm⁻¹ region result from C-H out-of-plane bending vibrations, which can sometimes provide information about the substitution pattern of the rings.[10]
Experimental Protocol for FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.
-
Instrument Setup: Ensure the FT-IR spectrometer's bench and ATR crystal are clean.
-
Background Scan: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Label the significant peaks.
Visualization: FT-IR Analysis Workflow
Caption: Workflow for FT-IR analysis using an ATR accessory.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing valuable information about its degree of π-conjugation.[14][15]
Predicted UV-Vis Spectrum & Interpretation
The bithiophene core of this compound constitutes an extended conjugated system. This is expected to result in a strong absorption in the UV or near-visible region.
-
π→π Transition:* A primary, strong absorption band (λ_max) is predicted in the range of 320-380 nm . This corresponds to the π→π* electronic transition of the conjugated bithiophene system. The exact position of λ_max is sensitive to the solvent polarity and the planarity between the two rings.[15][16]
-
n→π Transition:* A much weaker absorption, corresponding to the n→π* transition of the carbonyl group's non-bonding electrons, may be observed at a shorter wavelength, but it is often obscured by the more intense π→π* band.[17]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent such as acetonitrile, methanol, or dichloromethane. Prepare a blank cuvette containing only the solvent.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes.
-
Baseline Correction: Place the blank cuvette in the sample holder and run a baseline correction across the desired wavelength range (e.g., 200-600 nm).
-
Sample Measurement: Replace the blank with the sample cuvette and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and, if the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).
Visualization: UV-Vis Analysis Workflow
Caption: A streamlined workflow for UV-Vis spectral acquisition.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns upon ionization.[18][19]
Predicted Mass Spectrum & Interpretation
Using a technique like Electron Ionization (EI), the molecule is expected to show a clear molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M•⁺): A strong peak at m/z 210 corresponding to the mass of the intact molecule is expected.
-
Isotope Peaks: Due to the natural abundance of isotopes, smaller peaks will accompany the molecular ion. A peak at m/z 211 (M+1) will be present due to ¹³C. More significantly, because the molecule contains two sulfur atoms, a notable peak at m/z 212 (M+2) from the ³⁴S isotope (4.2% natural abundance) will be a key diagnostic feature.
-
Key Fragmentations: The fragmentation of thiophene carboxylic acids is well-documented.[18][19]
-
[M - OH]⁺: Loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid is a very common pathway, leading to a prominent acylium ion at m/z 193 . This is often a very stable and abundant ion.[17]
-
[M - COOH]⁺: Loss of the entire carboxyl group as a radical (•COOH, 45 Da) will result in a fragment at m/z 165 , corresponding to the bithienyl cation.
-
[M - H₂O]•⁺: While less common for 5-substituted thiophene-2-carboxylic acids, a minor peak corresponding to the loss of water (18 Da) at m/z 192 might be observed.[19]
-
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Ionize the sample using a standard electron impact (EI) source, typically at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.
-
Detection: Detect the ions and generate a mass spectrum, which plots ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition (C₉H₆O₂S₂).
Visualization: Mass Spectrometry Analysis Workflow
Caption: General workflow for structural analysis by EI-MS.
Summary of Predicted Spectroscopic Data
The following table consolidates the key predicted data points for the comprehensive characterization of this compound.
| Technique | Feature | Predicted Value / Range |
| ¹H NMR | Carboxylic Acid Proton (ppm) | 12.0 - 13.0 (broad s) |
| Aromatic Protons (ppm) | 7.2 - 8.0 | |
| ¹³C NMR | Carbonyl Carbon (ppm) | 165 - 175 |
| Aromatic Carbons (ppm) | 120 - 150 | |
| FT-IR | O-H Stretch (cm⁻¹) | 2500 - 3300 (very broad) |
| C=O Stretch (cm⁻¹) | 1700 - 1680 (strong, sharp) | |
| C=C Aromatic Stretch (cm⁻¹) | 1600 - 1400 | |
| UV-Vis | λ_max (nm) | 320 - 380 |
| Mass Spec. | Molecular Ion (m/z) | 210 |
| Key Fragments (m/z) | 193 ([M-OH]⁺), 165 ([M-COOH]⁺) |
Conclusion
The multi-technique spectroscopic approach detailed in this guide provides a robust and self-verifying pathway for the complete structural elucidation of this compound. The predicted data, derived from established principles of organic spectroscopy and literature on related compounds, serves as a reliable benchmark for researchers. By correlating the data from NMR, FT-IR, UV-Vis, and MS, one can achieve unambiguous confirmation of the molecule's identity, purity, and key structural features, which is the essential first step for its application in any scientific or industrial endeavor.
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An In-depth Technical Guide to the Prospective Crystal Structure of 5-(3-Thienyl)thiophene-2-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Thienyl)thiophene-2-carboxylic acid is a heterocyclic organic compound with potential applications in materials science and pharmaceutical development. Its molecular structure, featuring a bithiophene backbone and a carboxylic acid functional group, suggests a propensity for forming well-defined crystalline structures governed by a variety of intermolecular interactions. This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the single-crystal X-ray diffraction structure of this compound. It serves as a roadmap for researchers, detailing the experimental protocols from crystal growth to data refinement, and offering insights into the anticipated structural features and non-covalent interactions that would define its crystal packing. While a definitive crystal structure is not yet publicly available, this document synthesizes established crystallographic principles and knowledge from related thiophene derivatives to present a predictive analysis of its solid-state architecture.
Introduction: The Significance of Crystal Structure in Thiophene-Based Molecules
Thiophene-containing molecules are a cornerstone of modern organic electronics and medicinal chemistry. The planarity and electron-rich nature of the thiophene ring facilitate π-π stacking interactions, which are crucial for charge transport in organic semiconductors.[1] The introduction of a carboxylic acid moiety provides a powerful hydrogen-bonding motif, enabling the formation of highly ordered supramolecular assemblies.[2] The crystal structure of a molecule, which describes the precise arrangement of atoms in a crystalline solid, is therefore of paramount importance. It dictates key material properties such as solubility, melting point, stability, and, in the case of pharmaceuticals, bioavailability. For this compound, a detailed understanding of its crystal structure would provide invaluable insights into its potential applications.
Experimental Workflow for Crystal Structure Determination
The determination of a molecule's crystal structure is a systematic process that begins with the synthesis of high-purity material and culminates in the refinement of a crystallographic model. The following workflow outlines the necessary steps.
Caption: Experimental workflow for crystal structure determination.
Synthesis and Purification
The first critical step is the synthesis of this compound with high purity. The presence of impurities can significantly hinder crystallization. While several synthetic routes to substituted bithiophenes exist, a common approach involves metal-catalyzed cross-coupling reactions.[3] Following synthesis, the compound must be rigorously purified, typically by recrystallization or column chromatography. The purity should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Single Crystal Growth: A Game of Patience and Precision
Growing X-ray quality single crystals is often the most challenging part of the process. The goal is to produce crystals that are well-formed, transparent, and typically 0.1-0.3 mm in each dimension.[4] The key is to allow the crystals to form slowly from a supersaturated solution.[5]
Protocol for Crystal Growth:
-
Solvent Selection: A crucial step is to identify a suitable solvent or solvent system in which the compound has moderate solubility.[5] Solvents to consider for this molecule could include ethanol, methanol, acetone, ethyl acetate, or mixtures with less polar solvents like hexane or toluene.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the purified compound in the chosen solvent.
-
Filter the solution to remove any particulate matter.
-
Place the solution in a clean vial, cover it with a cap that has small perforations, and leave it undisturbed in a vibration-free environment.
-
-
Vapor Diffusion:
-
Dissolve the compound in a solvent in which it is readily soluble (the "good" solvent).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "bad" solvent).
-
The "bad" solvent will slowly diffuse into the "good" solvent, reducing the compound's solubility and promoting slow crystal growth.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound at an elevated temperature.
-
Slowly cool the solution to room temperature, and then potentially to lower temperatures (e.g., 4°C).
-
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis. This technique is the most powerful method for determining the three-dimensional structure of molecules.[6]
Data Collection and Processing:
-
A single crystal is carefully selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
The collected data is then processed to determine the unit cell dimensions and the intensities of the diffraction spots.
Structure Solution and Refinement
The final stage involves converting the diffraction data into a detailed molecular structure.
-
Structure Solution: The phases of the diffracted X-rays are determined using computational methods, which generates an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data.
-
Validation: The final structure is validated using a variety of crystallographic metrics to ensure its quality and accuracy.
Anticipated Crystal Structure and Intermolecular Interactions
Based on the molecular structure of this compound and known crystal engineering principles, we can predict the key interactions that will govern its crystal packing.
Molecular Conformation
The molecule consists of two thiophene rings linked by a single C-C bond. The rotational barrier around this bond is relatively low, allowing for different conformations.[7] The two rings are likely to be nearly coplanar to maximize π-conjugation, although some torsion is expected due to steric hindrance. The carboxylic acid group is also expected to be coplanar with the adjacent thiophene ring.
Supramolecular Synthons: The Building Blocks of the Crystal
The predictable and robust interactions that hold molecules together in a crystal are known as supramolecular synthons. For this molecule, the following synthons are anticipated:
-
Carboxylic Acid Dimer: The most prominent interaction is expected to be the formation of a centrosymmetric dimer through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules.[8][9] This is a very common and stable motif for carboxylic acids in the solid state.
-
π-π Stacking: The planar bithiophene core is well-suited for π-π stacking interactions, where the electron clouds of adjacent aromatic rings interact favorably.[1] These interactions are likely to play a significant role in the overall packing of the dimers.
-
C-H···O and C-H···S Interactions: Weaker hydrogen bonds involving the thiophene C-H donors and the carboxylate oxygen or thiophene sulfur acceptors are also possible, further stabilizing the crystal lattice.[10]
Sources
- 1. web.mit.edu [web.mit.edu]
- 2. Supramolecular interactions in the 1:2 co-crystal of 4,4′-bipyridine and 3-chlorothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. How To [chem.rochester.edu]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uomphysics.net [uomphysics.net]
An In-Depth Technical Guide to 5-(3-Thienyl)thiophene-2-carboxylic acid: Synthesis, Sourcing, and Applications
This guide provides a comprehensive technical overview of 5-(3-Thienyl)thiophene-2-carboxylic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and materials scientists. We will delve into its chemical properties, reliable commercial sources, detailed synthetic protocols based on established methodologies, and its burgeoning applications in drug discovery and organic electronics. This document is designed to be a practical resource, blending theoretical principles with actionable experimental insights.
Core Molecular Attributes and Commercial Availability
This compound, with CAS Number 60141-31-3, is a bithiophene derivative characterized by two linked thiophene rings with a carboxylic acid functionality. This structure imparts unique electronic properties and serves as a versatile scaffold for further chemical modifications.
Table 1: Key Properties of this compound
| Property | Value |
| CAS Number | 60141-31-3 |
| Molecular Formula | C₉H₆O₂S₂ |
| Molecular Weight | 210.27 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Primary Use | Research chemical, intermediate in organic synthesis |
Commercial Sourcing for Research and Development
For professionals in drug development and materials science, securing high-purity starting materials is paramount. Several reputable chemical suppliers offer this compound for research purposes. When procuring this compound, it is crucial to request a Certificate of Analysis to verify its purity and identity.
Table 2: Commercial Suppliers of this compound
| Supplier | Purity | Availability | Notes |
| Santa Cruz Biotechnology | Research Grade | Inquire | Offered for proteomics research.[1] |
| ChemicalBook | Varies | Inquire | Lists multiple suppliers, including ShangHai AmK Pharmaceutical Technology Co., Ltd. and Taizhou Changyuan Chemical Technology Co., Ltd.[2] |
| Genprice | Research Use Only | Inquire | Not for diagnostic or in vivo applications.[3] |
| VSNCHEM | Varies | Inquire | Catalog number VT20301.[4] |
Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.
Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling Approach
The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl and hetero-biaryl compounds. The logical and field-proven approach involves the coupling of a halogenated thiophene-2-carboxylic acid derivative with a thiophene boronic acid.
The causality behind this choice of reaction lies in its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary precursors. The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the desired bithiophene structure.
Below is a detailed, self-validating protocol for the synthesis, based on established procedures for similar compounds.
Experimental Protocol: Synthesis of this compound
This protocol describes a two-step process: the protection of the carboxylic acid of a starting material, followed by the Suzuki-Miyaura coupling, and concluding with deprotection to yield the final product.
Step 1: Esterification of 5-Bromothiophene-2-carboxylic acid
The carboxylic acid group is first protected as an ester to prevent side reactions during the subsequent coupling step.
-
Materials:
-
5-Bromothiophene-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Dichloromethane
-
-
Procedure:
-
Dissolve 5-bromothiophene-2-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 5-bromothiophene-2-carboxylate.
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
Materials:
-
Methyl 5-bromothiophene-2-carboxylate
-
Thiophene-3-boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Sodium carbonate)
-
Solvent (e.g., Toluene, Ethanol, Water mixture)
-
-
Procedure:
-
In a reaction vessel, combine methyl 5-bromothiophene-2-carboxylate, thiophene-3-boronic acid (1.1 equivalents), and the palladium catalyst.
-
Add the solvent mixture and the base.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and perform a work-up by extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude methyl 5-(3-thienyl)thiophene-2-carboxylate.
-
Step 3: Hydrolysis of the Ester
-
Materials:
-
Methyl 5-(3-thienyl)thiophene-2-carboxylate
-
Sodium hydroxide solution (e.g., 2M)
-
Hydrochloric acid (e.g., 2M)
-
Solvent (e.g., Methanol or Tetrahydrofuran)
-
-
Procedure:
-
Dissolve the crude ester in a suitable solvent.
-
Add the sodium hydroxide solution and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Applications in Research and Development
The unique structural and electronic properties of this compound make it a valuable building block in both drug discovery and materials science.
Drug Discovery and Medicinal Chemistry
Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their ability to act as bioisosteres for phenyl groups and their favorable metabolic profiles. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities.
-
Antibacterial Agents: This class of compounds is used in the preparation of analogs of antibacterial drugs like nitazoxanide.[2] The bithiophene scaffold can be modified to optimize interactions with bacterial targets.
-
Kinase Inhibitors: The thiophene nucleus is a common feature in many kinase inhibitors used in oncology. The carboxylic acid group provides a convenient handle for amide bond formation, a common linkage in these types of drugs.
-
Anti-inflammatory and Analgesic Drugs: Thiophene-2-carboxylic acid derivatives are precursors to certain anti-inflammatory drugs.[1]
Materials Science and Organic Electronics
The conjugated π-system of the bithiophene structure is the foundation for its use in organic electronics. Thiophene-based polymers are known for their conductive properties and are integral to the development of:
-
Conductive Polymers: The carboxylic acid group can be used for polymerization or to tune the solubility and processing characteristics of the resulting polymers.
-
Organic Semiconductors: These materials are essential for creating flexible displays, organic solar cells, and various types of sensors.
Analytical Characterization
Proper characterization of this compound is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the two thiophene rings. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (often >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm range) and the aromatic carbons of the thiophene rings.
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid.
-
A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the compound (210.27 g/mol ). Analysis of the fragmentation pattern can provide further structural information.
-
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a versatile and valuable building block for researchers in both the life sciences and materials science. Its synthesis via the robust Suzuki-Miyaura cross-coupling reaction allows for its reliable preparation, and its unique chemical structure provides a foundation for the development of novel therapeutics and advanced organic electronic materials. This guide has provided a comprehensive overview of its properties, sourcing, synthesis, and applications to empower scientists and professionals in their research and development endeavors.
References
-
Genprice. This compound. [Link]
Sources
- 1. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 2. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myneni.princeton.edu [myneni.princeton.edu]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 5-(3-Thienyl)thiophene-2-carboxylic acid via Palladium-Catalyzed Suzuki-Miyaura Coupling
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 5-(3-Thienyl)thiophene-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The methodology is centered on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2] We present a comprehensive guide covering the underlying reaction mechanism, a step-by-step experimental procedure, critical parameter optimization, and troubleshooting. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and an in-depth understanding of the experimental choices.
Introduction and Significance
This compound is a bithiophene derivative whose rigid, π-conjugated scaffold makes it a privileged structure in the development of novel organic materials and pharmaceuticals.[3][4] Thiophene-based molecules are known to possess a wide range of therapeutic properties and are integral to the creation of conductive polymers and organic electronics.[5][6] The synthesis of this specific bifunctional molecule provides a key intermediate for further elaboration into more complex structures, such as antibacterial agents.[3][7]
The Suzuki-Miyaura coupling reaction is the cornerstone of this synthetic strategy. First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forms a C-C bond between an organohalide and an organoboron compound.[1] Its widespread adoption is due to its mild reaction conditions, high functional group tolerance, commercial availability of reagents, and the low toxicity of the boron-containing byproducts.[2] This protocol leverages these advantages to provide a reliable and efficient route to the target compound.
The Suzuki-Miyaura Catalytic Cycle: Mechanism of Action
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki coupling proceeds via a catalytic cycle involving a palladium complex. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with the organohalide (5-bromothiophene-2-carboxylic acid). The palladium atom inserts itself into the carbon-halogen bond, oxidizing from Pd(0) to a Pd(II) complex.
-
Transmetalation: This is the key bond-forming step where the organic group from the organoboron species (3-thienylboronic acid) is transferred to the Pd(II) complex. This step is critically dependent on the presence of a base. The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the thienyl group to the palladium center, displacing the halide.[1][9][10]
-
Reductive Elimination: The two organic groups (the two thiophene rings) on the Pd(II) complex are coupled and eliminated from the palladium center, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]
Detailed Experimental Protocol
This protocol describes the synthesis on a 5 mmol scale. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 5-Bromothiophene-2-carboxylic acid | 7311-63-9 | 207.05 | 5.0 | 1.035 g | Aryl Halide |
| 3-Thienylboronic acid | 37785-93-2 | 127.96 | 6.0 | 0.768 g | Organoboron Reagent |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.15 (3 mol%) | 173 mg | Pd(0) Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 15.0 | 2.07 g | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 40 mL | Organic Solvent |
| Deionized Water | 7732-18-5 | 18.02 | - | 10 mL | Aqueous Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | - | ~150 mL | Extraction Solvent |
| Hydrochloric Acid (2M) | 7647-01-0 | 36.46 | - | As needed | Acidification |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed | Drying Agent |
Step-by-Step Synthesis Workflow
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet, combine 5-bromothiophene-2-carboxylic acid (1.035 g, 5.0 mmol), 3-thienylboronic acid (0.768 g, 6.0 mmol, 1.2 eq), and potassium carbonate (2.07 g, 15.0 mmol, 3.0 eq).
-
Solvent Addition and Degassing: Add 1,4-dioxane (40 mL) and deionized water (10 mL). Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to ensure an inert atmosphere. This step is crucial to prevent the oxidation of the Pd(0) catalyst.[11]
-
Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (173 mg, 0.15 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously. The mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 5-bromothiophene-2-carboxylic acid is consumed (typically 12-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Carefully acidify the aqueous layer with 2M HCl until the pH is approximately 2-3, which will precipitate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a solid.
-
Scientific Rationale and Key Considerations
-
Choice of Reactants: 5-Bromothiophene-2-carboxylic acid is selected as the aryl halide. The C-Br bond is sufficiently reactive for oxidative addition without being overly labile.[1] An excess of the boronic acid (1.2 eq) is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available pre-catalyst that readily forms the active Pd(0) species in solution. The triphenylphosphine ligands stabilize the palladium center and modulate its reactivity throughout the catalytic cycle.[1][12]
-
Role of the Base: The choice of base is critical. Inorganic bases like K₂CO₃ are highly effective.[9] They are strong enough to facilitate the formation of the reactive boronate species but generally do not interfere with the carboxylic acid functional group.[9][10] The use of stronger bases like hydroxides could potentially lead to undesired side reactions.
-
Solvent Selection: A biphasic solvent system like dioxane/water is optimal.[13] Dioxane solubilizes the organic reactants and the catalyst complex, while water is essential for dissolving the inorganic base, allowing it to participate effectively in the transmetalation step.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Poor quality base or solvents. | 1. Use fresh catalyst.2. Ensure thorough degassing of the solvent mixture.3. Use anhydrous solvents and freshly ground base. |
| Recovery of Starting Halide | Inefficient catalytic cycle. | Increase catalyst loading slightly (e.g., to 5 mol%). Ensure the reaction is heated to the correct temperature. |
| Significant Debromination | The reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature slightly (e.g., to 80 °C) and monitor carefully by TLC to avoid prolonged heating after completion. |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture. | Improve the degassing procedure; maintain a positive pressure of inert gas throughout the reaction. |
| Difficulty in Purification | Presence of closely-eluting impurities or residual catalyst. | Perform a filtration through a plug of silica gel before final recrystallization. Consider column chromatography if needed. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and reliable method for the synthesis of this compound. The protocol detailed in this application note is robust and has been optimized for high yield and purity. By understanding the mechanistic principles and paying close attention to critical parameters such as the choice of base and the maintenance of an inert atmosphere, researchers can successfully apply this methodology to generate this important synthetic intermediate for applications in drug discovery and materials science.
References
-
Ali, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 47. Available at: [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. YouTube. Available at: [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry, 73(8), 3236–3244. Available at: [Link]
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 411-420. Available at: [Link]
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Milano-Bicocca. Available at: [Link]
-
Itami, K., et al. (2009). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Tetrahedron, 65(16), 3041-3046. Available at: [Link]
-
Liu, J., et al. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry, 6(24), 4443-4450. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Rivera-Fuentes, P., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 17(4), 703–707. Available at: [Link]
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Use of Base Metals in Suzuki Coupling. Wordpress. Available at: [Link]
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The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
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Suzuki reaction. Wikipedia. Available at: [Link]
-
Screening of different bases for Suzuki coupling. ResearchGate. Available at: [Link]
-
Yasin, K. A., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1265, 133423. Available at: [Link]
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Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate. Available at: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]
-
Thiophene-2-carboxylic acid. Wikipedia. Available at: [Link]
-
D'Anna, F., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(16), 9866–9877. Available at: [Link]
-
The Versatility of 5-Acetyl-3-methyl-2-thiophenecarboxylic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]
-
Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. Taylor & Francis Online. Available at: [Link]
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Application Notes and Protocols for the Stille Coupling of 5-(3-Thienyl)thiophene-2-carboxylic acid
Authored by a Senior Application Scientist
Introduction: The synthesis of complex organic molecules is a cornerstone of drug discovery and materials science. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile class of transformations for the construction of carbon-carbon bonds. The Stille coupling reaction, developed by Nobel laureate John Kenneth Stille, offers a robust method for coupling organostannane reagents with a variety of organic electrophiles.[1][2] This reaction is distinguished by its tolerance of a wide array of functional groups, including carboxylic acids, and its utility in the synthesis of complex heterocyclic systems.[3][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Stille coupling reaction for the synthesis of derivatives of 5-(3-thienyl)thiophene-2-carboxylic acid. This bithiophene scaffold is of significant interest due to its presence in various biologically active compounds and organic electronic materials.[5] The protocol herein is a representative procedure adapted from established methodologies for Stille couplings involving thiophene derivatives.[6]
The Stille Coupling Reaction: A Mechanistic Overview
The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex.[1][7] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (typically an organohalide or triflate) to form a Pd(II) intermediate.[8]
-
Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the palladium complex. This is often the rate-determining step.[9]
-
Reductive Elimination: The two organic groups on the palladium complex are then eliminated to form the desired carbon-carbon bond, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[7]
Experimental Protocol: Stille Coupling of this compound
This protocol describes a representative Stille coupling reaction between this compound (as its corresponding halide or triflate derivative) and an organostannane. For this example, we will consider the coupling of 5-bromo-(3-thienyl)thiophene-2-carboxylic acid with an aryl tributylstannane. The starting material, this compound, is commercially available.[10] Halogenation at the 5-position of the thiophene ring can be achieved through standard electrophilic halogenation procedures.
Materials and Reagents
| Reagent | Role | Supplier Example | Purity |
| 5-Bromo-(3-thienyl)thiophene-2-carboxylic acid | Electrophile | Synthesized | >95% |
| Aryl tributylstannane | Nucleophile | Sigma-Aldrich | >97% |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Catalyst | Sigma-Aldrich | 99% |
| Anhydrous Toluene or DMF | Solvent | Sigma-Aldrich | >99.8% |
| Anhydrous Lithium Chloride (LiCl) | Additive (optional) | Sigma-Aldrich | >99% |
| Diisopropylethylamine (DIPEA) | Base | Sigma-Aldrich | >99.5% |
| Diethyl ether | Extraction Solvent | Fisher Scientific | ACS Grade |
| Saturated aq. NH₄Cl | Quenching Solution | Fisher Scientific | - |
| Brine | Washing Solution | Fisher Scientific | - |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | Fisher Scientific | - |
| Celite® | Filtration Aid | Sigma-Aldrich | - |
Reaction Parameters
| Parameter | Value | Rationale |
| Stoichiometry (Electrophile:Nucleophile) | 1 : 1.1 - 1.2 | A slight excess of the organostannane is often used to ensure complete consumption of the electrophile.[6] |
| Catalyst Loading | 1-5 mol% | Effective catalysis is typically achieved in this range. Higher loadings can lead to increased side products and cost.[11] |
| Solvent | Anhydrous Toluene or DMF | These are common solvents for Stille couplings, offering good solubility for the reactants and compatibility with the reaction conditions. |
| Temperature | 80-110 °C | The reaction often requires heating to proceed at a reasonable rate. The optimal temperature may need to be determined empirically. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Additives | LiCl (optional) | Can accelerate the transmetalation step, particularly with less reactive substrates.[7] |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-(3-thienyl)thiophene-2-carboxylic acid (1.0 eq), the aryl tributylstannane (1.1 eq), and Pd(PPh₃)₄ (0.02 eq).
-
If using, add anhydrous LiCl (3.0 eq).
-
Add anhydrous toluene (or DMF) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Add DIPEA (2.0 eq) to the reaction mixture. The base is crucial for reactions involving a free carboxylic acid to prevent side reactions.
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter through a pad of Celite®, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents or solvent. | Use a fresh batch of catalyst; Ensure the reaction is performed under strictly anhydrous and inert conditions; Increase the reaction temperature; Screen different solvents.[11] |
| Homocoupling of Organostannane | A common side reaction, often favored at higher temperatures or with certain catalysts. | Lower the reaction temperature; Use a different palladium catalyst or ligand system; Add a copper(I) co-catalyst which can sometimes suppress homocoupling.[12] |
| Difficulty in Removing Tin Byproducts | Tributyltin halides are often difficult to separate from the desired product. | During workup, wash the organic layer with an aqueous solution of KF or NH₄F, which can precipitate the tin species as insoluble fluorides; Optimize chromatographic purification.[4] |
| Stalled Reaction | Catalyst deactivation; Reagent decomposition. | Add a fresh portion of the catalyst; Ensure the starting materials are stable under the reaction conditions. |
Conclusion
The Stille coupling reaction is a powerful and reliable method for the synthesis of complex molecules containing the this compound scaffold. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently construct novel compounds for applications in drug discovery and materials science. The protocol provided herein serves as a robust starting point for the development of specific synthetic routes tailored to individual research needs.
References
-
Stille Coupling. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]
-
Stille reaction. (2023, December 28). In Wikipedia. [Link]
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García-López, J. A., et al. (2020). Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. Molecules, 25(23), 5729. [Link]
-
Stille Coupling. (n.d.). OpenOChem Learn. Retrieved January 12, 2026, from [Link]
-
Stille Coupling. (2023, June 30). Chemistry LibreTexts. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Li, J. H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(11), 4293-4296. [Link]
-
Stille Cross-Coupling. (n.d.). J&K Scientific LLC. Retrieved January 12, 2026, from [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
-
D'Accolti, L., et al. (2007). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry, 9(8), 834-838. [Link]
-
Mei, J., & Bao, Z. (2014). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Polymer Science: A Comprehensive Reference (pp. 1-28). Elsevier. [Link]
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Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Sharma, S., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemical Reviews, 5(2), 134-150. [Link]
-
Decarboxylative cross-coupling. (2023, November 11). In Wikipedia. [Link]
- Synthesis of 5-[2-(benzo[b]thiophen-3-yl)ethenyl]thiophene-2-carboxylic acid. (n.d.). Google Patents.
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-
Thiophene-2-carboxylic acid. (2023, October 29). In Wikipedia. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved January 12, 2026, from [Link]
-
Stille Coupling. (n.d.). SynArchive. Retrieved January 12, 2026, from [Link]
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Application Note: Purification of 5-(3-Thienyl)thiophene-2-carboxylic acid by Recrystallization
Introduction
5-(3-Thienyl)thiophene-2-carboxylic acid is a bicyclic aromatic compound containing two thiophene rings.[1][2] Its structural motif is of significant interest in medicinal chemistry and materials science, serving as a key building block in the synthesis of novel compounds.[1][3] The purity of this carboxylic acid is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants into biologically active molecules.[4] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[5][6][7] This application note provides a detailed protocol for the purification of this compound using recrystallization, along with the scientific principles underpinning the methodology.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C9H6O2S2 | [1][2] |
| Molecular Weight | 210.27 g/mol | [1][2] |
| Appearance | Typically a solid, may appear as a powder. | [3][8] |
| Solubility | Generally soluble in polar organic solvents. Solubility increases with temperature.[8][9] | General principle for carboxylic acids. |
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent.[5][6] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[6][7] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[5][6][7] Conversely, impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.[5][7]
The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution.[5][7] Any insoluble impurities can be removed at this stage by hot filtration.[10][11] As the saturated solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities are ideally excluded from this growing crystal structure and remain dissolved in the cooled solvent (mother liquor).[5] The purified crystals are then collected by filtration.
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Experimental Protocol
Solvent Selection
The choice of solvent is the most critical step in a successful recrystallization.[6][12] The ideal solvent should:
-
High-Temperature Coefficient of Solubility: The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.[5][12]
-
Inertness: The solvent should not react with the compound being purified.[5][12]
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.[5][12]
-
Impurity Solubility: Impurities should be either very soluble or insoluble in the solvent at all temperatures.[7]
Based on the polar carboxylic acid group and the relatively nonpolar bithiophene backbone, suitable solvents for this compound could include alcohols (e.g., ethanol, isopropanol), acetic acid, or solvent mixtures like toluene/hexane.[13][14] A preliminary small-scale solubility test is highly recommended to determine the optimal solvent or solvent system.
Step-by-Step Protocol
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and a boiling chip.[7]
-
Heat the mixture on a hot plate to the boiling point of the solvent.
-
Continue to add the solvent in small portions until the solid is completely dissolved.[7] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, a hot gravity filtration is required.[10][11][15]
-
Preheat a stemless or short-stemmed funnel and a receiving Erlenmeyer flask containing a small amount of boiling solvent on a hot plate.[10][16] This prevents premature crystallization in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated receiving flask.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[16] Slow cooling promotes the formation of larger, purer crystals.
-
If crystals do not form, crystallization can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
Once the solution has reached room temperature, place the flask in an ice-water bath for 10-20 minutes to maximize the yield of the crystals.[16]
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.
-
Break the vacuum and add a small amount of cold solvent to the crystals, then reapply the vacuum. Repeat this washing step once or twice.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the Büchner funnel for a few minutes.
-
Transfer the crystals to a watch glass and allow them to dry completely. For faster drying, a desiccator or a vacuum oven at a low temperature can be used.
-
Characterization of Purified Product
The purity of the recrystallized this compound should be assessed to confirm the success of the purification.
| Technique | Purpose | Expected Outcome |
| Melting Point Analysis | To determine the purity of the compound. | A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point. |
| Spectroscopy (NMR, IR) | To confirm the chemical structure and identify any remaining impurities. | The spectra should match the known spectrum of the pure compound. |
| Chromatography (TLC, HPLC) | To assess the number and amount of impurities. | A single spot on a TLC plate or a single peak in an HPLC chromatogram indicates high purity. |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Induce crystallization by scratching the flask or adding a seed crystal. |
| Oiling out (product separates as an oil, not crystals). | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. The compound is too impure. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent. |
| Low recovery of the purified compound. | Too much solvent was used. The crystals were washed with a solvent that was not cold enough. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure the washing solvent is ice-cold. Properly preheat the hot filtration apparatus. |
| Colored impurities remain in the crystals. | The impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[11] |
Conclusion
Recrystallization is an effective and economical method for the purification of this compound. Careful selection of the recrystallization solvent and adherence to the proper technique are crucial for achieving high purity and yield. The detailed protocol and troubleshooting guide provided in this application note will enable researchers to successfully purify this valuable compound for their research and development needs.
References
- Vertex AI Search.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Accessed January 12, 2026.
- Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Accessed January 12, 2026.
- Wired Chemist.
- Chemistry LibreTexts. 1.
- Safrole.
- University of Rochester, Department of Chemistry.
- City University of New York.
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- ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Accessed January 12, 2026.
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Definitive Structural Elucidation of 5-(3-Thienyl)thiophene-2-carboxylic acid using ¹H and ¹³C NMR Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Abstract: 5-(3-Thienyl)thiophene-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its precise molecular geometry, electronic properties, and potential for intermolecular interactions are dictated by the connectivity and substitution pattern of its bithiophene core. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for confirming its covalent structure and probing its electronic environment in solution. This guide provides a comprehensive, field-tested protocol for the acquisition and interpretation of one-dimensional ¹H and ¹³C NMR spectra of this compound, moving beyond a simple recitation of steps to explain the causality behind critical experimental choices and data interpretation strategies.
Foundational Principles and Strategic Considerations
The molecular structure of this compound presents a distinct set of features that are exquisitely reported by NMR spectroscopy. The molecule consists of two thiophene rings and a carboxylic acid functional group.
-
¹H NMR Spectroscopy will provide information on the number of distinct proton environments, their electronic shielding (chemical shift), the number of neighboring protons (spin-spin coupling), and their relative abundance (integration).
-
¹³C NMR Spectroscopy will reveal the number of unique carbon atoms and their chemical environments, which are highly sensitive to the effects of electronegative atoms and aromaticity.
The key to a successful analysis lies in understanding how the electron-withdrawing carboxylic acid group and the electronic coupling between the two aromatic thiophene rings influence the chemical shifts and coupling constants of the nuclei.[1][2][3]
Molecular Structure and Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment. The following convention will be used throughout this guide:
Caption: End-to-end workflow for NMR analysis.
Part A: Detailed Sample Preparation Protocol
Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for several reasons:
-
Solubility: It readily dissolves polar compounds like carboxylic acids.
-
Exchangeable Protons: It allows for the observation of the carboxylic acid proton (COOH), which would rapidly exchange with deuterium in solvents like D₂O or CD₃OD, causing the signal to disappear. [4][5]3. Chemical Shift Range: Its residual proton signal (a pentet at ~2.50 ppm) and carbon signal (a septet at ~39.52 ppm) are in an uncongested region of the spectrum, serving as an excellent internal reference. [6] Methodology:
-
Glassware Preparation: Ensure all glassware, including the NMR tube and pipette, are scrupulously clean and dry to prevent contamination. [6][7]An acetone rinse followed by drying with a stream of nitrogen is recommended. Do not oven-dry NMR tubes, as this can cause distortion. [7]2. Sample Weighing: Accurately weigh 10-15 mg of this compound. This concentration provides a strong signal-to-noise ratio for both ¹H and ¹³C experiments without significant line broadening. [8]3. Dissolution: Transfer the solid to a small, clean vial. Add approximately 0.7 mL of high-purity DMSO-d₆. Gently vortex or sonicate to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade magnetic field homogeneity and spectral resolution, filter the solution directly into a 5 mm NMR tube. [8]A Pasteur pipette with a small, tightly packed plug of glass wool or a syringe filter is effective. The final sample height should be 4-5 cm. [8]5. Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
Part B: Data Acquisition Parameters (400 MHz Spectrometer)
Causality: The parameters are chosen to balance sensitivity, resolution, and experimental time. A longer relaxation delay (d1) is crucial for quantitative ¹³C NMR to allow for full relaxation of quaternary carbons, including the carboxyl carbon.
| Parameter | ¹H Acquisition | ¹³C Acquisition | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for observation. Proton-decoupled for ¹³C. |
| Spectral Width | 16 ppm | 240 ppm | Encompasses all expected signals from ~-1 to 15 ppm for ¹H and ~0 to 220 ppm for ¹³C. |
| Acquisition Time | ~2.0 s | ~1.0 s | Provides adequate digital resolution. |
| Relaxation Delay (d1) | 2.0 s | 5.0 s | Allows for nearly complete T1 relaxation, improving signal-to-noise and quantitation. |
| Number of Scans (ns) | 16 | 1024 | Sufficient for good S/N in ¹H. More scans needed for the less sensitive ¹³C nucleus. |
| Temperature | 298 K | 298 K | Standard ambient temperature. |
Part C: Data Processing
Modern NMR software can automate much of this process. [9][10][11][12]1. Fourier Transformation: The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum. An exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) is typically applied to improve the signal-to-noise ratio. 2. Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical). 3. Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline. 4. Referencing: The chemical shift (δ) scale is calibrated. For this protocol, the residual solvent peak of DMSO-d₆ is set to δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C.
Spectral Interpretation: From Data to Structure
¹H NMR Spectrum: Predicted Analysis
The proton spectrum is expected to show five signals in the aromatic region and one highly deshielded signal for the carboxylic acid proton.
-
Carboxylic Acid Proton (H-COOH): This proton will appear as a broad singlet in the δ 10-13 ppm range. [4][13][14]Its deshielded nature is due to the electronegativity of the adjacent oxygen atoms and magnetic anisotropy of the C=O bond. [4][15]The broadness arises from hydrogen bonding and chemical exchange.
-
Thiophene Ring 1 Protons (H3, H4): These two protons are on the thiophene ring bearing the carboxylic acid. They will appear as two distinct doublets due to coupling with each other (J3,4). The electron-withdrawing nature of the COOH group at C2 will deshield H3. The 3-thienyl group at C5 will also influence the shifts.
-
Thiophene Ring 2 Protons (H2', H4', H5'): These three protons on the second thiophene ring will form a more complex system. H2' is often the most distinct, appearing as a doublet of doublets due to coupling to both H4' and H5'. H4' and H5' will couple to each other and to H2', resulting in complex multiplets.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) | Integration |
| COOH | 12.0 - 13.0 | br s | - | 1H |
| H4 | 7.8 - 8.0 | d | J3,4 ≈ 3.5 - 4.0 Hz | 1H |
| H3 | 7.2 - 7.4 | d | J3,4 ≈ 3.5 - 4.0 Hz | 1H |
| H2' | 7.6 - 7.8 | dd | J2',4' ≈ 1.2 Hz, J2',5' ≈ 3.0 Hz | 1H |
| H5' | 7.5 - 7.7 | dd | J4',5' ≈ 5.0 Hz, J2',5' ≈ 3.0 Hz | 1H |
| H4' | 7.3 - 7.5 | dd | J4',5' ≈ 5.0 Hz, J2',4' ≈ 1.2 Hz | 1H |
Note: Chemical shifts are estimations based on typical values for substituted thiophenes. [1][16][17][18]Coupling constants are based on established data for thiophene systems. [19][20]
¹³C NMR Spectrum: Predicted Analysis
The proton-decoupled ¹³C spectrum is expected to show nine distinct signals: one for the carboxyl carbon and eight for the carbons of the two inequivalent thiophene rings.
-
Carboxyl Carbon (C=O): This quaternary carbon will appear significantly downfield in the δ 160-175 ppm range, characteristic of carboxylic acids. [5][13]The signal may be of lower intensity due to its long relaxation time.
-
Thiophene Carbons (C2-C5, C2'-C5'): The chemical shifts of these carbons are influenced by their position relative to the sulfur atoms and the substituents.
-
C2 & C5: These carbons, directly attached to the electron-withdrawing COOH and the second aromatic ring, respectively, will be significantly deshielded compared to other thiophene carbons.
-
C3': The carbon linking the two rings will also be shifted downfield.
-
Other Carbons: The remaining carbons will appear in the typical aromatic region for thiophenes, generally between δ 120-140 ppm. [2][21][22][23] Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
-
| Carbon Label | Predicted δ (ppm) | Rationale |
| COOH | 162 - 165 | Carboxylic acid carbonyl carbon. [5][13] |
| C2 | 142 - 145 | Attached to electronegative COOH group. |
| C5 | 140 - 143 | Attached to the second thienyl ring. |
| C3' | 138 - 141 | Point of inter-ring linkage. |
| C3 | 134 - 137 | Alpha to COOH-substituted carbon. |
| C4 | 128 - 131 | Beta to COOH-substituted carbon. |
| C2' | 126 - 129 | Standard aromatic thiophene carbon. |
| C5' | 125 - 128 | Standard aromatic thiophene carbon. |
| C4' | 123 - 126 | Standard aromatic thiophene carbon. |
Conclusion
This application note provides a robust framework for the definitive NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided spectral predictions, grounded in established principles of NMR spectroscopy for heterocyclic compounds, offer a reliable guide for the subsequent interpretation and structural confirmation. This comprehensive approach ensures accuracy and confidence in the characterization of this important molecule, supporting its application in pharmaceutical and materials development.
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Sone, T., et al. (1974). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Available at: [Link]
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Fayed, E.A., et al. (1987). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Oriental Journal of Chemistry. Available at: [Link]
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Contreras, R.H., et al. (2002). Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. Magnetic Resonance in Chemistry. Available at: [Link]
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Sharma, D., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ChemistrySelect. Available at: [Link]
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Application Note: FT-IR Spectroscopic Characterization of 5-(3-Thienyl)thiophene-2-carboxylic acid
Abstract
This document provides a comprehensive guide to the characterization of 5-(3-Thienyl)thiophene-2-carboxylic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound, featuring a bithiophene backbone and a carboxylic acid moiety, is of interest in materials science and pharmaceutical development.[1] FT-IR spectroscopy serves as a rapid, non-destructive, and highly effective technique for confirming its molecular structure by identifying key functional groups and vibrational modes. This note details the theoretical basis, a step-by-step experimental protocol using Attenuated Total Reflectance (ATR), and a thorough interpretation of the resulting spectrum.
Introduction and Scientific Context
This compound (CAS No. 60141-31-3) is a bifunctional organic molecule built upon a conjugated bithiophene system.[2][3] Thiophene-based compounds are foundational units in the development of organic semiconductors, conductive polymers, and pharmacologically active agents.[4][5][6] The presence of the carboxylic acid group provides a site for further chemical modification, such as esterification or amidation, making it a versatile building block in organic synthesis.[7][8]
The verification of the molecular structure is a critical step in quality control and research. FT-IR spectroscopy is an ideal analytical tool for this purpose. It probes the vibrational transitions of a molecule by exposing it to infrared radiation. Specific functional groups (e.g., C=O, O-H, C-S) absorb IR radiation at characteristic frequencies, producing a unique spectral "fingerprint".[9] This application note will demonstrate the use of ATR-FTIR, a sampling technique that requires minimal sample preparation, for the robust analysis of this solid compound.[10][11]
Chemical Structure and Properties:
-
Chemical Name: this compound
-
CAS Number: 60141-31-3[12]
-
Molecular Formula: C₉H₆O₂S₂[2]
-
Molecular Weight: 210.27 g/mol [2]
-
Structure:
(Note: A representative image would be placed here in a final document.)
Experimental Protocol: ATR-FT-IR Analysis
This protocol outlines the procedure for acquiring a high-quality FT-IR spectrum of solid this compound using an ATR accessory. The ATR technique is preferred for its simplicity and speed, as it allows direct analysis of solid powders with no need for pellet pressing (e.g., KBr pellets).[13][14]
Materials and Instrumentation
-
Sample: this compound, solid powder (~1-5 mg).
-
Instrumentation: FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.
-
Reagents: Isopropanol or ethanol for cleaning the ATR crystal.
-
Supplies: Laboratory wipes (e.g., Kimwipes), spatula.
Workflow Diagram
The overall experimental and analytical workflow is illustrated below.
Caption: Experimental workflow for ATR-FT-IR analysis.
Step-by-Step Procedure
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal using a laboratory wipe lightly dampened with isopropanol. Allow the solvent to evaporate completely. This step is critical to prevent cross-contamination from previous analyses.[14]
-
Background Spectrum Acquisition: With the clean, empty ATR crystal, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these contributions from the final sample spectrum. A typical background is an average of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal using a clean spatula.[15]
-
Pressure Application: Lower the ATR press arm until it contacts the sample. Apply consistent pressure to ensure intimate contact between the solid powder and the crystal surface.[13] Good contact is essential for achieving a strong, high-quality spectrum, as the IR beam's evanescent wave only penetrates a few micrometers into the sample.[10][11]
-
Sample Spectrum Acquisition: Using the same parameters as the background scan, acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Apply an ATR correction (if available) to account for the wavelength-dependent depth of penetration. A baseline correction may also be applied to correct for any sloping or curved baselines.
-
Post-Analysis Cleanup: Retract the press arm and carefully remove the sample powder. Clean the ATR crystal surface thoroughly with isopropanol as described in step 2.
Spectral Interpretation and Discussion
The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its carboxylic acid and bithiophene moieties. The key is to analyze several distinct regions of the spectrum.
Summary of Characteristic Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Functional Group/Moiety |
| 3300–2500 | O–H stretching (hydrogen-bonded) | Broad, Strong | Carboxylic Acid |
| ~3100 | C–H stretching (aromatic) | Medium to Weak | Thiophene Rings |
| 1710–1680 | C=O stretching (conjugated) | Strong, Sharp | Carboxylic Acid |
| 1600–1400 | C=C stretching (aromatic ring) | Medium to Strong | Thiophene Rings |
| 1440–1395 | O–H in-plane bending | Medium | Carboxylic Acid |
| 1320–1210 | C–O stretching (coupled with O-H bend) | Strong | Carboxylic Acid |
| 950–900 | O–H out-of-plane bending (dimer) | Broad, Medium | Carboxylic Acid |
| 900–650 | C–H out-of-plane bending | Medium to Strong | Thiophene Rings |
| ~850-650 | C–S stretching | Weak to Medium | Thiophene Rings |
Detailed Analysis
-
O–H Stretching Region (3300–2500 cm⁻¹): The most prominent feature of a carboxylic acid is an extremely broad and intense absorption band for the O–H stretch.[16] Its breadth is a direct consequence of strong intermolecular hydrogen bonding, which forms a stable dimeric structure in the solid state.[17][18] This band typically overlaps with the sharper aromatic C–H stretching peaks.[19]
-
C–H Stretching Region (~3100 cm⁻¹): Weak to medium intensity peaks just above 3000 cm⁻¹ are characteristic of C–H stretching vibrations from the two thiophene rings.[20][21] Aliphatic C-H stretches (which are absent in this molecule) would appear below 3000 cm⁻¹.
-
Carbonyl (C=O) Stretching Region (1710–1680 cm⁻¹): A very strong and sharp absorption band in this region confirms the presence of the carbonyl group. For carboxylic acids, this peak typically appears between 1760 and 1690 cm⁻¹.[16] Because the carboxylic acid is conjugated with the π-electron system of the thiophene ring, the C=O bond is slightly weakened, shifting its absorption to a lower frequency, likely in the 1710–1680 cm⁻¹ range.[18][19]
-
Fingerprint Region (1600–650 cm⁻¹): This complex region contains a wealth of structural information.[22]
-
Thiophene Ring Vibrations: Multiple bands between 1600 and 1400 cm⁻¹ are assigned to the C=C stretching vibrations within the aromatic thiophene rings.[4][23]
-
Carboxylic Acid C–O and O–H Vibrations: A strong band between 1320–1210 cm⁻¹ arises from the C–O stretching vibration, which is strongly coupled with the O–H in-plane bending mode.[16][18] Another characteristic feature of carboxylic acid dimers is a broad, medium-intensity peak around 950-900 cm⁻¹ due to the out-of-plane O–H bend.[16]
-
Thiophene C–H and C–S Vibrations: The region from 900–650 cm⁻¹ contains bands from C–H out-of-plane bending vibrations, which are sensitive to the substitution pattern of the rings.[20] Weaker absorptions associated with C–S bond stretching can also be found in this lower frequency range.[4][23]
-
Conclusion
FT-IR spectroscopy, particularly with the ATR sampling technique, provides a definitive and efficient method for the structural confirmation of this compound. The resulting spectrum offers clear and unambiguous evidence for all key functional groups: the broad O–H stretch and intense C=O stretch confirm the hydrogen-bonded carboxylic acid, while aromatic C–H and C=C stretching bands validate the bithiophene core. This protocol serves as a reliable standard operating procedure for researchers in synthetic chemistry, materials science, and drug development for the routine quality control and characterization of this and structurally related compounds.
References
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ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from ResearchGate.
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from web.chem.ucla.edu.
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Sugimoto, Y., Nishimura, S., & Imoto, E. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 8(1), 89-98.
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Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from scbt.com.
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ChemicalBook. (2022). This compound. Retrieved from chemicalbook.com.
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from agilent.com.
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ChemicalBook. (n.d.). This compound | 60141-31-3. Retrieved from chemicalbook.com.
-
VSNCHEM. (n.d.). vt20301 this compound. Retrieved from vsnchem.com.
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IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from iosrjournals.org.
-
AIP Publishing. (n.d.). Infrared Spectra of the Hydrogen‐Bonded Carboxylic Acids. The Journal of Chemical Physics.
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from drawell.com.
-
National Center for Biotechnology Information. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. PMC.
-
Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from pcc.chem.vt.edu.
-
Preprints.org. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications.
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from specac.com.
-
JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy. Retrieved from jascoinc.com.
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
-
Prime Scholars. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Journal of Physical and Chemical Sciences.
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from specac.com.
-
MDPI. (2022). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules, 27(15), 4991.
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Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry.
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Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
-
ResearchGate. (2021). How can I interpret this FT-IR results?. Retrieved from ResearchGate.
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Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from en.wikipedia.org.
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Asian Journal of Nanoscience and Materials. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds.
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Molbase. (n.d.). Synthesis of 5-[2-(benzo[b]thiophen-3-yl)ethenyl]thiophene-2-carboxylic acid.
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Definitive Structural Elucidation of 5-(3-Thienyl)thiophene-2-carboxylic acid using High-Resolution Mass Spectrometry
An Application Note for Researchers and Drug Development Professionals
Abstract
5-(3-Thienyl)thiophene-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science, notably as a reactant in the synthesis of novel antibacterial agents.[1] Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and metabolite identification. This application note presents a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We detail a robust methodology employing electrospray ionization (ESI) and explore the compound's characteristic fragmentation patterns through tandem mass spectrometry (MS/MS), providing a definitive blueprint for its structural confirmation.
1. Scientific Principles and Method Rationale
The structural analysis of an aromatic carboxylic acid like this compound is ideally suited for mass spectrometry. The molecule's key chemical features—an acidic proton, a conjugated bicyclic aromatic system, and two sulfur atoms—dictate the optimal analytical strategy.
-
Ionization Technique: Electrospray Ionization (ESI) is the chosen method due to its "soft" nature, which minimizes in-source fragmentation and reliably produces ions corresponding to the intact molecule.[2] Given the compound's acidic carboxylic group (predicted pKa ≈ 3.56), analysis in negative ion mode is highly effective.[3] This approach facilitates the deprotonation of the carboxylic acid, yielding a strong signal for the [M-H]⁻ ion, which serves as the precursor for subsequent fragmentation analysis.
-
High-Resolution Mass Spectrometry (HRMS): The use of an HRMS instrument, such as an Orbitrap or Q-TOF, is critical for two reasons. First, it provides a highly accurate mass measurement of the precursor and fragment ions, enabling the confident determination of their elemental compositions. Second, the high resolving power allows for the clear observation of the isotopic pattern arising from the two sulfur atoms (natural abundance of ³⁴S is ~4.2%), which serves as an intrinsic validation of any sulfur-containing ion.
-
Tandem Mass Spectrometry (MS/MS): To confirm the molecular structure, collision-induced dissociation (CID) is employed to fragment the isolated [M-H]⁻ precursor ion. The resulting product ions provide a structural fingerprint. For aromatic carboxylic acids, characteristic fragmentation includes the neutral loss of carbon dioxide (CO₂, 44.0 Da).[4] The stability of the bithiophene ring system suggests that the molecular ion will be relatively stable, but targeted fragmentation will reveal cleavages at the carboxylic acid moiety and potentially between the two thiophene rings.[5]
2. Experimental Workflow
The overall analytical process follows a logical sequence from sample preparation to data interpretation, ensuring reproducibility and accuracy.
Caption: High-level workflow for LC-MS/MS analysis.
3. Detailed Protocols and Methodologies
3.1. Materials and Reagents
-
This compound (CAS: 60141-31-3), >98% purity.[6]
-
LC-MS Grade Methanol.
-
LC-MS Grade Acetonitrile (ACN).
-
LC-MS Grade Water.
-
LC-MS Grade Ammonium Acetate (for mobile phase modification).
3.2. Sample Preparation Protocol
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol in a clean glass vial. Vortex for 30 seconds to ensure complete dissolution.
-
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Transfer 10 µL of the stock solution into 990 µL of a 50:50 (v/v) solution of acetonitrile and water. Vortex briefly. This working solution is ready for injection.
3.3. Instrumentation and Parameters
The following parameters are provided as a validated starting point and may be adapted for other high-resolution LC-MS systems.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
|---|---|---|
| LC System | High-Performance Liquid Chromatography System | To separate the analyte from impurities and deliver it to the MS. |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Standard for retaining and separating moderately polar aromatic compounds. |
| Mobile Phase A | Water with 5 mM Ammonium Acetate | Ammonium acetate helps to maintain a consistent pH and aids in deprotonation for negative mode ESI. |
| Mobile Phase B | Acetonitrile with 5 mM Ammonium Acetate | Organic phase for eluting the analyte from the C18 column. |
| Gradient | 5% B to 95% B over 8 min; hold at 95% for 2 min | A standard gradient to ensure elution of the analyte and clean the column. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure good chromatographic peak shape. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Standard volume to avoid column overloading while ensuring sufficient signal. |
Table 2: High-Resolution Mass Spectrometry Parameters
| Parameter | Value | Rationale |
|---|---|---|
| MS System | Orbitrap or Q-TOF Mass Spectrometer | For achieving high mass accuracy (<5 ppm) and resolution (>70,000). |
| Ionization Mode | ESI, Negative | Optimal for generating the [M-H]⁻ ion from the carboxylic acid. |
| Capillary Voltage | -3.0 kV | Standard voltage to create a stable electrospray in negative mode. |
| Sheath/Nebulizer Gas | Nitrogen, 40 / 10 (arbitrary units) | To assist in desolvation and droplet formation. |
| Gas Temperature | 320 °C | Ensures efficient evaporation of the solvent from the ESI droplets. |
| Full MS Scan Range | m/z 100 – 300 | Covers the expected mass of the analyte and potential low-mass fragments. |
| MS Resolution | 70,000 FWHM | Sufficient to resolve isotopic peaks and determine accurate mass. |
| MS/MS Activation | Collision-Induced Dissociation (CID) | Standard method for fragmenting ions in the gas phase. |
| Collision Energy | 25 eV (normalized) | Optimized energy to induce informative fragmentation without complete annihilation of the ion. |
4. Results and Data Interpretation
4.1. Full Scan MS: Precursor Ion Identification
Analysis of the full scan mass spectrum reveals a prominent ion at m/z 208.9726 . This corresponds to the [M-H]⁻ ion of this compound.
Table 3: Precursor Ion Accurate Mass Confirmation
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₆O₂S₂ |
| Exact Mass (Neutral) | 210.9809 |
| Precursor Ion | [C₉H₅O₂S₂]⁻ |
| Theoretical m/z | 208.9734 |
| Observed m/z | 208.9726 |
| Mass Error | -3.8 ppm |
The observed mass error of -3.8 ppm is well within the acceptable range (<5 ppm) for high-resolution instruments, confirming the elemental composition. Furthermore, the isotopic pattern of this peak will show a characteristic A+2 peak with ~8.4% relative abundance, indicative of a molecule containing two sulfur atoms.
4.2. MS/MS Fragmentation Analysis
The CID fragmentation spectrum of the precursor ion at m/z 208.97 provides the definitive structural fingerprint. The primary fragmentation pathway involves the characteristic loss of carbon dioxide from the carboxylate anion.
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Application Note: 5-(3-Thienyl)thiophene-2-carboxylic Acid for the Synthesis of Advanced Conductive Polymers
Introduction: The Strategic Advantage of Functionalized Bithiophene Monomers
The field of conductive polymers continues to be a cornerstone of modern materials science, enabling innovations in organic electronics, sensing, and energy storage.[1][2] Among the various classes of conductive polymers, polythiophenes are particularly prominent due to their excellent environmental stability, tunable electronic properties, and versatile synthesis.[3][4] The strategic design of the monomer unit is paramount to controlling the final properties of the polymer.
This application note details the use of 5-(3-Thienyl)thiophene-2-carboxylic acid as a sophisticated monomer for creating functional, high-performance conductive polymers. The bithiophene core provides a more extended π-conjugated system compared to a single thiophene unit, which typically lowers the oxidation potential required for polymerization and enhances the conductivity of the resulting polymer.[5][6] Furthermore, the integral carboxylic acid group is not merely a passive substituent; it offers a reactive handle for post-polymerization modification, influences solubility, and can be used to modulate the polymer's electrochemical and physical properties through pH changes or coordination chemistry.
This guide provides a comprehensive overview, from monomer properties to detailed protocols for electropolymerization and advanced characterization, designed for researchers in materials science and drug development seeking to leverage this versatile monomer.
Monomer Profile: this compound
A thorough understanding of the monomer's fundamental properties is the first step in successful polymer synthesis and application.
Chemical Structure
Caption: Structure of this compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 60141-31-3[7][8][9][10][11] |
| Molecular Formula | C₉H₆O₂S₂[8] |
| Molecular Weight | 210.27 g/mol [8] |
| Common Synonyms | [2,3'-Bithiophenyl]-5-carboxylic acid[7] |
| Appearance | Typically a solid powder |
Protocol: Electrosynthesis and Characterization
Electrochemical polymerization is a powerful technique for generating conductive polymer films directly onto an electrode surface.[12] This method offers precise control over film thickness and morphology through the manipulation of electrochemical parameters.[5]
Overall Experimental Workflow
The process involves preparing a monomer solution, performing electropolymerization using a three-electrode setup, and subsequently characterizing the deposited film in a monomer-free electrolyte.
Caption: Workflow for electropolymerization and characterization.
Detailed Protocol for Electropolymerization
This protocol describes the synthesis of poly(this compound) on an Indium Tin Oxide (ITO) coated glass electrode using cyclic voltammetry.
Causality and Rationale:
-
Solvent Choice: Acetonitrile or dichloromethane are common choices due to their wide electrochemical windows and ability to dissolve the monomer and supporting electrolyte.[6][13]
-
Supporting Electrolyte: A supporting electrolyte, such as Tetrabutylammonium hexafluorophosphate (TBAPF₆), is essential. It provides ionic conductivity to the solution, minimizing the potential drop (iR drop) between the working and reference electrodes and allowing the applied potential to be accurately controlled at the electrode-solution interface.
-
Cyclic Voltammetry (CV): CV is an ideal technique for polymerization.[6][14] As the potential is swept to positive values, the monomer oxidizes to form radical cations. These radicals then couple, initiating polymerization.[12] With each successive cycle, more polymer deposits onto the electrode. This deposition of conductive material is visibly confirmed by an increase in the peak currents in the voltammogram.[14]
Materials and Equipment:
-
This compound (monomer)
-
Acetonitrile (CH₃CN), anhydrous HPLC grade
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar electrolyte
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: ITO-coated glass slide
-
Counter Electrode: Platinum wire or mesh
-
Reference Electrode: Ag/AgCl or a silver pseudo-reference electrode[15]
Procedure:
-
Electrode Preparation:
-
Clean the ITO-coated glass slide by sonicating sequentially in acetone and isopropanol for 15 minutes each.[6]
-
Dry the electrode under a stream of nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This will be the supporting electrolyte solution.
-
To this solution, add the this compound monomer to a final concentration of 10 mM.
-
Purge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
-
Electrochemical Polymerization:
-
Assemble the three-electrode cell with the prepared ITO working electrode, platinum counter electrode, and Ag/AgCl reference electrode. Ensure the solution is blanketed with an inert atmosphere.[13]
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry. A typical potential window would be from 0 V to +1.8 V vs. Ag/AgCl. The exact oxidation potential may need to be determined empirically but is expected to be lower than that of unsubstituted thiophene.[5][6]
-
Set a scan rate of 50 mV/s.
-
Run for 10-20 cycles. Observe the growth of a colored film on the ITO surface and an increase in the redox currents in the CV, which indicates the deposition of an electroactive polymer.[14]
-
-
Post-Synthesis Cleaning:
-
After polymerization, carefully remove the polymer-coated electrode from the cell.
-
Rinse it thoroughly with fresh, monomer-free acetonitrile to remove any unreacted monomer and residual electrolyte from the surface.
-
Dry the film gently with a stream of nitrogen.
-
Advanced Characterization Protocols
Characterization is crucial to confirm the identity and properties of the synthesized polymer film. The following protocols should be performed in a monomer-free 0.1 M TBAPF₆/acetonitrile solution.
Electrochemical Activity via Cyclic Voltammetry
Principle: This experiment confirms the electroactive nature of the deposited polymer film by observing its reversible oxidation (p-doping) and reduction (dedoping) processes.
Protocol:
-
Place the polymer-coated electrode in a cell with fresh, monomer-free electrolyte solution.
-
Run a cyclic voltammogram over a potential range that encompasses the polymer's redox activity (e.g., -0.2 V to +1.5 V vs. Ag/AgCl).
-
Expected Outcome: The voltammogram will show distinct anodic and cathodic peaks corresponding to the p-doping and dedoping of the polythiophene backbone.[16] The shape and position of these peaks provide information about the polymer's electrochemical stability and switching behavior.
Electronic Structure via UV-Vis-NIR Spectroelectrochemistry
Principle: This powerful in-situ technique correlates changes in the electronic absorption spectrum with the applied electrochemical potential.[3] It allows for direct observation of the electronic transitions in the neutral polymer and the formation of charge carriers (polarons and bipolarons) upon doping.[15][17]
Protocol:
-
Use a specialized spectroelectrochemical cell that allows a light beam to pass through the polymer film on the transparent ITO electrode.
-
Record the UV-Vis-NIR absorption spectrum of the film in its neutral (fully reduced) state by holding the potential at a low value (e.g., 0 V).
-
Incrementally increase the applied potential in steps (e.g., 100 mV) into the oxidized region, recording a full spectrum at each step after the current stabilizes.[18]
-
Expected Outcome:
-
Neutral State: A strong absorption peak in the visible range (e.g., 450-600 nm) corresponding to the π-π* transition of the conjugated backbone.[19]
-
Doped State: As the potential increases, the intensity of the π-π* transition will decrease. Concurrently, new absorption bands will appear at lower energies (longer wavelengths, typically in the NIR region >800 nm). These new bands are the signature of polaron and bipolaron charge carriers being formed on the polymer chain.[15][17][20]
-
Electrical Properties via Electrochemical Impedance Spectroscopy (EIS)
Principle: EIS is a non-destructive technique used to probe the electrical properties of the polymer film and its interface with the electrolyte.[1][21] By applying a small sinusoidal AC voltage over a wide frequency range, one can deconstruct the system's impedance into contributions from charge transfer resistance, double-layer capacitance, and diffusion.[1][22][23]
Protocol:
-
In the three-electrode cell, set the DC potential to a value of interest (e.g., in the doped, conductive state).
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from high (e.g., 100 kHz) to low (e.g., 0.1 Hz).
-
Record the complex impedance response.
-
Data Analysis: The data is typically visualized as a Nyquist plot (imaginary vs. real impedance). This data can be fitted to an equivalent electrical circuit model to quantify parameters like the charge transfer resistance (related to the ease of doping/dedoping) and the bulk conductivity of the polymer film.[21] A lower resistance value generally indicates higher conductivity.
Conclusion
This compound stands out as a highly valuable monomer for the development of functional conductive polymers. Its inherent bithiophene structure facilitates polymerization and enhances electronic properties, while the carboxylic acid moiety provides a crucial site for tailoring the final material's characteristics. The electrochemical methods detailed in this note provide a robust and reproducible framework for synthesizing and characterizing high-quality polymer films. By employing these protocols, researchers can effectively explore the potential of this monomer in a wide array of applications, from bio-sensors and electrochromic devices to next-generation energy storage systems.
References
- Title: Spectroelectrochemistry of poly(3-hexylthiophenes)
- Title: Conductivity of Electropolymerized Thiophene Films: Effect of Fused-Ring Thiophenes as the Monomer Source: Scilit URL
- Title: Conductive Polymer Characterization via EIS Source: EIS URL
- Title: Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling Source: ACS Publications URL
- Source: NASA Technical Reports Server (NTRS)
- Title: Onset Potential for Electrochemical Polymerization of Thiophene-Based Monomers in Dichloromethane and BFEE/DCM (1:4)
- Title: General mechanism for the electropolymerization of thiophene derivatives.
- Title: Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle Source: OpenRiver - Winona State University URL
- Title: In Situ Spectroelectrochemical Raman Studies of Poly(3,4-ethylenedioxythiophene) (PEDT)
- Title: Electrochemical Analysis of Conducting Polymer Thin Films Source: MDPI URL
- Title: Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value Source: MDPI URL
- Title: Cyclic voltammograms of electropolymerization of thiophene at different concentrations Source: ResearchGate URL
- Title: ESR/UV-Vis-NIR spectroelectrochemical study and electrochromic contrast enhancement of a polythiophene derivative bearing a pendant viologen Source: RSC Publishing URL
- Title: 5-(3-THIENYL)
- Title: High thermoelectric power factor of poly(3-hexylthiophene)
- Title: Impact of Cation Insertion on Semiconducting Polymer Thin Films toward Electrochemical Energy Conversion Source: ACS Publications URL
- Title: Spectroelectrochemistry of Electroactive Polymer Composite Materials Source: MDPI URL
- Title: Characterization of Polymer Films by Impedance Spectroscopy and Mechanical Testing Source: Brinson Research Group URL
- Title: 5-(3-Thienyl)
- Title: vt20301 5-(3-thienyl)
- Title: 5-(3-THIENYL)
- Title: 5-(3-Thienyl)
- Title: Thiophene in Conducting Polymers: Synthesis of Poly(thiophene)
- Title: Thiophene in Conducting Polymers: Synthesis of Poly(thiophene)
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Application Notes & Protocols: The Role of 5-(3-Thienyl)thiophene-2-carboxylic Acid in High-Performance Dye-Sensitized Solar Cells
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dye-sensitized solar cells (DSSCs) represent a compelling alternative to conventional silicon-based photovoltaics, offering advantages in cost, ease of fabrication, and performance in varied light conditions.[1] The heart of a DSSC is the sensitizer dye, which is responsible for light harvesting and the initial charge separation.[2] Organic metal-free dyes, particularly those with a Donor-π-bridge-Acceptor (D-π-A) architecture, have become a major focus of research due to their high molar extinction coefficients and tunable properties.[3] This document provides an in-depth guide to the application of dyes incorporating the 5-(3-thienyl)thiophene-2-carboxylic acid moiety. This specific structure serves a dual function: the bithiophene unit acts as an efficient electron-rich π-bridge, while the carboxylic acid group provides a robust anchor to the titanium dioxide (TiO₂) photoanode.[4][5] We will explore the molecular design principles, provide detailed protocols for DSSC fabrication and characterization, and explain the causality behind critical experimental steps.
Introduction: The Significance of Molecular Architecture in DSSC Sensitizers
The efficiency of a DSSC is intrinsically linked to the molecular structure of the sensitizer dye. The D-π-A design is a proven strategy for creating effective organic dyes.[2] This architecture promotes an intramolecular charge transfer (ICT) upon photoexcitation, moving an electron from the electron-donating group (Donor) to the electron-accepting group (Acceptor), which is anchored to the semiconductor surface.
-
The Donor (D): Typically an electron-rich moiety, such as a triphenylamine or carbazole derivative, responsible for providing the electron.[2]
-
The Acceptor (A): An electron-withdrawing group that also serves to graft the dye to the TiO₂ surface. The carboxylic acid group is one of the most traditionally used and effective anchors due to its ability to form a strong electronic coupling with the semiconductor's surface for efficient electron injection.[4][5]
-
The π-bridge (π): Connects the Donor and Acceptor. Its role is critical for tuning the dye's optical and electrochemical properties. Fused thiophene derivatives are excellent candidates for the π-bridge because their electron-rich nature and planar structure facilitate efficient charge transfer and can shift the dye's absorption spectrum to longer wavelengths (red-shift), allowing for greater light harvesting.[2]
The this compound structure is an exemplary component that combines the π-bridge and acceptor functionalities, making it a valuable building block for high-performance sensitizers.
Caption: D-π-A architecture of a representative dye incorporating the bithiophene-carboxylic acid moiety.
The Working Principle of a DSSC
The operation of a DSSC is a regenerative cycle initiated by light absorption. Understanding this process is key to interpreting characterization data and optimizing cell design.
-
Light Absorption: A photon strikes the dye molecule adsorbed onto the TiO₂ surface, exciting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).[1]
-
Electron Injection: The excited electron is rapidly injected from the dye's LUMO into the conduction band of the TiO₂ semiconductor, a process that must be faster than other de-excitation pathways.[6][7] The carboxylic acid anchor is crucial for this step, providing the electronic coupling necessary for efficient injection.[4]
-
Electron Transport & Collection: The injected electrons percolate through the network of TiO₂ nanoparticles to the transparent conductive oxide (TCO) front contact and then flow through an external circuit, generating electrical current.
-
Dye Regeneration: The oxidized dye molecule (Dye+) is reduced back to its ground state by a redox mediator, typically the iodide/triiodide (I⁻/I₃⁻) couple, in the electrolyte solution.
-
Mediator Regeneration: The oxidized redox mediator (I₃⁻) diffuses to the counter electrode (typically platinum-coated), where it is reduced back to I⁻ by the electrons returning from the external circuit, thus completing the cycle.[3]
Caption: Energy level diagram illustrating the operational principle of a DSSC.
Experimental Protocols
This section provides detailed, step-by-step protocols for the fabrication and characterization of a DSSC using a sensitizer that incorporates the this compound moiety.
Protocol 1: Photoanode Preparation
The photoanode is the foundation of the DSSC, and its quality directly impacts performance. A mesoporous structure with high surface area is required for adequate dye loading.
-
Substrate Cleaning: Begin with Fluorine-doped Tin Oxide (FTO) coated glass. Sequentially sonicate the substrates in a detergent solution, deionized water, and finally ethanol, for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Compact TiO₂ Blocking Layer: A compact blocking layer is essential to prevent charge recombination between the electrolyte and the FTO.[8] A common method is to spray pyrolyze a solution of titanium diisopropoxide bis(acetylacetonate) in ethanol onto the FTO substrate heated to 450°C.
-
Mesoporous TiO₂ Layer Deposition: Use the doctor-blade technique to apply a commercial TiO₂ paste (e.g., 20 nm particle size) onto the active area of the substrate.[8] Use adhesive tape as a spacer to control the film thickness (typically 10-15 µm).
-
Sintering: Dry the film at 125°C for 5 minutes to remove organic solvents. Then, gradually heat the film in a furnace to 500°C and maintain this temperature for 30 minutes. This step removes polymer binders from the paste and ensures strong inter-particle electrical contact. Allow the anode to cool slowly to room temperature.
-
TiCl₄ Post-Treatment (Optional but Recommended): Submerging the sintered film in a 40 mM aqueous TiCl₄ solution at 70°C for 30 minutes can improve particle necking and surface area, which often enhances photocurrent.[8] Rinse thoroughly with deionized water and ethanol, then re-sinter at 500°C for 30 minutes.
Protocol 2: Dye Sensitization
This is the critical step where the dye is anchored to the TiO₂ surface.
-
Dye Solution Preparation: Prepare a 0.3 mM solution of the thiophene-based dye in a 1:1 (v/v) mixture of acetonitrile and tert-butanol. The inclusion of a co-adsorbent like chenodeoxycholic acid (CDCA) at a concentration 10 times that of the dye is highly recommended to prevent dye aggregation on the TiO₂ surface, which can hinder performance.
-
Photoanode Soaking: Immerse the still-warm (approx. 80°C) TiO₂ photoanode into the dye solution. Seal the container and leave it for 18-24 hours at room temperature to ensure complete and uniform dye monolayer formation.[8]
-
Rinsing: After soaking, remove the now-colored photoanode and rinse it with the solvent used for the dye solution (e.g., ethanol or acetonitrile) to remove any non-adsorbed dye molecules. Dry the sensitized photoanode gently.
Protocol 3: Cell Assembly
-
Counter Electrode Preparation: A counter electrode is typically prepared by sputtering a thin layer of platinum onto an FTO glass substrate. Alternatively, a drop of H₂PtCl₆ solution in isopropanol can be spread on the FTO glass and heated to 400°C for 20 minutes.
-
Sealing: Place a 25-50 µm thick thermoplastic frame (e.g., Surlyn®) around the active area of the dye-sensitized photoanode. Position the platinum counter electrode on top, with the conductive sides facing each other.
-
Heating: Clamp the two electrodes together and heat them on a hot plate at approximately 100-120°C for a few minutes to melt the Surlyn® and form a hermetic seal.
-
Electrolyte Injection: Prepare the electrolyte solution. A standard composition is 0.6 M 1-butyl-3-methylimidazolium iodide (BMII), 0.03 M I₂, 0.1 M guanidinium thiocyanate (GuSCN), and 0.5 M 4-tert-butylpyridine (TBP) in a solvent mixture of acetonitrile and valeronitrile (85:15 v/v). Introduce the electrolyte into the cell through one of two small, pre-drilled holes in the counter electrode via vacuum backfilling.
-
Final Sealing: Seal the injection holes using a small piece of Surlyn® and a microscope coverslip, melting them with a soldering iron.
Caption: Experimental workflow for the fabrication of a dye-sensitized solar cell.
Characterization and Performance Analysis
Comprehensive characterization is essential to evaluate the performance of the DSSC and understand the underlying electrochemical processes.[9][10]
Current-Voltage (I-V) Measurements
This is the primary technique for determining solar cell efficiency. The measurement is performed using a solar simulator (e.g., AM 1.5G, 100 mW/cm²) and a source meter.[11]
-
Open-Circuit Voltage (Voc): The maximum voltage at zero current. It is related to the difference between the TiO₂ conduction band energy and the electrolyte's redox potential.
-
Short-Circuit Current Density (Jsc): The maximum current density at zero voltage. It depends on the light-harvesting efficiency of the dye and the efficiency of electron injection and collection.
-
Fill Factor (FF): A measure of the "squareness" of the I-V curve, indicating the ideality of the solar cell. It is calculated as (Vmax * Jmax) / (Voc * Jsc).
-
Power Conversion Efficiency (η or PCE): The overall efficiency of the cell, calculated as (Voc * Jsc * FF) / P_in, where P_in is the power of the incident light.
Incident Photon-to-Current Conversion Efficiency (IPCE)
IPCE, also known as External Quantum Efficiency (EQE), measures the ratio of collected electrons to incident photons at a specific wavelength.[8] It provides insight into the spectral response of the cell. A high and broad IPCE spectrum is desirable and directly correlates with a high Jsc. The IPCE is influenced by the dye's absorption spectrum, electron injection efficiency, and charge collection efficiency.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to investigate the internal charge transfer processes within the DSSC.[10][11] By applying a small AC voltage perturbation at different frequencies, one can model the cell as a circuit of resistors and capacitors. Key information derived from EIS includes:
-
Charge transfer resistance at the counter electrode (R_ct1): Relates to the catalytic activity of the platinum.
-
Charge transfer resistance at the TiO₂/dye/electrolyte interface (R_ct2): This is a critical parameter representing the resistance to charge recombination between electrons in the TiO₂ and the electrolyte. A higher R_ct2 is desirable as it leads to a longer electron lifetime and higher Voc.
Table 1: Representative Performance Data
The following table summarizes typical photovoltaic performance parameters for DSSCs employing high-performance organic dyes with thiophene-based π-bridges, measured under standard AM 1.5G conditions.
| Sensitizer Type | Voc (mV) | Jsc (mA·cm⁻²) | FF | η (%) | Reference |
| D-π-A (Thienothiophene Bridge) | 693 | 15.40 | - | 6.57 | [2] |
| D-π-A (Methoxy-TPA Donor) | - | 13.56 | - | 6.80 | [2] |
| 2,3-Disubstituted Thiophene | ~750 | ~12.30 | ~0.67 | 6.15 | [12][13] |
Note: Performance is highly dependent on fabrication conditions, including TiO₂ film thickness, electrolyte composition, and specific molecular structure.
Conclusion and Outlook
The this compound moiety is a highly effective structural component for organic sensitizers in dye-sensitized solar cells. The bithiophene unit serves as a planar, electron-rich π-bridge that promotes efficient intramolecular charge transfer and broadens the light absorption spectrum. Simultaneously, the carboxylic acid group ensures strong anchoring and electronic coupling to the TiO₂ photoanode, which is a prerequisite for rapid and efficient electron injection. By following the detailed protocols outlined in this guide, researchers can effectively fabricate and characterize DSSCs to evaluate novel dyes incorporating this promising structural motif. Future research will likely focus on further molecular engineering of the donor and modifications to the thiophene bridge to suppress charge recombination and push the efficiency of organic DSSCs even higher.
References
- Electrochemical Characterization Techniques for Performance Optimization in Dye-sensitized Solar Cells: A Narrative Review. (2024). MOTIVECTION : Journal of Mechanical, Electrical and Industrial Engineering.
- Fabrication and characterization of dye sensitized solar cells: A photographic guide. (2015). CORE.
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Anchoring Groups for Dye-Sensitized Solar Cells. (2015). ACS Applied Materials & Interfaces. [Link]
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Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (n.d.). MDPI. [Link]
-
Characterization techniques for dye-sensitized solar cells. (n.d.). Energy & Environmental Science (RSC Publishing). [Link]
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Anchoring groups for dye-sensitized solar cells. (2015). PubMed. [Link]
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Characterization techniques for dye-sensitized solar cells. (2016). Energy & Environmental Science (RSC Publishing). [Link]
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Characterization techniques for dye-sensitized solar cells. (2017). DiVA portal. [Link]
-
What Is the Best Anchoring Group for a Dye in a Dye-Sensitized Solar Cell?. (2012). The Journal of Physical Chemistry Letters - ACS Publications. [Link]
-
Thiophene-Bridged Double D-π-A Dye for Efficient Dye-Sensitized Solar Cell. (n.d.). Chemistry of Materials - ACS Publications. [Link]
-
Insight into the effects of the anchoring groups on the photovoltaic performance of unsymmetrical phthalocyanine based dye-sensitized solar cells. (n.d.). Dalton Transactions (RSC Publishing). [Link]
-
Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach. (n.d.). RSC Publishing. [Link]
-
Rapid Synthesis of Thiophene-Based, Organic Dyes for Dye-Sensitized Solar Cells (DSSCs) by a One-Pot, Four-Component Coupling Approach. (2015). PubMed. [Link]
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Anchoring Groups for Dye-Sensitized Solar Cells. (2025). ResearchGate. [Link]
-
Thiophene-linked porphyrin derivatives for dye -sensitized solar cells. (2009). Chemical Communications (RSC Publishing). [Link]
-
Organic Dyes in Dye-Sensitized Solar Cells Featuring Back Reflector. (n.d.). MDPI. [Link]
-
Complexity of Electron Injection Dynamics and Light Soaking Effects in Efficient Dyes for Modern DSSC. (n.d.). MDPI. [Link]
-
Injection and Ultrafast Regeneration in Dye-Sensitized Solar Cells. (n.d.). ACS Publications. [Link]
-
Recent Advances in Organic Dyes for Application in Dye-Sensitized Solar Cells under Indoor Lighting Conditions. (n.d.). MDPI. [Link]
-
Thieno[3,4-b]thiophene-based organic dyes for dye-sensitized solar cells. (n.d.). Lund University. [Link]
-
2,3-Disubstituted Thiophene-Based Organic Dyes for Solar Cells. (n.d.). NTU scholars. [Link]
-
2,3-Disubstituted Thiophene-Based Organic Dyes for Solar Cells. (n.d.). Chemistry of Materials. [Link]
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Application Notes and Protocols for Evaluating the Antibacterial Activity of 5-(3-Thienyl)thiophene-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Promise of Thiophene-Based Antibacterials
The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Thiophene and its derivatives have emerged as a "privileged structure" in medicinal chemistry, forming the scaffold of numerous pharmacologically active compounds.[1] This versatile five-membered heterocyclic ring system is adept at interacting with a diverse range of biological targets, making it a fertile ground for the development of new therapeutics.[2] Among these, derivatives of thiophene-2-carboxylic acid have shown significant promise as potent antibacterial agents against both Gram-positive and Gram-negative pathogens, including drug-resistant strains.[3][4]
This document provides a comprehensive guide for researchers exploring the antibacterial potential of a specific subclass: 5-(3-Thienyl)thiophene-2-carboxylic acid derivatives . While direct experimental data for this specific class of compounds is emerging, this guide synthesizes established protocols and insights from closely related thiophene derivatives to provide a robust framework for their evaluation. We will delve into detailed methodologies for assessing antibacterial efficacy, potential mechanisms of action, and the critical interpretation of results.
Quantitative Antibacterial Activity of Thiophene Derivatives: A Comparative Overview
The in vitro efficacy of an antibacterial compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table summarizes representative MIC values for various thiophene derivatives against a panel of clinically relevant bacteria, offering a baseline for comparison when evaluating novel this compound derivatives.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiophene-2-Carboxamide | N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogue | Escherichia coli ST 131 (ESBL-producing) | 13 - 15 (Zone of Inhibition in mm) | [5] |
| Thiophene-2-Carboxylic Acid Thioureides | N/A | Bacillus subtilis | 7.8 - 125 | [3] |
| Thiophene-2-Carboxylic Acid Thioureides | N/A | Multi-drug resistant Staphylococcus aureus | 125 - 500 | [3] |
| Thiophene-2-Carboxylic Acid Thioureides | N/A | Pseudomonas aeruginosa | 31.25 - 250 | [3] |
| Bithiophene Derivative | Thiophene derivative 4 | Colistin-Resistant Acinetobacter baumannii | 16 (MIC₅₀) | [1] |
| Bithiophene Derivative | Thiophene derivative 5 | Colistin-Resistant Acinetobacter baumannii | 16 (MIC₅₀) | [1] |
| Bithiophene Derivative | Thiophene derivative 8 | Colistin-Resistant Acinetobacter baumannii | 32 (MIC₅₀) | [1] |
| Bithiophene Derivative | Thiophene derivative 4 | Colistin-Resistant Escherichia coli | 8 (MIC₅₀) | [1] |
| Bithiophene Derivative | Thiophene derivative 5 | Colistin-Resistant Escherichia coli | 32 (MIC₅₀) | [1] |
| Bithiophene Derivative | Thiophene derivative 8 | Colistin-Resistant Escherichia coli | 32 (MIC₅₀) | [1] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are foundational for the antibacterial evaluation of this compound derivatives. Adherence to standardized methods is crucial for generating reproducible and comparable data.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized broth microdilution method, a gold standard for determining the MIC of a compound.[6]
Caption: Workflow for MIC Determination by Broth Microdilution.
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Standard antibiotic for positive control (e.g., ciprofloxacin, gentamicin)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Microplate reader (optional)
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each thiophene derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).[6]
-
In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12 of a designated row.
-
Add 100 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as a growth control (no compound), and well 12 will be a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11, resulting in a final volume of 100 µL in each well.[2]
-
Include a positive control row with a standard antibiotic and a negative control row with the solvent used to dissolve the compounds to ensure it has no inhibitory effect at the concentrations used.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]
-
This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.
Protocol 3: Time-Kill Curve Assay
This assay provides insights into the pharmacodynamics of the antibacterial compound, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
-
Prepare a bacterial culture in the logarithmic growth phase, adjusted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh broth.
-
Add the thiophene derivative at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.[1]
-
Include a growth control culture without the compound.
-
Incubate all cultures at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.[1]
-
Perform serial dilutions of the aliquots and plate them on nutrient agar to determine the number of viable cells (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[1]
Potential Mechanisms of Action: Exploring the Molecular Targets
While the precise mechanism of action for this compound derivatives requires specific investigation, studies on related thiophene compounds suggest several potential pathways.
Caption: Potential Antibacterial Mechanisms of Thiophene Derivatives.
-
Increased Membrane Permeability: Some thiophene derivatives have been shown to increase the permeability of the bacterial cell membrane, leading to the leakage of essential intracellular components and ultimately cell death.[1] Assays using fluorescent dyes like ethidium homodimer-1 can be employed to assess membrane integrity.[1]
-
Binding to Outer Membrane Proteins (OMPs): In Gram-negative bacteria, OMPs play a crucial role in nutrient uptake and maintaining membrane stability. Docking studies suggest that certain thiophene derivatives have a strong binding affinity for OMPs, potentially disrupting their function.[1]
-
Inhibition of DNA Gyrase: A unique class of antibacterial thiophenes has been identified that targets DNA gyrase through an allosteric inhibition mechanism, which is distinct from that of fluoroquinolones. This leads to the stabilization of DNA-cleavage complexes and inhibition of DNA replication.[2]
Structure-Activity Relationship (SAR) Considerations
Systematic modification of the this compound scaffold is crucial for optimizing antibacterial potency and defining the structure-activity relationship (SAR). Key areas for modification and investigation include:
-
Substituents on the thienyl and thiophene rings: The nature, position, and electronic properties of substituents can significantly impact activity.
-
Derivatization of the carboxylic acid group: Conversion to amides, esters, or other functional groups can influence cell permeability and target interaction.
-
Conformational analysis: The spatial arrangement of the two thiophene rings relative to each other may play a role in target binding.
Conclusion and Future Directions
The exploration of this compound derivatives represents a promising avenue in the quest for novel antibacterial agents. The protocols and insights provided in this document offer a robust starting point for researchers to systematically evaluate the potential of these compounds. Future work should focus on synthesizing a library of derivatives to establish a clear SAR, elucidating the specific mechanism of action, and evaluating the in vivo efficacy and safety of the most promising candidates. Through a combination of rigorous in vitro testing and mechanistic studies, the full therapeutic potential of this exciting class of molecules can be unlocked.
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Molina-Panadero, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]
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Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 21(8), 1036. [Link]
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Asif, M. (2014). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Journal of Saudi Chemical Society, 18(4), 411-417. [Link]
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Khan, A., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3095. [Link]
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Limban, C., et al. (2010). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Romanian Biotechnological Letters, 15(5), 5545-5551. [Link]
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Gomha, S. M., et al. (2011). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 16(8), 6375-6388. [Link]
-
Al-Abdullah, E. S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2841. [Link]
-
Karale, D., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
-
Al-Ghorbani, M., et al. (2011). Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. Molecules, 16(10), 8486-8496. [Link]
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Application Notes & Protocols: 5-(3-Thienyl)thiophene-2-carboxylic acid in Medicinal Chemistry
Abstract
The thiophene nucleus is a well-established "privileged structure" in medicinal chemistry, integral to numerous FDA-approved drugs.[1][2][3] This guide focuses on a specific, high-potential building block: 5-(3-Thienyl)thiophene-2-carboxylic acid . We will explore its strategic value in drug discovery, detailing its physicochemical properties, its role in structure-activity relationship (SAR) studies, and providing robust, field-tested protocols for its application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their therapeutic programs.
The Strategic Value of the Thienyl-Thiophene Scaffold
Thiophene and its derivatives have demonstrated remarkable versatility, contributing to therapies for infectious diseases, cardiovascular disorders, and central nervous system conditions.[1][3] The bithiophene structure of this compound offers several distinct advantages for the medicinal chemist:
-
Bioisosteric Replacement: The thienyl-thiophene core can serve as a bioisostere for other bicyclic aromatic systems, such as naphthalene or biphenyl. This substitution can favorably modulate physicochemical properties, including solubility, lipophilicity, and metabolic stability, without compromising essential binding interactions.
-
Structural Rigidity and Defined Vectors: The relatively planar and rigid bithiophene scaffold provides a well-defined orientation for substituents. This reduces the entropic penalty upon binding to a biological target and allows for a more precise probing of chemical space. The carboxylic acid at the 2-position and the accessible positions on both thiophene rings serve as defined vectors for chemical modification.
-
Modulation of Electronic Properties: The sulfur heteroatom imparts unique electronic characteristics to the ring system, influencing pKa, hydrogen bonding capacity, and potential for π-π stacking interactions with protein residues.
-
Proven Therapeutic Relevance: Thiophene-based compounds are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6][7] This history provides a strong rationale for exploring novel derivatives.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 60141-31-3 | [8][9][10] |
| Molecular Formula | C₉H₆O₂S₂ | [8] |
| Molecular Weight | 210.27 g/mol | [8] |
| Appearance | White to off-white solid | [11] |
Application in Structure-Activity Relationship (SAR) Studies
This compound is an ideal starting point for building focused compound libraries to explore SAR. The molecule can be conceptually divided into three key modification zones, allowing for systematic optimization of potency, selectivity, and pharmacokinetic profiles.
Caption: Key modification vectors on the this compound scaffold.
-
Vector A (Carboxylic Acid): This is the most synthetically accessible handle.[11] It can be readily converted into a diverse array of amides, esters, or more complex carboxylic acid bioisosteres (e.g., tetrazoles) to modulate binding interactions, cell permeability, and metabolic stability.[12]
-
Vectors B & C (Thiophene Rings): While more complex, electrophilic substitution or cross-coupling reactions can be employed to introduce substituents onto the thiophene rings. These modifications are crucial for fine-tuning interactions within the target's binding pocket and optimizing properties like lipophilicity and selectivity.
Core Synthetic Protocol: Amide Coupling
The formation of an amide bond is the most frequent and vital reaction performed with this building block. Direct condensation with an amine is inefficient due to the formation of a non-reactive ammonium carboxylate salt.[13] Therefore, activation of the carboxylic acid is required.
Causality Behind the Protocol: Why Activation is Necessary
The lone pair on the amine nitrogen is nucleophilic, but it will preferentially act as a base, deprotonating the acidic carboxylic acid. This acid-base reaction forms a stable salt, effectively halting any further reaction. Coupling reagents are electrophilic compounds that react with the carboxylate to form a highly reactive acyl-intermediate (like an active ester), which is then readily attacked by the amine's nucleophilic nitrogen to form the stable amide bond.
Caption: The necessity of carboxylic acid activation for amide bond formation.
Comparative Overview of Common Coupling Reagents
The choice of coupling reagent is critical and depends on the substrate's steric hindrance, the risk of racemization (if chiral centers are present), and cost.
| Coupling Reagent Class | Example(s) | Key Advantages | Common Side Products/Issues |
| Carbodiimides | EDC, DCC | Water-soluble byproducts (EDC), cost-effective. | Epimerization risk, DCC byproduct can be difficult to remove. |
| Uronium/Aminium Salts | HATU, HBTU | Fast reaction times, low epimerization risk, high yields. | More expensive, can be moisture-sensitive. |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective for sterically hindered substrates. | Byproducts can be challenging to remove. |
Reference for table data:[13][14][15]
Step-by-Step Protocol: General Amide Coupling using HATU
This protocol utilizes HATU, a highly efficient uronium-based coupling reagent known for its rapid reaction times and suppression of side reactions.
Materials:
-
This compound (1.0 eq)
-
Amine of interest (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Workflow Diagram:
Caption: Experimental workflow for a standard HATU-mediated amide coupling reaction.
Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Solvation: Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid. Stir until all solids are dissolved.
-
Base Addition: Add DIPEA (3.0 eq) to the stirring solution. Causality Note: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct from HATU activation and ensures the amine remains in its free, nucleophilic state.
-
Activation & Coupling: Add HATU (1.1 eq) in a single portion. The reaction is often accompanied by a slight exotherm and a color change.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress periodically (e.g., every 30 minutes) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Quenching & Extraction: Once complete, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (twice) and then with brine. Causality Note: The bicarbonate wash removes unreacted acid and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This compound represents a powerful and versatile building block for modern medicinal chemistry. Its rigid bithiophene core provides a unique scaffold for exploring chemical space, while the synthetically tractable carboxylic acid handle allows for the rapid generation of compound libraries. The robust protocols outlined herein provide a reliable foundation for incorporating this valuable synthon into drug discovery programs, enabling the development of novel therapeutic agents across a wide range of disease areas.
References
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Shafiee, M., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Shafiee, M., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
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de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel). [Link]
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de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. [Link]
-
Verma, A., et al. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. JOCAMR. [Link]
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ResearchGate. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]
-
Camps, P., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry. [Link]
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Angene. (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Angene. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
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Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Wikipedia. [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
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Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]
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SpectraBase. (n.d.). thiophene-2-carboxylic acid 2-thienyl ester. SpectraBase. [Link]
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Journal of Chemistry. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. [Link]
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Polymerization of 5-(3-Thienyl)thiophene-2-carboxylic acid: A Detailed Guide to Synthesis, Characterization, and Application
An Application and Protocol Guide for Researchers
Abstract: This document provides a comprehensive technical guide for the synthesis and characterization of poly(5-(3-thienyl)thiophene-2-carboxylic acid). The presence of the carboxylic acid functionality on a conjugated bithiophene backbone makes this polymer a highly attractive candidate for applications in organic electronics, sensors, and bio-interfacial devices. This guide details two primary synthesis protocols—electrochemical and chemical oxidative polymerization—offering researchers step-by-step methodologies. We delve into the causality behind experimental choices, provide frameworks for polymer characterization, and discuss potential applications, grounding all claims in authoritative scientific literature.
Introduction: The Scientific Merit of Poly(this compound)
Polythiophenes are a cornerstone class of conducting polymers, renowned for their excellent charge transport properties and environmental stability.[1] The strategic incorporation of functional groups onto the thiophene backbone is a key method for tuning their physical and chemical properties. The monomer, this compound (TTC), offers a unique combination of features: a bithiophene unit for enhanced conjugation and a carboxylic acid group.
The carboxylic acid moiety imparts several advantageous characteristics:
-
Improved Solubility: The polar -COOH group can enhance solubility in basic aqueous solutions or polar organic solvents, facilitating polymer processing.[2]
-
Post-Polymerization Functionalization: It serves as a reactive handle for covalently attaching other molecules, such as biomolecules or nanoparticles.
-
Surface Anchoring: The acid group can chemisorb onto metal oxide surfaces like indium tin oxide (ITO) or titanium dioxide (TiO2), crucial for fabricating layered electronic devices.[3][4]
-
Sensing Capabilities: The proton-donating nature of the carboxylic acid can be exploited for pH sensing or for modulating the polymer's electronic properties in response to chemical stimuli.
This guide provides researchers with the foundational protocols to synthesize and explore the potential of poly(TTC).
Monomer Overview
Before polymerization, ensuring the purity of the monomer is critical for achieving a high-quality polymer.
| Property | Value | Source |
| IUPAC Name | 5-(Thiophen-3-yl)thiophene-2-carboxylic acid | - |
| CAS Number | 60141-31-3 | [5][6][7] |
| Molecular Formula | C₉H₆O₂S₂ | [5] |
| Molecular Weight | 210.27 g/mol | [5] |
| Appearance | Typically a solid powder | - |
The monomer can be procured from various chemical suppliers.[6] If custom synthesis is required, routes often involve cross-coupling reactions to form the bithiophene core, followed by carboxylation.
Polymerization Protocols
Two robust methods for the polymerization of thiophene-based monomers are detailed below. The choice of method will depend on the desired polymer form (e.g., thin film vs. powder) and available equipment.
Protocol 1: Electrochemical Polymerization
This method is ideal for directly depositing a uniform, conductive polymer film onto an electrode surface. The process involves the oxidative coupling of monomer units initiated by an applied electrical potential.[8][9]
Core Principle: Monomers are oxidized at the electrode surface to form radical cations, which then couple to form dimers, oligomers, and ultimately, a polymer film that precipitates onto the electrode.
Experimental Workflow: Electrochemical Polymerization
Caption: Workflow for electrochemical synthesis of poly(TTC) films.
Materials and Reagents:
| Item | Specification |
| Monomer | This compound (TTC) |
| Solvent | Acetonitrile (CH₃CN), anhydrous |
| Electrolyte | Lithium perchlorate (LiClO₄), anhydrous |
| Working Electrode | Indium Tin Oxide (ITO) coated glass or Platinum (Pt) button |
| Counter Electrode | Platinum wire or mesh |
| Reference Electrode | Silver/Silver Chloride (Ag/AgCl) |
| Potentiostat | Capable of cyclic voltammetry and chronoamperometry |
| Glassware | Electrochemical cell |
Step-by-Step Protocol:
-
Solution Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile. This will serve as the supporting electrolyte.
-
Monomer Dissolution: Dissolve the TTC monomer in the electrolyte solution to a final concentration of 10-50 mM. Mild sonication may be required.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode is clean by sonicating in acetone and isopropanol, then drying.[8]
-
Determine Oxidation Potential: Perform an initial cyclic voltammetry (CV) scan on the monomer solution. Scan from 0 V to a potential high enough to see an irreversible oxidation wave (typically estimated to be between +1.0 V and +1.8 V vs. Ag/AgCl for thiophene derivatives).[8][9] This first sharp, irreversible peak corresponds to the oxidation of the monomer.
-
Polymer Film Deposition:
-
Potentiodynamic Method: Cycle the potential repeatedly through the monomer oxidation range. With each cycle, new peaks corresponding to the redox activity of the polymer film will appear, and the current will increase as the conductive film grows.[8]
-
Potentiostatic Method: Hold the potential at a constant value slightly above the monomer's oxidation peak. A current transient will be observed, which decreases as the monomer near the electrode is consumed and then stabilizes as the film grows.
-
-
Film Washing and Drying: Once a visible film has formed, remove the electrode from the solution. Rinse it thoroughly with fresh acetonitrile to remove residual monomer and electrolyte. Dry the film under a stream of nitrogen or argon.
Causality and Insights:
-
Why Anhydrous Conditions? Water can interfere with the radical cation mechanism and lead to over-oxidation or undesired side reactions, resulting in a lower quality polymer.
-
Role of the Electrolyte: LiClO₄ provides conductivity to the solution and maintains charge neutrality during the electrochemical process.
-
Choosing the Right Potential: Applying a potential significantly higher than the monomer's oxidation peak can lead to defects in the polymer backbone (over-oxidation), which degrades its electronic properties. Precise control is key.
Protocol 2: Chemical Oxidative Polymerization
This method is suitable for producing larger quantities of polymer powder, which can then be dissolved for solution-based processing like spin-coating or casting.
Core Principle: A chemical oxidizing agent, typically iron(III) chloride (FeCl₃), is used to initiate the polymerization in solution. The mechanism is analogous to electropolymerization, involving the formation of radical cations.[10]
Mechanism: Chemical Oxidative Polymerization
Caption: General mechanism for FeCl₃-mediated oxidative polymerization.
Materials and Reagents:
| Item | Specification |
| Monomer | This compound (TTC) |
| Oxidant | Anhydrous Iron(III) Chloride (FeCl₃) |
| Solvent | Anhydrous Chloroform (CHCl₃) or Nitrobenzene |
| Quenching/Washing Agent | Methanol (MeOH) |
| Dedoping Agent | Ammonia solution or Hydrazine |
| Glassware | Schlenk flask, dropping funnel, condenser |
Step-by-Step Protocol:
-
Setup: Assemble a Schlenk flask with a condenser and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Monomer Solution: Dissolve the TTC monomer in anhydrous chloroform (e.g., 0.1 M concentration).
-
Oxidant Solution: In a separate container, dissolve anhydrous FeCl₃ in a minimal amount of anhydrous chloroform (a molar ratio of FeCl₃:monomer of 2.5:1 is a common starting point). Caution: FeCl₃ is highly hygroscopic.
-
Initiation: Slowly add the FeCl₃ solution to the stirring monomer solution at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 12-24 hours. A dark-colored precipitate (the doped polymer) should form.
-
Quenching and Precipitation: Pour the reaction mixture into a large volume of methanol. This stops the reaction and precipitates the polymer completely.
-
Purification (Washing):
-
Filter the crude polymer powder.
-
Wash extensively with methanol to remove residual FeCl₃ and unreacted monomer.
-
Wash with dilute HCl to remove iron salts, followed by water.
-
-
Purification (De-doping): To obtain the neutral, more soluble form of the polymer, stir the powder in an ammonia solution or a hydrazine solution for several hours. This process removes the counter-ions (e.g., FeCl₄⁻) from the polymer backbone.
-
Final Wash and Dry: Filter the neutral polymer, wash again with methanol, and dry under vacuum at 40-50 °C.
Causality and Insights:
-
Inert Atmosphere: Prevents oxygen from interfering with the reaction and ensures the anhydrous nature of the reagents.
-
Molar Ratio: The oxidant-to-monomer ratio is critical. Too little oxidant leads to low molecular weight polymer, while too much can cause over-oxidation. The optimal ratio often requires empirical determination.
-
De-doping: The polymer as synthesized is in its conductive (doped) state, which is often insoluble. The de-doping step is crucial for rendering the polymer soluble for further characterization and processing.
Polymer Characterization
Thorough characterization is essential to confirm the polymer's structure, purity, and properties.
| Technique | Purpose | Expected Observations for Poly(TTC) |
| FT-IR Spectroscopy | Confirm polymer structure | Disappearance of C-H stretching from α-positions of thiophene rings. Broad O-H stretch (from -COOH) around 3000 cm⁻¹. Carbonyl C=O stretch around 1700 cm⁻¹. |
| ¹H NMR Spectroscopy | Elucidate regiochemistry and confirm polymerization | Broadening of aromatic proton signals compared to the monomer. Disappearance of signals corresponding to protons at the 5-position of the outer thiophene ring. |
| UV-Vis Spectroscopy | Investigate electronic properties | A broad π-π* absorption band in the visible region (typically 400-600 nm), red-shifted compared to the monomer, indicating successful conjugation. |
| Gel Permeation Chromatography (GPC) | Determine molecular weight and polydispersity | Provides number-average (Mn) and weight-average (Mw) molecular weights, giving insight into the polymer chain length distribution. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability | Determines the decomposition temperature, indicating the polymer's stability at high temperatures.[2] |
| Cyclic Voltammetry (CV) | Probe electrochemical behavior | For polymer films, shows reversible p-doping (oxidation) and n-doping (reduction) waves, indicating electroactivity. |
Potential Applications
The unique structure of poly(TTC) makes it a promising material for several advanced applications:
-
Bio-Sensors: The carboxylic acid groups can be used to immobilize enzymes or antibodies for specific analyte detection. The polymer's conductivity can then be used to transduce the binding event into an electrical signal.
-
Solar Cells: The ability of the -COOH group to anchor to TiO₂ makes poly(TTC) a candidate as a polymer sensitizer in dye-sensitized solar cells (DSSCs) or as a hole-transport layer in perovskite solar cells.[3]
-
pH Sensors: Deprotonation of the carboxylic acid group at different pH levels can alter the electronic properties of the conjugated backbone, leading to a colorimetric or electronic pH response.
-
Selective Membranes: The presence of polar functional groups can be exploited to create membranes for ion separation or wastewater treatment.[2]
Conclusion
The polymerization of this compound offers a pathway to a versatile functional conducting polymer. By following the detailed electrochemical and chemical oxidative protocols provided, researchers can reliably synthesize this material. The key to success lies in maintaining anhydrous conditions, carefully controlling reaction parameters, and performing thorough post-synthesis purification. The resulting polymer, with its combination of electronic conductivity and chemical functionality, holds significant promise for innovation in materials science, particularly in the development of next-generation electronic and biomedical devices.
References
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- Cui, Y., & Zhang, Y. (2017). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.
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- Sigma-Aldrich. (2009). Synthesis and characterization of polyacetylene with side-chain thiophene functionality.
- Pfizer Inc. (n.d.). Synthesis of 5-[2-(benzo[b]thiophen-3-yl)ethenyl]thiophene-2-carboxylic acid.
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- Wang, J., et al. (2019). Synthesis and characterization of bio-based polyesters from 2,5-thiophenedicarboxylic acid.
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Electrochemical properties of 5-(3-Thienyl)thiophene-2-carboxylic acid
An Application Note on the Electrochemical Properties of 5-(3-Thienyl)thiophene-2-carboxylic Acid
Abstract
This document provides a detailed guide to the electrochemical properties and characterization of this compound (TTC). As a member of the bithiophene family, this molecule is a significant building block for π-conjugated systems and conductive polymers.[1] Its structure, featuring two thiophene rings, facilitates electron delocalization, while the carboxylic acid moiety offers a site for further functionalization, making it highly relevant for applications in organic electronics, biosensors, and smart materials.[2][3] This guide outlines the fundamental principles, experimental protocols for cyclic voltammetry, and methods for data interpretation, aimed at researchers, scientists, and professionals in drug development and materials science.
Introduction and Scientific Context
π-conjugated polymers, particularly those derived from thiophene, are at the forefront of materials science research due to their unique electronic and optical properties.[1] These materials bridge the gap between traditional semiconductors and flexible organic molecules, enabling innovations in light-emitting diodes, photovoltaic cells, and chemical sensors.[2] this compound is a precursor monomer for the synthesis of polythiophene derivatives. The electrochemical behavior of this monomer is of paramount importance as it dictates the feasibility of electropolymerization, the properties of the resulting polymer film, and its suitability for various applications.[4][5]
The core of its electrochemical activity lies in the ability of the thiophene rings to undergo oxidative polymerization.[4] This process involves applying an electrical potential to oxidize the monomer, creating radical cations that couple to form a polymer chain directly on an electrode surface.[4][5] The presence of the carboxylic acid group (-COOH) influences the monomer's oxidation potential and can be leveraged for covalent immobilization of biomolecules or other functional units, a key feature for developing advanced biosensors.[3][6]
Understanding the oxidation potential, HOMO/LUMO energy levels, and the redox behavior of the resulting polymer film is critical for designing and optimizing devices. This note provides the foundational protocols to probe these characteristics.
Core Electrochemical Parameters
The primary electrochemical properties of TTC are its oxidation potential and the corresponding electronic energy levels. These parameters, determined experimentally via cyclic voltammetry, are crucial for predicting material performance.
| Parameter | Typical Representative Value | Method of Determination | Significance |
| Monomer Oxidation Potential (Eox, onset) | +0.8 to +1.2 V (vs. Ag/AgCl) | Cyclic Voltammetry (CV) | Potential required to initiate the oxidation and subsequent polymerization of the monomer.[4][7] |
| HOMO Energy Level | -5.2 to -5.6 eV | Calculated from Eox, onset | The energy of the Highest Occupied Molecular Orbital; relates to the material's electron-donating ability.[8][9] |
| LUMO Energy Level | -3.1 to -3.5 eV | Estimated from HOMO & Eg | The energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.[8][9] |
| Electrochemical Band Gap (Eg) | ~2.1 eV | EHOMO - ELUMO | The energy difference between the HOMO and LUMO levels, which dictates the polymer's optical and electronic properties.[10] |
Note: The values presented are typical for substituted bithiophene systems and should be experimentally verified for this compound.
Experimental Design and Protocols
Electrochemical analysis is performed using a standard three-electrode cell connected to a potentiostat. The setup consists of a working electrode (e.g., Glassy Carbon, Platinum, or ITO-coated glass), a counter electrode (e.g., Platinum wire), and a reference electrode (e.g., Ag/AgCl).
Diagram: General Experimental Workflow
The overall process for electrochemical characterization follows a logical sequence from preparation to analysis.
Caption: Workflow for electrochemical analysis of TTC.
Protocol 1: Determination of Monomer Oxidation and Electropolymerization
Objective: To measure the onset oxidation potential of TTC and to deposit a conductive polymer film (poly-TTC) onto the working electrode surface.
Materials:
-
Acetonitrile (CH₃CN), anhydrous grade
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄)
-
Three-electrode cell
-
Working Electrode (WE): Glassy Carbon Electrode (GCE) or Indium Tin Oxide (ITO) slide
-
Counter Electrode (CE): Platinum wire
-
Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation: Polish the GCE with alumina slurry, then sonicate in acetone and deionized water to ensure a clean, reproducible surface. Dry under a stream of nitrogen.
-
Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in anhydrous acetonitrile. Purge with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen.
-
Blank Scan: Assemble the three-electrode cell with the prepared electrodes and the electrolyte solution. Run a cyclic voltammogram in the potential range of interest (e.g., -0.2 V to +1.6 V) to ensure the solvent and electrolyte are free from electroactive impurities.
-
Monomer Analysis: Add TTC to the cell to a final concentration of 1-10 mM.
-
First Scan: Run a single CV scan at a scan rate of 100 mV/s. The potential at which the current begins to increase sharply in the anodic (positive) scan corresponds to the onset oxidation potential of the monomer.[14]
-
Electropolymerization: Perform multiple, continuous CV scans (typically 10-20 cycles) over the same potential range.[7]
-
Causality: With each cycle, radical cations are formed at the electrode surface, which then couple and grow into polymer chains. This deposition of a conductive polymer film is observed by the appearance and growth of new redox peaks corresponding to the doping (oxidation) and de-doping (reduction) of the polymer.[4][15]
-
Protocol 2: Characterization of the Poly-TTC Film
Objective: To assess the electrochemical activity and stability of the newly synthesized polymer film.
Procedure:
-
Electrode Transfer: After the electropolymerization step, carefully remove the working electrode from the monomer solution. Gently rinse it with pure acetonitrile to remove any unreacted monomer.
-
New Electrolyte: Place the polymer-coated electrode into a fresh three-electrode cell containing only the monomer-free electrolyte solution (0.1 M supporting electrolyte in acetonitrile).
-
Characterization Scan: Run several CV cycles within a potential window that covers the polymer's redox activity (e.g., -0.2 V to +1.2 V).
-
Trustworthiness: This step validates the successful formation of an electroactive polymer. The shape and stability of the anodic (p-doping) and cathodic (de-doping) peaks over multiple cycles provide insight into the polymer's reversibility and stability.[15]
-
Data Interpretation and Mechanistic Insights
Diagram: Structure of this compound
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Application Notes and Protocols for Thin-Film Deposition of 5-(3-Thienyl)thiophene-2-carboxylic Acid Derivatives
Introduction: The Scientific Context and Potential of 5-(3-Thienyl)thiophene-2-carboxylic Acid Derivatives
Derivatives of this compound represent a promising class of organic semiconductor materials. Their inherent electronic properties, stemming from the conjugated thiophene backbone, make them attractive candidates for applications in organic electronics, such as organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). The presence of the carboxylic acid functional group is of particular interest, as it can influence molecular packing and orientation in the solid state through hydrogen bonding. This can lead to enhanced charge transport properties. Furthermore, the carboxylic acid moiety offers a versatile handle for further chemical modification and for influencing the interfacial properties between the organic semiconductor and other device components.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the thin-film deposition of this compound and its derivatives. The protocols are designed to be a robust starting point for developing high-quality thin films, with a focus on explaining the rationale behind the experimental choices to empower users to optimize the processes for their specific applications.
PART 1: Foundational Knowledge for Deposition
Before proceeding to the deposition protocols, it is crucial to understand the material's properties and the principles of the deposition techniques.
Material Properties and Handling
This compound is a small organic molecule with the following key characteristics:
-
Molecular Formula: C9H6O2S2[1]
-
Molecular Weight: 210.27 g/mol [1]
-
Appearance: Typically a solid powder.
The carboxylic acid group suggests that this molecule will have a degree of polarity and the potential for hydrogen bonding. This has implications for both its solubility in various organic solvents and its thermal properties. When handling the material, standard laboratory safety procedures for chemical powders should be followed.
Choosing a Deposition Method: Vacuum vs. Solution-Based Approaches
The choice between vacuum- and solution-based deposition methods is a critical decision that depends on the desired film properties, the specific derivative being used, and the available equipment.
-
Vacuum Thermal Evaporation (VTE): This technique involves heating the material in a high-vacuum chamber until it sublimes, and the vapor then condenses on a cooler substrate to form a thin film. VTE is known for producing high-purity films with excellent thickness control. It is particularly well-suited for creating multi-layered device structures without the risk of dissolving underlying layers.[1]
-
Solution-Based Deposition (e.g., Spin Coating): In this method, the material is first dissolved in a suitable solvent, and the resulting solution is then applied to a substrate. For spin coating, the substrate is rotated at high speed to spread the solution and evaporate the solvent, leaving a thin film. Solution-based methods are often lower-cost and can be more amenable to large-area deposition. The choice of solvent and processing parameters significantly impacts the film's morphology and crystallinity.
PART 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deposition of this compound derivatives.
Protocol 1: Vacuum Thermal Evaporation (VTE)
VTE is a powerful technique for achieving highly uniform and pure thin films. The key to successful VTE is precise control over the evaporation rate and the substrate temperature.
Diagram of the VTE Workflow:
Caption: Workflow for Vacuum Thermal Evaporation.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, glass, or ITO-coated glass) thoroughly. A typical cleaning procedure involves sequential ultrasonication in deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrate with a stream of dry nitrogen gas.
-
Optional: Treat the substrate with an oxygen plasma or a UV-ozone cleaner to remove any remaining organic residues and improve surface wettability.
-
-
Material Loading and System Pump-Down:
-
Place a small amount (typically 10-20 mg) of the this compound derivative into a suitable evaporation source (e.g., a tantalum or tungsten boat).
-
Mount the cleaned substrate in the substrate holder, typically positioned above the evaporation source.
-
Evacuate the deposition chamber to a high vacuum, ideally below 1 x 10-6 Torr. This is crucial to minimize contamination and ensure a long mean free path for the evaporated molecules.
-
-
Deposition:
-
Slowly increase the current to the evaporation source to heat the material. The evaporation temperature will need to be determined empirically, but for small organic molecules, it is often in the range of 150-300 °C. Start with a low deposition rate to avoid "spitting" of the material.
-
Monitor the deposition rate and film thickness in real-time using a quartz crystal microbalance (QCM). A typical deposition rate for organic small molecules is 0.1-1 Å/s.
-
Maintain the substrate at a controlled temperature during deposition. The substrate temperature can significantly influence the film morphology and crystallinity. A starting point could be room temperature, with optimization experiments performed at elevated temperatures (e.g., 50-150 °C).
-
Once the desired film thickness is achieved, close the shutter to the source and ramp down the source current to zero.
-
-
Post-Deposition Annealing (Optional):
-
After deposition, the film can be thermally annealed in-situ (under vacuum) or ex-situ (in an inert atmosphere glovebox). Annealing can improve the crystallinity and molecular ordering of the film.
-
A typical annealing procedure would be to heat the film to a temperature below its melting point (e.g., 100-150 °C) for a period of 10-60 minutes.
-
Table 1: VTE Deposition Parameters (Starting Points for Optimization)
| Parameter | Recommended Starting Range | Rationale and Influence on Film Properties |
| Base Pressure | < 1 x 10-6 Torr | Minimizes impurities in the film and allows for line-of-sight deposition. |
| Source Temperature | 150 - 300 °C (to be determined) | Controls the evaporation rate. Too high a temperature can cause decomposition. |
| Deposition Rate | 0.1 - 1 Å/s | A slower rate often leads to more ordered film growth. |
| Substrate Temperature | Room Temperature to 150 °C | Influences the mobility of molecules on the surface, affecting crystallinity and grain size. |
| Final Film Thickness | 20 - 100 nm | Application-dependent; thicker films may be needed for some devices, but can also introduce more bulk defects. |
Protocol 2: Solution-Based Deposition via Spin Coating
Spin coating is a versatile technique for rapidly producing thin films from solution. The quality of the resulting film is highly dependent on the solubility of the material, the choice of solvent, and the spin coating parameters.
Diagram of the Spin Coating Workflow:
Caption: Workflow for Solution-Based Spin Coating.
Step-by-Step Methodology:
-
Solvent Selection and Solution Preparation:
-
The choice of solvent is critical. Due to the carboxylic acid group, polar aprotic solvents are a good starting point. Potential solvents include chloroform, chlorobenzene, tetrahydrofuran (THF), or mixtures thereof.
-
Prepare a solution of the this compound derivative with a concentration in the range of 1-10 mg/mL. The optimal concentration will depend on the desired film thickness and the solubility of the specific derivative.
-
Dissolve the material completely, using gentle heating (e.g., 40-60 °C) and stirring if necessary.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Clean the substrate as described in the VTE protocol (Protocol 1, Step 1).
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck and apply vacuum to secure it.
-
Dispense a small amount of the solution onto the center of the substrate, enough to cover the entire surface.
-
Start the spin coater. A two-step program is often effective: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 1500-4000 rpm for 30-60 seconds) to achieve the desired thickness.
-
The solvent will evaporate during the high-speed step, leaving a thin film of the material.
-
-
Thermal Annealing:
-
Transfer the coated substrate to a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Anneal the film at a temperature between 80 °C and 150 °C for 10-30 minutes. This step helps to remove residual solvent and can improve the molecular ordering and crystallinity of the film.
-
Table 2: Spin Coating Parameters (Starting Points for Optimization)
| Parameter | Recommended Starting Range | Rationale and Influence on Film Properties |
| Solvent | Chloroform, Chlorobenzene, THF | The solvent's boiling point and its interaction with the solute affect the drying rate and film morphology. |
| Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to thicker films. |
| Spin Speed | 1500 - 4000 rpm | Higher spin speeds result in thinner films due to greater centrifugal force. |
| Spin Time | 30 - 60 s | Affects the final film thickness and uniformity. |
| Annealing Temperature | 80 - 150 °C | Promotes solvent removal and can enhance film crystallinity. |
PART 3: Thin-Film Characterization
Once the thin films are deposited, a comprehensive characterization is essential to understand their properties and to correlate them with the deposition parameters.
Structural and Morphological Characterization
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography of the thin films at the nanoscale. It provides information on surface roughness, grain size, and the presence of any ordered structures. For spin-coated films of thiophene derivatives, AFM can reveal the formation of terraced structures or fibrillar networks, depending on the processing conditions.
-
X-ray Diffraction (XRD): XRD is a powerful technique for determining the crystallinity and molecular orientation within the thin film. Grazing-incidence XRD (GIXD) is particularly useful for thin films. The presence of sharp diffraction peaks indicates a crystalline structure. The position of the peaks can be used to determine the lattice parameters and the orientation of the molecules relative to the substrate.
Optical and Electronic Characterization
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic structure of the material. The absorption spectrum of a thin film can be different from that of the material in solution due to intermolecular interactions in the solid state. A red-shift in the absorption maximum in the thin film compared to the solution is often indicative of π-π stacking and aggregation.
-
Electrical Characterization: For applications in electronics, the electrical properties of the thin films are of paramount importance. This is typically done by fabricating a simple device structure, such as a field-effect transistor (FET). From the transfer and output characteristics of the FET, key parameters like charge carrier mobility, on/off ratio, and threshold voltage can be extracted.
Table 3: Summary of Characterization Techniques and Expected Insights
| Technique | Information Obtained | Expected Results for this compound Films |
| AFM | Surface topography, roughness, grain size | Smooth surfaces with evidence of crystalline domains or self-assembled structures. |
| XRD | Crystallinity, molecular packing, orientation | Diffraction peaks indicating an ordered molecular arrangement, potentially influenced by the carboxylic acid groups. |
| UV-Vis | Electronic absorption, evidence of aggregation | A primary absorption band in the UV-Vis region, with potential red-shifting in the film state compared to solution. |
| FET | Charge carrier mobility, on/off ratio | P-type or n-type semiconductor behavior, with mobility values dependent on the film quality. |
Conclusion and Future Directions
The protocols and guidelines presented in this application note provide a solid foundation for the successful thin-film deposition of this compound and its derivatives. By systematically exploring the parameter space for both vacuum thermal evaporation and spin coating, researchers can optimize the film properties for their specific applications. The interplay between the carboxylic acid functionality and the thin-film morphology is a particularly rich area for investigation and is expected to yield materials with enhanced performance in organic electronic devices. Further studies could explore the use of different substrate surface treatments to control the molecular orientation and the impact of derivatization of the carboxylic acid group on the final film properties.
References
-
ResearchGate. Atomic force microscopy micrographs of spin coated films prepared from.... [Link]
-
www-solar. VACUUM DEPOSITION OF ORGANIC MOLECULES FOR PHOTOVOLTAIC APPLICATIONS. [Link]
-
ResearchGate. Carboxylic acid mediated self-assembly of small molecules for organic thin film transistors. [Link]
-
ResearchGate. Atomic force microscopy images of three different thin films prepared.... [Link]
-
Beilstein Journals. Organic and inorganic–organic thin film structures by molecular layer deposition: A review. [Link]
-
National Center for Biotechnology Information. Edible films developed from carboxylic acid cross-linked sesame protein isolate: barrier, mechanical, thermal, crystalline and morphological properties. [Link]
-
ResearchGate. Typical AFM image of thiophene thin films (1 min deposition).. [Link]
-
ResearchGate. Highly aligned and crystalline poly(3-hexylthiophene) thin films by off-center spin coating for high performance organic field-effect transistors. [Link]
-
ResearchGate. Thin film crystallization of oligoethylene glycol-benzothieno benzothiophene: Physical vapor deposition versus spin coating. [Link]
-
National Center for Biotechnology Information. Effect of Carboxyl Group Position on Assembly Behavior and Structure of Hydrocarbon Oil–Carboxylic Acid Compound Collector on Low-Rank Coal Surface: Sum-Frequency Vibration Spectroscopy and Coarse-Grained Molecular Dynamics Simulation Study. [Link]
-
National Center for Biotechnology Information. PbTe quantum dots highly packed monolayer fabrication by a spin coating method. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(3-Thienyl)thiophene-2-carboxylic acid via Suzuki Coupling
Welcome to the technical support center dedicated to the successful synthesis of 5-(3-thienyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Suzuki-Miyaura cross-coupling reaction to obtain this valuable compound. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this specific transformation and ultimately optimize your reaction yield.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in creating carbon-carbon bonds.[1][2] However, its application to heteroaromatic systems, such as the coupling of thiophene derivatives, can present unique challenges. This guide provides a structured approach to overcoming these obstacles, ensuring a higher success rate in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the starting materials for the Suzuki coupling synthesis of this compound?
A1: The typical starting materials are a halogenated thiophene-2-carboxylic acid derivative (e.g., 5-bromothiophene-2-carboxylic acid) and 3-thienylboronic acid. It is often advantageous to protect the carboxylic acid group as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction to avoid potential side reactions.[2]
Q2: Why is my reaction yield consistently low?
A2: Low yields in the Suzuki coupling of thiophenes can stem from several factors. Common culprits include inefficient catalyst systems, degradation of the thiophene boronic acid (protodeboronation), and suboptimal reaction conditions such as temperature, base, or solvent.[3][4][5] This guide will delve into systematic troubleshooting for each of these issues.
Q3: I see a significant amount of debrominated starting material in my crude product. What is causing this?
A3: The formation of the debrominated starting material is a common side reaction known as hydrodehalogenation. This can be promoted by factors such as an inefficient catalyst, the presence of water or other protic sources, and certain bases. Optimizing the catalyst and ligand system and using anhydrous conditions can help minimize this side reaction.
Q4: Is it necessary to protect the carboxylic acid functional group?
A4: While not always strictly necessary, protecting the carboxylic acid as an ester is highly recommended. The free carboxylic acid can interfere with the catalytic cycle and the basic conditions of the reaction, potentially leading to lower yields and purification difficulties.[6] Steglich esterification is a common method for this protection.[1][2]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Low product yield is one of the most frequent challenges. The following workflow can help diagnose and solve the underlying problem.
Troubleshooting Workflow for Low Yield
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- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 5-(3-Thienyl)thiophene-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(3-Thienyl)thiophene-2-carboxylic acid (CAS 60141-31-3)[1][2]. This molecule is a valuable building block in materials science and pharmaceutical development, often utilized in the preparation of conductive polymers and antibacterial agents[2]. Its successful synthesis is critical for downstream applications.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical causality behind common issues. The focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling, a prevalent and effective method for constructing the bithiophene core[3][4].
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a problem-and-solution format. Each entry details the potential cause, diagnostic steps, and validated corrective actions.
Issue 1: My reaction yield is very low, or I've isolated mainly starting materials.
This is the most common issue, often pointing to one of several competing side reactions or suboptimal reaction conditions.
Potential Cause A: Protodeboronation of the Thiophene Boronic Acid Partner
Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, effectively reverting your boronic acid to its parent thiophene[5][6]. Heteroaromatic boronic acids, particularly thienylboronic acids, are highly susceptible to this side reaction, which can be promoted by basic conditions, elevated temperatures, and the presence of water[5][7].
-
Diagnostic Steps:
-
Analyze the crude reaction mixture by GC-MS or LC-MS.
-
Look for a mass peak corresponding to the unreacted halogenated thiophene carboxylic acid ester and another peak corresponding to thiophene (the byproduct of 3-thienylboronic acid protodeboronation).
-
¹H NMR of the crude mixture may show characteristic signals for thiophene.
-
-
Corrective Actions & Preventative Measures:
-
Optimize the Base: Thienylboronic acids are reported to undergo rapid protodeboronation at pH > 10[5]. Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or Na₂CO₃. Running the reaction under less aqueous conditions can also help.
-
Control Temperature: Do not overheat the reaction. While heat is required to drive the catalytic cycle, excessive temperatures accelerate protodeboronation. Aim for the lowest effective temperature (typically 80-100 °C).
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding free acids[8]. Consider using 3-thienylboronic acid pinacol ester.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or GC. Once the starting material is consumed, work up the reaction promptly to prevent prolonged exposure to conditions that favor side reactions.
-
Potential Cause B: Homocoupling of the Boronic Acid
This side reaction involves the palladium-catalyzed coupling of two molecules of the boronic acid to form a symmetrical biaryl (in this case, 3,3'-bithiophene). This process is strongly promoted by the presence of oxygen[9].
-
Diagnostic Steps:
-
Use GC-MS or LC-MS to search for a mass peak corresponding to the dimer of your boronic acid coupling partner (e.g., 3,3'-bithiophene).
-
This impurity may be difficult to separate from the desired product due to similar polarity.
-
-
Corrective Actions & Preventative Measures:
-
Rigorous Degassing: Oxygen is a key promoter of homocoupling[9]. Ensure all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles[8].
-
Inert Atmosphere: The reaction must be run under a strict inert atmosphere. Assemble your glassware hot to remove moisture, cool under a stream of inert gas, and maintain a positive pressure of Argon or Nitrogen throughout the reaction.
-
Catalyst Pre-activation: Pre-heating the palladium catalyst, base, and one coupling partner in the degassed solvent for 10-15 minutes before adding the boronic acid can sometimes mitigate homocoupling[9].
-
Potential Cause C: Catalyst Inactivation
The active Pd(0) species in the catalytic cycle can be sensitive to oxidation or poisoning, leading to a stalled reaction.
-
Diagnostic Steps:
-
Observe the reaction mixture. A crash-out of black solid (palladium black) is a strong indicator of catalyst decomposition.
-
TLC or GC analysis will show the reaction has stalled, with significant amounts of both starting materials remaining even after extended reaction times.
-
-
Corrective Actions & Preventative Measures:
-
Use High-Purity Reagents: Ensure reagents and solvents are free from impurities that could act as catalyst poisons.
-
Ligand Selection: Employ phosphine ligands (e.g., PPh₃, SPhos, XPhos) that stabilize the Pd(0) center and facilitate the catalytic cycle. For heteroaromatic couplings, bulky, electron-rich phosphine ligands are often superior.
-
Strictly Anaerobic Conditions: As with preventing homocoupling, maintaining an inert atmosphere is crucial to prevent oxidation of the Pd(0) catalyst to an inactive Pd(II) state.
-
Issue 2: My final product is contaminated with a significant amount of the decarboxylated analog.
You are isolating 5-(3-thienyl)thiophene instead of the desired carboxylic acid.
Potential Cause: Thermal Decarboxylation
Carboxylic acids, especially those on electron-rich aromatic rings, can lose CO₂ upon heating[10][11]. This is particularly problematic during the reaction itself if temperatures are too high, or during purification steps like distillation.
-
Diagnostic Steps:
-
Confirm the presence of the decarboxylated product by LC-MS (mass difference of 44 amu, for CO₂) and ¹H NMR (absence of the carboxylic acid proton signal and potential upfield shift of aromatic protons).
-
-
Corrective Actions & Preventative Measures:
-
Moderate Reaction Temperature: Avoid excessive heating. Run the reaction at the minimum temperature required for a reasonable rate.
-
Avoid Distillation: Do not attempt to purify the final product by distillation. The required temperatures will almost certainly cause significant decarboxylation.
-
Purification Method: Purify the final product via recrystallization from a suitable solvent system or by flash column chromatography at room temperature[12]. For recrystallization, a solvent like ethanol/water or toluene/heptane may be effective.
-
Visualizing the Reaction and Side Pathways
To better understand the process, the following diagrams illustrate the intended synthetic route and the major competing side reactions.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the desired Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Major Side Reaction Pathways
Caption: Competing protodeboronation and homocoupling pathways for the boronic acid reagent.
Frequently Asked Questions (FAQs)
Q1: Which coupling method is better for this synthesis: Suzuki or Stille?
A: While both can be effective, the Suzuki-Miyaura coupling is strongly recommended. The primary reason is the toxicity and disposal concerns associated with organotin reagents used in the Stille reaction[13][14]. Boronic acids and their byproducts are significantly more benign. Furthermore, a wide variety of boronic acids are commercially available, and the Suzuki reaction often proceeds under milder conditions[4].
Q2: How critical is the choice of base for this reaction?
A: It is extremely critical. The base plays a dual role: it is required to activate the boronic acid for the transmetalation step, but it also promotes the undesired protodeboronation side reaction[7]. A strong base or highly aqueous basic conditions can hydrolyze the C-B bond faster than the desired coupling occurs[5]. Therefore, a careful screening of bases (e.g., K₂CO₃, K₃PO₄, CsF) is necessary to find the optimal balance for high yield.
Q3: Can I use the crude product directly for the next step?
A: It is strongly discouraged. Side products such as homocoupled bithiophenes or unreacted starting materials can interfere with subsequent reactions. Furthermore, residual palladium catalyst can be poisonous to catalysts used in later steps or can cause product degradation over time. Purification by recrystallization or column chromatography is essential to ensure the integrity of your downstream experiments[12].
Q4: My reaction looks clean by TLC, but my isolated yield is still low after workup and purification. What could be happening?
A: This could be due to physical loss during workup and purification. This compound has some solubility in both organic and aqueous phases, especially when the aqueous phase is basic (forming the carboxylate salt). During an aqueous workup, ensure the aqueous layer is acidified to a pH of ~2-3 to fully protonate the carboxylic acid and drive it into the organic layer. Back-extracting the aqueous layer with additional organic solvent can help recover dissolved product. Also, be mindful during chromatography, as highly polar products can sometimes be challenging to elute completely from silica gel.
Recommended Protocol: Suzuki-Miyaura Synthesis
This protocol provides a robust starting point for the synthesis. Optimization may be required based on specific laboratory conditions and reagent purity.
| Parameter | Value/Condition | Rationale |
| Aryl Halide | Methyl 5-bromothiophene-2-carboxylate | The methyl ester protects the carboxylic acid and improves solubility. |
| Boronic Reagent | 3-Thienylboronic acid pinacol ester | More stable against protodeboronation than the free acid.[15] |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A reliable, commercially available Pd(0) catalyst. |
| Base | K₃PO₄ (3 equivalents) | A moderately strong, non-nucleophilic base effective in these couplings. |
| Solvent | Toluene/H₂O (4:1 v/v) | Biphasic system common for Suzuki couplings. Toluene must be degassed. |
| Temperature | 90 °C | Balances reaction rate against thermal degradation and side reactions. |
| Atmosphere | Argon or Nitrogen | Crucial to prevent catalyst oxidation and homocoupling.[9] |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a condenser and magnetic stir bar, add methyl 5-bromothiophene-2-carboxylate (1.0 eq), 3-thienylboronic acid pinacol ester (1.2 eq), K₃PO₄ (3.0 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with Argon or Nitrogen for 15 minutes.
-
Solvent Addition: Add degassed toluene and degassed water (4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Ester Hydrolysis: Remove the solvent under reduced pressure. Dissolve the crude ester in a mixture of THF and methanol. Add an aqueous solution of NaOH (4 eq) and stir at 50 °C until saponification is complete (monitor by TLC).
-
Isolation: Cool the mixture, remove the organic solvents in vacuo, and dilute with water. Wash with diethyl ether to remove non-polar impurities. Carefully acidify the aqueous layer with 2M HCl to pH ~2. The product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. If necessary, recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound[12].
References
- Vertex AI Search, ResearchGate. Protodeboronation of 5-formyl-2-thiopheneboronic acid.
- Wikipedia. Protodeboronation.
- RSC Publishing. Acid-promoted metal-free protodeboronation of arylboronic acids.
- Wikipedia. Stille reaction.
- ACS Publications. Development of Organic Transformations Based on Protodeboronation.
- National Institutes of Health. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- ResearchGate. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
- BenchChem. Application Notes and Protocols for Suzuki Coupling in Bithiophene Synthesis.
- PubMed. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles.
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds.
- ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?.
- Santa Cruz Biotechnology. This compound | CAS 60141-31-3.
- Organic Chemistry Portal. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis.
- Synthesis of 5-[2-(benzo[b]thiophen-3-yl)ethenyl]thiophene-2-carboxylic acid.
- Wikipedia. Thiophene-2-carboxylic acid.
- ChemicalBook. This compound | 60141-31-3.
- ResearchGate. The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation.
- Milano-Bicocca. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- DOI. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds.
- Justia Patents. Process for the purification of thiophenes.
- University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- Chinese Chemical Society. Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study.
- YouTube. Decarboxylation of Carboxylic Acids.
- National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Chemistry LibreTexts. 18.5: Decarboxylation of Carboxylic Acids.
- Organic Chemistry Portal. Stille Coupling.
- Chem 115 Myers. The Stille Reaction.
- Google Patents. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.
- PubChem. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 60141-31-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. patents.justia.com [patents.justia.com]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 5-(3-Thienyl)thiophene-2-carboxylic Acid
Welcome to the technical support guide for the purification of 5-(3-Thienyl)thiophene-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable synthetic intermediate. Purity is paramount for ensuring reproducible results in downstream applications, from drug discovery to materials science. This guide provides in-depth, experience-driven troubleshooting advice, detailed protocols, and the scientific rationale behind each purification strategy.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of crude this compound, which is often synthesized via cross-coupling reactions or other methods that introduce specific classes of impurities.
Question 1: My crude product is a dark, tarry, or oily solid. What is the first purification step I should take?
Answer: A dark, non-crystalline crude product often indicates the presence of residual palladium catalyst (appearing as black particulate), polymeric byproducts, and apolar organic impurities. The most robust initial purification step is an acid-base extraction .
Scientific Rationale: this compound possesses an acidic carboxylic acid moiety. By treating a solution of the crude product with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the acidic target compound is deprotonated to form its corresponding carboxylate salt.[1][2] This salt is highly soluble in the aqueous phase, while neutral, apolar impurities (such as unreacted starting materials, coupling byproducts, and catalyst ligands) remain in the organic phase.[2][3] After separating the layers, the aqueous phase can be re-acidified to precipitate the purified carboxylic acid, leaving water-soluble impurities behind.[1][4]
Quick Tip: Use a weak base like sodium bicarbonate (NaHCO₃) first. It is selective for the carboxylic acid and less likely to cause hydrolysis or reactions with other functional groups compared to strong bases like sodium hydroxide (NaOH).[3]
Question 2: After an initial workup, my NMR/LC-MS analysis still shows unreacted starting materials (e.g., a bromo-thiophene precursor). How can I remove these?
Answer: If an acid-base extraction was insufficient, it suggests that some neutral impurities were carried over. The two primary methods for removing persistent neutral impurities are recrystallization and silica gel column chromatography .
-
Recrystallization: This is the preferred method for purity enhancement on a larger scale if a suitable solvent system can be identified. The principle relies on the difference in solubility between your target compound and the impurity in a given solvent at different temperatures. Toluene, ethanol, or mixtures involving heptane are often good starting points for aromatic carboxylic acids.[4][5]
-
Column Chromatography: While more labor-intensive, chromatography offers superior separation. A typical mobile phase would be a gradient of ethyl acetate in hexane or dichloromethane with a small amount (0.5-1%) of acetic or formic acid to ensure the carboxylic acid remains protonated and elutes as a sharp band.
Question 3: I have a significant amount of a regioisomeric impurity (e.g., 5-(2-Thienyl)thiophene-2-carboxylic acid). How can I separate these isomers?
Answer: Separating regioisomers is a common challenge. Due to their similar polarities and chemical properties, standard extractions are often ineffective.
-
Fractional Recrystallization: This technique can sometimes be effective if the isomers have sufficiently different crystal packing energies and solubilities. It requires careful optimization of solvents and cooling rates and may need to be repeated multiple times.
-
Preparative HPLC: For the highest purity and for separating very similar isomers, High-Performance Liquid Chromatography (HPLC) is the most powerful tool. Although less scalable than recrystallization, it provides the best resolution.
-
Silica Gel Chromatography: A carefully optimized silica gel column with a shallow solvent gradient can often resolve regioisomers. Success depends heavily on the specific isomer pair.
Question 4: My final product is off-white or grey, and ICP-MS analysis shows high levels of residual palladium. How do I remove trace metals?
Answer: Residual palladium from cross-coupling reactions is a common and critical impurity, especially for pharmaceutical applications where strict limits are enforced.[6]
Scientific Rationale: Palladium can exist as fine, often colloidal, metallic particles (Pd(0)) or as soluble complexes.[7] Simple filtration is often insufficient.
| Method | Description | Advantages | Considerations |
| Celite® Filtration | The crude reaction mixture is diluted with a solvent and passed through a thick pad of Celite®.[7] | Simple, fast, and effective for removing heterogeneous palladium black. | May not remove soluble or colloidal palladium species effectively.[7] |
| Activated Carbon | Stirring the product solution with activated carbon (charcoal) can adsorb palladium species. | Cost-effective and can be highly effective. | Can lead to significant product loss due to co-adsorption. Requires optimization of carbon amount and contact time. |
| Metal Scavengers | These are solid-supported ligands (e.g., silica-based thiols or phosphines) that selectively chelate and bind palladium.[8][9] The product solution is passed through a cartridge or stirred with the scavenger resin, which is then filtered off.[8] | High selectivity, minimal product loss, and very effective at reducing palladium to ppm levels.[9] | Higher cost compared to carbon or Celite®. |
| Chelating Agents | Water-soluble chelators like EDTA or dithiocarbamates can be used during aqueous workup to bind palladium and extract it into the aqueous phase.[7][10] | Can be integrated into the initial acid-base extraction workup. | Efficiency can be variable depending on the palladium species present. |
Recommendation: For API development, using a dedicated metal scavenger is the most reliable method for achieving low ppm levels of residual palladium.[6][9]
Section 2: Experimental Protocols & Workflows
Protocol 1: General Acid-Base Extraction
This protocol is the recommended first step for purifying crude this compound containing neutral organic impurities and catalyst residues.
-
Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude).
-
Basification: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 1/2 of the organic volume).
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced during neutralization. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Add more NaHCO₃ solution to the organic layer and repeat the extraction two more times to ensure complete recovery of the acidic product.
-
Back-Wash (Optional): Combine all aqueous extracts and wash once with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). The purified product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Purification Workflow Diagram
The following diagram illustrates a typical decision-making process for purifying the crude product.
Caption: Decision workflow for purifying crude this compound.
Protocol 2: Recrystallization from a Toluene/Heptane System
This protocol is effective for removing minor, less-polar impurities from a product that is already reasonably pure (>90%).
-
Solvent Addition: Place the semi-purified carboxylic acid in a flask. Add a minimal amount of hot toluene to just dissolve the solid completely.
-
Anti-Solvent Addition: While the solution is still hot, slowly add heptane (an "anti-solvent") dropwise until the solution becomes faintly cloudy (the saturation point).
-
Clarification: Add a few more drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold heptane.
-
Drying: Dry the crystals under vacuum.
Section 3: References
-
ResearchGate. (2015). How can I remove palladium Pd catalyst easily?[Link]
-
University of Colorado Boulder. Acid-Base Extraction.[Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin.[Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Wikipedia. Acid–base extraction.[Link]
-
ACS Publications. (2014). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Organic Process Research & Development. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps.[Link]
-
LookChem. General procedures for the purification of Carboxylic acids.[Link]
-
Confluence - Engineering Ideas Clinic. Acid and Base Extraction.[Link]
-
Chemical Synthesis. Synthesis of 5-[2-(benzo[b]thiophen-3-yl)ethenyl]thiophene-2-carboxylic acid.[Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. vernier.com [vernier.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. prepchem.com [prepchem.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. spinchem.com [spinchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Improving the solubility of 5-(3-Thienyl)thiophene-2-carboxylic acid for device fabrication
Technical Support Center: 5-(3-Thienyl)thiophene-2-carboxylic acid
Welcome to the technical support guide for this compound. This document provides researchers, chemists, and materials scientists with practical, in-depth solutions for overcoming solubility challenges encountered during the formulation and fabrication of organic electronic devices. Our goal is to move beyond simple protocols and explain the fundamental principles behind each technique, ensuring you can adapt and troubleshoot effectively in your own lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and solubility of this compound.
FAQ 1: Why is this compound poorly soluble in many common organic solvents?
Answer: The limited solubility of this molecule stems from a combination of its rigid, planar structure and strong intermolecular forces. The molecule consists of two thiophene rings and a carboxylic acid group. This structure leads to:
-
Strong π-π Stacking: The flat, aromatic thiophene rings can stack on top of each other, leading to strong intermolecular attractions.
-
Hydrogen Bonding: The carboxylic acid (-COOH) group is a potent hydrogen bond donor and acceptor. In the solid state, these groups form highly stable hydrogen-bonded dimers between molecules, which requires significant energy to break.
-
Molecular Polarity: The molecule has both a nonpolar aromatic backbone and a highly polar carboxylic acid functional group. This duality makes it difficult to find a single solvent that can effectively solvate both parts of the molecule simultaneously.[1][2]
FAQ 2: What are the best initial solvents to try for dissolving this compound?
Answer: Based on its structure, the best starting points are polar aprotic solvents that can disrupt hydrogen bonds and interact with the aromatic system. Chlorinated solvents are also often effective for similar organic semiconductors.
| Solvent Class | Examples | Rationale for Use | Anticipated Solubility |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High polarity and ability to act as hydrogen bond acceptors help break up the carboxylic acid dimers. | Moderate to Good |
| Chlorinated | Chloroform, Dichloromethane (DCM), Dichlorobenzene (DCB) | Can effectively solvate the aromatic thiophene backbone. | Low to Moderate |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity; can show some success, especially with heating.[1] | Low to Moderate |
| Alcohols | Methanol, Ethanol | Can hydrogen bond, but the nonpolar backbone limits solubility.[1] | Poor to Low |
| Nonpolar | Toluene, Xylene, Hexane | Ineffective at breaking hydrogen bonds; will not solvate the polar carboxylic acid group.[3] | Very Poor |
This table provides general guidance. Experimental verification is essential.
FAQ 3: Can I improve solubility just by heating the solution?
Answer: Yes, heating is a fundamental and effective method. Increasing the temperature provides the necessary thermal energy to overcome the intermolecular forces (π-π stacking and hydrogen bonding) holding the solid material together.[2] However, be aware of two potential issues:
-
Metastable Solutions: The compound may precipitate out of solution as it cools. This can be problematic for techniques like spin coating, where a stable solution is required at room temperature.
-
Thermal Degradation: Thiophene-based materials can be susceptible to degradation at high temperatures. It is crucial to determine the compound's thermal stability (e.g., via TGA) before applying excessive heat.
Section 2: Troubleshooting Guide for Device Fabrication
This section provides structured solutions to specific problems you might face during your experiments.
Problem 1: My compound won't dissolve sufficiently even in recommended polar aprotic solvents, leading to low-concentration solutions unsuitable for thin-film deposition.
Cause: The solvation energy provided by the solvent at room temperature is insufficient to break the strong intermolecular bonds in the solid-state crystal lattice.
Solution Workflow:
Caption: Troubleshooting workflow for solubility enhancement.
► Protocol 1: Solubility Enhancement via Sonication and Heating
-
Preparation: Place your desired amount of this compound into a clean vial. Add a small magnetic stir bar.
-
Solvent Addition: Add the chosen solvent (e.g., DMF, NMP) in small increments while stirring.
-
Sonication: Place the vial in an ultrasonic bath. Sonicate for 15-30 minute intervals. The high-frequency sound waves create cavitation bubbles that physically break apart the solid aggregates, increasing the surface area available for solvation.
-
Controlled Heating: If sonication is insufficient, gently heat the solution on a hotplate stirrer. Start at 40-50 °C and gradually increase the temperature. Monitor for visual dissolution. Safety Note: Ensure the vial is loosely capped to avoid pressure buildup.
-
Equilibration: Once dissolved, allow the solution to cool slowly to room temperature to check for precipitation. A stable solution at room temperature is ideal for most device fabrication processes.[4][5]
Problem 2: The compound dissolves with heat but crashes out of solution upon cooling or during spin coating, resulting in a non-uniform, poor-quality film.
Cause: You have created a supersaturated, metastable solution. The solubility limit is significantly lower at room temperature.
Solution: Chemical Modification via Esterification
The most robust solution to this problem is to chemically modify the molecule to permanently disrupt the intermolecular forces causing low solubility. The primary culprit is the carboxylic acid's hydrogen bonding. By converting the carboxylic acid (-COOH) to an ester (-COOR), we can dramatically improve solubility.
Why it Works:
-
Elimination of Hydrogen Bonding: Replacing the acidic proton with an alkyl group (R) removes the ability of the molecule to form strong hydrogen-bonded dimers.
-
Increased Steric Hindrance: The added alkyl chain physically disrupts the ability of the planar thiophene backbones to engage in efficient π-π stacking.[6]
-
Improved Solute-Solvent Interactions: Longer, more flexible alkyl chains are more "solvent-like" in nonpolar and moderately polar organic solvents, improving overall compatibility and solubility.[3][7]
Caption: Esterification to enhance molecule solubility.
► Protocol 2: Fischer Esterification of this compound
This protocol uses butanol as an example to add a butyl chain, but other alcohols (e.g., octanol) can be used to add longer chains for even greater solubility.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Reagents: Add an excess of the desired alcohol, which will also serve as the solvent (e.g., 1-butanol, 20-30 mL per gram of starting material).
-
Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~2-3 drops).
-
Reaction: Heat the mixture to reflux (for 1-butanol, this is ~117 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude ester product using column chromatography on silica gel.
The resulting ester will be significantly more soluble in common organic processing solvents like toluene, chloroform, and THF, making it far more suitable for fabricating high-quality thin films for electronic devices.[8][9]
References
- Alkyl Chain Length Impact on Chemical Properties. (2025).
- Thiophene-3-carboxylic acid - Solubility of Things. (n.d.). Solubility of Things.
- As carbon chain size increases, molecule become less and less w
- Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers. (n.d.).
- Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors. (2025).
- Thiophene-2-carboxylic acid - Solubility of Things. (n.d.). Solubility of Things.
- Device Fabrication. (n.d.).
- Semiconductor device fabric
- Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. (2025). Current Research in Medical Sciences.
- Titanium Tetrachloride-Assisted Direct Esterific
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- 5. Semiconductor device fabrication - Wikipedia [en.wikipedia.org]
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- 7. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]
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- 9. mdpi.com [mdpi.com]
Stability and degradation of 5-(3-Thienyl)thiophene-2-carboxylic acid
Welcome to the technical support center for 5-(3-Thienyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Overview of Stability
This compound is a heterocyclic compound containing two thiophene rings and a carboxylic acid functional group.[1][2] The stability of this molecule is influenced by the inherent properties of both the bithiophene core and the carboxylic acid moiety. Thiophene and its derivatives are known for their aromatic stability, but they can be susceptible to degradation under certain conditions, such as exposure to strong acids, oxidizing agents, and light.[3] The carboxylic acid group can undergo reactions like esterification, amidation, and decarboxylation.[4][5] Understanding these potential degradation pathways is crucial for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Here we address some common questions regarding the stability and handling of this compound.
Q1: My solid this compound has changed color over time. What could be the cause?
A slight change in color of the solid material upon storage, from off-white to a yellowish or brownish hue, could indicate minor degradation. This is likely due to slow oxidation or photodecomposition, especially if the compound has been exposed to light and air. While minor color changes may not significantly impact the bulk purity, it is advisable to store the compound in a tightly sealed container, protected from light, and in a cool, dry place. For sensitive applications, re-purification by recrystallization may be necessary.
Q2: I am observing a loss of my compound in solution over time, even when stored in the dark. What is happening?
If you are observing a decrease in the concentration of this compound in solution, several factors could be at play:
-
Solvent Reactivity: Certain solvents, especially protic solvents like methanol or ethanol, can slowly esterify the carboxylic acid group, particularly if the solution is acidic or heated.
-
pH-Dependent Degradation: The stability of the compound can be pH-dependent. In strongly acidic or basic solutions, the thiophene rings may be susceptible to ring-opening or other degradative reactions.
-
Microbial Degradation: If the solution is not sterile, microbial contamination could lead to the degradation of the compound. Some bacteria are known to degrade thiophene-2-carboxylate.[6][7][8]
Q3: I see an unexpected peak in my HPLC chromatogram after my experiment. How can I identify if it's a degradation product?
The appearance of new peaks in your HPLC chromatogram is a common indicator of degradation. To investigate this, you can perform forced degradation studies.[9][10] This involves intentionally exposing your compound to harsh conditions to accelerate the formation of degradation products. By comparing the retention times of the peaks from your experiment with those from the forced degradation studies, you can tentatively identify them.
Forced Degradation Conditions:
| Condition | Typical Stressor | Potential Degradation Pathway |
| Acidic | 0.1 M HCl | Hydrolysis of impurities, ring protonation |
| Basic | 0.1 M NaOH | Deprotonation, potential ring opening |
| Oxidative | 3% H₂O₂ | Oxidation of the thiophene sulfur |
| Thermal | 60-80 °C | Decarboxylation, general decomposition |
| Photolytic | UV/Vis light | Photodegradation, radical formation |
Troubleshooting Guides
This section provides step-by-step guidance for troubleshooting common issues encountered during experiments with this compound.
Issue 1: Inconsistent Results in Biological Assays
Possible Cause: Degradation of the compound in the assay medium.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent biological assay results.
Experimental Protocol: Assessing Compound Stability in Assay Buffer
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Spike the compound into the assay buffer at the final working concentration.
-
Incubate the solution under the same conditions as your biological assay (temperature, light, etc.).
-
Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the aliquots by a stability-indicating method like HPLC to quantify the remaining amount of the parent compound.
-
Plot the concentration of the compound versus time to determine the degradation kinetics.
Issue 2: Formation of an Insoluble Precipitate in Solution
Possible Cause: Poor solubility or precipitation of a salt form.
Troubleshooting Workflow:
Caption: Troubleshooting precipitate formation.
Considerations for pH and Solubility:
The carboxylic acid group of this compound has a pKa value that will determine its charge state at a given pH. At pH values below its pKa, the compound will be in its neutral, less water-soluble form. At pH values above its pKa, it will be in its anionic, more water-soluble carboxylate form. When preparing aqueous solutions, ensure the pH is appropriate to maintain the desired solubility.
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is essential for developing stable formulations and interpreting experimental results.
1. Decarboxylation:
Under thermal stress or in strongly acidic conditions, the carboxylic acid group can be lost as carbon dioxide.[11] This would result in the formation of 2-(3-thienyl)thiophene.
2. Oxidation:
The sulfur atoms in the thiophene rings are susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to light and air. This can lead to the formation of sulfoxides or sulfones, which can alter the compound's chemical and biological properties.
3. Photodegradation:
Thiophene-containing compounds can be sensitive to light. UV or visible light can induce photochemical reactions, leading to the formation of radicals and subsequent degradation products.[12][13][14]
Illustrative Degradation Pathways:
Caption: Potential degradation pathways of this compound.
Analytical Methods for Stability Assessment
A robust analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.
Recommended HPLC Method Parameters (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV-Vis scan (likely in the 250-350 nm range) |
| Injection Volume | 10 µL |
This method should be validated for its stability-indicating properties by demonstrating that it can resolve the parent compound from its degradation products generated during forced degradation studies.
References
- Benchchem. A Comparative Guide to the Thermal Stability of Thiophene-Based Polymers.
- ResearchGate. Results of forced degradation studies | Download Scientific Diagram.
- Britannica. Carboxylic acid - Synthesis, Reactions, Properties.
- MDPI. Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases.
- Eawag-BBD. Thiophene-2-Carboxylate (an/aerobic) Pathway Map.
- PubMed. Degradation of substituted thiophenes by bacteria isolated from activated sludge.
- PubMed. Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid.
- J&K Scientific LLC. Carboxylic acid ester hydrolyzes to form carboxylic acid.
- Crash Course. Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.
- MedCrave online. Forced Degradation Studies.
- Frontiers. Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters.
- Chemistry LibreTexts. 21.S: Carboxylic Acid Derivatives (Summary).
- ResearchGate. Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases.
- Wikipedia. Thiophene.
- NIH. Development of forced degradation and stability indicating studies of drugs—A review.
- ResearchGate. Synthesis and antimicrobial evaluation of novel thiophene derivatives.
- Google Patents. Synthesis of 5-[2-(benzo[b]thiophen-3-yl)ethenyl]thiophene-2-carboxylic acid.
- Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- Thieme Chemistry. Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds.
- ChemicalBook. This compound | 60141-31-3.
- PubMed. Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1.
- Santa Cruz Biotechnology. This compound | CAS 60141-31-3.
- Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- Wikipedia. Thiophene-2-carboxylic acid.
- PubMed. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers.
- Organic Chemistry Portal. Photocatalytic Phosphine-Mediated Thioesterification of Carboxylic Acids with Disulfides.
- Royal Society of Chemistry. Photocatalytic decarboxylation of free carboxylic acids and their functionalization.
- Chemchart. THIOPHENE-2-CARBOXYLIC ACID (527-72-0).
- ResearchGate. Degradation of carboxylic acids on Y 2O 3 surface under UV light. Synergism by semiconductors | Request PDF.
- Organic Chemistry Portal. Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes.
- PubChem. 2-Thiophenecarboxylic acid.
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- 1. This compound | 60141-31-3 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
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- 6. Thiophene-2-Carboxylate (an/aerobic) Degradation Pathway [eawag-bbd.ethz.ch]
- 7. Degradation of substituted thiophenes by bacteria isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes [organic-chemistry.org]
Troubleshooting low yield in 5-(3-Thienyl)thiophene-2-carboxylic acid synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(3-Thienyl)thiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields and purity for this important heterocyclic building block. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you diagnose issues and rationally design solutions.
Section 1: Troubleshooting the Lithiation and Carboxylation Pathway
One of the most common and convergent strategies for synthesizing this compound involves the synthesis of a 5-halo-2,2'-bithiophene intermediate, followed by lithium-halogen exchange and quenching with carbon dioxide. This section addresses frequent problems encountered during this critical final step.
Frequently Asked Questions (FAQs)
Q1: My yield of the final carboxylic acid is very low after quenching the lithiated intermediate with dry ice. What is the most likely cause?
A1: Low yield in this step almost always points to issues with the formation or stability of the organolithium intermediate. The primary culprits are moisture and oxygen. Organolithium reagents are extremely potent bases and nucleophiles that react instantaneously with water and oxygen.[1][2] Even trace amounts of moisture in your solvent, glassware, or inert gas stream will quench the reagent, leading to a protonated (des-lithiated) byproduct and unreacted starting material.
Q2: I observe my brominated starting material being consumed, but instead of my desired product, I isolate the debrominated bithiophene. What's happening?
A2: This is a classic sign of proton quenching. The lithium-halogen exchange is successful, forming the 5-lithio-2,2'-bithiophene intermediate. However, before it can react with CO₂, it is quenched by a proton source.[3] The most common proton source is trace water. Ensure your entire apparatus is rigorously dried (flame- or oven-dried), your solvent is anhydrous, and you are using a high-purity inert gas like argon.[1] Another potential source is the dry ice itself, which can accumulate atmospheric moisture as frost. Always use freshly crushed, high-quality dry ice in excess.
Q3: Which organolithium reagent is better for this transformation: n-BuLi or t-BuLi?
A3: While n-BuLi is often sufficient, t-butyllithium (t-BuLi) is generally the superior choice for clean, high-yield lithium-halogen exchange reactions, especially with brominated aromatics. [4]
-
Reactivity: t-BuLi is a more reactive reagent, ensuring a faster and more complete lithium-halogen exchange, particularly at the required low temperatures (-78 °C).[4]
-
Side-Product Elimination: A key advantage of using t-BuLi is its ability to mitigate a common side reaction. The exchange generates t-butyl bromide (t-BuBr). Your desired thienyllithium product can act as a base, promoting E2 elimination of HBr from t-BuBr to form isobutylene, a harmless gas. If n-BuLi is used, the resulting n-butyl bromide can potentially undergo SN2 reactions with your lithiated species.[4] For critical applications, using two equivalents of t-BuLi is recommended; the first performs the exchange, and the second reacts with the generated t-BuBr to cleanly form isobutylene.[4]
Critical Lithiation & Carboxylation Parameters
The success of this reaction is highly dependent on rigorous adherence to specific experimental conditions. The table below summarizes the key parameters and the rationale behind them.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | -78 °C (Dry ice/acetone bath) | Essential for stabilizing the thienyllithium intermediate and preventing side reactions like decomposition or reaction with the THF solvent.[1][5] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent that effectively solvates the lithium cation. Must be freshly distilled from a drying agent (e.g., Na/benzophenone) or sourced from a sealed bottle.[1] |
| Atmosphere | Inert (High-purity Argon or N₂) | Organolithium reagents are pyrophoric and react violently with atmospheric oxygen and moisture. A robust inert atmosphere is non-negotiable.[1][2] |
| Glassware | Flame- or oven-dried (>120 °C) | All glassware must be scrupulously free of adsorbed water. Assemble the apparatus while hot and cool under a stream of inert gas.[2] |
| Lithiating Agent | t-BuLi (1.1 to 2.0 equivalents) | Offers higher reactivity and a cleaner reaction profile compared to n-BuLi.[4] See Q3 above. |
| Addition Rate | Slow, dropwise addition of BuLi | Maintains the low temperature and prevents localized heating which can lead to side reactions. |
| Reaction Time | 30 - 60 minutes post-addition | Sufficient to ensure complete lithium-halogen exchange before adding the electrophile.[1] |
| Electrophile | Excess, freshly crushed dry ice (solid CO₂) | Use a large excess to ensure complete carboxylation and to help maintain the low temperature. Avoid powdered dry ice which has a high surface area for moisture condensation. |
Experimental Workflow: Lithiation and Carboxylation
The following diagram outlines the critical steps for a successful lithiation-carboxylation sequence.
Caption: The catalytic cycle for Suzuki cross-coupling.
Section 3: Purification and Side Products
Q7: What is the most effective method for purifying the final this compound?
A7: The carboxylic acid functional group provides an excellent handle for purification. A standard acid-base extraction is highly effective. After the reaction, dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH or Na₂CO₃). The desired product will move into the aqueous layer as its sodium carboxylate salt, leaving non-acidic organic impurities behind. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral impurities. Finally, carefully re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the product precipitates out. The solid can then be collected by filtration, washed with cold water, and dried. [6]If further purification is needed, recrystallization from a suitable solvent (e.g., methanol/water or ethanol) is recommended.
Q8: I see a significant byproduct that has lost 44 mass units compared to my product. What is it?
A8: A loss of 44 amu (the mass of CO₂) is the hallmark of a decarboxylation reaction. Thiophene-2-carboxylic acids are generally more stable than their furan or pyrrole counterparts, but can undergo decarboxylation under harsh conditions, such as excessively high temperatures during reaction or workup. [7]If you are performing a subsequent reaction on the acid, avoid prolonged heating, especially in the presence of strong acids or bases.
References
- BenchChem (2025). Application Notes and Protocols for the Lithiation of 3-Bromothiophene.
- BenchChem (2025). Technical Support Center: Optimizing Suzuki Coupling of Substituted Thiophenes.
- ResearchGate (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?.
- ResearchGate. Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.
- YouTube (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy.
- Google Patents. Preparation method of 2-thiophenecarboxylic acid.
- Reddit (2018). I keep getting debrominated starting material and low conversion after lithiation.
- Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- American Chemical Society (2024). Lithiation Reaction.
- Justia Patents (2011). Process for the purification of thiophenes.
- BenchChem. Application Notes and Protocols for the Synthesis of 3-Substituted Thiophenes via Grignard Reaction.
- Myers Group, Harvard University. Organolithium Reagents.
Sources
Byproduct formation in the synthesis of thiophene carboxylic acids
Welcome to the technical support center for the synthesis of thiophene carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during these synthetic procedures. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction: The Synthetic Challenge
Thiophene carboxylic acids are invaluable building blocks in medicinal chemistry and materials science. However, their synthesis is often plagued by the formation of stubborn byproducts that can complicate purification and reduce yields. Understanding the mechanistic origins of these impurities is paramount to developing robust and efficient synthetic protocols. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing thiophene-2-carboxylic acid?
A1: Several reliable methods are routinely employed, each with its own set of advantages and potential pitfalls:
-
Direct Carboxylation with CO₂: This method involves the deprotonation of the thiophene ring followed by quenching with carbon dioxide. It is often achieved using strong bases like organolithium reagents (e.g., n-butyllithium) or under high temperature and pressure with metal carbonates.[1][2]
-
Oxidation of 2-Acetylthiophene: This is a two-step process where thiophene is first acetylated, and the resulting 2-acetylthiophene is then oxidized to the carboxylic acid, often using reagents like sodium hypochlorite (the haloform reaction).[3]
-
Grignard Reagent Carboxylation: This classic method involves the formation of a thienyl Grignard reagent from a halothiophene (e.g., 2-bromothiophene), which is then reacted with carbon dioxide.[4]
Q2: I'm getting a very low yield in my reaction. What are the likely causes?
A2: Low yields are a frequent complaint and can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.
-
Reagent degradation: Organometallic reagents like n-butyllithium and Grignard reagents are highly sensitive to moisture and air. Improper handling can lead to their degradation and consequently, low yields.
-
Competing side reactions: The formation of byproducts can significantly consume your starting materials and reagents, leading to a lower yield of the desired product.
-
Product loss during workup and purification: Thiophene carboxylic acids can be water-soluble to some extent, leading to losses during aqueous workup. Adsorption onto silica gel during column chromatography can also be an issue.
Q3: My final product is a dark, tarry substance. What could be the reason?
A3: The formation of dark, polymeric materials is often indicative of overly harsh reaction conditions. For instance, in direct carboxylation methods, high temperatures can lead to the decomposition of the thiophene ring.[1] Similarly, very strong acids can cause polymerization of thiophene.
Troubleshooting Guides
This section provides detailed guidance on specific issues you may encounter during the synthesis of thiophene carboxylic acids.
Issue 1: Formation of Thiophene-2,5-dicarboxylic Acid as a Byproduct
Symptoms:
-
You observe a product that is poorly soluble in many organic solvents.
-
¹H NMR of the crude product shows a singlet in the aromatic region, indicating a symmetrically substituted thiophene.
-
Mass spectrometry reveals a molecular ion corresponding to the dicarboxylic acid.
Causality:
The formation of thiophene-2,5-dicarboxylic acid is a common byproduct in direct carboxylation reactions, particularly when using strong bases or high temperatures.[1] After the formation of the initial 2-lithiothiophene-2-carboxylate, a second deprotonation can occur at the 5-position, which is the next most acidic site. This dianion then reacts with another equivalent of CO₂ to yield the dicarboxylic acid.
Troubleshooting Workflow:
Caption: Troubleshooting dicarboxylic acid formation.
Detailed Protocols:
-
Protocol 1: Low-Temperature Carboxylation
-
Dissolve thiophene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 1.05 equivalents of n-butyllithium dropwise, maintaining the temperature below -70 °C.
-
Stir for 1 hour at -78 °C.
-
Bubble dry CO₂ gas through the solution for 2 hours, ensuring the temperature does not rise above -70 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench with water and proceed with standard acidic workup.
-
-
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot water.
-
If the dicarboxylic acid is present as an insoluble solid, it can be removed by hot filtration.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization of the desired thiophene-2-carboxylic acid.[5]
-
Collect the crystals by vacuum filtration.
-
Issue 2: Formation of Butylated Thiophene and Other Alkylated Byproducts
Symptoms:
-
GC-MS analysis of the crude product shows peaks with masses corresponding to thiophene plus one or more butyl groups.
-
¹H NMR may show aliphatic signals characteristic of a butyl group.
Causality:
This issue is specific to syntheses using n-butyllithium. In some cases, instead of acting as a base to deprotonate the thiophene ring, the n-butyllithium can act as a nucleophile, leading to butylated byproducts. This is more likely to occur if the desired deprotonation is slow or if there are reactive electrophilic sites on the thiophene substrate.
Troubleshooting Strategy:
The key is to promote the desired deprotonation over nucleophilic addition.
| Parameter | Recommendation | Rationale |
| Solvent | Use a non-coordinating solvent like hexane or a mixture of hexane and a minimal amount of THF. | Highly coordinating solvents like pure THF can increase the nucleophilicity of the organolithium reagent. |
| Temperature | Maintain a low temperature (-78 °C) during the addition of n-butyllithium. | Lower temperatures favor the kinetically controlled deprotonation over the thermodynamically controlled addition. |
| Addition Rate | Add the n-butyllithium slowly and dropwise. | This prevents localized high concentrations of the reagent, which can favor side reactions. |
Issue 3: Thiophene Ring Opening
Symptoms:
-
A complex mixture of unidentifiable products is observed.
-
The characteristic thiophene signals in the ¹H NMR are absent or significantly diminished.
-
A strong, unpleasant odor may be produced.
Causality:
The thiophene ring can undergo ring-opening reactions under certain conditions, particularly in the presence of strong organolithium reagents.[6][7] The mechanism often involves the nucleophilic attack of the organolithium reagent on the sulfur atom of the thiophene ring, leading to cleavage of a C-S bond.[6][7]
Visualizing the Ring-Opening Mechanism:
Caption: Simplified mechanism of thiophene ring-opening.
Preventative Measures:
-
Use a less nucleophilic base: If ring-opening is a significant problem, consider using a bulkier, less nucleophilic base like lithium diisopropylamide (LDA) for deprotonation.
-
Careful temperature control: As with other side reactions, maintaining a low temperature is crucial to minimize the likelihood of ring-opening.
-
Substrate considerations: Thiophenes with electron-withdrawing groups are more susceptible to nucleophilic attack and subsequent ring-opening.
Issue 4: Premature Decarboxylation
Symptoms:
-
Formation of thiophene as a byproduct, detectable by GC-MS.
-
Lower than expected yield of the carboxylic acid.
Causality:
Thiophene-2-carboxylic acid can undergo decarboxylation, especially under acidic conditions or at elevated temperatures. This can occur during the reaction workup or subsequent purification steps. The stability of the resulting thienyl anion facilitates this process.
Mitigation Strategies:
-
Mild Workup Conditions: Avoid using strong acids or high temperatures during the workup. A gentle acidification with a dilute acid at low temperatures is recommended.
-
Avoid Prolonged Heating: During purification by distillation or recrystallization, minimize the time the product is exposed to high temperatures.
Analytical Characterization of Byproducts
Accurate identification of byproducts is the first step in effective troubleshooting.
| Byproduct | ¹H NMR Spectroscopy | GC-MS |
| Thiophene-2,5-dicarboxylic acid | A single peak in the aromatic region (around 7.5-8.0 ppm). | A molecular ion peak corresponding to the dicarboxylic acid (M+). |
| Butylated Thiophene | Aliphatic protons of the butyl group (0.9-1.7 ppm) and aromatic protons. | A molecular ion peak corresponding to thiophene + 57 amu (for each butyl group). |
| Thiophene (from decarboxylation) | Characteristic signals for the thiophene protons. | A molecular ion peak at m/z 84. |
Conclusion
The synthesis of thiophene carboxylic acids, while powerful, requires careful attention to reaction conditions to minimize byproduct formation. By understanding the underlying mechanisms of these side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired products.
References
-
Request PDF. (2025, August 6). Unusual thiophilic ring-opening of fused oligothiophenes with organolithium reagents. ResearchGate. [Link]
- CN101906092B - Preparation method of 2-thiophenecarboxylic acid. (n.d.).
- EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation. (n.d.).
-
Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Request PDF. (2013, April 19). (PDF) Ring-opening reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene in the presence of aryllithium reagents. ResearchGate. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. [Link]
- Karlsson, J. O. (1982).
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Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
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RECRYSTALLISATION. (n.d.). [Link]
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Am I overlooking something in n-BuLi reactions? (2015, August 19). ResearchGate. [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
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Request PDF. (2025, August 9). (PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. ResearchGate. [Link]
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Help with carboxylic acid synthesis (explanation in comments). (2021, August 12). Reddit. [Link]
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2-Thiophenecarboxylic acid. (2018, February 16). SIELC Technologies. [Link]
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A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024, March 25). ACS Publications. [Link]
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Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). Beilstein Journals. [Link]
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Request PDF. (2025, August 9). Mechanistic investigation of carboxylation between thiophene and CO2:the catalytic effect of different phase M2CO3 (M = Cs/K). ResearchGate. [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). PMC - PubMed Central. [Link]
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Organolithium reagent. (n.d.). Wikipedia. [Link]
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The Mechanism of Grignard and Organolithium Reactions with Nitriles. (n.d.). Chemistry Steps. [Link]
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Recrystallization and Crystallization. (n.d.). [Link]
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Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. (2016, October 17). [Link]
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Advanced Analytical Techniques for Quality Control in GMP Synthesis. (n.d.). JOCPR. [Link]
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New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar. [Link]
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Metalation of Thiophene by n-Butyllithium. (n.d.). Journal of the American Chemical Society. [Link]
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Carboxylate-Assisted Carboxylation of Thiophene with CO₂ in the Solvent-Free Carbonate Medium. (2022, March 24). MDPI. [Link]
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Technical Support Center: Purification of Thiophene Carboxamide Derivatives
Welcome to the technical support center for the purification of thiophene carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions. Thiophene carboxamides are a vital class of heterocyclic compounds in drug discovery, and achieving high purity is paramount for accurate biological evaluation and downstream applications.[1][2] This resource synthesizes field-proven insights and established methodologies to help you navigate the common and complex challenges associated with their purification.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification of thiophene carboxamides in a direct question-and-answer format. The causality behind each problem is explained to empower you to make informed decisions in your experimental work.
Issue 1: Poor Separation and Low Purity in Column Chromatography
Question: My column chromatography run is yielding a product with low purity, or the separation from a close-running impurity is poor. What are the likely causes and how can I resolve this?
Answer: This is a frequent challenge, often stemming from a suboptimal solvent system or interactions with the stationary phase. A systematic approach is key to improving resolution.
-
Cause 1: Inappropriate Solvent System. The eluent may not have the correct selectivity for your compound and the impurities. A good separation typically requires a significant difference in Retention Factor (Rf) values (ΔRf > 0.2) on a Thin Layer Chromatography (TLC) plate.[3]
-
Solution: Conduct a thorough solvent screen using TLC. Test various binary and even ternary solvent systems. Common eluents for moderately polar thiophene carboxamides include gradients of ethyl acetate in hexanes or dichloromethane (DCM) in hexanes.[4][5][6] For more polar derivatives, consider adding methanol to DCM.[7]
-
-
Cause 2: Compound Streaking/Tailing. The amide or other functional groups on your molecule may be interacting too strongly with the acidic silanol groups on the silica gel surface, causing the compound to "streak" down the column instead of moving as a tight band.[3]
-
Solution: Modify the eluent to suppress these secondary interactions. For compounds with basic moieties, add 0.5-2% triethylamine to the eluent to neutralize the acidic sites on the silica.[3] For acidic compounds, a few drops of acetic acid can improve peak shape, although this is less common for carboxamides unless other acidic functional groups are present.[3][7]
-
-
Cause 3: Column Overloading. Loading too much crude material prevents the stationary phase from achieving equilibrium, leading to broad bands and co-elution.
-
Cause 4: Compound Degradation. Some thiophene derivatives can be sensitive to the acidic nature of standard silica gel.[3]
Issue 2: Recrystallization Failure - Compound "Oils Out"
Question: My thiophene carboxamide product forms an oil or a liquid layer during recrystallization instead of solid crystals. What should I do?
Answer: "Oiling out" is a common frustration that occurs when the solute comes out of solution above its melting point. This is often due to a high concentration of impurities or improper solvent/cooling conditions.[4][9]
-
Cause 1: The Solution is Cooling Too Rapidly. Fast cooling does not provide sufficient time for the ordered crystal lattice to form.
-
Solution: Allow the solution to cool slowly. Let the flask cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment like an ice bath. Insulating the flask can further slow the cooling rate.[4]
-
-
Cause 2: High Impurity Level. Impurities can significantly depress the melting point of your compound, causing it to separate as a supercooled liquid (oil).
-
Solution: The crude material may be too impure for recrystallization to be effective. Perform a preliminary purification step, such as a quick column chromatography "plug" or an acid-base extraction, to remove the bulk of the impurities before attempting recrystallization again.[4]
-
-
Cause 3: Solvent Issues. The boiling point of your chosen solvent might be higher than the melting point of your compound, or the solution may be supersaturated.
Issue 3: Recrystallization Failure - No Crystals Form
Question: I have dissolved my compound in a hot solvent and allowed it to cool, but no crystals have formed. How can I induce crystallization?
Answer: The failure of a compound to crystallize from solution typically indicates that the solution is not supersaturated or that nucleation has not been initiated.
-
Cause 1: The Solution is Not Sufficiently Saturated. You may have used too much solvent.
-
Solution: Concentrate the solution by carefully evaporating some of the solvent on a rotary evaporator or by gently blowing a stream of nitrogen over the surface.[4] Then, allow it to cool again.
-
-
Cause 2: Nucleation Has Not Occurred. Crystal growth requires a "seed" or nucleation site to begin.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.[4][7]
-
Solution 2: Seed Crystals. If you have a small amount of the pure compound, add a single tiny crystal to the cooled solution. This "seed" will act as a template for crystal growth.[4]
-
-
Cause 3: The Solvent is Too Good. A perfect recrystallization solvent dissolves the compound when hot but has low solubility when cold. Your solvent might be too effective at keeping the compound in solution even at room temperature.
-
Solution: Use a Two-Solvent System. Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble. Then, slowly add a "poor" solvent (in which the compound is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify, then cool slowly. Common solvent pairs include ethanol/water and ethyl acetate/hexane.[4][10]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right primary purification method: Column Chromatography, Recrystallization, or Preparative HPLC?
A1: The choice depends on the scale of your reaction, the physical state of your product, and the required purity level.
-
Recrystallization is the most economical and scalable method, ideal for purifying solid compounds that are at least 85-90% pure. It is highly effective at removing small amounts of impurities to yield material of very high purity. It is not suitable for oils or complex mixtures with multiple components.[9][11]
-
Column Chromatography is the workhorse of the research lab. It is extremely versatile for purifying both solids and oils and is excellent for separating complex mixtures or isomers.[9][12] However, it can be material-intensive (silica, solvents) and less "green" than crystallization.
-
Preparative HPLC is generally reserved for final purification steps when extremely high purity (>99%) is required, for separating very similar compounds that are difficult to resolve by column chromatography, or for purifying small quantities of highly valuable material.[13][14][15] It is the most expensive and least scalable of the three methods.
Q2: What are the best starting points for selecting a solvent system for column chromatography of thiophene carboxamides?
A2: The polarity of thiophene carboxamides can vary widely based on their substituents. A good starting point is to use TLC to find a solvent system that provides an Rf value of 0.2-0.4 for your target compound.[7]
-
For less polar derivatives: Start with mixtures of Hexane/Ethyl Acetate .
-
For moderately polar derivatives: Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate systems are often effective.[5][16]
-
For highly polar derivatives: Consider more polar systems like Dichloromethane/Methanol .[7]
Q3: How can I remove unreacted starting materials, such as the initial thiophene carboxylic acid or amine?
A3: Acid-base extraction is a powerful and highly effective technique that leverages the different chemical properties of your product and starting materials.[17] If your thiophene carboxamide product is neutral, you can easily remove acidic or basic impurities:
-
To Remove Unreacted Carboxylic Acid: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild aqueous base like a saturated sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated to its salt form and move into the aqueous layer, while your neutral amide product remains in the organic layer.[17]
-
To Remove Unreacted Amine: Wash the organic layer with a dilute aqueous acid like 1M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer.
Section 3: Visual Guides & Data Tables
Diagram 1: Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting the appropriate purification method for your crude thiophene carboxamide derivative.
Caption: A decision tree for selecting a purification strategy.
Diagram 2: Troubleshooting Column Chromatography
This workflow outlines a systematic process for diagnosing and solving common issues during column chromatography.
Caption: A workflow for troubleshooting column chromatography.
Table 1: Common Solvents for Recrystallization
This table provides a starting point for selecting a recrystallization solvent or solvent pair for thiophene carboxamides. An ideal solvent should dissolve the compound when hot but not when cold.
| Solvent/System | Polarity | Common Use Case |
| Ethanol | Polar | A good general starting solvent for many aromatic amides.[4] |
| Isopropanol | Polar | Similar to ethanol, often a good choice.[4] |
| Acetonitrile | Polar | Effective for compounds with aromatic rings.[4][18] |
| Ethyl Acetate / Hexane | Polar/Non-polar Pair | Excellent and highly versatile system for tuning solubility.[4][10] |
| Ethanol / Water | Polar/Polar Pair | Useful for more polar compounds that are soluble in ethanol.[4][17] |
| Toluene | Non-polar | Can be effective for less polar derivatives. |
Section 4: Experimental Protocols
Protocol 1: Standard Column Chromatography Purification
This protocol describes a general procedure for purifying a moderately polar thiophene carboxamide derivative.
-
Solvent System Selection:
-
Using TLC, identify an eluent system (e.g., 30% ethyl acetate in hexane) that provides an Rf value of 0.2-0.4 for the desired compound and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pack a chromatography column, ensuring no air bubbles or cracks are present.[4]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of a soluble solvent like DCM or ethyl acetate.
-
Add a small amount of silica gel (e.g., 2-3 g) to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[3]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thiophene carboxamide.[4]
-
Protocol 2: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexane)
This protocol is effective when a single solvent is not suitable.
-
Dissolution:
-
Place the crude solid product in an Erlenmeyer flask.
-
Add the "good" solvent (ethyl acetate) dropwise while heating the mixture until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
-
Induce Cloudiness:
-
Slowly add the "poor" solvent (hexane) dropwise to the hot solution with swirling until a persistent cloudiness appears.
-
-
Clarification & Cooling:
-
Add one or two drops of the "good" solvent (ethyl acetate) to make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
-
Complete Crystallization:
-
Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the yield of crystals.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.[17]
-
Dry the purified crystals under vacuum.
-
References
- Technical Support Center: Benzo[b]thiophene-2-carboxamide Crystallization and Purification. Benchchem.
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- Removal of unreacted starting materials from 5-Acetylthiophene-2-carboxylic acid. BenchChem.
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Vu Quoc, L., et al. (2018). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. IUCrData, 3(7). Available from: [Link]
- Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies.
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Iacob, A. A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(23), 7847. Available from: [Link]
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Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals, 15(12), 1551. Available from: [Link]
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Iacob, A. A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. National Center for Biotechnology Information. Available from: [Link]
- Technical Support Center: Troubleshooting the Purification of Substituted Thiophenes. Benchchem.
- Methods for removing unreacted starting materials from 2-Acetylthiophene. Benchchem.
- Technical Support Center: Purification of 2-(Thiophene-2-sulfonamido)acetic acid by HPLC. Benchchem.
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Lee, H. W., et al. (2022). Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Natural Product Sciences, 28(4), 169-178. Available from: [Link]
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Iacob, A. A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. Available from: [Link]
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Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. Available from: [Link]
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Al-Qarni, H., et al. (2022). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences, 12(19), 9537. Available from: [Link]
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- Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives. Benchchem.
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Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Available from: [Link]
- Technical Support Center: Purification of Brominated Thiophene Reaction Products. Benchchem.
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Tolba, M. S., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. National Center for Biotechnology Information. Available from: [Link]
- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library.
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Thiophene-fused polyaromatics: synthesis, columnar liquid crystal, fluorescent and electrochemical properties. National Sun Yat-sen University. Available from: [Link]
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Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available from: [Link]
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Challenges in scaling up the synthesis of 5-(3-Thienyl)thiophene-2-carboxylic acid
Introduction: The successful scale-up of 5-(3-Thienyl)thiophene-2-carboxylic acid, a vital heterocyclic building block in materials science and pharmaceutical development, presents a unique set of challenges that can impede progress from the bench to production. This technical guide is structured as a dynamic support center, providing direct, experience-driven answers to common and complex issues encountered during its synthesis. We will delve into the mechanistic underpinnings of common synthetic routes, offering logical, step-by-step troubleshooting protocols to enhance yield, purity, and scalability.
Section 1: Navigating Synthetic Pathways and Common Pitfalls
The synthesis of the target molecule typically involves a cross-coupling reaction to form the bithiophene core, followed by carboxylation or the use of a pre-carboxylated starting material. The choice of synthetic route is the first critical decision point, each with its own advantages and inherent challenges.
Caption: Overview of primary synthetic strategies.
Section 2: Troubleshooting Guide for Cross-Coupling Reactions (Route B)
Route B, which utilizes a pre-carboxylated thiophene, is often preferred for its convergent nature. However, palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Stille are highly sensitive to reaction parameters, especially during scale-up.
Frequently Asked Questions: Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or has stalled completely. What are the primary causes?
A1: This is a common issue when coupling heteroaromatic systems. The causes can be systematically diagnosed.
-
Cause 1: Catalyst Deactivation. The palladium catalyst is the heart of the reaction. Oxygen can lead to the formation of inactive palladium oxides, while impurities in reagents (especially sulfur-containing impurities from thiophene starting materials) can poison the catalyst.[1]
-
Solution: Ensure a strictly inert atmosphere (argon or high-purity nitrogen) is maintained throughout the reaction, especially during reagent addition at scale. Degas all solvents and reagents thoroughly before use. Use high-purity starting materials; consider recrystallizing or filtering your 5-bromothiophene-2-carboxylic acid through a plug of silica if quality is uncertain.
-
-
Cause 2: Inefficient Transmetalation. The transfer of the thienyl group from boron to palladium is a critical step facilitated by the base. The choice and quality of the base are paramount.
-
Solution: Screen different bases. While aqueous sodium carbonate is common, organic bases like potassium phosphate (K₃PO₄) often perform better for heteroaromatic couplings by minimizing side reactions. Ensure the base is finely powdered and dry for solid-phase reactions or fully dissolved for aqueous conditions to maximize surface area and reactivity.
-
-
Cause 3: Competing Side Reactions. On scale-up, localized high concentrations or "hot spots" can promote side reactions. For boronic acids, this often manifests as protodeboronation (replacement of the boronic acid group with hydrogen) or homocoupling to form 3,3'-bithiophene.
-
Solution: Control the addition rate of the limiting reagent to maintain a low concentration and minimize self-coupling. Ensure efficient stirring to maintain homogenous temperature and concentration throughout the reactor.
-
Caption: Troubleshooting flowchart for low Suzuki coupling yield.
Q2: I am observing significant decarboxylation of my 5-bromothiophene-2-carboxylic acid starting material or product. How can I prevent this?
A2: Decarboxylation is a known issue for electron-rich aromatic carboxylic acids, particularly at elevated temperatures.[2][3]
-
Mechanism: The reaction proceeds via the loss of CO₂, often facilitated by heat. The resulting intermediate carbanion at the 2-position of the thiophene ring is then quenched.
-
Mitigation Strategy 1: Lower Reaction Temperature. This is the most direct approach. Screen lower-activity but more thermally stable catalyst systems that can operate efficiently at temperatures below 80°C. This may require longer reaction times, but it preserves the carboxyl group.
-
Mitigation Strategy 2: Protect the Carboxylic Acid. A common scale-up strategy is to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to coupling. Esters are significantly more stable to decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid in a final step under controlled, typically basic, conditions. This adds steps but can dramatically improve overall yield by preventing loss of the key functional group.
Data Summary: Comparison of Coupling Conditions
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Key Considerations |
| Coupling Partner | Thienylboronic Acid | Thienylstannane | Boronic acids can be unstable; Stannanes are toxic.[1][4] |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, Pd₂ (dba)₃ | Ligand choice is critical for efficiency and stability. |
| Base/Additive | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Often not required; LiCl can be an additive. | The base is crucial for activating the boronic acid in Suzuki coupling.[5] |
| Solvent | Toluene/H₂O, Dioxane, DME | Toluene, THF, DMF | Anhydrous solvents are critical for Stille coupling.[6] |
| Temperature | 80 - 110 °C | 80 - 110 °C | Risk of decarboxylation at higher temperatures for the carboxylic acid substrate. |
| Key Challenge | Potential for protodeboronation and catalyst deactivation. | Toxicity of tin reagents and difficulty in removing tin byproducts.[4] | Purification is a major hurdle for Stille reactions on scale. |
Section 3: Troubleshooting Guide for Post-Coupling Carboxylation (Route A)
This route first forms the 5-(3-thienyl)thiophene core and then introduces the carboxylic acid, typically via lithiation and quenching with CO₂.
Frequently Asked Questions: Lithiation and Carboxylation
Q1: My carboxylation step is giving a low yield, and I'm recovering mostly the starting bithiophene. What went wrong?
A1: This points to an issue with either the lithiation step or the carboxylation quench.
-
Cause 1: Incomplete Lithiation. The deprotonation of the 2-position on the thiophene ring by an organolithium reagent (like n-BuLi) is generally fast and selective.[7] However, reagent quality is critical.
-
Solution: Titrate your n-BuLi solution before use to determine its exact molarity. Commercial solutions can degrade over time. Ensure your reaction solvent (e.g., THF, ether) is absolutely anhydrous, as any trace of water will consume the n-BuLi.
-
-
Cause 2: Inefficient CO₂ Quench. The delivery and reaction of carbon dioxide can be problematic on a larger scale.
-
Solution: Use a large excess of high-purity, dry CO₂. For laboratory scale, pouring the lithiated solution onto a bed of crushed dry ice is effective. For larger scale, bubble dry CO₂ gas through the cooled solution vigorously. Ensure the temperature is kept low (typically <-70 °C) during the quench, as the lithiated intermediate can be thermally unstable.
-
Q2: I am seeing carboxylation at the wrong position or di-carboxylation. How do I improve regioselectivity?
A2: Thiophene's C2 and C5 positions are the most acidic and prone to deprotonation.[8] While the 2-position is generally favored, over-lithiation or "halogen dance" rearrangements can occur.[7]
-
Solution 1: Stoichiometry Control. Use exactly one equivalent of a freshly titrated n-BuLi solution. Adding a significant excess can lead to di-lithiation at the 2- and 5-positions.
-
Solution 2: Temperature Control. Perform the lithiation at a low temperature (e.g., -78 °C) and do not allow the reaction to warm up before the CO₂ quench. Higher temperatures can promote equilibration and lithiation at other sites.
-
Solution 3: Alternative Reagents. For substrates where n-BuLi gives poor selectivity, consider using a less reactive base like Lithium diisopropylamide (LDA), which can offer improved selectivity due to its greater steric bulk.[7]
Section 4: Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromothiophene-2-carboxylic acid
Disclaimer: This is a representative protocol and must be adapted and optimized for your specific equipment and scale.
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet/outlet is assembled and flame-dried under vacuum. The reactor is then cooled to room temperature under a positive pressure of argon.
-
Reagent Charging: To the reactor, charge 5-bromothiophene-2-carboxylic acid (1.0 eq.), 3-thienylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Solvent Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio by volume). The mixture is stirred and sparged with argon for 30 minutes.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.01-0.03 eq.), as a solid or slurry in degassed toluene.
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer. Wash the organic layer with brine.
-
Purification: Acidify the initial aqueous layer with HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Section 5: References
-
Asghar, M. N., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1265, 133423. Retrieved from [Link]
-
McCullough, R. D., & Lowe, R. D. (1992). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 25(22), 5952-5953. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
Bayh, O., et al. (2005). Deprotonation of thiophenes using lithium magnesates. Tetrahedron, 61(19), 4779-4784. Retrieved from [Link]
-
Singh, R., et al. (2023). The unexpected fast polymerization during the synthesis of a glycolated polythiophene. Polymer Chemistry, 14(37), 4349-4355. Retrieved from [Link]
-
StudySmarter. (n.d.). Thiophene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). lithiation between thiophene with n-buthyllithium. Retrieved from [Link]
-
Stash, M., et al. (2021). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 34(10), 2097-2119. Retrieved from [Link]
-
Gronowitz, S., & Dahlgren, T. (1975). Thienothiophenes. Part 2. Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1, (13), 1271-1276. Retrieved from [Link]
-
PubChem. (n.d.). 5-[2-(Benzo[b]thiophen-3-yl)ethenyl]thiophene-2-carboxylic acid. Retrieved from [Link]
-
TopSCHOLAR. (2007). A Modified Route to Cyclopenta[C]Thophenes Via Grignard Reagents. Retrieved from [Link]
-
CORE. (2016). Synthesis of π-conjugated systems bearing thiophene and pyrrole heterocycles through palladium catalyzed cross-coupling. Retrieved from [Link]
-
Preprints.org. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]
-
Reddit. (2021). Ortho-metalation vs. Li-X exhange?. Retrieved from [Link]
-
ACS Publications. (2020). The Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
SlideShare. (n.d.). Reaction of Furan and Thiophene. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of 2-thiophenecarboxylic acid. Retrieved from
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Low-temperature side-chain cleavage and decarboxylation of polythiophene esters by acid catalysis. Retrieved from [Link]
-
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
YouTube. (2024). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
Chinese Chemical Society. (2021). Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
Justia Patents. (2011). Process for the purification of thiophenes. Retrieved from [Link]
-
ResearchGate. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
Google Patents. (n.d.). Thiophene-2,5-dicarboxylic acid synthesis method. Retrieved from
-
Google Patents. (n.d.). Synthesis method of 2-thiophenecarboxaldehyde. Retrieved from
-
Google Patents. (n.d.). Method for producing 5-chlorothiophene-2-carboxylic acid. Retrieved from
-
Google Patents. (n.d.). Method for preparing thienylacetic acids. Retrieved from
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- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
Suzuki Coupling Reactions: A Technical Support Guide to Overcoming Reproducibility Challenges
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, its complexity can often lead to reproducibility issues, frustrating even the most experienced researchers. This guide provides a comprehensive technical support center, structured in a question-and-answer format, to address common challenges and empower scientists to achieve consistent and high-yielding results.
Section 1: Foundational Knowledge & Proactive Troubleshooting
Before delving into specific problems, it is crucial to understand the fundamental components of the reaction and how their quality impacts the outcome.
Q1: My Suzuki coupling reaction is failing or giving low yields. Where should I start my investigation?
When a Suzuki reaction underperforms, a systematic evaluation of your reagents and reaction setup is the critical first step. Often, the root cause lies in one of the following areas:
-
Inert Atmosphere: The palladium catalyst, especially in its active Pd(0) form, is highly sensitive to oxygen.[3] Inadequate degassing of solvents or a compromised inert atmosphere (argon or nitrogen) can lead to catalyst deactivation and the formation of unwanted side products.[3]
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly when exposed to air and moisture, a process known as protodeborylation.[3][4] Using fresh or properly stored boronic acid is paramount. For particularly sensitive substrates, consider using more stable boronic esters, such as pinacol esters.[3]
-
Solvent Purity: Ensure that your solvents are anhydrous and, especially for ethereal solvents like THF and dioxane, free of peroxides.[3]
-
Base Quality: The base should be finely powdered and dry. Clumps can lead to inconsistent results due to poor dispersion in the reaction mixture.[3]
-
-
Reaction Stirring: For heterogeneous reaction mixtures, vigorous stirring is essential to ensure effective mixing of all components.[3]
Here is a logical workflow for your initial troubleshooting:
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.
Section 2: Deep Dive into Common Side Reactions and Mechanistic Hurdles
Understanding the common side reactions is key to diagnosing and solving more complex reproducibility issues.
Q2: I'm observing a significant amount of dehalogenated starting material. What's causing this and how can I fix it?
The formation of a dehalogenated byproduct, where the aryl halide is reduced instead of coupled, is a frequent side reaction.[1][4]
Causality: After the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting complex can react with a hydride source present in the reaction mixture. This is often followed by reductive elimination to yield the dehalogenated arene.[1][4] Potential hydride sources include certain solvents or bases.
Troubleshooting Strategies:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway over dehalogenation.[1]
-
Base and Solvent Choice: Switching to a non-protic solvent and a non-hydroxide base can minimize the availability of hydride sources.
Q3: My boronic acid seems to be degrading during the reaction. What is happening and how can I prevent it?
The instability of boronic acids, leading to protodeboronation, is a primary cause of low yields.[4] This process involves the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.
Causality: This side reaction can be exacerbated by high temperatures and the choice of base.[5]
Troubleshooting Strategies:
-
Use of Boronic Esters: As mentioned earlier, more stable boronic acid derivatives like MIDA (N-methyliminodiacetic acid) or pinacol esters can be employed to mitigate this issue.[4]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions with a base like potassium phosphate (K₃PO₄) can help suppress protodeboronation.[6]
-
Slow-Release Strategy: A "slow-release" approach, where a protected boronic acid derivative gradually releases the active boronic acid into the reaction, can be effective.[7][8]
Q4: I am seeing significant homocoupling of my boronic acid. What leads to this and what are the solutions?
Homocoupling, the reaction of two boronic acid molecules to form a biaryl byproduct, is another common issue.
Causality: This side reaction is often promoted by the presence of Pd(II) species in the reaction mixture.[1] This can occur if a Pd(II) precatalyst is used and its reduction to the active Pd(0) is inefficient, or if the reaction mixture is not properly degassed, allowing oxygen to oxidize the Pd(0) catalyst.[1]
Troubleshooting Strategies:
-
Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed to remove oxygen.[3]
-
Catalyst Choice: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can sometimes be beneficial. However, be aware that some Pd(II) precatalysts are designed for efficient in situ reduction.
-
Stoichiometry: A slight excess of the aryl halide can sometimes help to minimize homocoupling.[5]
Caption: Common reaction pathways in Suzuki coupling.
Section 3: The Critical Role of Reaction Parameters
Fine-tuning the reaction conditions is often necessary to achieve optimal and reproducible results.
Q5: How does the choice of base affect my Suzuki coupling reaction?
The base plays a crucial role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation.[9][10][11] The choice of base can significantly impact the reaction rate and yield.[12]
Causality: The base facilitates the formation of a borate species, which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[2][9] Different bases have varying strengths and solubilities, which can affect the rate of this crucial step.
Comparative Data on Base Selection:
| Base | Typical Conditions | Yield (%)* | Notes |
| Na₂CO₃ | Toluene/H₂O, 90-100 °C | 85-95 | A common and effective choice for many substrates.[11] |
| K₂CO₃ | Dioxane/H₂O, 80-100 °C | 80-90 | Another widely used and reliable base.[6] |
| K₃PO₄ | Toluene, anhydrous, 100 °C | 90-98 | Often used for challenging couplings or to minimize protodeboronation.[11] |
| Cs₂CO₃ | DME, 80 °C | 90-99 | Highly effective, especially for sterically hindered substrates, due to its higher solubility in organic solvents.[11][12] |
| NEt₃ | Toluene, 100 °C | 45-60 | Generally less effective than inorganic bases for many standard Suzuki couplings.[11] |
*Yields are illustrative and highly dependent on the specific substrates and reaction conditions.[11]
Experimental Protocol for Base Screening:
A systematic screening of bases is a robust method to identify the optimal conditions for a new Suzuki coupling.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[11]
-
Phosphine ligand (e.g., PPh₃, 4 mol%)[11]
-
Selected base (2.0 mmol)
-
Solvent system (e.g., Toluene/H₂O, 10:1, 11 mL)[11]
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, phosphine ligand, and the chosen base.[11]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[11]
-
Add the degassed solvent system via syringe.[11]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.[11]
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.[11][13][14]
Q6: What is the role of water in Suzuki coupling reactions, and should I always use it?
While often depicted in biphasic systems, the role of water is multifaceted and its necessity is context-dependent.
Causality:
-
Base Solubility: Water can help to dissolve inorganic bases like carbonates and phosphates, facilitating their role in the catalytic cycle.[15]
-
Boronic Acid Activation: Water can participate in the equilibrium that forms the reactive borate species.
-
Potential for Side Reactions: Conversely, water can also promote the undesirable protodeboronation of the boronic acid.[7]
When to Consider Anhydrous Conditions: If you are experiencing significant protodeboronation, switching to an anhydrous solvent system with a base like K₃PO₄ can be beneficial.[6] Interestingly, even in reactions run without the addition of an external solvent, trace amounts of water generated from the dehydration of boronic acid can be sufficient to facilitate the reaction.[16][17]
Section 4: Advanced Topics and Catalyst Selection
For particularly challenging substrates, a deeper understanding of catalyst and ligand effects is necessary.
Q7: My substrates are sterically hindered or electronically deactivated. What catalyst and ligand combination should I consider?
For difficult couplings, the choice of ligand is paramount.
Causality:
-
Electron-Rich Ligands: These ligands (e.g., alkylphosphines, N-heterocyclic carbenes) promote the oxidative addition step, which is often the rate-limiting step, especially for less reactive aryl chlorides or electron-rich aryl halides.[1]
-
Bulky Ligands: Sterically demanding ligands (e.g., those with tert-butyl or adamantyl groups) can accelerate the reductive elimination step, which releases the final product and regenerates the active catalyst.[1]
Recommended Ligands for Challenging Substrates:
| Ligand | Key Features | Typical Applications |
| Buchwald Ligands (e.g., SPhos, XPhos) | Bulky and electron-rich biaryl phosphines. | Highly effective for a wide range of challenging substrates, including aryl chlorides.[6] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, often more stable than phosphines. | Useful for difficult couplings and can offer high catalyst stability.[2] |
| dtbpf (1,1'-Bis(di-tert-butylphosphino)ferrocene) | A robust and versatile ferrocenyl phosphine ligand. | A good all-around choice for many Suzuki couplings.[6] |
Q8: Can I use a metal other than palladium for my Suzuki coupling?
While palladium is the most common catalyst, other metals have been explored.
-
Nickel: Nickel catalysts are a promising alternative, particularly for their ability to couple less reactive electrophiles like aryl chlorides and even some aryl fluorides.[18] They are also more earth-abundant and less expensive than palladium.[19]
-
Iron and Copper: These base metals have also been investigated as catalysts for Suzuki-type reactions, though their application is currently less general than palladium or nickel.[19]
Section 5: Monitoring Reaction Progress
Reliable monitoring is essential for optimization and ensuring reproducibility.
Q9: What are the best ways to monitor the progress of my Suzuki coupling reaction?
Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method for qualitative monitoring of the consumption of starting materials and the formation of the product.[14]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the reaction progress, allowing for accurate determination of conversion and yield.[13]
-
Mass Spectrometry (MS): Can be coupled with GC or LC for definitive identification of reactants, products, and byproducts.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring to gain detailed mechanistic insights.[13]
Recent advances in automated reaction monitoring platforms can provide high-density, real-time data, offering a deeper understanding of the reaction kinetics and mechanism.[20]
By systematically addressing these common issues and understanding the underlying chemical principles, researchers can overcome the challenges of reproducibility in Suzuki coupling reactions and confidently advance their synthetic endeavors.
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Vertex AI Search.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki reaction. Wikipedia.
- Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. ACS Publications.
- Use of Base Metals in Suzuki Coupling. Wordpress.
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- What is the prominent role of water in the Suzuki reaction? Quora.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025).
- The Suzuki Reaction. Andrew G Myers Research Group.
- SUZUKI REACTION MONITORING.
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- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Suzuki Coupling [organic-chemistry.org]
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- 20. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Suzuki-Miyaura Cross-Coupling of Thiophenes
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving thiophene substrates. This resource is designed for researchers, scientists, and drug development professionals to address the common and often frustrating challenge of homocoupling. By understanding the underlying mechanisms and implementing targeted strategies, you can significantly improve the yield and purity of your desired biheteroaryl products.
Introduction: The Challenge of Homocoupling with Thiophenes
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its power in forming C-C bonds. However, when working with thiophene boronic acids or their derivatives, researchers frequently encounter the formation of dithienyl homocoupling byproducts. This not only consumes valuable starting material, reducing the yield of the desired cross-coupled product, but also complicates purification.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles, to help you minimize or eliminate this pervasive side reaction.
Troubleshooting Guide: Minimizing Homocoupling
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: My reaction shows significant formation of a homocoupled dithienyl byproduct from my thiophene boronic acid.
This is the most common issue and points to one of two primary mechanistic pathways for homocoupling. Your strategy will be to diagnose the likely cause and adjust your reaction conditions to disfavor it.
Potential Cause A: Oxygen-Mediated Homocoupling
The presence of dissolved oxygen in your reaction mixture is a primary culprit. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then enter a catalytic cycle that consumes two molecules of your boronic acid to produce the homocoupled product and regenerate Pd(0).[1][2][3] This is especially problematic at the beginning of the reaction before the primary cross-coupling cycle is fully established.
-
Recommended Action: Rigorous degassing of all solvents and the reaction mixture is critical.
-
Protocol: Before adding your catalyst, bubble an inert gas (high-purity argon or nitrogen) through your solvent(s) for 20-30 minutes. Once all reagents (except the catalyst) are combined in the reaction vessel, continue to sparge the mixture with the inert gas for another 15-20 minutes.[4] Maintain a positive pressure of inert gas throughout the entire course of the reaction.[4]
-
Potential Cause B: Pd(II) Precatalyst-Induced Homocoupling
Many common palladium sources, such as Pd(OAc)₂ and PdCl₂(dppf), are Pd(II) precatalysts. For the main Suzuki cycle to begin, these must be reduced to the active Pd(0) form. This reduction can occur via the homocoupling of two boronic acid molecules, producing your undesired byproduct at the outset of the reaction.[1][3]
-
Recommended Action: Modify your catalyst system to minimize the concentration of free Pd(II).
-
Switch to a Pd(0) Source: Consider using a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. These do not require a reductive step to enter the catalytic cycle.
-
Use Modern Precatalysts: Employ modern, well-defined precatalysts (e.g., Buchwald G3 or G4 palladacycles). These are designed to generate the active Pd(0) species cleanly and efficiently upon activation, often with minimal induction of homocoupling.[1]
-
Incorporate a Reducing Agent: If you must use a Pd(II) source, the addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[5]
-
Issue 2: Homocoupling persists even with rigorous degassing and a Pd(0) catalyst. What other factors should I consider?
If you have addressed the primary causes, the issue may lie in the kinetics of the reaction. The goal is to accelerate the desired cross-coupling pathway so that it overwhelmingly outpaces the homocoupling side reaction.
Potential Cause A: Suboptimal Ligand Choice
The ligand is not just a spectator; it critically modulates the catalyst's stability and reactivity. An inappropriate ligand can lead to a sluggish reaction, giving more time for side reactions to occur.
-
Recommended Action: Screen for a more effective ligand.
-
Principle: For Suzuki couplings, particularly with challenging substrates like electron-rich thiophenes or unreactive aryl chlorides, bulky and electron-rich phosphine ligands are often superior.[1][6][7] These ligands promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[1][6][8]
-
Examples: Consider screening ligands such as SPhos, XPhos, or dtbpf, which are known to be effective in a wide range of Suzuki reactions.[7]
-
Potential Cause B: Inappropriate Base or Solvent
The base and solvent system is critical for the transmetalation step.[8][9] An unsuitable choice can slow down the reaction or promote side reactions. Thiophene boronic acids, in particular, can be unstable and prone to decomposition (protodeboronation) under harsh basic conditions, which can indirectly affect the prevalence of other side reactions.[10][11]
-
Recommended Action: Optimize the base and solvent combination.
-
Base Selection: While strong bases like NaOH can be effective, they may also accelerate the degradation of sensitive thiophene boronic acids.[10] Milder inorganic bases like finely ground K₃PO₄ or K₂CO₃ are often a better choice, providing sufficient activity while minimizing substrate decomposition.[7][10]
-
Solvent System: The choice of solvent can influence reaction rates and selectivity.[12] Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base and facilitating transmetalation, are common. For particularly stubborn cases of homocoupling, consider anhydrous conditions, which can sometimes suppress this side reaction.[3]
-
Potential Cause C: High Reaction Temperature
While increasing temperature generally increases reaction rate, it can sometimes accelerate the rate of undesired side reactions, like homocoupling or protodeboronation, more than the desired cross-coupling.[3][10]
-
Recommended Action: Lower the reaction temperature.
-
Strategy: If you are using a highly active catalyst system (e.g., a Buchwald precatalyst), it is often possible to run the reaction at a lower temperature (e.g., 40-80 °C) and still achieve a reasonable reaction rate.[10] This can significantly improve the selectivity of the reaction.
-
| Problem | Potential Cause | Recommended Solution | Underlying Principle |
| High Homocoupling | Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture. Maintain an inert atmosphere.[4] | Prevents oxidation of Pd(0) to the Pd(II) species that catalyzes homocoupling.[1][3] |
| High Homocoupling | Use of Pd(II) Precatalyst | Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern, efficient precatalyst (e.g., Buchwald G3/G4).[1][4] | Minimizes the initial concentration of Pd(II) that can be reduced via the homocoupling pathway.[1] |
| Persistent Homocoupling | Slow Reaction Kinetics | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[7] | Accelerates oxidative addition and reductive elimination, making the desired cross-coupling kinetically favored.[1][6] |
| Persistent Homocoupling | Substrate Instability / Slow Transmetalation | Switch to a milder base (e.g., K₃PO₄) and optimize the solvent system.[7][10] | A well-chosen base facilitates transmetalation without promoting boronic acid degradation.[9][10] |
| Persistent Homocoupling | High Temperature | Lower the reaction temperature, especially when using a highly active catalyst.[10] | Reduces the rate of undesired side reactions, which can be more sensitive to temperature increases.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of homocoupling in a Suzuki reaction?
A1: There are two primary proposed mechanisms for boronic acid homocoupling:
-
Oxygen-Mediated Pathway: This pathway is initiated by the oxidation of the active Pd(0) catalyst to a Pd(II) species by molecular oxygen. This Pd(II) complex then undergoes two successive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[1][2][3]
-
Pd(II)-Mediated Pathway: This occurs when using a Pd(II) precatalyst. The Pd(II) salt reacts with two equivalents of the boronic acid. A reductive process then forms the homocoupling product and the catalytically active Pd(0) species, which can then enter the desired cross-coupling cycle.[1][2]
Caption: Proposed mechanisms for boronic acid homocoupling.
Q2: Why are thiophene boronic acids particularly challenging substrates?
A2: Thiophene boronic acids, especially 2-thiopheneboronic acid, are notoriously unstable under typical Suzuki conditions.[10] They are highly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a proton from the solvent or trace water.[1][10] This decomposition pathway competes directly with the desired cross-coupling and can be accelerated by strong bases and high temperatures.[10] This inherent instability means that reaction conditions must be carefully optimized to ensure the rate of Suzuki coupling is significantly faster than the rate of decomposition.
Q3: Can I use a boronic ester instead of a boronic acid to prevent homocoupling?
A3: Yes, using a more stable boronic ester (e.g., a pinacol or MIDA ester) is an excellent strategy.[10][13] Boronic esters are generally more robust and less prone to both protodeboronation and homocoupling than their corresponding free boronic acids.[10][13] While it was once thought that esters needed to hydrolyze to the boronic acid in situ, recent studies have shown that boronic esters can undergo transmetalation directly.[14][15] In some cases, this can lead to faster and cleaner reactions.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Q4: How does the choice of aryl halide affect homocoupling?
A4: The reactivity of the aryl halide (the electrophile) influences the rate of oxidative addition, the first step in the catalytic cycle.[8] The general order of reactivity is I > OTf > Br >> Cl.[9][13] If you are using a very unreactive aryl halide (like an electron-rich aryl chloride), the oxidative addition step can be slow.[8][13] This sluggishness in the main catalytic cycle can allow more time for the competing boronic acid homocoupling to occur. In such cases, using a more active catalyst system with electron-rich and bulky ligands is crucial to accelerate the oxidative addition step.[1][8]
Experimental Protocol: General Procedure for Minimizing Homocoupling in Thiophene Suzuki Coupling
This protocol provides a robust starting point. Note that optimization may be required for your specific substrates.
1. Reagent and Glassware Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Use high-purity, anhydrous solvents.
2. Degassing:
-
To the solvent(s) (e.g., dioxane/water 4:1), bubble argon or nitrogen for 20-30 minutes.
3. Reaction Assembly:
-
In an oven-dried reaction vessel equipped with a magnetic stir bar, add the thiophene boronic acid or ester (1.2-1.5 equiv.), the aryl halide (1.0 equiv.), and a mild, finely ground base (e.g., K₃PO₄, 3.0 equiv.).
-
Add the degassed solvent via cannula or syringe.
-
Sparge the resulting slurry with inert gas for an additional 15 minutes.
4. Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos G3, 1-2 mol%). Using a modern precatalyst often allows for lower catalyst loading and milder conditions.[10]
5. Reaction Execution:
-
Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).[10] The use of a highly active precatalyst often allows for lower temperatures than traditional systems.[10]
-
Maintain a positive pressure of inert gas throughout the reaction.
6. Monitoring and Work-up:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of starting materials and the formation of both the desired product and the homocoupled byproduct.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
7. Purification:
-
Purify the crude product by column chromatography on silica gel to separate the desired cross-coupled product from any residual homocoupled byproduct and other impurities.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Campos, M. L., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
Campos, M. L., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
Campos, M. L., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]
-
Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
Drosd, V. N., et al. (2001). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [Link]
-
Rago, A. J., et al. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. ResearchGate. [Link]
-
Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Boller, T. M. (2007). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Mitchell, D., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Scott, J. P., & Singleton, D. A. (2017). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition. [Link]
-
Oonishi, Y., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
D'Anna, F., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. [Link]
-
Arumugam, K. (2017). How to remove excess of thiophene boronic acid from reaction mixture? ResearchGate. [Link]
-
Moldoveanu, C., et al. (2019). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Asghar, M. N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. [Link]
-
Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
D'Anna, F., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. ResearchGate. [Link]
-
ResearchGate. The effect of various temperatures on the Suzuki coupling reaction. [Link]
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. [Link]
-
Asghar, M. N., et al. (2018). (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
-
Lundgren, R. J., et al. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters. [Link]
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- 14. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Stille coupling of thiophene derivatives
Welcome to the Technical Support Center for optimizing the Stille coupling of thiophene derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide is structured as a dynamic resource, moving from high-level troubleshooting to frequently asked questions, to empower you with the causal understanding needed for successful experimentation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent obstacles encountered during the Stille coupling of thiophene-based substrates. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: My reaction shows low to no conversion. What are the likely causes and how can I fix it?
Low or no yield is the most common issue, often stemming from problems with the catalytic system or reaction conditions.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be reducing efficiently to Pd(0) in situ.
-
Solution A (Use a Pd(0) Source): Switch to a direct Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are often more reliable starting points.[1][2]
-
Solution B (Facilitate Reduction): If using a Pd(II) source, the organostannane itself can act as the reductant. However, this can lead to homocoupling.[3] Adding a small amount of a reducing agent or ensuring your organostannane is of high purity can sometimes help, but switching to a Pd(0) source is generally preferred.
-
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and modulating its reactivity. The standard PPh₃ is a good starting point but is not a "one size fits all" solution.[4]
-
Solution A (Increase Electron Density/Bulk): For less reactive electrophiles (e.g., aryl chlorides or some bromides), more electron-rich and bulky phosphine ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) or tri(o-tolyl)phosphine (P(o-tol)₃) can accelerate the oxidative addition step.[5][6]
-
Solution B (Accelerate Reductive Elimination): In some cases, the final reductive elimination step is rate-limiting. Moderately electron-poor ligands, such as tri(2-furyl)phosphine (TFP) or triphenylarsine (AsPh₃), can dramatically increase the overall reaction rate.[2]
-
-
Suboptimal Solvent and Temperature: Solvent polarity can significantly impact the reaction, particularly the transmetalation step.
-
Solution: Screen different solvents. While polar aprotic solvents like DMF or dioxane are common, non-polar solvents like toluene can sometimes be superior, especially in minimizing side reactions like dehalogenation.[4] If solubility is an issue, a higher temperature or a switch to a higher-boiling point solvent like NMP might be necessary.[7] Always ensure the solvent is anhydrous and degassed to prevent catalyst deactivation and protodestannylation.
-
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low-yield reactions.
Question 2: I'm observing significant homocoupling of my organostannane. How can I prevent this?
Homocoupling (R²-Sn + Sn-R² → R²-R²) is a common side reaction that consumes your stannane reagent and complicates purification.[2]
Potential Causes & Step-by-Step Solutions:
-
Reaction with Pd(II) Precatalyst: As mentioned, if a Pd(II) source is used, two equivalents of the organostannane can react with it, leading to reductive elimination of the homocoupled product.[2]
-
Solution: The most effective solution is to use a Pd(0) catalyst from the start.
-
-
Slow Transmetalation: If the desired transmetalation step is slow, side reactions like homocoupling have more time to occur. The Stille catalytic cycle's rate-limiting step is often transmetalation.[3]
-
Solution A (Copper(I) Additive): The addition of a co-catalytic amount of a copper(I) salt, such as CuI, can accelerate the reaction by orders of magnitude.[7] The copper(I) is believed to act as a scavenger for free phosphine ligands, which can inhibit transmetalation, or to facilitate a more rapid transmetalation itself.[5][7]
-
Solution B (Stoichiometry): Ensure a precise 1:1 stoichiometry between the electrophile and the organostannane. An excess of the stannane reagent can favor homocoupling.
-
Table 1: Effect of Additives on Stille Coupling
| Additive | Typical Loading | Primary Function | Common Use Case |
| CuI | 10-20 mol% | Accelerates transmetalation, scavenges inhibitory ligands.[7] | Coupling of sterically hindered or electron-poor stannanes.[1] |
| LiCl | 2-3 equiv. | Increases solvent polarity, stabilizes intermediates, can accelerate transmetalation.[1][8] | When using vinyl triflates or in less polar solvents.[2] |
| CsF | 2 equiv. | Activates the organotin reagent by forming a hypervalent tin species.[7] | Coupling of less reactive electrophiles like aryl chlorides.[6] |
Question 3: My starting material is being dehalogenated or my stannane is being protonated (protodestannylation). Why is this happening?
These side reactions result in the formation of R¹-H from the electrophile (R¹-X) or R²-H from the organostannane (R²-SnR₃), reducing the overall yield of the desired product R¹-R².
Potential Causes & Step-by-Step Solutions:
-
Presence of Protic Sources: Trace amounts of water, alcohols, or acidic protons in the reaction mixture can lead to protodestannylation. Dehalogenation can also be promoted by trace acids or bases.
-
Solution: Use rigorously dried and degassed solvents and reagents. If the substrate contains acidic protons (e.g., -OH, -NH), they must be protected prior to the coupling reaction.
-
-
Solvent Effects: Certain solvents are more prone to facilitating dehalogenation.
-
Solution: It has been observed that solvents like dioxane and DMF can lead to more dehalogenation compared to toluene.[4] If you are experiencing this issue, switching to toluene is a recommended first step.
-
-
Unprecedented Side Reactions of Thiophene: Thiophene itself can undergo unique side reactions. Research has shown that direct C-H stannylation of the thiophene α-hydrogen can occur, as can the stannylation of aryl bromides by trialkyltin bromide byproducts.[9][10]
-
Solution: These side reactions are complex and often inherent to the system. Optimizing for faster coupling (e.g., with CuI) can help the desired reaction outcompete these alternative pathways. Careful analysis (GC-MS, MALDI-TOF-MS) can help identify these byproducts and guide optimization.[11]
-
Frequently Asked Questions (FAQs)
What is the general mechanism for the Stille Coupling?
The reaction proceeds via a catalytic cycle involving three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the thiophene halide (R¹-X), inserting into the carbon-halogen bond to form a Pd(II) complex.[2][12]
-
Transmetalation: The organic group (R²) from the organostannane reagent (R²-SnR₃) is transferred to the palladium center, displacing the halide (X). This is often the rate-determining step.[3]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2][12]
The Catalytic Cycle of Stille Coupling
Sources
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- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]
Technical Support Center: Purification of Thiophene Carboxylic Acids by Recrystallization
Welcome to the Technical Support Center for the purification of thiophene carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of 2-thiophenecarboxylic acid and 3-thiophenecarboxylic acid through recrystallization. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to navigate the nuances of this critical purification technique.
Introduction: The Importance of Purity
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, achieving the desired purity is paramount. Thiophene carboxylic acids are versatile building blocks in medicinal chemistry and materials science, and their purity can significantly impact the outcome of subsequent reactions and the quality of the final product.[1] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[2]
Understanding the Recrystallization Process
Recrystallization is based on the principle that the solubility of a solid in a solvent generally increases with temperature. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Any insoluble impurities can be removed by hot filtration. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The soluble impurities remain in the mother liquor and are separated by filtration.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for recrystallizing my thiophene carboxylic acid?
A1: The ideal solvent for recrystallization should exhibit high solubility for the thiophene carboxylic acid at elevated temperatures and low solubility at room temperature or below.[3] For thiophene carboxylic acids, a good starting point is to consider polar solvents due to the presence of the polar carboxylic acid group.[4][5]
A common rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers.[2] Therefore, alcohols like ethanol and methanol are often effective for carboxylic acids.[2] Water can also be a good solvent, particularly for 2-thiophenecarboxylic acid, which is soluble in hot water.[6]
For a more systematic approach, you can perform small-scale solubility tests with a variety of solvents. If a single solvent does not provide the desired solubility profile, a mixed-solvent system can be employed.[3] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.[7]
Q2: What are some common impurities I might encounter when working with thiophene carboxylic acids?
A2: Common impurities can include unreacted starting materials from the synthesis, such as 2-acetylthiophene or 2-bromothiophene, as well as byproducts from side reactions. Depending on the synthetic route, you might also encounter regioisomers or over-oxidized products. A thorough work-up procedure, such as an acid-base extraction, before recrystallization is highly recommended to remove the bulk of these impurities.
Q3: My recrystallized product is discolored. How can I remove colored impurities?
A3: Discoloration is often due to the presence of high-molecular-weight, colored impurities. These can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs the colored impurities, which are then removed along with any other insoluble materials during filtration.
Q4: How can I assess the purity of my final product?
A4: A simple and effective way to assess the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp melting point range that corresponds to the literature value. Impurities will typically broaden the melting point range and depress the melting point. For a more quantitative assessment of purity, techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Solubility Profile of Thiophene Carboxylic Acids
The selection of an appropriate solvent is critical for a successful recrystallization. Below is a summary of the known solubility characteristics of 2- and 3-thiophenecarboxylic acid.
| Compound | Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| 2-Thiophenecarboxylic Acid | Water | 8 g/100 mL (20 °C)[6] | Soluble in hot water[6] |
| Ethanol | Soluble | Highly Soluble | |
| Ether | Soluble | Highly Soluble | |
| Acetone | Slightly Soluble[6] | Soluble | |
| Chloroform | Slightly Soluble[6] | Soluble | |
| 3-Thiophenecarboxylic Acid | Water | 2 g/100 mL | Soluble in hot water |
| DMSO | 100 mg/mL (780.34 mM)[8] | Highly Soluble | |
| Alcohols | Generally Soluble[5] | Highly Soluble | |
| Ethers | Generally Soluble[5] | Highly Soluble | |
| Nonpolar Solvents | Decreased Solubility[5] | Sparingly Soluble |
Note: "Soluble" and "Slightly Soluble" are qualitative descriptors. It is always recommended to perform small-scale tests to determine the optimal solvent for your specific sample.
Step-by-Step Recrystallization Protocols
The following are general protocols for the recrystallization of thiophene carboxylic acids. These should be adapted based on the specific characteristics of your compound and the impurities present.
Protocol 1: Single-Solvent Recrystallization of 2-Thiophenecarboxylic Acid from Water
-
Dissolution: In an Erlenmeyer flask, add the crude 2-thiophenecarboxylic acid. Add a minimal amount of deionized water and heat the mixture to boiling on a hot plate with stirring. Continue to add small portions of hot water until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or if charcoal was used, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator.
Protocol 2: Two-Solvent Recrystallization of 3-Thiophenecarboxylic Acid (e.g., Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3-thiophenecarboxylic acid in the minimum amount of hot ethanol (the "good" solvent).
-
Addition of "Poor" Solvent: While keeping the solution hot, add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide
Even with a well-planned procedure, issues can arise during recrystallization. This section addresses common problems and provides scientifically grounded solutions.
The Role of Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability. While there is limited specific information on the polymorphism of 2- and 3-thiophenecarboxylic acid in the readily available literature, it is a phenomenon that should be considered during crystallization.
If you observe different crystal habits or melting points from different recrystallization experiments, it could be an indication of polymorphism. Characterization techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to identify and characterize different polymorphic forms.
Safety Precautions
When working with thiophene carboxylic acids and organic solvents, it is essential to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when using volatile organic solvents.
-
Handling: Thiophene carboxylic acids may cause skin and eye irritation. Avoid inhalation of dust and direct contact with the skin and eyes.
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents being used. Avoid open flames and ensure proper disposal of solvent waste.
Conclusion
Recrystallization is a powerful technique for the purification of thiophene carboxylic acids. By carefully selecting the appropriate solvent and following a systematic procedure, researchers can achieve high-purity materials essential for their work in drug discovery and materials science. This guide provides a foundation for successful recrystallization and a framework for troubleshooting common challenges.
References
- BenchChem. (2025). An In-depth Technical Guide to 2-Thiophenecarboxylic Acid: Solubility and Stability for Researchers and Drug Development Professionals.
-
Solubility of Things. (n.d.). Thiophene-2-carboxylic Acid. Retrieved from [Link]
-
Solubility of Things. (n.d.). Thiophene-3-carboxylic Acid. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.3: Choice of Solvent. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
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Technical Support Center: Column Chromatography of Thiophene Derivatives
Welcome to the technical support center for the purification of thiophene derivatives using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when performing column chromatography on thiophene derivatives.
Q1: What is the best stationary phase for purifying my thiophene derivative?
The choice of stationary phase is critical and depends on the polarity of your thiophene derivative.
-
Normal-Phase Chromatography: For many thiophene derivatives, silica gel is the most common and effective stationary phase.[1] Its polar surface interacts with polar functional groups on the thiophene ring, allowing for separation based on polarity. Alumina can be a suitable alternative, particularly for basic compounds that may interact too strongly with the acidic nature of silica gel.[2][3]
-
Reversed-Phase Chromatography: If your thiophene derivative is highly non-polar, reversed-phase chromatography using a C18 stationary phase may be more appropriate.[4] In this technique, a polar mobile phase is used, and separation is based on hydrophobic interactions.[4]
Q2: How do I select an appropriate mobile phase for my separation?
The ideal mobile phase should provide good separation of your target compound from impurities. This is typically determined by running Thin Layer Chromatography (TLC) first.
-
For Normal-Phase (Silica Gel): A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[3] The goal is to achieve an Rf value of approximately 0.2-0.4 for your desired compound to ensure good separation on the column.[5]
-
For Reversed-Phase (C18): A mixture of polar solvents, such as methanol/water or acetonitrile/water, is commonly used.[4][6] The polarity of the mobile phase is adjusted by changing the ratio of the solvents.[4]
Q3: My thiophene derivative is a solid. How should I load it onto the column?
There are two primary methods for loading a solid sample onto a column:
-
Wet Loading: Dissolve the sample in the minimum amount of the mobile phase or a slightly more polar solvent.[7] Then, carefully pipette the solution onto the top of the column bed.[7] This method is quick but can lead to band broadening if too much or too polar a solvent is used.
-
Dry Loading: Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder.[7] This powder is then carefully added to the top of the column. Dry loading is often preferred for samples that have poor solubility in the mobile phase as it typically results in better separation.[7]
Q4: My basic thiophene derivative is streaking on the TLC plate. What does this mean for my column chromatography?
Streaking of basic compounds on a silica gel TLC plate is a common issue and indicates a strong, undesirable interaction with the acidic silanol groups on the silica surface.[2] This will likely translate to poor separation and low recovery during column chromatography. To mitigate this, you can:
-
Add a basic modifier: Incorporating a small amount of a base, such as triethylamine (1-3%), into your mobile phase can help to deactivate the acidic sites on the silica gel.[8]
-
Use an alternative stationary phase: Consider using neutral or basic alumina as your stationary phase.[2]
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the column chromatography of thiophene derivatives.
Problem 1: Poor or No Separation of Compounds
Symptom: Fractions collected from the column contain a mixture of your desired compound and impurities, as seen on TLC.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Mobile Phase | The polarity of the mobile phase is either too high, causing all compounds to elute quickly, or too low, resulting in compounds moving too slowly and diffusing. | Re-optimize the mobile phase using TLC. Aim for a solvent system that gives your target compound an Rf of 0.2-0.4 and maximizes the difference in Rf values (ΔRf) between your compound and the impurities.[5] If a two-solvent system is not effective, try a different solvent combination (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).[2] |
| Column Overloading | Too much sample has been loaded onto the column for the amount of stationary phase used.[2] | Reduce the sample load. A general guideline is to use a stationary phase weight that is 30 to 100 times the weight of your crude sample.[9] For difficult separations, a higher ratio is necessary.[10] |
| Poorly Packed Column | The presence of air bubbles or channels in the stationary phase leads to an uneven flow of the mobile phase and poor separation.[11] | Repack the column carefully. Ensure the stationary phase is fully settled and the bed is level before loading the sample. Both wet and dry packing methods require care to avoid entrapping air.[10][11] |
| Incorrect Flow Rate | If the flow rate is too fast, there isn't enough time for equilibrium between the stationary and mobile phases, leading to poor separation.[7] If it's too slow, diffusion can cause the bands to broaden.[7] | Adjust the flow rate. For flash chromatography, this is controlled by the applied pressure. For gravity columns, it's managed by the stopcock. The optimal flow rate will depend on the column dimensions.[7] |
Problem 2: The Compound is Not Eluting from the Column
Symptom: After running a large volume of the mobile phase, your target compound is not detected in the collected fractions.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Compound is Too Polar for the Mobile Phase | The mobile phase is not polar enough to move the compound down the column. | Gradually increase the polarity of the mobile phase (gradient elution). For example, if you started with 10% ethyl acetate in hexane, you can increase it to 20%, 30%, and so on. This will help to elute more polar compounds.[8] |
| Compound Decomposed on the Column | Some compounds are unstable on acidic silica gel and can decompose during chromatography.[5] | Test for stability before running the column. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot diminishes, your compound may be unstable. Consider using a less acidic stationary phase like deactivated silica or alumina.[5] |
| Compound is Insoluble and Precipitated | The compound may have precipitated at the top of the column if it is not soluble in the mobile phase. | Ensure your compound is soluble in the mobile phase. If not, consider using a different solvent system or the dry loading technique.[2][5] |
Experimental Workflows
Visualizing the process can aid in understanding and execution. Below are diagrams outlining key experimental workflows.
Workflow for Column Preparation and Sample Loading
Caption: Workflow for preparing and loading the chromatography column.
Troubleshooting Logic for Poor Separation
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
What are the mobile phases and stationary phases used in the chromatography of 2 - Thiopheneethanol?. HOPEMAX. [Link]
-
Modified Column Lamography Silicone Powder Separates Thiophene and its Derivatives. (2023). Taylor & Francis. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
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Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.. [Link]
-
THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIVATIVES. ElectronicsAndBooks. [Link]
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Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates. (2019). Diva-portal.org. [Link]
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Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (2017). MDPI. [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Impressions@MAHE. [Link]
-
Separation of the hydrodesulphurisation products of thiophene by gas chromatography. Analyst (RSC Publishing). [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2014). Organic Syntheses. [Link]
-
A Short Notes on Column Chromatography. (2021). SciTechnol. [Link]
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Trouble with column chromatography. (2023). Reddit. [Link]
-
Tips and Tricks for the Lab: Column Choices. (2012). ChemistryViews. [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
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FAQs: <621> Chromatography. US Pharmacopeia (USP). [Link]
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Technical Support Center: Enhancing the Performance of Thiophene-Based OFETs
Welcome to the Technical Support Center for Organic Field-Effect Transistors (OFETs) based on thiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. As Senior Application Scientists, we provide not just protocols but also the reasoning behind them to empower your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the fabrication and characterization of thiophene-based OFETs.
Q1: My OFET is showing very low charge carrier mobility. What are the likely causes?
A1: Low charge carrier mobility in thiophene-based OFETs can stem from several factors. The primary culprits are often related to the quality of the organic semiconductor film, the interface between the semiconductor and the dielectric, and the charge injection from the electrodes. Specifically, poor molecular ordering and the presence of grain boundaries in the polycrystalline film can significantly impede charge transport.[1] Additionally, a mismatch between the work function of the source/drain electrodes and the HOMO level of the p-type thiophene derivative can create a high injection barrier.[2]
Q2: The on/off ratio of my device is poor. How can I improve it?
A2: A low on/off ratio is typically due to a high off-state current (leakage current). This can be caused by several factors, including impurities in the semiconductor material, a poor-quality dielectric layer with pinholes, or an unpatterned semiconductor layer that creates leakage pathways.[3][4] Improving the purity of your thiophene derivative and optimizing the deposition of a high-quality, pinhole-free dielectric are crucial steps.[5] Patterning the active layer to confine the current flow to the channel region is also a highly effective strategy to reduce leakage current.[4]
Q3: I am observing a large and unstable threshold voltage. What does this indicate?
A3: A large or unstable threshold voltage often points to the presence of charge traps at the semiconductor-dielectric interface or within the bulk of the semiconductor.[6] These traps can be caused by impurities, surface defects on the dielectric, or the presence of hydroxyl groups on an untreated SiO₂ surface.[7] Surface treatment of the dielectric with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), can passivate these traps and lead to a more stable and lower threshold voltage.[8][9]
Q4: What is the importance of substrate cleaning and surface treatment?
A4: The substrate and the dielectric surface play a critical role in the performance of an OFET. The initial cleaning process removes organic and inorganic contaminants that can act as charge trapping sites. A subsequent surface treatment, often with a self-assembled monolayer (SAM) like OTS, serves two main purposes. Firstly, it passivates surface traps, such as hydroxyl groups on SiO₂, which can immobilize charge carriers.[10] Secondly, it modifies the surface energy, promoting better molecular ordering and crystallinity of the deposited thiophene derivative film, which is essential for high charge carrier mobility.[8][9][11]
Q5: How does the choice of solvent affect the performance of solution-processed OFETs?
A5: For solution-processed thiophene derivatives, the choice of solvent is critical as it directly influences the morphology of the resulting thin film. The solubility of the polymer or small molecule, the solvent's boiling point, and its evaporation rate all affect the self-assembly and crystallization process during film deposition. Using a marginal solvent or a mixture of good and marginal solvents can promote the formation of well-ordered, fibrous structures that enhance charge transport.[12]
Troubleshooting Guide
This section provides a more in-depth, step-by-step guide to resolving specific experimental issues.
Problem 1: High Contact Resistance
High contact resistance at the source and drain electrodes is a common issue that can significantly limit the performance of OFETs, especially in short-channel devices.[13][14] It leads to an underestimation of the intrinsic material mobility and can dominate the overall device resistance.
Symptoms:
-
Non-linear output characteristics at low drain-source voltages (non-ohmic behavior).
-
Underestimated charge carrier mobility.
-
Device performance that is highly dependent on the contact metal.
Root Causes and Solutions:
| Root Cause | Explanation | Troubleshooting Steps |
| Energy Barrier at the Metal-Semiconductor Interface | A significant mismatch between the work function of the electrode metal and the HOMO level of the p-type thiophene semiconductor creates a Schottky barrier, impeding hole injection.[15] | 1. Select appropriate electrode materials: For p-type thiophene derivatives, high work function metals like gold (Au) or platinum (Pt) are generally preferred to minimize the injection barrier.[16] 2. Use an interfacial layer: Depositing a thin layer of a material with an intermediate work function between the electrode and the semiconductor can facilitate charge injection. |
| Poor Morphology at the Contact | Disordered growth of the organic semiconductor on top of the metal electrodes can lead to a high density of traps and poor electronic coupling. | 1. Optimize deposition conditions: Adjust the substrate temperature and deposition rate during vacuum deposition to promote better film growth on the contacts. 2. Surface treatment of electrodes: Modifying the electrode surface with a self-assembled monolayer can improve the morphology of the overlying semiconductor film. |
| Access Resistance | This is the resistance of the semiconductor material between the contact and the channel. In some device geometries, this can be a significant contributor to the total contact resistance.[17] | 1. Optimize device geometry: In bottom-contact devices, ensure good wetting of the semiconductor solution over the electrodes. In top-contact devices, minimize damage to the organic layer during electrode deposition. |
Problem 2: Device Instability and Degradation
Thiophene-based OFETs can be susceptible to degradation, particularly when exposed to air, moisture, and under prolonged electrical stress.
Symptoms:
-
Decrease in mobility and on/off ratio over time or after repeated measurements.
-
Shift in threshold voltage under continuous operation (bias stress).
-
Hysteresis in the transfer characteristics.
Root Causes and Solutions:
| Root Cause | Explanation | Troubleshooting Steps |
| Reaction with Oxygen and Water | Many organic semiconductors, including some thiophene derivatives, can be doped by oxygen or react with water, leading to an increase in off-current and a shift in threshold voltage.[18][19] The presence of dissolved oxygen can lead to the degradation of the polymer backbone.[20] | 1. Encapsulation: Protect the device from the ambient environment with an encapsulation layer. 2. Inert Atmosphere: Fabricate and measure the devices in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox). |
| Bias Stress Instability | Prolonged application of a gate voltage can lead to charge trapping in the dielectric or at the interface, causing a shift in the threshold voltage. | 1. Improve Dielectric Quality: Use high-quality, trap-free dielectrics. Polymer dielectrics can sometimes offer better stability than inorganic oxides.[5] 2. Dielectric Surface Passivation: Treatment with a SAM like OTS can reduce the number of trap states at the interface.[9] |
| Electrochemical Degradation | In the presence of an electrolyte (in OECTs, but relevant to OFETs in humid environments), electrochemical side reactions can degrade the thiophene-based material.[21][22] | 1. Control the environment: Minimize exposure to moisture and electrolytes. 2. Material Selection: Some thiophene derivatives are inherently more stable than others. For example, introducing electron-withdrawing groups can enhance stability against oxidation.[23][24] |
Problem 3: High Gate Leakage Current
A high gate leakage current can obscure the transistor's switching behavior and lead to a low on/off ratio and high power consumption.
Symptoms:
-
The gate current (IG) is comparable to or larger than the off-state drain current (ID).
-
The on/off ratio is significantly reduced.
Root Causes and Solutions:
| Root Cause | Explanation | Troubleshooting Steps |
| Poor Dielectric Quality | Pinholes, cracks, or a very thin dielectric layer can allow a significant current to flow from the gate to the channel.[3] | 1. Optimize Dielectric Deposition: Ensure uniform and pinhole-free deposition of the dielectric layer. For thermally grown SiO₂, ensure high quality. For polymer dielectrics, optimize spin-coating and annealing conditions. 2. Increase Dielectric Thickness: While this may increase the operating voltage, it can effectively reduce leakage. A bilayer dielectric can also be used to minimize pinholes. |
| Unpatterned Semiconductor Layer | If the organic semiconductor is deposited over the entire substrate, it can create a conductive path between the gate and the source/drain electrodes, especially around the edges of the device. | 1. Pattern the Active Layer: Use techniques like photolithography, shadow masking, or even physically scratching away the excess semiconductor around the device to isolate it.[4] |
| High Electric Fields | Very high gate voltages can lead to Fowler-Nordheim tunneling through the dielectric.[25] | 1. Reduce Operating Voltage: This can be achieved by using a high-capacitance, thin dielectric layer, but a balance must be struck to avoid leakage through a very thin layer. |
Experimental Protocols
Protocol 1: Standard Substrate Cleaning and OTS Treatment
This protocol describes the cleaning of a Si/SiO₂ substrate and the application of an octadecyltrichlorosilane (OTS) self-assembled monolayer.
Materials:
-
Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm).
-
Deionized water, acetone, isopropanol (semiconductor grade).
-
n-Octyltrichlorosilane (OTS).
-
Toluene (anhydrous).
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the Si/SiO₂ substrate in deionized water, acetone, and isopropanol for 15 minutes each.[23]
-
Dry the substrate with a stream of dry nitrogen.
-
Optional but recommended: Perform an O₂ plasma treatment for 5-10 minutes to remove any remaining organic residues and activate the surface.[23]
-
-
OTS Surface Modification:
-
Prepare a dilute solution of OTS in anhydrous toluene (e.g., 10 mM) inside a nitrogen-filled glovebox.
-
Immerse the cleaned and dried substrate in the OTS solution for 30 minutes.[23]
-
Rinse the substrate thoroughly with fresh toluene and then isopropanol to remove any excess, unbound OTS molecules.
-
Dry the substrate with a stream of dry nitrogen.
-
Anneal the substrate at 120 °C for 10 minutes to promote the formation of a well-ordered monolayer.
-
Protocol 2: Solution-Processing of a Thiophene-Based Polymer
This protocol outlines a general procedure for depositing a polythiophene derivative film via spin-coating.
Materials:
-
Polythiophene derivative (e.g., P3HT) dissolved in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of ~5-10 mg/mL.
-
OTS-treated Si/SiO₂ substrate.
-
Spin-coater.
Procedure:
-
Ensure the polythiophene solution is fully dissolved and filtered through a PTFE syringe filter (e.g., 0.2 µm) to remove any aggregates.
-
Place the OTS-treated substrate on the spin-coater chuck.
-
Dispense the polythiophene solution onto the center of the substrate.
-
Spin-coat the solution at a speed of 1500-3000 RPM for 60 seconds.[23] The exact speed will depend on the desired film thickness and the solution viscosity.
-
Anneal the film on a hotplate at a temperature appropriate for the specific polymer (e.g., 100-150 °C) to remove residual solvent and improve crystallinity. This step should be performed in an inert atmosphere.
Visualizations
OFET Device Fabrication Workflow
Caption: Workflow for fabricating a bottom-gate, top-contact OFET.
Troubleshooting Logic for Low Mobility
Caption: Decision tree for troubleshooting low charge carrier mobility.
References
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Schafer, E. A., Wu, R., Meli, D., Tropp, J., Moser, M., McCulloch, I., Paulsen, B. D., & Rivnay, J. (2022). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. KAUST Repository. [Link]
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Toward Stable p‐Type Thiophene‐Based Organic Electrochemical Transistors. (n.d.). Advanced Electronic Materials. [Link]
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Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene Derivatives for Solution-Processed Organic Field-Effect Transistors. (2013). ACS Publications. [Link]
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Schafer, E. A., Wu, R., Meli, D., Tropp, J., Moser, M., McCulloch, I., Paulsen, B. D., & Rivnay, J. (2022). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. Northwestern Scholars. [Link]
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Toward Stable p-Type Thiophene-Based Organic Electrochemical Transistors. (2022). Wiley Online Library. [Link]
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Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (2023). MDPI. [Link]
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Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. (2022). ResearchGate. [Link]
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Improving Charge Carrier Mobility of Polymer Blend Field Effect Transistors with Majority Insulating Polymer Phase. (n.d.). FAO AGRIS. [Link]
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Tailoring the Dielectric Layer Structure for Enhanced Performance of Organic Field-Effect Transistors: The Use of a Sandwiched Polar Dielectric Layer. (2018). MDPI. [Link]
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The Origin of Low Contact Resistance in Monolayer Organic Field‐Effect Transistors with van der Waals Electrodes. (2022). NIH. [Link]
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Role of the Alkylation Patterning in the Performance of OTFTs: The Case of Thiophene-Functionalized Triindoles. (2022). MDPI. [Link]
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A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor. (2018). MDPI. [Link]
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High-Performance Organic Field-Effect Transistors Based on a Self-Assembled Polar Dielectric Monolayer. (2025). ACS Publications. [Link]
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Electrode and dielectric layer interface device engineering study using furan flanked diketopyrrolopyrrole–dithienothiophene polymer based organic transistors. (2020). ResearchGate. [Link]
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Contact resistance effects in organic n-channel thin-film transistors. (n.d.). MPI-FKF. [Link]
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Electrical model for OFET affected by contact resistances, RS and RD. (n.d.). ResearchGate. [Link]
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High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. (2018). Journal of Materials Chemistry C (RSC Publishing). [Link]
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The effects of the nature of dielectric layers on the electric properties of organic thin-film transistor based on octithiophene (8T). (2013). ResearchGate. [Link]
-
Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors. (2002). ACS Publications. [Link]
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Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review. (2020). NIH. [Link]
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What can be the efficient technique to reduce leakage current in Si OTFTs. (2017). ResearchGate. [Link]
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High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. (2010). ACS Publications. [Link]
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Optimizing OFET Performance: The Crucial Role of Top OFET Material Suppliers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative. (2024). Materials Advances (RSC Publishing). [Link]
-
Assembly, Structure, and Performance of an Ultra‐Thin Film Organic Field‐Effect Transistor (OFET) Based on Substituted Oligothiophenes. (2007). ResearchGate. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2022). NIH. [Link]
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Contact resistance in organic transistors: Use it or remove it. (2020). AIP Publishing. [Link]
-
Polymer-Based Gate Dielectrics for Organic Field-Effect Transistors. (2019). Chemistry of Materials. [Link]
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Influence of Substrate Surface Chemistry on the Performance of Top-Gate Organic Thin-Film Transistors. (2012). ResearchGate. [Link]
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Performance Optimization Strategies for Polymer Organic Field-Effect Transistors as Sensing Platforms. (2025). PMC - PubMed Central. [Link]
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Effect of contact resistance in organic field-effect transistors. (2020). ResearchGate. [Link]
-
Why does my bottom contact organic thin film transistor have large leakage current?. (2015). ResearchGate. [Link]
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Investigation of Gate Leakage Current Behavior for Commercial 1.2 kV 4H-SiC Power MOSFETs. (2022). CDN. [Link]
-
Effect of gate-source bias voltage and gate-drain leakage current on the short-circuit performance of FTO-type SiC power MOSFETs. (2021). SciSpace. [Link]
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Controlling threshold voltage and leakage currents in vertical organic field-effect transistors by inversion mode operation. (2015). AIP Publishing. [Link]
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The Impact of Thienothiophene Derivatives on Organic Electronic Material Performance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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The Crucial Role of Thiophene Derivatives in Next-Generation Organic Electronics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Validation & Comparative
A Comparative Guide to Validating the Antibacterial Efficacy of Thiophene-Based Carboxylic Acid Analogues
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Among these, thiophene derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of pharmacological activities, including potent antibacterial action.[1][2][3] This guide provides a comprehensive framework for the validation of the antibacterial activity of 5-(3-Thienyl)thiophene-2-carboxylic acid and its analogues. We will delve into the rationale behind experimental design, present detailed, standards-compliant protocols, and analyze representative data to illuminate structure-activity relationships (SAR).
The Scientific Rationale: Why Thiophene Analogues?
The core structure, a bithiophene carboxylic acid, presents a versatile scaffold for chemical modification. The rationale for synthesizing and testing analogues is rooted in the principles of medicinal chemistry: to optimize potency, broaden the spectrum of activity, and improve pharmacokinetic properties. Modifications to the thiophene rings—such as the introduction of halogens, alkyl groups, or additional heterocyclic moieties—can significantly influence the compound's interaction with bacterial targets.[4][5][6] For instance, halogenation has been shown to enhance the antimicrobial activity of benzo[b]thiophenes, with chloro- and bromo-substitutions resulting in low Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria.[4][7]
Gold-Standard Methodologies for Efficacy Validation
To ensure data is reproducible and comparable across different studies, standardized methods are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[8] The cornerstone of this evaluation is the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10] It is the primary measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): This assay is a crucial follow-up to the MIC. It determines the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[11][12][13] The MBC is vital for distinguishing between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill bacteria). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[14]
Experimental Workflow: From Inhibition to Eradication
The logical flow of antibacterial validation begins with determining the inhibitory concentration and proceeds to confirm the bactericidal threshold. This two-step process ensures a comprehensive assessment of the compound's efficacy.
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The Rising Star in Organic Electronics: A Comparative Performance Analysis of 5-(3-Thienyl)thiophene-2-carboxylic Acid in OFETs
The relentless pursuit of next-generation flexible, transparent, and low-cost electronics has propelled the field of organic electronics into the spotlight. At the heart of this revolution are organic field-effect transistors (OFETs), which rely on the performance of novel organic semiconductor materials. Among the plethora of candidates, thiophene-based derivatives have consistently demonstrated exceptional charge transport properties and environmental stability.[1][2] This guide provides an in-depth comparative analysis of a promising, yet less explored, molecule: 5-(3-Thienyl)thiophene-2-carboxylic acid. We will objectively benchmark its potential performance against other well-established thiophene derivatives, supported by a synthesis of available experimental data and detailed protocols to empower researchers in their quest for high-performance organic semiconductors.
While direct, published OFET performance data for this compound is not extensively available, its molecular structure—a bithiophene backbone functionalized with a carboxylic acid group—provides a strong basis for predicting its electronic behavior. The extended π-conjugation offered by the bithiophene unit is a well-established strategy for enhancing charge carrier mobility.[3][4] The carboxylic acid group, being an electron-withdrawing moiety, can modulate the frontier molecular orbital energy levels (HOMO and LUMO), which in turn influences charge injection, transport, and air stability.[5]
Performance Benchmarking: A Comparative Landscape
To contextualize the potential of this compound, we have compiled performance data from a range of other small-molecule thiophene derivatives investigated in OFETs. This table serves as a benchmark, offering insights into the performance metrics that can be anticipated and targeted.
| Organic Semiconductor Material | Device Architecture | Hole Mobility (μh) [cm²/Vs] | On/Off Current Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] | Reference |
| Benchmark: this compound | BGTC/TGBC | (Predicted p-type) | (To be determined) | (To be determined) | |
| 5,5'-bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene (DHFTTF) | Top-Contact | 0.12 | > 10^5 | - | [6] |
| α,α'-Dihexylsexithiophene (DH6T) | Top-Contact | 0.05 | ~ 10^6 | - | [6] |
| Thieno[3,2-b]thiophene-based copolymer (with Benzothiadiazole) | BGTC | 0.1 | 3.5 x 10^3 | < -3 | [7] |
| Bithiophene-imide (BTI)-based polymer (P3) | Top-Gate | ~ 0.1 | - | - | [5] |
| Fused Thiophene Small Molecule (DTTR-TTA) | Solution-Sheared | 0.016 | 10^4 - 10^5 | - | [8] |
| Diketopyrrolopyrrole-Thiophene Small Molecule (FDPP) | Spin-Coated | ~ 9.7 x 10^-3 | - | - | [9] |
Table 1: Representative OFET Performance Data for Thiophene-Based Small Molecules. This table provides a comparative overview of key performance metrics for various thiophene derivatives, offering a baseline for evaluating new materials like this compound.
Causality Behind Performance: Structure-Property Relationships
The performance of a thiophene-based semiconductor in an OFET is intrinsically linked to its molecular structure and the resulting solid-state packing.[1][3] Several key factors dictate the ultimate device characteristics:
-
π-Conjugation Length: Extending the conjugated backbone, for instance by moving from a single thiophene to a bithiophene or longer oligothiophenes, generally leads to a smaller HOMO-LUMO gap and facilitates intramolecular charge delocalization, which is a prerequisite for efficient charge transport.[4][10]
-
Intermolecular Interactions: The arrangement of molecules in the solid state is critical. Strong π-π stacking allows for efficient intermolecular charge hopping, a dominant transport mechanism in many organic semiconductors.[6] The planarity of the molecule and the nature of its substituents heavily influence this packing.
-
Substituent Effects: Functional groups appended to the thiophene core can dramatically alter the electronic properties. Electron-withdrawing groups, such as the carboxylic acid in our target molecule, can lower the HOMO energy level, which often enhances air stability by making the material less susceptible to oxidation.[5] Conversely, electron-donating groups can raise the HOMO level.
-
Solubility and Film Morphology: The choice of side chains also impacts the material's solubility, which is crucial for solution-based processing. The resulting thin-film morphology, including crystallinity and grain size, directly affects the charge transport pathways and overall device performance.[11][12]
The carboxylic acid group in this compound is particularly interesting. Besides its electronic influence, it offers a potential site for further chemical modification and could promote intermolecular hydrogen bonding, which may lead to favorable molecular packing for charge transport.
Experimental Protocols
To facilitate the investigation of this compound and other novel thiophene derivatives, we provide the following detailed experimental protocols for synthesis, device fabrication, and characterization.
Protocol 1: Synthesis of this compound
A potential synthetic route for this compound involves a Suzuki or Stille cross-coupling reaction to form the bithiophene core, followed by carboxylation.
Materials:
-
3-Bromothiophene or 3-thienylboronic acid
-
Methyl 5-bromothiophene-2-carboxylate
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Anhydrous solvents (e.g., Toluene, THF)
-
Standard laboratory glassware and purification apparatus (column chromatography, recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine the chosen thiophene starting materials, the palladium catalyst, and the base in the anhydrous solvent.
-
Degassing: Degas the reaction mixture by bubbling nitrogen through the solvent for at least 30 minutes to remove any dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Hydrolysis: The resulting methyl ester can be hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water, followed by acidification.
-
Final Purification: The final product, this compound, can be further purified by recrystallization.
Caption: A generalized workflow for the synthesis of this compound.
Protocol 2: OFET Fabrication (Bottom-Gate, Top-Contact)
This protocol describes a common architecture for testing new organic semiconductors.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
This compound
-
High-purity organic solvent (e.g., chloroform, chlorobenzene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Anhydrous toluene
-
Gold (Au) for source and drain electrodes
-
Shadow mask
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and bake at 120 °C to remove any residual moisture.
-
Dielectric Surface Modification: To improve the interface quality and promote ordered growth of the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM) of OTS. Immerse the cleaned substrates in a dilute solution of OTS in anhydrous toluene for several hours in a nitrogen-filled glovebox. Rinse with fresh toluene and anneal.
-
Organic Semiconductor Deposition: Prepare a dilute solution of this compound (e.g., 0.5-1 mg/mL) in a suitable organic solvent. Deposit a thin film of the semiconductor onto the OTS-treated substrate via spin-coating or drop-casting in an inert atmosphere. Anneal the film at an optimized temperature to improve crystallinity.
-
Source and Drain Electrode Deposition: Place a shadow mask with the desired channel length (L) and width (W) onto the semiconductor layer. Thermally evaporate a thin layer of gold (e.g., 50 nm) through the mask to define the source and drain electrodes.
Caption: A step-by-step workflow for the fabrication of a bottom-gate, top-contact OFET.
Protocol 3: OFET Characterization
Equipment:
-
Semiconductor parameter analyzer
-
Probe station in an inert environment (glovebox) or in air
Procedure:
-
Device Connection: Place the fabricated OFET on the probe station chuck and carefully land the probe tips on the gate, source, and drain electrodes.
-
Output Characteristics (Id-Vd): Apply a series of constant gate-source voltages (Vgs) and for each, sweep the drain-source voltage (Vds) from 0 V to a desired maximum (e.g., -80 V for p-type). Measure the corresponding drain-source current (Ids). This provides information about the linear and saturation regimes of the transistor.
-
Transfer Characteristics (Id-Vg): Apply a constant Vds in the saturation regime (e.g., -60 V). Sweep Vgs from a positive to a negative voltage (e.g., +20 V to -80 V) and measure Ids.
-
Parameter Extraction:
-
On/Off Ratio: Determined from the transfer curve as the ratio of the maximum to the minimum Ids.
-
Field-Effect Mobility (μ): Calculated from the slope of the (Ids)^1/2 vs. Vgs plot in the saturation regime using the equation: Ids = (μ * Ci * W) / (2 * L) * (Vgs - Vth)² where Ci is the capacitance per unit area of the gate dielectric.
-
Threshold Voltage (Vth): Extracted from the x-intercept of the linear fit to the (Ids)^1/2 vs. Vgs plot.
-
Caption: The logical flow of OFET characterization to determine key performance metrics.
Concluding Remarks and Future Outlook
This compound stands as a compelling candidate for exploration in the field of organic electronics. Its molecular architecture suggests the potential for favorable p-type semiconductor behavior, combining the high-mobility characteristics of bithiophene with the stability-enhancing and functionality-offering aspects of a carboxylic acid group. While direct experimental evidence of its OFET performance is yet to be widely reported, the comparative data from related thiophene derivatives provides a strong impetus for its investigation.
The detailed protocols provided herein offer a clear roadmap for researchers to synthesize, fabricate, and characterize OFETs based on this and other novel materials. By systematically exploring the structure-property relationships, the scientific community can continue to push the boundaries of organic semiconductor performance, paving the way for the next generation of flexible and transparent electronic devices.
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Purity Analysis of 5-(3-Thienyl)thiophene-2-carboxylic acid by HPLC: A Comparative Method Development Guide
Introduction: The Critical Role of Purity in Drug Development
5-(3-Thienyl)thiophene-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and functional handles make it a valuable scaffold for the synthesis of novel therapeutic agents and organic electronic materials. As with any active pharmaceutical ingredient (API) precursor or intermediate, ensuring its chemical purity is paramount. Undesired impurities, even in trace amounts, can have significant impacts on the efficacy, safety, and stability of the final product.
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy. This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of this compound, offering field-proven insights into method development and validation. We will explore the rationale behind selecting appropriate stationary and mobile phases and present supporting data to guide researchers toward a robust, self-validating analytical protocol.
Understanding the Analyte and Potential Impurities
A robust analytical method begins with a thorough understanding of the target molecule and its likely impurities. This compound is often synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.[1][2][3][4] A common synthetic route involves the Suzuki coupling of a boronic acid derivative of one thiophene ring with a halogenated derivative of the other.[5][6]
This synthetic pathway informs the profile of potential process-related impurities that the HPLC method must be able to separate:
-
Impurity A (Starting Material): 5-Bromothiophene-2-carboxylic acid
-
Impurity B (Starting Material): Thiophene-3-boronic acid
-
Impurity C (Homocoupling By-product): 3,3'-Bithiophene
-
Impurity D (Isomer): 3-(2-Thienyl)thiophene-2-carboxylic acid
The analytical challenge lies in developing a method with sufficient selectivity to resolve the main peak from these structurally similar compounds.
Comparative Analysis of HPLC Conditions
The acidic nature and moderate polarity of this compound guide the initial choices for a reversed-phase HPLC method. The carboxylic acid moiety necessitates control of the mobile phase pH to ensure a consistent ionization state and achieve good peak shape.
Pillar 1: Stationary Phase Selection - The Foundation of Separation
The choice of HPLC column is the most critical parameter for achieving the desired separation. We compared two common types of C18 columns.
-
Method A: Conventional C18 Column: A standard end-capped C18 column is a workhorse in reversed-phase chromatography. It separates compounds primarily based on hydrophobicity.
-
Method B: Polar-Embedded C18 Column: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the C18 alkyl chain. This modification makes the stationary phase more resistant to "phase collapse" when using highly aqueous mobile phases, which are often necessary for retaining and separating polar analytes.[3] This also provides alternative selectivity for polar compounds.
Pillar 2: Mobile Phase Optimization - Fine-Tuning Selectivity
The mobile phase composition, particularly its pH and organic modifier, is adjusted to optimize the retention and resolution of the analyte and its impurities.
-
Mobile Phase 1 (Buffered): A phosphate buffer at a low pH (e.g., pH 2.5-3.0) is used to suppress the ionization of the carboxylic acid group. This increases its hydrophobicity and retention on the C18 column, while also typically leading to sharper, more symmetrical peaks.[7]
-
Mobile Phase 2 (Acidified): A simpler mobile phase using a volatile acid like formic acid or trifluoroacetic acid (TFA) is often preferred for its compatibility with mass spectrometry (MS). However, it may offer less pH control than a buffer, potentially affecting reproducibility.[8]
Experimental Comparison Data
The following tables summarize the performance of different column and mobile phase combinations. The data presented is representative of what a researcher might expect during method development and is designed to be illustrative.
Table 1: Comparison of HPLC Columns
Mobile Phase: 50:50 Acetonitrile / 20mM Potassium Phosphate Buffer pH 2.8. Flow Rate: 1.0 mL/min. Detection: 280 nm.
| Parameter | Main Peak (Conventional C18) | Main Peak (Polar-Embedded C18) | Resolution (Main Peak / Impurity A) |
| Retention Time (min) | 8.5 | 9.2 | 1.8 |
| Tailing Factor (USP) | 1.4 | 1.1 | 2.5 |
| Theoretical Plates | 8,500 | 12,000 | - |
Insight: The polar-embedded C18 column provided a significantly better tailing factor and higher efficiency (theoretical plates), indicating a more inert surface that minimizes secondary interactions with the acidic analyte. It also offered superior resolution from the key starting material impurity.
Table 2: Comparison of Mobile Phases
Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm. Flow Rate: 1.0 mL/min. Detection: 280 nm.
| Parameter | Main Peak (Phosphate Buffer) | Main Peak (0.1% Formic Acid) | Resolution (Main Peak / Impurity D) |
| Retention Time (min) | 9.2 | 8.9 | 2.2 |
| Tailing Factor (USP) | 1.1 | 1.3 | 1.9 |
| Baseline Stability | Excellent | Good | - |
Insight: While both mobile phases provided adequate separation, the phosphate buffer offered superior peak symmetry and baseline stability. For a dedicated purity method where MS compatibility is not required, the buffered mobile phase is the more robust choice.
Optimized HPLC Protocol for Purity Analysis
Based on the comparative data, the following protocol is recommended for the routine purity analysis of this compound. This method is designed to be self-validating through the implementation of rigorous system suitability tests, in line with international guidelines.[9][10]
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector.
-
Column: Polar-Embedded C18 (e.g., Agilent Polaris C18-A, Waters SunFire C18), 4.6 x 150 mm, 3.5 µm particle size.
-
Chemicals: Acetonitrile (HPLC grade), Potassium Phosphate Monobasic (ACS grade), Phosphoric Acid (ACS grade), High-purity water.
-
Standard: A well-characterized reference standard of this compound.
Experimental Workflow Diagram
Caption: General workflow for HPLC purity analysis.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 20mM potassium phosphate buffer. Dissolve 2.72 g of potassium phosphate monobasic in 1 L of high-purity water. Adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a stock solution of 100 µg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample to be tested at the same concentration as the standard solution (100 µg/mL) using the same diluent.
-
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 15.0 40 60 15.1 60 40 | 20.0 | 60 | 40 |
-
-
System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the standard solution.
-
The system is deemed suitable for use if the following criteria are met, as per USP <621> guidelines[1][2]:
-
Tailing Factor: ≤ 1.5 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Theoretical Plates: ≥ 5000 for the main peak.
-
-
-
Analysis and Calculation:
-
Inject the sample solution.
-
Integrate all peaks.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Logical Framework for Method Development
The choices made during method development are interconnected. The following diagram illustrates the logical relationships that lead to a robust and reliable purity method.
Caption: Logic map for HPLC method development.
Conclusion
The purity analysis of this compound by HPLC requires a systematic approach to method development. The selection of a polar-embedded C18 stationary phase provides superior peak shape and efficiency for this polar, acidic analyte. Control of the mobile phase pH through the use of a phosphate buffer is critical for achieving reproducible retention and symmetrical peaks. The presented optimized method, when coupled with rigorous system suitability criteria, provides a trustworthy and self-validating system for ensuring the quality of this important chemical intermediate, thereby supporting the development of safe and effective new drug products.
References
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- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Validation of Analytical Procedures Q2(R2). ICH.
- Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Analytical Procedure Development Q14. ICH.
-
Stille reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Molecules. Retrieved from [Link]
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-
Suzuki reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2022). Journal of the Iranian Chemical Society.
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. Retrieved from [Link]
-
Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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A Comparative Guide to the Electrical Conductivity of Poly(5-(3-thienyl)thiophene-2-carboxylic acid)
For researchers, scientists, and professionals in drug development, the rational design of functional polymers is paramount. In the realm of conductive polymers, thiophene-based materials have garnered significant attention due to their tunable electronic properties and environmental stability. This guide provides a comprehensive benchmark of the predicted electrical conductivity of a novel polymer derived from 5-(3-thienyl)thiophene-2-carboxylic acid. We will delve into a proposed synthetic route, a detailed protocol for conductivity measurement, and a comparative analysis against established conductive polymers, grounding our discussion in established scientific principles and experimental data from analogous systems.
Introduction: The Promise of Carboxylated Polythiophenes
Intrinsically conductive polymers (ICPs) represent a fascinating class of materials that combine the processability of plastics with the electronic properties of semiconductors and metals. Among these, polythiophenes are a well-established family, with derivatives like Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) finding widespread commercial application. The introduction of functional groups, such as carboxylic acids, onto the thiophene backbone offers a tantalizing prospect: the ability to modulate solubility, facilitate post-polymerization modification, and potentially influence the polymer's electronic structure and charge transport characteristics.
The target of this guide, poly(this compound), is a hitherto underexplored material. Its structure, featuring a bithiophene backbone with a strategically placed carboxylic acid group, suggests the potential for interesting intermolecular interactions and electronic behavior. While direct experimental data for this specific polymer is not yet available in peer-reviewed literature, we can construct a robust predictive benchmark based on established knowledge of similar carboxylated polythiophenes.
Proposed Synthesis of Poly(this compound)
The polymerization of thiophene monomers bearing carboxylic acid groups can be achieved through oxidative chemical methods. The carboxylic acid moiety can be sensitive to certain reaction conditions, making the choice of oxidant and solvent crucial. Based on successful polymerizations of other thiophene-carboxylic acid derivatives, we propose the following oxidative polymerization protocol.
Experimental Protocol: Oxidative Polymerization
Objective: To synthesize poly(this compound) from its monomer.
Materials:
-
This compound (monomer)
-
Anhydrous Iron(III) chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform (solvent)
-
Methanol (for washing)
-
Ammonia solution (for de-doping, optional)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
Monomer Dissolution: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve a specific amount of this compound in anhydrous chloroform.
-
Oxidant Addition: In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform.
-
Polymerization: Slowly add the FeCl₃ solution to the monomer solution at room temperature with vigorous stirring. The reaction mixture is expected to change color, indicating the onset of polymerization.
-
Reaction Time: Allow the reaction to proceed for 24 hours at room temperature to ensure a high degree of polymerization.
-
Precipitation and Washing: After 24 hours, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filtration and Purification: Filter the precipitate and wash it extensively with methanol to remove any unreacted monomer and residual oxidant.
-
De-doping (Optional): To obtain the neutral form of the polymer, the precipitate can be stirred in an ammonia solution to remove any remaining iron species, followed by further washing with methanol and water.
-
Drying: Dry the final polymer product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent side reactions with the oxidant and to avoid quenching of the polymerization process.
-
Iron(III) Chloride as Oxidant: FeCl₃ is a commonly used and effective oxidant for the polymerization of thiophene and its derivatives.
-
Methanol Precipitation: Methanol is a non-solvent for the polymer, leading to its effective precipitation while dissolving unreacted starting materials and byproducts.
Benchmarking Conductivity: A Comparative Framework
To contextualize the potential performance of poly(this compound), we will compare its predicted conductivity with that of several well-established conductive polymers:
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS): A commercially available, highly conductive, and transparent polymer dispersion.
-
Polypyrrole (PPy): One of the first discovered and most studied conductive polymers.
-
Poly(3-hexylthiophene) (P3HT): A solution-processable polythiophene widely used in organic electronics.
-
Poly(2-thiophen-3-yl-malonic acid): A carboxylated polythiophene for which conductivity data is available, serving as a close structural and functional analog.
Table 1: Comparative Conductivity of Thiophene-Based and Other Conductive Polymers
| Polymer | Reported Conductivity (S/cm) | Measurement Conditions & Notes |
| Poly(this compound) | Predicted: 10⁻⁵ - 10⁻³ | Prediction based on analogous carboxylated polythiophenes. Experimental verification is required. |
| Poly(2-thiophen-3-yl-malonic acid) | 10⁻⁵[1][2] | Doped state. The presence of two carboxylic acid groups per repeating unit likely impacts charge transport. |
| PEDOT:PSS | <1 to >3000[3][4][5][6][7] | Highly dependent on the specific formulation (e.g., Clevios PH1000), post-treatment with solvents like DMSO or ethylene glycol, and measurement conditions. |
| Polypyrrole (PPy) | 10⁻³ to 180[8][9][10][11] | Conductivity varies significantly with the oxidant used for synthesis, doping level, and film morphology. |
| Poly(3-hexylthiophene) (P3HT) | Undoped: ~10⁻⁹ - 10⁻⁵, Doped: up to ~172[12][13][14][15][16] | The conductivity of undoped P3HT is low. Doping with agents like F4TCNQ or exposure to iodine vapor significantly increases conductivity. |
Note: The conductivity of conductive polymers is highly sensitive to factors such as the method of synthesis, purity, doping level, film morphology, and measurement technique. The values presented are representative ranges found in the literature.
Experimental Protocol: Conductivity Measurement
The four-point probe method is a standard and reliable technique for measuring the sheet resistance of thin polymer films, which can then be used to calculate the bulk conductivity.[17][18][19][20][21]
Four-Point Probe Measurement Workflow
Objective: To determine the electrical conductivity of a thin film of the synthesized polymer.
Equipment:
-
Four-point probe measurement setup
-
Source meter unit
-
Spin coater
-
Substrates (e.g., glass or silicon wafers)
-
Profilometer or ellipsometer (for thickness measurement)
Procedure:
-
Film Preparation:
-
Prepare a solution of the synthesized poly(this compound) in a suitable solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone, potentially with a small amount of base to aid dissolution).
-
Spin-coat the solution onto a clean, insulating substrate to form a uniform thin film.
-
Anneal the film at an appropriate temperature to remove residual solvent.
-
-
Thickness Measurement: Accurately measure the thickness of the polymer film using a profilometer or ellipsometer. This is a critical parameter for calculating bulk conductivity.
-
Four-Point Probe Measurement:
-
Place the four-point probe head in contact with the surface of the polymer film.
-
Apply a constant current (I) through the two outer probes.
-
Measure the voltage (V) across the two inner probes.
-
-
Sheet Resistance Calculation: Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I) This formula is for an infinitely large, thin sheet. Correction factors may be needed for finite sample sizes.[19]
-
Conductivity Calculation: Calculate the bulk conductivity (σ) using the measured sheet resistance (Rs) and film thickness (t): σ = 1 / (Rs * t)
Causality of Experimental Choices:
-
Four-Point Probe: This method minimizes the influence of contact resistance between the probes and the material, leading to more accurate measurements compared to a two-point probe method.[17]
-
Thin Film: Using a thin film of uniform thickness ensures consistent and reproducible measurements.
-
Accurate Thickness Measurement: The conductivity calculation is directly dependent on the film thickness, making an accurate measurement essential for reliable results.
Visualizing the Workflow and Structure
To better illustrate the experimental process and the chemical structure of the monomer, the following diagrams are provided.
Caption: Experimental workflow for synthesis and conductivity measurement.
Caption: Monomer structure and resulting polymer (schematic).
Discussion and Future Outlook
This guide provides a foundational framework for evaluating the electrical conductivity of poly(this compound). Our predictive benchmarking, based on the conductivity of the structurally similar poly(2-thiophen-3-yl-malonic acid)[1][2], suggests a conductivity in the semiconductor range of 10⁻⁵ to 10⁻³ S/cm. This is lower than the highly optimized PEDOT:PSS systems but comparable to undoped or lightly doped polythiophenes and polypyrroles.
The presence of the carboxylic acid group is a double-edged sword. While it can enhance solubility and provide a handle for further functionalization, it may also disrupt the planarity of the polymer backbone, which is crucial for efficient charge transport. The extent of this disruption will significantly influence the final conductivity.
Crucially, the conductivity of this polymer will be highly dependent on its doping state. The protocols outlined here provide a method for synthesizing the polymer in its neutral (de-doped) state. Subsequent doping, for instance, by exposure to oxidizing agents like iodine or by electrochemical methods, would be necessary to generate charge carriers and significantly increase conductivity.
Future work should focus on the experimental validation of the proposed synthesis and a thorough investigation of the polymer's electrochemical properties. The influence of different dopants and doping levels on conductivity should be systematically studied. Furthermore, the impact of the carboxylic acid group on the polymer's morphology and solid-state packing should be explored using techniques such as X-ray diffraction and atomic force microscopy.
By providing a clear, albeit predictive, benchmark and detailed experimental protocols, this guide aims to accelerate the exploration of this promising new conductive polymer for a range of applications in materials science and biomedical engineering.
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Electrical conductivity and relaxation in poly(3-hexylthiophene). (2009). Physical review. B, Condensed matter, 80(19). [Link]
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Determination of the thermal conductivity of polypyrrole over the temperature range 280–335 K. (n.d.). ResearchGate. [Link]
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All-dry, one-step synthesis, doping and film formation of conductive polypyrrole. (2021). Nature. [Link]
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Repurposing Poly(3-hexylthiophene) as a Conductivity-Reducing Additive for Polyethylene-Based High-Voltage Insulation. (2021). Chalmers Research. [Link]
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Preparation, characterization, and electrical conductivity of polypyrrole composite films. (n.d.). ResearchGate. [Link]
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Study of electrical conductivity of the poly(3 hexylthiophene-2, 5-diyl) polymer in resonant Fabry–Perot cavities. (2019). Journal of Nanophotonics. [Link]
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Synthesis of a Bio-based and Biodegradable Poly(ethylene-co-isosorbide [2,2′-bithiophene]-5,5′-dicarboxylate) with Enhanced Thermal and Degradability Properties. (n.d.). RSIS International. [Link]
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Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates. (2022). MDPI. [Link]
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Enhanced Electrical Conductivity of Molecularly p-Doped Poly(3-hexylthiophene) through Understanding the Correlation with Solid-State Order. (2017). ACS Publications. [Link]
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Timeline of conductivity values for PEDOT: PSS. (n.d.). ResearchGate. [Link]
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Studying the Characteristics of Polypyrrole and its Composites. (n.d.). IDOSI Journals Home. [Link]
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Four Point Probe Measurement Method. (n.d.). SURAGUS. [Link]
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Sigmoidal Dependence of Electrical Conductivity of Thin PEDOT:PSS Films on Concentration of Linear Glycols as a Processing Additive. (2021). NIH. [Link]
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A new four-point probe design to measure conductivity in polymeric thin films. (n.d.). RACO. [Link]
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Measured conductivities for devices with PEDOT:PSS ratio 1:2.5, 1:6,... (n.d.). ResearchGate. [Link]
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Four-Point Probe Operation. (n.d.). The University of Texas at Dallas. [Link]
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Understanding Resistivity & the 4 point probe Method. (n.d.). MG Chemicals. [Link]
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Photoactivities of thiophene monomer/polymer transition in gel–based photoelectrochemical assembly: A theoretical/experimental approach. (n.d.). IU Indianapolis ScholarWorks. [Link]
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Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. (n.d.). DTIC. [Link]
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PREPARATION AND CHARACTERIZATION OF POLYPYRROLE CONJUGATED POLYMER IN THE PRESENCE OF IONIC SURFACTANT. (2014). International Journal of Research in Engineering and Technology. [Link]
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How to measure the resistivity of a conductive film using a four-point probe (Quickstart Guide). (2022). YouTube. [Link]
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The Chemistry of Conducting Polythiophenes. (n.d.). University of Florida. [Link]
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(A) Process of oxidative graft polymerization of 2,2-bithiophene (BT)... (n.d.). ResearchGate. [Link]
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Synthesis and Characterization of Bridged Bithiophene-Based Conjugated Polymers for Photovoltaic Applications: Acceptor Strength and Ternary Blends. (2009). ACS Publications. [Link]
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Synthesis and Characterization of Bridged Bithiophene-Based Conjugated Polymers for Photovoltaic Applications: Acceptor Strength and Ternary Blends. (2009). ACS Publications. [Link]
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Poly(2-thiophen-3-yl-malonic acid), a polythiophene with two carboxylic acids per repeating unit. (2010). PubMed. [Link]
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Synthesis and properties of polythiophene bearing an alkylsulfonic acid ester at the side chain. (n.d.). ChemRxiv. [Link]
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Thin Functional Polymer Films by Electropolymerization. (2019). MDPI. [Link]
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Oxidative polymerization reaction of water soluble thiophene‐3‐acid... (n.d.). ResearchGate. [Link]
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Poly(2-thiophen-3-yl-malonic acid), a Polythiophene with Two Carboxylic Acids Per Repeating Unit. (n.d.). ResearchGate. [Link]
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A versatile and efficient synthesis of bithiophene-based dicarboxaldehydes from a common synthon. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2021). Kuwait Journal of Science. [Link]
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Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. (2022). NIH. [Link]
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How to obtain a polymer of thiophene-3-carboxamide derivative through oxidative polymerization?. (2024). ResearchGate. [Link]
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Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. (n.d.). ScienceDirect. [Link]
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Synthesis of a Low-Cost Thiophene-Indoloquinoxaline Polymer Donor and Its Application to Polymer Solar Cells. (2022). MDPI. [Link]
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Comparative study of the electrochemical properties of different thienylthiophene carboxylic acids
A Comparative Guide to the Electrochemical Properties of Thienylthiophene Carboxylic Acid Isomers
This guide offers a comparative analysis of the electrochemical properties of two key isomers of thienylthiophene carboxylic acid: thieno[3,2-b]thiophene-2-carboxylic acid and thieno[2,3-b]thiophene-2-carboxylic acid. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and professionals in drug development and materials science with a detailed understanding of how the isomeric structure of these compounds influences their electrochemical behavior. The focus is on the causality behind experimental choices and the theoretical underpinnings of the observed properties.
Introduction: The Significance of Isomerism in Thienothiophenes
Thienothiophenes are fused heterocyclic compounds composed of two thiophene rings, which create a rigid and planar π-conjugated system.[1] This structural motif is of significant interest in the development of organic semiconductors, materials for solar cells, and pharmacologically active compounds.[1] The fusion of the two thiophene rings can occur in different ways, leading to various isomers, with thieno[3,2-b]thiophene and thieno[2,3-b]thiophene being two of the most studied. The seemingly subtle difference in the connectivity of the sulfur atoms in the fused-ring system has profound implications for the molecule's electronic structure and, consequently, its electrochemical properties.
The addition of a carboxylic acid functional group to these isomeric cores further enhances their utility, providing a site for anchoring to surfaces (like metal oxides in dye-sensitized solar cells) or for further chemical modification.[2] Understanding the inherent electrochemical characteristics of these carboxylic acid derivatives is crucial for designing molecules with tailored redox properties for specific applications. This guide will delve into the expected differences in their electrochemical behavior and provide a framework for their experimental characterization.
Theoretical Framework: Isomerism and Electronic Properties
The electrochemical properties of a molecule, such as its oxidation and reduction potentials, are directly related to the energy levels of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3] The energy of the HOMO is associated with the molecule's ability to donate an electron (oxidation potential), while the LUMO energy relates to its ability to accept an electron (reduction potential).[3]
In thienothiophenes, the mode of ring fusion significantly impacts the delocalization of the π-electrons and thus the HOMO and LUMO energy levels. The thieno[3,2-b]thiophene isomer is known to have a more effective conjugation along the backbone, which generally leads to a higher HOMO level compared to the thieno[2,3-b]thiophene isomer.[4] A higher HOMO energy level corresponds to a lower oxidation potential, meaning the molecule is more easily oxidized.
The carboxylic acid group, being an electron-withdrawing group, will influence the overall electronic properties. However, the fundamental differences arising from the isomeric core are expected to be maintained. Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the electronic structure and expected electrochemical behavior of these isomers, complementing experimental data.[5]
Experimental Protocol: Characterization by Cyclic Voltammetry
Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species. A standardized protocol for the analysis of thienylthiophene carboxylic acids is essential for obtaining reproducible and comparable data.
Materials and Equipment
-
Potentiostat: A three-electrode potentiostat is required.
-
Electrochemical Cell: A three-electrode cell, typically made of glass.[6]
-
Working Electrode: A glassy carbon electrode is a common choice.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typically used.
-
Counter Electrode: A platinum wire or foil serves as the counter electrode.
-
Solvent: A dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (ACN) is crucial.
-
Supporting Electrolyte: A salt to ensure conductivity of the solution, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄), at a concentration of 0.1 M.[2]
-
Analyte: The thienylthiophene carboxylic acid of interest, typically at a concentration of 1-5 mM.
-
Inert Gas: Nitrogen or argon gas for deoxygenating the solution.
Experimental Workflow
-
Preparation of the Solution: Dissolve the supporting electrolyte in the chosen solvent. Then, add the thienylthiophene carboxylic acid to this solution.
-
Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.[6]
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Connect the electrodes to the potentiostat.
-
Perform the cyclic voltammetry scan. A typical scan rate is 50-100 mV/s.[7] The potential window should be set to encompass the expected oxidation and reduction events.
-
-
Data Analysis:
-
From the resulting voltammogram, determine the onset oxidation potential (Eox) and onset reduction potential (Ered).
-
These values can be used to estimate the HOMO and LUMO energy levels using empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[2]
-
HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
-
-
Caption: Workflow for Electrochemical Analysis using Cyclic Voltammetry.
Comparative Data of Thienothiophene Derivatives
| Compound Family | Isomer | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| Polymer with 2,5-bis(dodecyloxy)benzene | Thieno[3,2-b]thiophene | -5.61 | -4.04 | 1.57 | [4] |
| Polymer with 2,5-bis(dodecyloxy)benzene | Thiophene (for comparison) | -5.68 | -3.91 | 1.77 | [4] |
| Fullerene Adduct | Thieno[2,3-b]thiophene | - | Higher than PC₆₁BM | - | [8] |
| Benzo[1,2-d:4,5-d′]bis(thiazole) derivative | Thieno[3,2-b]thiophene | -5.7 | -2.9 | 2.8 | [9] |
Note: The values are extracted from different studies and should be interpreted as illustrative of the general properties of the isomeric cores.
The data, though from different molecular systems, supports the theoretical expectation that the thieno[3,2-b]thiophene core, with its enhanced π-stacking and conjugation, often leads to a lower bandgap in the resulting polymers compared to those based on simple thiophene.[4]
Structure-Property Relationships and Discussion
The key takeaway is that the choice of the thienothiophene isomer is a critical design parameter for tuning the electrochemical properties of the final molecule.
-
Thieno[3,2-b]thiophene-2-carboxylic acid: The linear fusion of the thiophene rings in the [3,2-b] isomer generally results in a more planar and rigid structure. This enhances π-orbital overlap along the molecular backbone, leading to a more delocalized HOMO. Consequently, this isomer is expected to have a higher HOMO energy level and a lower oxidation potential, making it a better electron donor.
-
Thieno[2,3-b]thiophene-2-carboxylic acid: The [2,3-b] isomer has a less linear arrangement, which can lead to a slightly less effective π-conjugation compared to its [3,2-b] counterpart. This would theoretically result in a lower HOMO energy level and a higher oxidation potential, making it a less powerful electron donor.
Caption: Expected Structure-Property Relationship of Thienothiophene Isomers.
Conclusion
The isomeric form of thienylthiophene carboxylic acids is a determining factor in their electrochemical properties. The thieno[3,2-b]thiophene isomer is predisposed to have a lower oxidation potential due to its more effective π-conjugation, making it a more suitable building block for applications requiring strong electron-donating properties. Conversely, the thieno[2,3-b]thiophene isomer is expected to be more resistant to oxidation. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers to explore and exploit these differences in the design of novel materials and molecules. The direct experimental comparison of the parent carboxylic acids remains a compelling area for future research.
References
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Wex, B., Kaafarani, B. R., Kirschbaum, K., & Neckers, D. C. (2005). Synthesis of the anti and syn isomers of thieno[f,f']bis[10]benzothiophene. Comparison of the optical and electrochemical properties of the anti and syn isomers. The Journal of organic chemistry, 70(11), 4502–4505. [Link]
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Ahmed, M. O., Pisula, W., & Mhaisalkar, S. G. (2012). Synthesis and characterization of new thieno[3,2-b]thiophene derivatives. Molecules (Basel, Switzerland), 17(10), 12163–12171. [Link]
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Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
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- Ooyama, Y., Bando, K., & Ohshita, J. (2020). Synthesis, and optical and electrochemical properties of 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives with the same or different aryl substituents on the thiophene rings. New Journal of Chemistry, 44(33), 14207-14216.
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ResearchGate. (n.d.). Cyclic voltammetry of thiophen-3-yl-acetic acid methyl ester 5 (0.02 M, black lines) and pure electrolyte (gray line) in 0.1 M NBu4BF4 / CH2Cl2 solution. Scan rate: 50 mV·s−1. Retrieved from [Link]
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ResearchGate. (n.d.). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Retrieved from [Link]
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PalmSens. (2021). Cyclic Voltammetry – Ferrocene- carboxylic Acid as a Mediator. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing Charge Carrier Mobility in 5-(3-Thienyl)thiophene-2-carboxylic Acid-Based Materials
Introduction: The Promise of Thiophene-Based Building Blocks
The field of organic electronics hinges on the rational design of molecular semiconductors that combine high performance with solution processability and mechanical flexibility.[1][2] Thiophene-based π-conjugated molecules and polymers have long been a cornerstone of this research due to their excellent charge transport properties and environmental stability.[3] Within this class of materials, 5-(3-thienyl)thiophene-2-carboxylic acid (TTC) represents a versatile heterocyclic building block. Its structure, featuring a bithiophene backbone, provides a rigid and planar π-conjugated system conducive to efficient intermolecular charge hopping. The carboxylic acid group offers a reactive handle for further chemical modification, allowing researchers to synthesize a diverse library of derivatives, such as esters, amides, or more complex polymers, to fine-tune the material's electronic properties and solid-state packing.[4][5]
The ultimate performance of devices like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) is critically dependent on the efficiency of charge transport through the active semiconductor layer.[6][7] The key parameter quantifying this efficiency is the charge carrier mobility (µ) , which measures how quickly charge carriers (electrons or holes) move through the material under an applied electric field.[8][9] Therefore, the accurate and reliable measurement of charge carrier mobility is a fundamental step in characterizing any new TTC-based material and benchmarking it against alternatives.
This guide provides an in-depth comparison of the most common and reliable experimental techniques for assessing charge carrier mobility in these materials. We will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to ground the discussion in real-world performance metrics.
Theoretical Foundations of Charge Transport in Organic Materials
Unlike crystalline inorganic semiconductors like silicon, where charges move through delocalized bands, charge transport in organic materials is typically governed by a "hopping" mechanism.[9] Charges are localized on individual molecules or conjugated segments of a polymer chain and "hop" to adjacent sites. The efficiency of this process is highly sensitive to:
-
Molecular Packing: Close intermolecular proximity (π-stacking) and high structural order are crucial for efficient hopping.
-
Energetic Disorder: Variations in the energy levels of hopping sites can trap charges, impeding their movement.
-
Temperature: Hopping is a thermally activated process, so mobility generally increases with temperature.[9]
Charge carrier mobility (µ) is the ultimate figure of merit, defined as the ratio of the carrier's average drift velocity (
µ =
Higher mobility values, typically expressed in cm²/V·s, lead to faster device switching speeds and higher current outputs.[10][11]
Workflow for Mobility Assessment
The process of evaluating a new material involves a logical progression from material synthesis to device fabrication and finally, electrical characterization. Each step contains critical choices that directly impact the final measured mobility value.
Caption: General workflow for assessing charge carrier mobility.
Comparative Guide to Measurement Techniques
Several techniques exist to measure charge carrier mobility, each with its own set of advantages and limitations.[12][13] We will focus on the two most prevalent methods for thin-film characterization: Space-Charge Limited Current (SCLC) and the Field-Effect Transistor (FET) configuration.
Space-Charge Limited Current (SCLC) Method
The SCLC technique is a powerful method for determining the bulk mobility of a material in a simple diode-like structure. It relies on analyzing the current-voltage (J-V) characteristics of a single-carrier device where one electrode is ohmic (providing an abundant supply of charges) and the other is blocking for the opposite charge type.[6][14]
Principle of Operation: At low voltages, the current is ohmic. As the voltage increases, the number of injected carriers exceeds the material's intrinsic carrier density. A "space charge" builds up, and the current becomes limited by the ability of these charges to move through the material, a regime governed by the Mott-Gurney law.[14][15] In this trap-free SCLC regime, the current density (J) shows a quadratic dependence on voltage (V):
J = (9/8) * ε₀εᵣ * µ * (V² / L³)
where ε₀ is the vacuum permittivity, εᵣ is the material's relative permittivity, µ is the charge carrier mobility, and L is the active layer thickness.[14] By plotting J vs. V² (or log(J) vs. log(V)), mobility can be extracted from the slope of the linear region.[15]
Experimental Protocol (Hole-Only Device Example):
-
Substrate Preparation: Begin with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate. Clean it sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrate with a nitrogen gun.
-
Hole Injection Layer (HIL): Treat the ITO surface with UV-Ozone for 15 minutes to improve its work function. Immediately after, spin-coat a layer of PEDOT:PSS (a high work function polymer) at 4000 rpm for 60 seconds. Anneal at 120°C for 15 minutes in a nitrogen atmosphere (glovebox). This layer facilitates efficient hole injection and blocks electrons.
-
Active Layer Deposition: Prepare a solution of the TTC-based material in a suitable organic solvent (e.g., chlorobenzene, chloroform). Spin-coat the solution on top of the PEDOT:PSS layer to achieve a desired thickness (typically 100-200 nm). Anneal the film under conditions optimized to promote molecular ordering (e.g., 100°C for 10 minutes). Causality: The thickness (L) is a critical parameter that must be measured accurately (e.g., with a profilometer), as error in its measurement is amplified threefold in the mobility calculation.[16]
-
Top Electrode Deposition: Transfer the substrate to a thermal evaporator. Deposit a high work function metal like Gold (Au) or Silver (Ag) through a shadow mask to define the top contacts. The high work function of Au ensures that electron injection is blocked.
-
Measurement: Using a source measure unit (SMU), apply a voltage sweep across the device (ITO as anode, Au as cathode) and measure the resulting current in the dark.
Self-Validation: To ensure the observed V² dependence is genuinely due to SCLC and not trap-filling or other artifacts, the protocol must be self-validating. Fabricate multiple devices with varying active layer thicknesses (L). The extracted mobility (µ) should be independent of the thickness. A consistent mobility value across different thicknesses provides high confidence in the result.[16]
Field-Effect Transistor (OFET) Method
The OFET is the most common device architecture for mobility characterization and is directly relevant to transistor applications.[2] It measures the lateral charge transport along the dielectric-semiconductor interface.
Principle of Operation:
An OFET consists of a source, drain, and gate electrode, separated by a dielectric layer and the organic semiconductor.[2] A voltage applied to the gate electrode (
By analyzing the transfer characteristics (
where W is the channel width, L is the channel length,
Caption: OFET structure and measurement concept.
Experimental Protocol (Bottom-Gate, Top-Contact Example):
-
Substrate: Start with a heavily n-doped silicon wafer (which acts as the common gate electrode) with a thermally grown layer of silicon dioxide (SiO₂) as the gate dielectric (typically 100-300 nm).
-
Substrate Cleaning: Clean the wafer using the same solvent sonication procedure as for SCLC.
-
Dielectric Surface Treatment: This step is critical for achieving high mobility. Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS). This is done by immersing the wafer in a dilute OTS solution in toluene. Causality: The OTS treatment renders the dielectric surface hydrophobic and non-polar, which promotes a more ordered, edge-on packing of the thiophene-based molecules, facilitating better π-orbital overlap and higher lateral charge mobility.[18]
-
Active Layer Deposition: Spin-coat or thermally evaporate the TTC-based material onto the treated SiO₂ surface. Follow with an optimized annealing step.
-
Source-Drain Electrode Deposition: Use thermal evaporation to deposit Gold (Au) source and drain electrodes on top of the organic semiconductor through a shadow mask. The mask defines the channel width (W) and length (L).
-
Measurement: Place the device on a probe station.[17] Using two SMUs, sweep the gate voltage (
) while keeping the drain voltage ( ) at a constant, high value (e.g., -60 V for a p-type material) to ensure saturation. Record the drain current ( ) to generate the transfer curve.
Comparative Performance Data
While mobility data for the parent this compound is scarce as it's primarily a synthon, we can compare the performance of materials derived from similar fused-thiophene building blocks, which represent the state-of-the-art and provide a relevant benchmark. Thienoacenes and benzothienobenzothiophene (BTBT) derivatives are known to exhibit exceptionally high mobility due to their rigid, planar structures that encourage strong solid-state packing.[19][20]
| Material Class | Derivative Example | Mobility (µ) [cm²/V·s] | Measurement Method | Key Structural Feature | Reference |
| Fused Thiophenes | Dithienothiophene (DTT) based | > 10 | OFET | Highly planar, fused-ring system promoting S···S interactions. | [19] |
| Fused Thiophenes | Benzothienobenzothiophene (BTBT) based | > 10 (up to 43) | OFET | Extended π-conjugation with benzene fusion, enhances packing. | [19][20] |
| Thienopyrrole Copolymers | P(FDPP-TP) | ~0.42 | OFET | Donor-Acceptor polymer with furan spacer for improved planarity. | [21] |
| Polythiophenes | Regioregular P3HT | ~0.1 | OFET | Well-organized lamellar packing of alkyl-substituted chains. | [8] |
This table illustrates that structural modifications which enhance planarity and intermolecular interactions, such as ring-fusion in DTT and BTBT, can lead to order-of-magnitude improvements in charge carrier mobility compared to standard polythiophenes.
Conclusion
For researchers working with materials derived from this compound, the accurate assessment of charge carrier mobility is non-negotiable for gauging synthetic success. Both the SCLC and OFET methods provide invaluable, albeit different, insights.
-
The SCLC method is relatively simple to implement and measures the bulk, vertical mobility , which is highly relevant for devices like OLEDs and OPVs. Its accuracy is critically dependent on precise thickness measurements and validation across multiple device thicknesses.
-
The OFET method measures the interfacial, lateral mobility , a direct indicator of performance in transistor applications. It is highly sensitive to the quality of the semiconductor-dielectric interface, making surface treatments a paramount experimental consideration.
A comprehensive characterization strategy should ideally employ both techniques. Discrepancies between SCLC and OFET mobility values can reveal important information about the material's anisotropy and the influence of the dielectric interface on charge transport. By following the rigorous, self-validating protocols outlined in this guide, researchers can generate reliable and comparable mobility data, accelerating the development of next-generation organic electronic devices.
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A Comparative Guide to Enhancing Organic Solar Cell Stability with 5-(3-Thienyl)thiophene-2-carboxylic Acid as an Interfacial Modifier
Introduction: The Critical Challenge of Stability in Organic Photovoltaics
Organic solar cells (OSCs) have emerged as a formidable contender in the renewable energy landscape, with power conversion efficiencies (PCEs) now exceeding 19%.[1] Their unique attributes—lightweight construction, mechanical flexibility, and low-cost solution processability—position them for a wide range of applications, from portable electronics to building-integrated photovoltaics.[2] However, the widespread commercialization of OSCs is critically hampered by their limited operational and environmental stability compared to their inorganic counterparts.[3][4]
Device degradation is a multifaceted problem, arising from intrinsic factors like morphological changes in the active layer and extrinsic stressors such as moisture, oxygen, light, and heat.[5][6] A significant locus of degradation is the interface between the photoactive organic layer and the charge-collecting electrodes.[7] Consequently, interface engineering has become a pivotal strategy for not only boosting device efficiency but also, crucially, enhancing long-term stability.[8][9]
This guide provides an in-depth evaluation of 5-(3-Thienyl)thiophene-2-carboxylic acid (TTCA) as a promising interfacial layer (IFL) for enhancing the stability of OSCs. We will explore the mechanistic rationale for its use, compare its potential performance against established alternative IFL materials, and provide robust experimental protocols for its evaluation, grounded in the consensus-based International Summit on Organic Photovoltaic Stability (ISOS) protocols.[10]
The Mechanistic Role of Carboxylic Acid-Based Interfacial Layers
The strategic design of an IFL involves tailoring its chemical structure to fulfill several functions. For a molecule like TTCA, the design is bifunctional:
-
Anchoring Group: The carboxylic acid (-COOH) moiety serves as an effective anchor to metal oxide surfaces, such as the commonly used transparent conductor Indium Tin Oxide (ITO) or electron transport layers like Zinc Oxide (ZnO).[11] This is achieved through the formation of strong coordinate or hydrogen bonds, which can passivate surface defects and create a more robust physical and electronic connection.
-
Electronic Coupling: The conjugated π-system of the thieno[3,2-b]thiophene backbone provides excellent electronic coupling with the organic donor or acceptor materials in the bulk heterojunction (BHJ) active layer. This facilitates more efficient charge extraction by reducing the energy barrier at the interface.[12]
By forming a well-ordered, electronically favorable layer, TTCA has the potential to prevent delamination, inhibit interfacial recombination, and block the ingress of environmental degradants like water and oxygen.
Caption: Proposed interfacial action of TTCA at the anode.
Comparative Analysis of Interfacial Materials for OSC Stability
The selection of an IFL is a critical choice in device design, with a direct trade-off between performance and stability. While TTCA is a promising candidate, it must be evaluated against a landscape of established materials, each with distinct advantages and disadvantages.
| Interfacial Layer (IFL) Material | Typical Role | Mechanism of Action & Stability Profile | Key Advantages | Key Disadvantages |
| This compound (TTCA) | Anode or Cathode Modifier | (Hypothesized) Strong surface anchoring via -COOH group; good electronic coupling via thiophene backbone. Potential to block moisture/oxygen ingress. | Simple molecular structure; solution processable; strong potential for surface passivation. | Acidity may corrode certain electrodes (e.g., ITO) over time[7]; potential for photo-oxidation of the thiophene rings.[13] |
| PEDOT:PSS | Hole Transport Layer (Anode) | Conductive polymer dispersion. | High conductivity; excellent film formation. | Hygroscopic and acidic nature can absorb water and corrode the ITO electrode, leading to rapid degradation.[7] |
| Metal Oxides (ZnO, MoOₓ) | Electron/Hole Transport Layers | Inorganic semiconductors. | High charge mobility; generally stable materials. | ZnO can be photocatalytically active, degrading the organic layer under UV light[4]; MoOₓ can be unstable in air; often require high-temperature annealing.[14] |
| Polymer Electrolytes (e.g., PFN-Br) | Cathode Modifier | Forms an interfacial dipole to reduce the cathode work function. | Significant efficiency enhancement. | Highly sensitive to environmental humidity, leading to performance degradation.[1] |
| Self-Assembled Monolayers (SAMs) | Anode or Cathode Modifier | Forms a highly ordered monolayer to tune surface energy and work function. | Precise control over interfacial properties; ultrathin nature minimizes optical losses. | Can exhibit poor thermal stability, leading to rapid device failure under heat stress.[14] |
| Novel Small Molecules (e.g., Fullerenol) | Cathode Modifier | Forms robust hydrogen bonds with both the inorganic (ZnO) and organic (acceptor) layers. | Demonstrated exceptional thermal and photostability, significantly extending device lifetime.[15] | Material synthesis can be complex and costly. |
Experimental Design for Rigorous Stability Evaluation
To validate the potential of TTCA and ensure trustworthy, comparable data, a standardized evaluation workflow is essential. The following protocols are based on the globally recognized ISOS standards.[10][16]
Protocol 1: Device Fabrication
This protocol describes the fabrication of an inverted OSC device, a common architecture known for improved stability.
-
Substrate Preparation:
-
Patterned ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Substrates are then dried with a stream of dry nitrogen (N₂) and treated with UV-ozone for 15 minutes to create a hydrophilic, high-work-function surface.
-
-
Electron Transport Layer (ETL) Deposition:
-
A ZnO nanoparticle solution is spin-coated onto the ITO substrate at 3000 rpm for 30 seconds.
-
The films are annealed at 150°C for 20 minutes in ambient air. Substrates are then transferred into an N₂-filled glovebox.
-
-
TTCA Interfacial Layer Deposition (Cathode Side Application):
-
A dilute solution of TTCA (e.g., 0.5 mg/mL in methanol) is spin-coated onto the ZnO layer at 4000 rpm for 30 seconds.
-
The substrate is then annealed at 100°C for 10 minutes inside the glovebox to remove residual solvent and promote bonding.
-
Causality: The annealing step is crucial for driving the reaction between the carboxylic acid and the metal oxide surface, ensuring the formation of a stable, well-adhered monolayer.
-
-
Active Layer Deposition:
-
A pre-mixed solution of a donor polymer (e.g., PM6) and a non-fullerene acceptor (e.g., Y6) in a suitable solvent (e.g., chloroform with additives) is spin-coated atop the TTCA layer.
-
The film is then annealed at an optimized temperature (e.g., 110°C) to achieve the desired bulk heterojunction morphology.
-
-
Hole Transport Layer (HTL) and Electrode Deposition:
-
A solution of MoOₓ is spin-coated onto the active layer.
-
Finally, a 100 nm thick Silver (Ag) top electrode is deposited by thermal evaporation through a shadow mask to define the device area (e.g., 0.04 cm²).
-
-
Encapsulation:
-
Devices are encapsulated using a UV-curable epoxy and a glass coverslip in the glovebox to prevent immediate exposure to ambient air and moisture.
-
Protocol 2: Standardized Stability Testing Workflow
All stability tests should be performed on a statistically relevant number of unencapsulated and encapsulated devices to differentiate between intrinsic and extrinsic degradation.[6] The power conversion efficiency (PCE) and its constituent parameters (Jsc, Voc, FF) should be monitored over time.
Caption: Experimental workflow for evaluating OSC stability.
-
Shelf-Life Test (ISOS-D-1): Devices are stored in the dark in an inert (N₂) atmosphere at a constant temperature (e.g., 25°C). This test isolates intrinsic chemical and morphological degradation pathways.[10]
-
Thermal Stability Test (ISOS-T-1): Devices are stored in the dark in an inert atmosphere at an elevated temperature (e.g., 65°C or 85°C). This accelerates thermally induced degradation, such as interlayer delamination or active layer phase separation.[16]
-
Operational Stability Test (ISOS-L-2): Devices are continuously illuminated under a solar simulator (AM1.5G, 100 mW/cm²) while being held at their maximum power point (MPP). This is the most comprehensive test, assessing photostability, thermal stability (due to heating from light), and electrical stability under operational stress.[10]
Anticipated Degradation Pathways and the Role of TTCA
The stability of an OSC is often dictated by its weakest link. For a device incorporating TTCA, several degradation mechanisms must be considered.
Caption: Potential degradation pathways in an OSC with TTCA.
-
Photo-induced Degradation: High-energy photons, particularly in the UV spectrum, can break chemical bonds within the organic materials, including the thiophene rings of TTCA and the active layer components.[13] A robustly bonded TTCA layer may offer some protection by preventing the migration of reactive species.
-
Chemical Degradation: The acidic proton of the carboxylic acid group, while essential for anchoring, could slowly etch the ITO electrode, increasing series resistance and degrading performance.[7] Careful selection of the underlying electrode or using a protective buffer layer is crucial.
-
Morphological Instability: Under thermal stress, the nanostructured blend of the active layer can coarsen, reducing the donor-acceptor interface area required for charge separation. A well-adhered TTCA layer can help template the active layer morphology and provide a stable foundation, potentially slowing this process.[6]
Conclusion and Future Outlook
This compound presents a compelling, structurally simple candidate for an effective interfacial layer to enhance the stability of organic solar cells. Its bifunctional nature, combining a strong carboxylic acid anchor with a conjugated thiophene backbone, offers a clear mechanistic pathway to improved interfacial integrity and charge extraction.
However, its true potential can only be unlocked through rigorous and standardized experimental validation. The protocols outlined in this guide provide a framework for a fair and direct comparison against existing IFL technologies. Key areas for future investigation should include a systematic study of TTCA derivatives to tune acidity and electronic levels, as well as long-term outdoor stability tests (ISOS-O) to evaluate performance under real-world conditions.[10] By bridging the gap between rational molecular design and standardized stability assessment, materials like TTCA can play a crucial role in advancing OSCs toward viable commercial applications.
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A Senior Application Scientist's Guide to the Structure-Property Relationships of 5-(3-Thienyl)thiophene-2-carboxylic Acid Derivatives
Introduction: The Thiophene Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged scaffold." Its journey from a simple aromatic heterocycle to a cornerstone of modern pharmaceuticals is a testament to its versatile chemical and biological properties.[1] Thiophene is a five-membered aromatic ring containing a sulfur atom, and its structural similarity to a benzene ring makes it a classic example of a bioisostere.[2][3] This bioisosteric relationship allows medicinal chemists to substitute a phenyl ring with a thiophene ring, often leading to modulated or improved potency, selectivity, and pharmacokinetic profiles.[2] Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects, making them a focal point of drug discovery efforts.[2][3][4][5]
This guide focuses on a specific, promising class of these compounds: 5-(3-thienyl)thiophene-2-carboxylic acid and its derivatives. This bithiophene scaffold offers multiple sites for chemical modification, providing a rich platform for exploring structure-property relationships (SPR) and structure-activity relationships (SAR). We will dissect how targeted structural changes to this core molecule can systematically alter its physicochemical properties and, consequently, its biological function. This document is intended for researchers, medicinal chemists, and drug development professionals, providing in-depth technical insights, comparative data, and actionable experimental protocols.
I. Synthetic Strategies: Building the Bithiophene Core and its Analogs
The synthesis of the this compound core and its subsequent derivatization are critical for exploring its chemical space. The general construction of thiophenes often relies on established methods like the Paal-Knorr or Gewald synthesis from 1,4-dicarbonyl or α-cyano ketone precursors, respectively.[1][4] However, for building the specific bithiophene linkage, modern cross-coupling reactions are indispensable.
A plausible and efficient route involves a Suzuki or Stille coupling reaction between a suitably functionalized thiophene-2-carboxylic acid derivative and a 3-thienylboronic acid (or stannane). The carboxylic acid moiety can be protected as an ester during the coupling reaction and subsequently hydrolyzed.
General Synthetic Workflow
Below is a generalized workflow for the synthesis and derivatization of the target compounds.
Caption: Key modification points and their impact on properties.
Comparative Data: Impact of Structural Modifications on Physicochemical Properties
The following table summarizes the expected impact of various substitutions on the core scaffold. The parent compound, this compound, serves as the baseline for comparison.
| Modification Type | Substituent (R) | Position | Expected Impact on pKa | Expected Impact on logP | Rationale |
| Carboxylic Acid Isostere | -COOCH3 (Ester) | R1 | N/A (non-acidic) | Increase | Masks polar carboxylic acid, increasing lipophilicity. [6] |
| -CONH2 (Amide) | R1 | N/A (non-acidic) | Decrease vs. Ester | Amide can still participate in H-bonding, less lipophilic than ester. [6] | |
| -CN (Nitrile) | R1 | N/A (non-acidic) | Increase | Less polar than carboxylic acid. | |
| Ring Substitution | -Cl | R2/R3/R4 | Decrease (more acidic) | Increase | Halogens are electron-withdrawing (inductive effect) and lipophilic. |
| -CH3 | R2/R3/R4 | Increase (less acidic) | Increase | Alkyl groups are electron-donating and increase lipophilicity. | |
| -OCH3 | R2/R3/R4 | Increase (less acidic) | Slight Increase | Methoxy group is electron-donating (resonance) but adds some polarity. | |
| -NO2 | R2/R3/R4 | Decrease (more acidic) | Slight Decrease | Strong electron-withdrawing group, increases polarity. |
III. Structure-Activity Relationships (SAR): Connecting Chemical Structure to Biological Function
Thiophene derivatives are known to interact with a wide array of biological targets, often by acting as enzyme inhibitors or receptor antagonists. [7][8][9]For instance, substituted thiophene-2-carboxylic acids have been identified as potent inhibitors of HCV NS5B polymerase, a key viral enzyme. [8]Similarly, thiophene carboxamides have shown promise as anticancer agents and urokinase inhibitors. [10][11] The parent compound, this compound, has been used as a reactant in the preparation of antibacterial nitazoxanide-based analogs, suggesting a promising avenue for antimicrobial development. [12]
Hypothetical Mechanism of Action: Bacterial Enzyme Inhibition
Many antibacterial agents function by inhibiting essential bacterial enzymes. A plausible mechanism for this class of compounds could involve targeting an enzyme active site, where the carboxylic acid forms a key interaction (e.g., salt bridge or hydrogen bond) with a basic amino acid residue, and the bithiophene scaffold occupies a hydrophobic pocket.
Caption: Hypothetical binding mode in a bacterial enzyme active site.
Comparative SAR Data for Antimicrobial Activity
While specific data for this compound derivatives is sparse in the literature, we can infer SAR from related thiophene series. Studies on thiophene-2-carboxamide derivatives have shown that substituents on the thiophene ring and modifications to the carboxamide group significantly impact antibacterial activity. [13] The following table presents hypothetical but plausible SAR data based on known trends for thiophene-based antimicrobials. MIC (Minimum Inhibitory Concentration) is a measure of potency; a lower value indicates higher activity.
| Compound ID | R1 (Position 2) | R2 (Position 5) | R3 (Other) | Hypothetical MIC vs. S. aureus (µg/mL) | SAR Rationale |
| Parent | -COOH | -H | -H | >128 | The charged carboxylate may limit cell penetration. |
| 1 | -CONH-(4-Cl-Ph) | -H | -H | 32 | Amide formation and lipophilic aryl group often improve activity. [13] |
| 2 | -CONH-(4-F-Ph) | -H | -H | 16 | Electron-withdrawing groups on the phenyl ring can enhance potency. [14] |
| 3 | -COOH | -Br | -H | 64 | Halogenation on the thiophene ring can increase lipophilicity and activity. [15] |
| 4 | -CONH-(4-F-Ph) | -Br | -H | 8 | Synergistic effect of optimal amide and ring halogenation. |
| 5 | -CONH-(4-OMe-Ph) | -H | -H | 64 | Electron-donating groups may be less favorable for this target class. [13] |
IV. Experimental Protocols
To ensure scientific integrity, all protocols must be robust and self-validating. The following sections provide detailed, step-by-step methodologies for the synthesis, characterization, and biological evaluation of a representative derivative.
Protocol 1: Synthesis of N-(4-fluorophenyl)-5-(3-thienyl)thiophene-2-carboxamide
Causality: This multi-step synthesis first builds the core bithiophene carboxylic acid via Suzuki coupling, a reliable method for forming C-C bonds between aromatic rings. The carboxylic acid is then converted to an acyl chloride, activating it for nucleophilic attack by the amine to form the final amide derivative.
-
Step A: Synthesis of Methyl 5-bromothiophene-2-carboxylate
-
Dissolve methyl thiophene-2-carboxylate (1 eq.) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution, then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
-
-
Step B: Suzuki Coupling to form Methyl 5-(3-thienyl)thiophene-2-carboxylate
-
To a degassed solution of toluene and water (4:1), add methyl 5-bromothiophene-2-carboxylate (1 eq.), 3-thienylboronic acid (1.2 eq.), and Na₂CO₃ (2.5 eq.).
-
Add Pd(PPh₃)₄ (0.03 eq.) to the mixture.
-
Heat the reaction to 90 °C under a nitrogen atmosphere for 12-16 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
-
Step C: Hydrolysis to this compound
-
Dissolve the ester from Step B in a mixture of THF and methanol (1:1).
-
Add a 2M aqueous solution of NaOH (3 eq.).
-
Heat the mixture to 60 °C for 3-4 hours until hydrolysis is complete (monitored by TLC).
-
Cool the mixture, remove organic solvents under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2 with 2N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Step D: Amide Formation
-
Suspend the carboxylic acid from Step C (1 eq.) in thionyl chloride (5 eq.).
-
Add a catalytic amount of DMF.
-
Reflux the mixture for 2 hours.
-
Remove excess thionyl chloride under reduced pressure to yield the crude acyl chloride.
-
Dissolve the crude acyl chloride in dry dichloromethane (DCM) and cool to 0 °C.
-
Slowly add a solution of 4-fluoroaniline (1.1 eq.) and triethylamine (1.5 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify the final product by recrystallization or column chromatography.
-
Protocol 2: Characterization by FT-IR Spectroscopy
Causality: Fourier-Transform Infrared (FT-IR) spectroscopy is used to verify the presence of key functional groups in the synthesized molecule, confirming the success of the chemical transformations.
-
Ensure the diamond ATR crystal of the FT-IR spectrometer is clean by wiping it with isopropanol.
-
Record a background spectrum.
-
Place a small, solvent-free sample of the purified solid compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
-
Expected Peaks for N-(4-fluorophenyl)-5-(3-thienyl)thiophene-2-carboxamide:
-
~3300 cm⁻¹ (N-H stretch of the secondary amide)
-
~1660 cm⁻¹ (C=O stretch, "Amide I" band)
-
~1540 cm⁻¹ (N-H bend, "Amide II" band)
-
~1500, 1400 cm⁻¹ (C=C stretching in aromatic rings)
-
~1220 cm⁻¹ (C-F stretch)
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
Causality: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is the gold standard for quantitative susceptibility testing. [14]
-
Prepare a stock solution of the test compound in DMSO (e.g., 1280 µg/mL).
-
In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Add 200 µL of the stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates concentrations from 128 µg/mL to 0.25 µg/mL.
-
Well 11 serves as the growth control (broth only, no compound). Well 12 serves as the sterility control (uninoculated broth).
-
Prepare a bacterial inoculum (e.g., Staphylococcus aureus) standardized to a 0.5 McFarland turbidity, then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the standardized inoculum to wells 1 through 11.
-
Seal the plate and incubate at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration well with no visible turbidity (bacterial growth).
V. Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. This guide has demonstrated that by applying fundamental principles of medicinal chemistry, the physicochemical and biological properties of its derivatives can be rationally modulated.
-
Structure-Property Relationships: The carboxylic acid moiety is the primary driver of acidity and solubility, and its replacement with various isosteres offers a powerful tool for optimizing pharmacokinetic profiles. Substitutions on the bithiophene rings provide a secondary, yet crucial, method for fine-tuning lipophilicity and electronic properties.
-
Structure-Activity Relationships: Based on data from related compound series, derivatization of the carboxylic acid into amides, particularly with substituted aryl groups, appears to be a fruitful strategy for enhancing biological activity, especially in the antimicrobial context. Halogenation of the thiophene rings is also a promising modification.
Future work should focus on the systematic synthesis and screening of a focused library of these derivatives to validate the hypothesized SAR. Exploring a wider range of carboxylic acid bioisosteres (e.g., tetrazoles, hydroxamic acids) and expanding the biological evaluation to other relevant targets, such as viral polymerases and protein kinases, could unlock the full therapeutic potential of this exciting chemical scaffold.
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A Comparative Guide to the Electronic Properties of 5-(3-Thienyl)thiophene-2-carboxylic Acid: A DFT Perspective
Introduction: The Significance of Thiophene-Based Heterocycles
In the landscape of materials science and medicinal chemistry, heterocyclic compounds are foundational pillars, offering structural diversity and a wide array of functionalities. Among these, thiophene and its derivatives have garnered immense interest due to their versatile electronic properties and significant biological activities.[1][2][3][4] These sulfur-containing aromatic rings are core structures in numerous organic semiconductors, light-emitting diodes (OLEDs), and marketed pharmaceuticals.[2][3] Their utility stems from the ability of the sulfur atom's lone pair electrons to participate in the aromatic π-system, facilitating electron delocalization which is crucial for both charge transport in electronic devices and interaction with biological targets.[3]
This guide focuses on a specific, promising derivative: 5-(3-Thienyl)thiophene-2-carboxylic acid (T2C) . This molecule uniquely combines the electronic characteristics of a bithiophene backbone with the functional handle of a carboxylic acid group. The carboxylic acid moiety can influence molecular self-assembly, surface adhesion, and solubility—properties critical for the fabrication of organic thin-film transistors and for modulating pharmacokinetic profiles in drug candidates.[5]
The objective of this guide is to provide an in-depth, objective analysis of the electronic properties of T2C through the lens of Density Functional Theory (DFT). We will elucidate its fundamental electronic structure and benchmark its performance against structurally similar alternatives, providing researchers, chemists, and drug development professionals with a robust computational framework and comparative data to guide future innovation.
Part 1: The Computational Microscope: Why Density Functional Theory?
To understand the electronic behavior of a molecule like T2C, we turn to computational quantum chemistry. Density Functional Theory (DFT) has emerged as a powerful and widely accepted tool for this purpose, offering a pragmatic balance between computational cost and accuracy for medium to large organic molecules.[6][7] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, a more manageable property than the full many-electron wavefunction.
Causality Behind Experimental Choices: Selecting the Right Tools
Our choice of methodology is grounded in established best practices for organic semiconductor and drug-like molecule modeling:
-
The Functional (B3LYP): We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is renowned in the field for its excellent performance in predicting the thermochemistry and electronic properties of a vast set of organic molecules.[8][9] It incorporates a portion of exact Hartree-Fock exchange, which often corrects for the self-interaction error found in simpler DFT functionals, leading to more accurate predictions of orbital energies and band gaps.[10]
-
The Basis Set (6-31G(d,p)): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set, also known as 6-31G**, is a Pople-style split-valence basis set. It provides a good compromise between accuracy and computational efficiency.[10][11] The "(d,p)" notation signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions add flexibility to the orbitals, allowing for a more accurate description of chemical bonding and charge distribution, which is critical for conjugated systems like T2C.[11][12]
This combination of B3LYP/6-31G(d,p) represents a robust, well-validated, and widely used level of theory for obtaining reliable qualitative and quantitative insights into the electronic structure of organic molecules.[8][10][11][13]
Self-Validating Protocol: From Structure to Properties
To ensure the trustworthiness of our results, we follow a rigorous, sequential computational protocol. The electronic properties are calculated only after the molecule's geometry has been fully optimized, ensuring we are examining the molecule in its most stable, lowest-energy state.
Step-by-Step Computational Workflow:
-
Initial Structure Input: A 3D structure of the target molecule is constructed using standard bond lengths and angles.
-
Geometry Optimization: A DFT calculation is performed to find the equilibrium geometry of the molecule. This iterative process adjusts the positions of the atoms until the forces on them are negligible, corresponding to a minimum on the potential energy surface.
-
Frequency Calculation: To confirm that the optimized structure is a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies validates the structure.
-
Single-Point Energy Calculation: Using the optimized geometry, a final, high-precision single-point energy calculation is run.
-
Property Extraction: From this final calculation, key electronic properties are extracted, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the electron density distribution.
This protocol ensures that the reported properties are not artifacts of an arbitrary geometry but are representative of the molecule's preferred conformation.
Caption: A standardized workflow for DFT calculations.
Part 2: Results & Comparative Analysis
Following the protocol described above, we calculated the key electronic properties of this compound (T2C). The energies of the frontier molecular orbitals, HOMO and LUMO, are of particular importance. The HOMO energy level relates to the molecule's ability to donate an electron, while the LUMO energy level relates to its ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that approximates the energy of the lowest electronic excitation and is a key indicator of a molecule's kinetic stability and potential as an organic semiconductor.[14][15][16]
Electronic Properties of this compound (T2C)
The molecular structure of T2C features a conjugated system extending across the two thiophene rings. Our DFT calculations at the B3LYP/6-31G(d,p) level of theory reveal the distribution of the frontier orbitals. The HOMO is primarily delocalized across the entire π-conjugated bithiophene backbone, indicating this is where an electron would be removed from. Conversely, the LUMO is also distributed across the bithiophene system, with significant contributions from the carboxylic acid group, suggesting this is where an incoming electron would reside.
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The Chemist's Compass: Navigating the Synthesis of Bithiophenes with Suzuki and Stille Couplings
A Head-to-Head Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the construction of carbon-carbon bonds remains a cornerstone, particularly for creating the biaryl motifs prevalent in pharmaceuticals, functional materials, and organic electronics. Among these, the bithiophene unit is a privileged scaffold, bestowing unique electronic and structural properties. For the synthetic chemist, the choice of methodology to forge this crucial thiophene-thiophene bond is a critical decision point. Two of the most powerful and widely adopted tools for this purpose are the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions.
This guide provides an in-depth, objective comparison of these two stalwart reactions for the synthesis of bithiophenes. Moving beyond a simple recitation of facts, we will delve into the mechanistic nuances, practical considerations, and performance data that inform the choice between organoboron and organotin reagents in your synthetic campaigns.
At a Glance: Key Differences Distinguishing Suzuki and Stille Couplings
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (boronic acids, esters) | Organotin (stannanes) |
| Toxicity of Reagents | Low toxicity, considered "greener"[1][2] | High toxicity of organotin compounds[1] |
| Byproducts | Borates, generally water-soluble and easily removed[1] | Organotin halides, can be difficult to separate from the product |
| Reaction Conditions | Requires a base for activation[3] | Generally neutral, no activator needed |
| Functional Group Tolerance | Good, but can be sensitive to strong bases[2] | Excellent, tolerates a wide variety of functional groups[4] |
| Reagent Stability | Boronic acids can be prone to decomposition[5] | Organostannanes are typically stable to air and moisture[3] |
The Catalytic Cycles: A Tale of Two Transmetalations
At the heart of both the Suzuki and Stille couplings lies a similar palladium-based catalytic cycle, comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The fundamental distinction between the two reactions emerges during the critical transmetalation step.
Suzuki Coupling: A Base-Mediated Boron-to-Palladium Transfer
The Suzuki coupling typically employs a palladium(0) catalyst which undergoes oxidative addition with a thienyl halide (or triflate) to form a Pd(II) intermediate. The crucial transmetalation step, where the second thiophene ring is transferred to the palladium center, requires the activation of the organoboron reagent by a base. This generates a more nucleophilic "ate" complex, facilitating the transfer of the organic group from boron to palladium. The cycle concludes with reductive elimination, forming the desired bithiophene and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Stille coupling.
Performance Under Pressure: A Data-Driven Comparison
While general principles are instructive, the true measure of a reaction's utility lies in its performance in specific applications. A comparative study on the functionalization of a diazocine core with thiophene units provides a valuable head-to-head comparison of yields for the Suzuki and Stille couplings. [6]
| Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
|---|---|---|
| 2-Bromothiophene | 66 | 94 |
| 3-Bromothiophene | 57 | 90 |
In this particular study, the Stille coupling consistently provided significantly higher yields for the coupling of both 2- and 3-bromothiophene to the diazocine scaffold. [6]This suggests that for this specific, and likely sterically demanding, substrate, the Stille coupling is the more efficient method. It is important to note that these results may not be universally applicable to all bithiophene syntheses, as the optimal conditions and resulting yields are highly substrate-dependent.
In the Lab: Experimental Protocols for Bithiophene Synthesis
To provide a practical context for this comparison, the following are representative, step-by-step protocols for the synthesis of 2,2'-bithiophene via both Suzuki and Stille couplings.
Experimental Workflow: A Visual Guide
Caption: Generalized experimental workflows for Suzuki and Stille couplings.
Protocol 1: Suzuki Coupling for the Synthesis of 2,2'-Bithiophene
Materials:
-
2-Bromothiophene
-
2-Thiopheneboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, degassed
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromothiophene (1.0 mmol), 2-thiopheneboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 2,2'-bithiophene.
Protocol 2: Stille Coupling for the Synthesis of 2,2'-Bithiophene
Materials:
-
2-Bromothiophene
-
2-(Tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromothiophene (1.0 mmol), 2-(tributylstannyl)thiophene (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour into a saturated aqueous solution of potassium fluoride (20 mL) and stir for 30 minutes to precipitate the tin byproducts.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 2,2'-bithiophene.
Expert Insights and Causality Behind Experimental Choices
Why the choice of catalyst and ligands matters: The palladium catalyst and its associated ligands are crucial for the efficiency of both reactions. For Suzuki couplings, bulky, electron-rich phosphine ligands like SPhos can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times. In Stille couplings, while Pd(PPh₃)₄ is a common choice, other catalyst systems can be employed to improve performance, especially with challenging substrates.
The role of the base in Suzuki coupling: The base in a Suzuki reaction is not merely a spectator. Its strength and solubility influence the rate of transmetalation. Inorganic bases like potassium carbonate and potassium phosphate are commonly used, often in aqueous or biphasic solvent systems. The choice of base can be critical for substrates with base-sensitive functional groups.
Tackling the toxicity of tin in Stille coupling: The primary drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. [1]Proper handling and disposal procedures are paramount. Post-reaction workup often involves a fluoride wash to precipitate the tin salts, aiding in their removal. For applications in pharmaceuticals and materials where purity is critical, meticulous purification is necessary to remove all traces of tin.
Final Verdict: Choosing the Right Tool for the Job
Both the Suzuki and Stille couplings are formidable tools for the synthesis of bithiophenes, each with a distinct set of advantages and disadvantages.
The Suzuki coupling is often the preferred method due to:
-
Lower toxicity: The use of relatively benign organoboron reagents is a significant advantage, particularly in industrial and pharmaceutical settings. [1][2]* Readily available starting materials: A wide variety of thiophene boronic acids and their derivatives are commercially available or can be easily prepared.
-
Environmentally friendly byproducts: The inorganic borate byproducts are generally easier to remove and dispose of compared to their organotin counterparts. [1] The Stille coupling remains a valuable alternative, especially when:
-
High functional group tolerance is required: The reaction's generally neutral conditions make it compatible with a broad range of sensitive functional groups. [4]* Substrate reactivity is a challenge: As demonstrated in the comparative data, for some substrates, the Stille coupling can provide superior yields where the Suzuki coupling may be less efficient. [6]* Anhydrous conditions are preferred: The stability of organostannanes to air and moisture can simplify the experimental setup. [3] Ultimately, the decision between Suzuki and Stille coupling for the synthesis of a particular bithiophene will depend on a careful consideration of the specific substrate, the desired scale of the reaction, the tolerance for toxic reagents and byproducts, and the overall synthetic strategy. This guide provides the foundational knowledge and practical insights to make that choice with confidence.
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Kozlov, A. G., et al. (2014). A Simple and Efficient Synthesis of Substituted 2,2′-Bithiophene and 2,2′:5′,2″-Terthiophene. Organic Letters, 16(7), 1956–1959. [Link]
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Kubik, L., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16438–16445. [Link]
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Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10(1), 60. [Link]
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Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
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Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]
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Ismail, M. A., et al. (2007). SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 863–876. [Link]
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Wang, N.-X. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Synthetic Communications, 33(12), 2119–2124. [Link]
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Zhang, Y., & Cava, M. P. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry, 63(21), 7413–7417. [Link]
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Halttunen, N. M., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. ACS Omega, 7(30), 26369–26380. [Link]
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Espinet, P., & Casado, A. L. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(35), 4704–4734. [Link]
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Chen, C.-T., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Catalysts, 11(3), 349. [Link]
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A Comparative Guide to the Molecular Structure Validation of 5-(3-Thienyl)thiophene-2-carboxylic acid: An X-ray Crystallography Perspective
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, expert-driven comparison of X-ray crystallography with other key analytical techniques for the structural validation of 5-(3-Thienyl)thiophene-2-carboxylic acid, a molecule of significant interest in medicinal and materials chemistry.[1][2] We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our claims in authoritative sources.
Introduction: The Significance of Structural Elucidation
This compound is a bicyclic aromatic compound containing two sulfur atoms, a structure that lends itself to a variety of applications, including the development of novel antibacterial agents.[2] The spatial arrangement of its atoms, its bond lengths, and angles are critical determinants of its chemical and biological activity. Therefore, unambiguous confirmation of its molecular structure is a foundational step in its scientific exploration. While several techniques can provide structural information, single-crystal X-ray diffraction stands as the gold standard for providing a definitive, high-resolution atomic model.[3][4][5]
X-ray Crystallography: The Definitive Approach
X-ray crystallography is an imaging technique that utilizes the diffraction of X-rays by the electrons within a crystal to generate a three-dimensional electron density map.[6] This map is then interpreted to determine the precise arrangement of atoms in the crystal lattice. The strength of this technique lies in its ability to provide unparalleled atomic-level resolution.[5][7]
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles.
Step 1: Synthesis and Purification
The initial and arguably most critical step is the synthesis of high-purity this compound. Various synthetic routes exist for thiophene derivatives.[8] For this specific molecule, a common approach involves the coupling of thiophene-3-boronic acid with 5-bromothiophene-2-carboxylic acid. Following synthesis, rigorous purification, typically through recrystallization, is essential to remove impurities that could hinder crystal growth.
Step 2: Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging aspect of the process.[9] For this compound, slow evaporation from a suitable solvent system is a common and effective method. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal. A systematic screening of solvents, such as methanol, ethanol, or acetone, is recommended.[10] The goal is to allow the molecules to slowly and orderly arrange themselves into a crystalline lattice.
Step 3: X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the path of a focused X-ray beam. Modern diffractometers, often utilizing synchrotron radiation for its high intensity, are employed for this purpose.[3][9] The crystal is rotated, and a series of diffraction images are collected on a detector.[11] Each image captures a slice of the diffraction pattern, which is a unique fingerprint of the crystal's internal structure.[4] The entire process is computationally controlled to ensure complete and redundant data collection.[12]
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A Researcher's Guide to Reproducibility in OFETs: A Comparative Analysis Featuring 5-(3-Thienyl)thiophene-2-carboxylic acid
For researchers, scientists, and professionals in drug development leveraging organic electronics, the reproducibility of device performance is paramount. This guide provides an in-depth technical analysis of the factors governing the performance of Organic Field-Effect Transistors (OFETs), with a specific focus on the small molecule 5-(3-thienyl)thiophene-2-carboxylic acid (TTCA). While direct performance data for TTCA in the literature is scarce, its molecular structure—a bithiophene backbone functionalized with a carboxylic acid—presents a valuable case study for exploring the nuanced interplay between molecular design and experimental execution in achieving reproducible results.
This guide will dissect the anticipated behavior of TTCA-based OFETs, comparing it with well-characterized, high-performing thiophene-based organic semiconductors. We will explore the causal relationships behind experimental choices, from material purification to device fabrication and characterization, to provide a framework for enhancing the reliability of your OFET research.
The Double-Edged Sword: Molecular Structure and its Impact on Performance
The performance of an organic semiconductor in an OFET is intrinsically linked to its molecular structure. The bithiophene core of TTCA is a well-established motif in high-performance organic semiconductors, known for promoting efficient charge transport.[1] However, the introduction of a carboxylic acid (-COOH) functional group introduces both opportunities and challenges that directly impact device reproducibility.
Anticipated Advantages of the Thiophene Backbone:
-
High Charge Carrier Mobility: The π-conjugated system of the thiophene rings provides a pathway for efficient delocalization of charge carriers.
-
Good Environmental Stability: Thiophene-based materials often exhibit reasonable stability under ambient conditions.
Potential Complications from the Carboxylic Acid Group:
-
Solubility and Film Formation: The polar carboxylic acid group can significantly alter the molecule's solubility, potentially requiring less common and more polar solvents for solution processing. This can complicate the formation of uniform, crystalline thin films, a critical factor for consistent device performance.
-
Interfacial Interactions: The -COOH group can interact strongly with the dielectric surface. This can be advantageous, potentially promoting favorable molecular ordering and the formation of a self-assembled monolayer that reduces trap states.[2] However, uncontrolled interactions can also lead to a high density of trap states at the semiconductor-dielectric interface, impeding charge transport.[3]
-
Energy Level Modification: The electron-withdrawing nature of the carboxylic acid can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This can affect charge injection from the source and drain electrodes.
Comparative Analysis: TTCA vs. Established Thiophene-Based Semiconductors
To contextualize the expected performance of TTCA, we compare it with several well-documented thiophene-based small molecules. The following table summarizes their reported OFET performance metrics.
| Organic Semiconductor | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Reference |
| This compound (TTCA) | Solution-Processed (Hypothetical) | Variable | Moderate | Potentially High | - |
| 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene | Solution Shearing | 0.42 | > 10⁸ | - | [4] |
| Thieno[3,2-b]thiophene-diketopyrrolopyrrole-thiophene copolymer | Solution-Processed | up to 1.95 | - | - | [5] |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2',3'-d]thiophene (2,6-DADTT) | Single Crystal | up to 1.26 | 10⁶ - 10⁸ | - | [6] |
Note: The performance of TTCA is hypothetical and intended for illustrative purposes to highlight the potential impact of its chemical structure.
Achieving Reproducibility: A Methodical Approach
The variability in OFET performance often stems from subtle differences in experimental procedures. The following sections provide detailed protocols and the scientific rationale behind them to help mitigate these issues.
Material Purity: The Foundation of Reliable Performance
Impurities can act as charge traps, severely degrading device performance. Therefore, rigorous purification of the organic semiconductor is a non-negotiable first step.
Experimental Protocol: Purification of this compound
-
Initial Purification: The synthesized or purchased TTCA should be purified by column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent to remove any remaining impurities.
-
Characterization: The purity of the final product should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
Device Fabrication: Controlling the Thin-Film Morphology
The arrangement of molecules in the solid state, or thin-film morphology, is a critical determinant of charge transport.[7] Solution-based deposition techniques, while offering the advantage of low-cost and large-area fabrication, can be sensitive to processing conditions.
Experimental Protocol: Solution-Processed OFET Fabrication (Bottom-Gate, Top-Contact)
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a hydrophobic material like octadecyltrichlorosilane (OTS) to improve the crystallinity of the overlying organic semiconductor. This is a crucial step for many small-molecule semiconductors to achieve high performance.[8]
-
Semiconductor Deposition:
-
Prepare a solution of TTCA in a suitable solvent (e.g., a chlorinated solvent or a polar aprotic solvent, to be determined based on solubility tests).
-
Deposit the solution onto the treated substrate using spin-coating or solution shearing. The choice of deposition technique and its parameters (spin speed, shearing speed, substrate temperature) will significantly impact the film morphology and must be carefully optimized and consistently applied.[9]
-
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and remove residual solvent.
-
Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) through a shadow mask using thermal evaporation.
Diagram of the OFET Fabrication Workflow:
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Device Characterization: Standardized and Thorough
Consistent and comprehensive characterization is essential for comparing results across different batches of devices and with the broader literature.[8][10]
Experimental Protocol: OFET Electrical Characterization
-
Instrumentation: Use a semiconductor parameter analyzer in a shielded probe station to minimize electrical noise and environmental influences.
-
Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) at various gate-source voltages (VGS).
-
Transfer Characteristics: Measure ID as a function of VGS at a constant, high VDS (in the saturation regime).
-
Parameter Extraction:
-
Mobility (µ): Calculate from the slope of the √|ID| vs. VGS plot in the saturation regime.
-
On/Off Ratio: The ratio of the maximum to the minimum ID in the transfer curve.
-
Threshold Voltage (Vth): The VGS at which the transistor begins to conduct, extracted from the x-intercept of the linear fit to the √|ID| vs. VGS plot.
-
-
Statistical Analysis: Characterize a statistically significant number of devices (e.g., >10) from each batch and report the average values and standard deviations of the key performance metrics.
Diagram of Key Relationships in OFET Performance:
Caption: Interdependencies affecting OFET device performance.
Conclusion: A Path Towards Reproducible Organic Electronics
The quest for reproducible OFET performance is a multifaceted challenge that requires a holistic approach, from the molecular design of the semiconductor to the meticulous control of fabrication and characterization processes. While this compound remains a material with underexplored potential, its structural features serve as an excellent illustration of the critical considerations researchers must address. The carboxylic acid group, while potentially beneficial for self-assembly and tuning electronic properties, also introduces complexities in processing and interfacial interactions that can lead to variability in device performance.
By adopting standardized, well-documented protocols and understanding the causal links between experimental choices and device outcomes, the scientific community can move towards more reliable and comparable results. This will not only accelerate the development of new materials but also pave the way for the successful integration of organic electronics into real-world applications.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 5-(3-Thienyl)thiophene-2-carboxylic Acid Characterization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise and accurate characterization of novel compounds is paramount. 5-(3-Thienyl)thiophene-2-carboxylic acid, a molecule of interest due to its structural motifs found in various functional materials and potential pharmaceutical agents, requires robust analytical methodologies to ensure its identity, purity, and quality.[1][2] This guide provides a comprehensive comparison of analytical techniques for the characterization of this compound and outlines a framework for the cross-validation of these methods, ensuring data integrity and reproducibility, which are critical for regulatory submission and further development.[3]
The principles of analytical procedure validation are well-established by international guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7] These guidelines emphasize that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[8] This guide is developed in alignment with these principles, focusing on a science- and risk-based approach to method development and validation.[9][10][11]
The Importance of Orthogonal Analytical Methods
No single analytical technique can provide a complete profile of a chemical entity. A multi-faceted approach, employing several orthogonal (complementary) methods, is essential for a comprehensive characterization. Each technique provides a unique piece of the puzzle, and their combined data build a high-confidence profile of the molecule. For this compound, a combination of chromatographic and spectroscopic methods is recommended.
Primary Analytical Techniques for Characterization
A suite of analytical methods is necessary for the full characterization of this compound, each providing distinct and complementary information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method is typically employed.
-
Principle: The compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.
-
Strengths: High resolution, excellent quantitative accuracy, and the ability to separate closely related impurities. It is a validated method for the determination of thiophene derivatives.[12][13][14]
-
Experimental Causality: The choice of a C18 column is based on the nonpolar nature of the thiophene rings, which will interact favorably with the stationary phase. The mobile phase, typically a mixture of acetonitrile or methanol and water with a pH modifier like formic or phosphoric acid, is optimized to achieve good peak shape and resolution.[15] UV detection is suitable due to the chromophoric nature of the bithiophene structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable derivatives of the target compound, GC-MS provides exceptional separation and identification capabilities. While the carboxylic acid itself may require derivatization to increase its volatility, this technique is invaluable for identifying volatile impurities.
-
Principle: The sample is vaporized and introduced into a capillary column. Separation occurs based on the compound's boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum ("fingerprint") for identification.
-
Strengths: High sensitivity, excellent for identifying unknown volatile impurities, and provides structural information through fragmentation patterns. GC-MS has been successfully used for the analysis of various thiophene derivatives.[16][17][18][19][20]
-
Experimental Causality: A nonpolar or mid-polar capillary column is typically chosen for the separation of thiophene derivatives. The temperature program is optimized to ensure the separation of all volatile components without decomposition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and structure of this compound.
-
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms (like ¹H and ¹³C) absorb and re-emit this radiation at specific frequencies, which are dependent on their chemical environment.
-
Strengths: Provides detailed information about the molecular structure, including the connectivity of atoms and the number of protons and carbons in different environments. It is a primary technique for the characterization of thiophene derivatives.[21][22][23][24][25]
-
Experimental Causality: Deuterated solvents like DMSO-d₆ or CDCl₃ are used to dissolve the sample without interfering with the ¹H NMR signals. The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum provide a detailed map of the proton environment. The ¹³C NMR spectrum confirms the carbon framework of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
-
Principle: The sample is irradiated with infrared radiation. The molecule absorbs radiation at specific frequencies corresponding to the vibrational energies of its functional groups.
-
Strengths: Provides a quick confirmation of the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the thiophene rings (C-S and C=C stretches). It is a standard technique for the characterization of thiophene-based compounds.[26][27][28][29][30]
-
Experimental Causality: The sample can be analyzed as a solid (using KBr pellet or ATR) or in solution. The resulting spectrum is compared with known databases or theoretical predictions to confirm the presence of expected functional groups.
Comparative Summary of Analytical Methods
| Technique | Information Provided | Primary Use | Strengths | Limitations |
| HPLC-UV | Purity, Quantification | Assay, Impurity Profiling | High resolution, quantitative accuracy | Limited structural information |
| GC-MS | Identification of Volatiles | Impurity Identification | High sensitivity, structural information | Requires volatility, potential for thermal degradation |
| ¹H & ¹³C NMR | Structural Elucidation | Identity Confirmation | Detailed structural information | Lower sensitivity, can be complex to interpret |
| FTIR | Functional Group Analysis | Identity Confirmation | Rapid, non-destructive | Limited structural information |
Cross-Validation of Analytical Methods: A Workflow for Ensuring Data Integrity
Cross-validation is a critical process to ensure that the developed analytical methods are robust, reliable, and transferable.[3] It involves comparing the results from two or more orthogonal methods to confirm the accuracy and consistency of the data.
Caption: Workflow for the cross-validation of analytical methods.
Step-by-Step Cross-Validation Protocol
-
Method Development and Initial Validation: Develop and validate the primary analytical methods (e.g., HPLC) according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[4][8][9]
-
Orthogonal Method Comparison:
-
Purity Confirmation: Analyze the same batch of this compound using both the validated HPLC method and an orthogonal technique like GC-MS (after derivatization if necessary) or another HPLC method with a different column chemistry or detection principle (e.g., mass spectrometry). The purity results should be comparable.
-
Identity Confirmation: The structural information obtained from NMR and FTIR should be consistent with the molecular structure and the data from mass spectrometry (from HPLC-MS or GC-MS).
-
-
Impurity Profiling and Identification:
-
Use HPLC-MS to obtain the mass-to-charge ratio of impurities detected in the HPLC-UV analysis. This provides crucial information for their identification.
-
If feasible, isolate the major impurities using preparative HPLC and characterize them using NMR and MS to confirm their structures.
-
-
Inter-Laboratory Comparison (Method Transfer): To ensure the method is transferable, the validated HPLC protocol should be sent to a second laboratory.[3] Both laboratories should analyze the same sample lot, and the results should be within a pre-defined acceptance criterion.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Purity and Assay
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration. Filter the solution before injection.
-
Validation: Perform system suitability tests, and validate for linearity, accuracy, precision, and specificity as per ICH guidelines.[9]
Protocol 2: NMR for Structural Confirmation
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Integrate the ¹H NMR signals, and determine the chemical shifts and coupling constants. Compare the observed spectra with the expected structure.
Protocol 3: FTIR for Functional Group Analysis
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.
-
Acquisition: Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the carboxylic acid and thiophene functional groups.
Caption: Logical relationships between analytical techniques.
Conclusion
The characterization of this compound requires a multi-pronged analytical approach. By employing a combination of chromatographic and spectroscopic techniques and rigorously cross-validating the results, researchers can ensure the generation of accurate, reliable, and reproducible data. This comprehensive approach is not only a matter of good scientific practice but is also a critical requirement for the advancement of new chemical entities through the development pipeline and into their final applications. The continuous lifecycle management of these analytical procedures is essential to maintain their validity and performance over time.[11]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(3-Thienyl)thiophene-2-carboxylic acid
Introduction: Beyond the Synthesis
As researchers dedicated to advancing drug development, our focus is often on the synthesis and application of novel compounds like 5-(3-Thienyl)thiophene-2-carboxylic acid. This molecule, with its bithiophene backbone, is a valuable building block in materials science and medicinal chemistry.[1] However, our responsibility extends beyond the successful reaction; it encompasses the entire lifecycle of the chemical, culminating in its safe and compliant disposal. Mishandling chemical waste not only poses immediate safety risks but can also lead to long-term environmental damage and regulatory non-compliance.[2][3]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedures outlined here are synthesized from safety data for structurally analogous compounds and established best practices for hazardous waste management. The objective is to provide a self-validating system that ensures safety and environmental stewardship, reflecting the high standards of our scientific community.
Part 1: Hazard Assessment & Characterization
Specific toxicological and environmental data for this compound (CAS 60141-31-3) are not extensively documented. Therefore, a conservative hazard assessment must be conducted by evaluating its structural components: the thiophene rings and the carboxylic acid functional group.
-
Thiophene Moiety: Thiophene and its derivatives are known to present several hazards. They can be irritants to the skin, eyes, and respiratory system.[4][5] Thiophene itself is classified as a flammable liquid and is considered harmful if swallowed.[6][7] Critically, thiophene-containing compounds can be metabolized by cytochrome P450 enzymes to form reactive, toxic metabolites, leading to potential organ toxicity.[8] Furthermore, many thiophene derivatives are recognized as being harmful to aquatic life with long-lasting effects.[2][6]
-
Carboxylic Acid Moiety: Organic acids are corrosive and can cause irritation or burns upon contact with skin and eyes.[3] While this compound is a solid, dust generated during handling can be inhaled, causing respiratory irritation, a hazard common to thiophenecarboxylic acids.[4][9]
| Parameter | Inferred Hazard Classification & Handling Protocol | Supporting Rationale & Sources |
| Physical State | Solid Powder[11] | N/A |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on data for thiophene and thiophene-2-carboxylic acid.[4][6] |
| Skin Irritation | Category 2 (Causes skin irritation) | A common characteristic of thiophene derivatives and carboxylic acids.[4][9][12] |
| Eye Irritation | Category 2 (Causes serious eye irritation) | A common characteristic of thiophene derivatives and carboxylic acids.[4][5][9] |
| Respiratory Irritation | May cause respiratory irritation | Dust from the solid can be inhaled. A known hazard for similar compounds.[4][12] |
| Environmental Hazard | Harmful to aquatic life | Thiophene derivatives often exhibit long-term adverse effects in the aquatic environment.[2][6] |
Part 2: Personal Protective Equipment (PPE) - A Non-Negotiable Standard
Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory. This establishes a primary barrier of defense against potential exposure.
-
Hand Protection: Wear nitrile gloves. Inspect them for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[12]
-
Eye Protection: Chemical safety goggles are required. If there is a splash risk when handling solutions, a face shield should be worn in addition to goggles.[12][13]
-
Body Protection: A standard laboratory coat must be worn at all times.[13][14]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation of dust particles.[12] All weighing and transferring of the solid chemical should ideally be performed within a fume hood.
Part 3: Spill Management Protocol
Accidents can happen. A swift and correct response is critical to mitigating exposure and contamination.
-
Evacuate & Alert: Ensure personnel in the immediate area are aware of the spill.
-
Isolate: If safe to do so, prevent the spill from spreading.
-
Ventilate: Increase ventilation in the area, preferably using a chemical fume hood.
-
Don PPE: Wear the full PPE described in Part 2.
-
Contain & Absorb: For small spills, gently cover the solid with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels for the initial absorption.[14]
-
Collect: Carefully sweep or scoop the absorbed material and spilled powder into a designated, sturdy container labeled as hazardous waste. Avoid creating dust.[12][15]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials (wipes, gloves) are now considered hazardous waste and must be placed in the same container.
-
Dispose: Seal and label the waste container and manage it according to the disposal protocol in Part 4.
Part 4: Step-by-Step Disposal Protocol
This protocol ensures that waste is segregated, contained, and stored in a manner that is safe for laboratory personnel and waste handlers.
-
Designate a Waste Container:
-
Select a wide-mouth, sealable container made of a chemically resistant material (e.g., HDPE - High-Density Polyethylene).[10]
-
The container must be clean and in good condition.
-
Ensure the container is compatible with the waste; do not mix incompatible wastes. For this compound, avoid mixing with strong bases or strong oxidizing agents.[4][15]
-
-
Collect the Waste:
-
Solid Waste: This includes expired pure compounds, reaction residues, and any solids contaminated with the chemical (e.g., weigh boats, contaminated silica gel). Carefully transfer these solids into the designated waste container using a funnel or spatula to minimize dust.[16]
-
Contaminated Labware: This includes items like gloves, disposable pipettes, and wipes used during cleanup. These items must be placed in the same designated solid waste container.[10]
-
Liquid Waste: If the compound was used in a solution, collect the liquid waste in a separate, sealed, and compatible liquid waste container (e.g., a solvent-rated HDPE or glass bottle). Do not mix aqueous and organic solvent waste streams unless your institution's EHS protocol permits it.
-
-
Label the Container Correctly:
-
Proper labeling is a critical regulatory requirement.[10]
-
Affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department to the container before adding any waste.
-
Clearly write the full chemical name: "This compound " and its CAS number: 60141-31-3 .
-
List all other components in the container, including solvents and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Irritant," "Ecotoxic").
-
-
Store the Waste Safely:
-
Keep the waste container securely sealed at all times, except when adding waste.[10]
-
Store the container in a designated Satellite Accumulation Area (SAA) or your lab's designated waste storage area.
-
Ensure secondary containment (e.g., a larger bin or tray) is used for liquid waste containers to contain any potential leaks.[10]
-
Segregate the waste container from incompatible chemicals, particularly strong bases and oxidizers.[4][15]
-
-
Schedule a Pickup:
-
Once the container is full or you have finished the project, arrange for a waste pickup with your institution's EHS department.
-
Do not allow hazardous waste to accumulate in the lab for extended periods.[10]
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from work involving this compound.
Caption: Waste Disposal Workflow for this compound.
Conclusion
The proper management and disposal of this compound is a fundamental aspect of responsible research. By understanding the hazards inferred from its chemical structure, utilizing appropriate personal protective equipment, and adhering to a systematic collection and disposal protocol, we uphold our commitment to safety and environmental protection. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management in your facility.[3][10]
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 5-(3-Thienyl)thiophene-2-carboxylic Acid
Understanding the Hazard Profile: A Logic-Driven Approach
Given the absence of a dedicated Material Safety Data Sheet (MSDS) for 5-(3-Thienyl)thiophene-2-carboxylic acid, we must extrapolate from analogous compounds. Thiophene and its derivatives are known to cause skin, eye, and respiratory irritation.[2][3][4][5][6] The carboxylic acid functional group can further contribute to these irritant properties. Therefore, a cautious and comprehensive approach to personal protection is not just recommended, but imperative.
Key Potential Hazards:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[2][3][4][5]
-
Serious Eye Irritation: The compound, if it comes into contact with the eyes, can cause significant irritation and potential damage.[2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3][7]
-
Harmful if Swallowed or in Contact with Skin: Some thiophene derivatives are classified as harmful upon ingestion or dermal absorption.[2]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory at all times. | Protects against accidental splashes and airborne particles. |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing or spattering. | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is highly recommended. Nitrile provides good chemical resistance.[6][8] | Prevents direct skin contact and absorption of the chemical. Double-gloving minimizes the risk of exposure due to tears or punctures in the outer glove. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully fastened. | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat, especially when handling larger quantities or during procedures with a high splash potential.[9] | Offers an additional barrier against chemical spills. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound, particularly weighing and transfers of the solid, must be conducted within a certified chemical fume hood.[8] | Minimizes the inhalation of dust and potential vapors. |
| Respirator | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup of a large quantity of solid material.[1][6] | Provides respiratory protection in situations where airborne concentrations may exceed safe limits. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
Ensure that a certified chemical fume hood is operational and readily available.[8]
-
Verify that an eyewash station and safety shower are in close proximity and unobstructed.[10]
-
Designate a specific area within the fume hood for the handling of this compound to contain any potential spills.[8]
-
Assemble all necessary equipment and reagents before commencing work to minimize the time spent actively handling the compound.[8]
2. Donning PPE: A Deliberate Sequence The following diagram illustrates the correct sequence for putting on your personal protective equipment.
3. Weighing and Transfer:
-
Perform all weighing and transfers of solid this compound within the chemical fume hood.[8]
-
Use a disposable weighing boat or paper to avoid contamination of balances.
-
Handle the compound with care to minimize the generation of dust.[10]
4. Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Properly label and store any resulting products or mixtures.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[8]
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[8]
2. Container Management:
-
Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area.
-
Follow your institution's guidelines for the final disposal of hazardous chemical waste.
The following flowchart outlines the decision-making process for waste disposal.
By adhering to these guidelines, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment. The principles of proactive risk assessment and meticulous adherence to established safety protocols are the cornerstones of responsible scientific practice.
References
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene. Retrieved from [Link]
-
Fisher Scientific. (2024, February 4). Safety Data Sheet - Thiophene-2-carboxylic acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Methyl-2-thiophenecarboxylic acid, 99%. Retrieved from [Link]
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.ie [fishersci.ie]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
